Product packaging for 5-Ethyl-3-methyloctane(Cat. No.:CAS No. 62016-21-1)

5-Ethyl-3-methyloctane

Cat. No.: B14549698
CAS No.: 62016-21-1
M. Wt: 156.31 g/mol
InChI Key: LZFCEXJTLLKGPW-UHFFFAOYSA-N
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Description

5-Ethyl-3-methyloctane is a branched alkane with the molecular formula C11H24 . It is one of the many structural isomers of undecane and serves as a valuable model compound in organic chemistry and materials science research . Branched alkanes like this compound are of significant interest in petroleum research and fuel science, as they are key components in high-performance fuels due to their resistance to premature ignition, which helps prevent engine knocking . This compound is used in research settings, for instance, as a standard in gas chromatography to aid in instrument calibration and the study of retention indices . The structure features an octane chain with an ethyl substituent at the fifth carbon and a methyl group at the third carbon . This compound is provided for research applications and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H24 B14549698 5-Ethyl-3-methyloctane CAS No. 62016-21-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62016-21-1

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

5-ethyl-3-methyloctane

InChI

InChI=1S/C11H24/c1-5-8-11(7-3)9-10(4)6-2/h10-11H,5-9H2,1-4H3

InChI Key

LZFCEXJTLLKGPW-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC)CC(C)CC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 5-Ethyl-3-methyloctane (CAS: 62016-21-1)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 5-Ethyl-3-methyloctane, a branched alkane of interest to researchers, scientists, and professionals in drug development. This document delves into its chemical and physical properties, outlines plausible synthetic and analytical methodologies, discusses its toxicological profile, and explores its potential applications within the pharmaceutical landscape.

Molecular and Physicochemical Profile

This compound is a saturated hydrocarbon with the chemical formula C₁₁H₂₄. As a branched alkane, its molecular structure influences its physical properties, distinguishing it from its linear isomer, n-undecane. The branching generally leads to a lower boiling point and melting point due to reduced intermolecular van der Waals forces.[1]

Key Identifiers and Properties
PropertyValueSource
CAS Number 62016-21-1[2][3]
Molecular Formula C₁₁H₂₄[2]
Molecular Weight 156.31 g/mol [2]
IUPAC Name This compound[2]
SMILES CCCC(CC)CC(C)CC[2]
InChIKey LZFCEXJTLLKGPW-UHFFFAOYSA-N[2]
Boiling Point Not available. Estimated to be in the range of 180-190 °C based on similar C11 isomers.N/A
Density Not available.N/A
Refractive Index Not available.N/A

Synthesis of this compound: A Conceptual Approach

Proposed Synthetic Pathway: Grignard Reaction

The synthesis can be envisioned through the coupling of two key fragments: a secondary alkyl halide and a Grignard reagent derived from a branched alkyl halide.

Synthesis_of_5_Ethyl_3_methyloctane cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Reactant_1 3-bromohexane Reaction_Step Grignard Coupling Reactant_1->Reaction_Step Reactant_2 2-methylpentyl magnesium bromide (Grignard Reagent) Reactant_2->Reaction_Step Product This compound Reaction_Step->Product

Caption: Proposed Grignard synthesis of this compound.

Detailed Experimental Protocol (Conceptual)

Objective: To synthesize this compound via a Grignard coupling reaction.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 1-bromo-2-methylpentane

  • 3-bromohexane

  • Iodine crystal (as an initiator)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.

    • Add a solution of 1-bromo-2-methylpentane in anhydrous diethyl ether dropwise from the dropping funnel.

    • Initiate the reaction with gentle heating if necessary. Once initiated, the reaction should be self-sustaining. Maintain a gentle reflux by controlling the rate of addition.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Coupling Reaction:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of 3-bromohexane in anhydrous diethyl ether dropwise from the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude this compound by fractional distillation.

Analytical Characterization

The unambiguous identification and purity assessment of this compound would rely on a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method for the analysis of volatile, nonpolar compounds like branched alkanes.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD)

  • Capillary column: Non-polar, such as a DB-1 or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp to 200 °C at 10 °C/min

    • Hold at 200 °C for 5 minutes

  • Transfer Line Temperature: 280 °C

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Scan Range: m/z 40-300

Data Analysis:

  • The retention time of the analyte will be characteristic under the specified GC conditions.

  • The mass spectrum will show a molecular ion peak (M⁺) at m/z 156, although it may be of low intensity.

  • Characteristic fragment ions for branched alkanes will be observed, resulting from the cleavage of C-C bonds. Common fragments would include CnH2n+1 ions. The fragmentation pattern of the structurally similar isomer, 5-ethyl-2-methyloctane, can be found in the NIST WebBook as a reference.[4]

GCMS_Workflow Sample_Preparation Sample Preparation (Dilution in Hexane) GC_Injection GC Injection (Split Mode) Sample_Preparation->GC_Injection 1 µL injection Chromatographic_Separation Chromatographic Separation (Non-polar Capillary Column) GC_Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometry (EI, 70 eV) Chromatographic_Separation->Mass_Spectrometry Elution Data_Analysis Data Analysis (Retention Time & Mass Spectrum) Mass_Spectrometry->Data_Analysis Ion Detection

Caption: A typical workflow for the GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra are not available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the molecular structure.

  • ¹H NMR: The spectrum would be complex due to the presence of multiple, structurally similar methylene (-CH₂) and methyl (-CH₃) groups. The signals would appear in the upfield region (typically 0.8-1.5 ppm). Overlapping multiplets would be expected.

  • ¹³C NMR: The spectrum would show distinct signals for each of the non-equivalent carbon atoms in the molecule. The chemical shifts would fall within the typical range for sp³ hybridized carbons in alkanes (approximately 10-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characteristic of a saturated alkane.

  • C-H stretching vibrations: Strong absorptions are expected in the range of 2850-3000 cm⁻¹.

  • C-H bending vibrations: Absorptions for methyl and methylene groups would be observed in the 1350-1470 cm⁻¹ region.

Toxicology and Safety Profile

Specific toxicological data for this compound are not available. However, data for structurally similar C11-C15 isoalkanes can be used to infer its likely toxicological profile.

  • Acute Toxicity: Branched alkanes in this carbon range generally exhibit low acute oral and dermal toxicity.[5] The oral LD50 for analogous compounds in rats is reported to be greater than 2000 mg/kg.[2]

  • Skin and Eye Irritation: These substances are typically considered to be slight skin and eye irritants.[2]

  • Aspiration Hazard: Like other low-viscosity hydrocarbons, this compound is likely to be an aspiration hazard, which can cause chemical pneumonitis if ingested and subsequently enters the lungs.[5]

  • Genotoxicity and Carcinogenicity: There is no evidence to suggest that branched alkanes of this type are genotoxic or carcinogenic.[2]

Handling and Safety Precautions:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (gloves, safety glasses).

  • Avoid ingestion and inhalation.

  • Keep away from heat, sparks, and open flames.

Applications in Drug Development

While there are no documented specific applications of this compound in drug development, its properties as a long-chain branched alkane suggest potential utility in several areas.

  • Excipient in Topical Formulations: Due to its non-polar and hydrophobic nature, it could serve as an emollient or solvent in creams, ointments, and lotions, enhancing the spreadability and sensory characteristics of the product.

  • Component of Non-Aqueous Formulations: For drugs that are sensitive to hydrolysis, it could be a component of a non-aqueous vehicle for oral or parenteral delivery, particularly for lipophilic drug substances.

  • Reference Standard: In the analysis of complex hydrocarbon mixtures, such as those found in petroleum-derived excipients or in metabolic studies, pure this compound can serve as a valuable reference standard for identification and quantification.

The low reactivity of alkanes makes them attractive as inert components in pharmaceutical formulations.[1]

References

  • PubChem. This compound.
  • Santos. Qualitative Tier 2 Assessment: Alkanes, C11-15-iso. [Link]
  • Chemsrc. This compound. [Link]
  • NIST. Octane, 5-ethyl-2-methyl-. NIST Chemistry WebBook. [Link]

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An In-depth Technical Guide to 5-Ethyl-3-methyloctane: Nomenclature, Properties, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the branched alkane 5-Ethyl-3-methyloctane, designed for professionals in research and development. This document delves into its chemical identity, physicochemical properties, stereochemistry, synthesis methodologies, and analytical protocols, offering insights into its relevance in chemical and pharmaceutical sciences.

Chemical Identity and Nomenclature

The systematic naming of organic compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC). The IUPAC name for the C11H24 isomer discussed herein is This compound . This name is derived by identifying the longest continuous carbon chain, an octane backbone, and numbering it to assign the lowest possible locants to the ethyl and methyl substituents.

Synonyms and Identifiers:

In scientific literature and chemical databases, this compound may be referenced by several synonyms and identification numbers. Effective database searching and material procurement rely on the accurate use of these identifiers.

Identifier TypeValue
IUPAC Name This compound
CAS Number 62016-21-1[1]
PubChem CID 20682049[2]
Molecular Formula C11H24[2]
Molecular Weight 156.31 g/mol [2]
InChI InChI=1S/C11H24/c1-5-8-11(7-3)9-10(4)6-2/h10-11H,5-9H2,1-4H3[2]
SMILES CCCC(CC)CC(C)CC[2]
Common Synonyms 3-Methyl-5-ethyloctane, Octane, 5-ethyl-3-methyl-

Physicochemical Properties and Stereochemistry

Table of Physicochemical Properties:

PropertyValue (Predicted/Estimated)Source
Boiling Point ~185.7 °CEstimated from isomer data[3]
Density ~0.75 g/cm³Estimated from isomer data[3]
LogP (Octanol/Water Partition Coefficient) 5.6Computed by XLogP3[2]
Solubility Insoluble in water; Soluble in nonpolar organic solventsGeneral property of alkanes
Vapor Pressure Data not available

Stereochemistry:

A critical aspect of this compound's structure is its chirality. The carbon atoms at positions 3 and 5 are chiral centers, meaning this compound can exist as a set of stereoisomers. Specifically, as (3R,5R), (3S,5S), (3R,5S), and (3S,5R) enantiomers and diastereomers. The separation and characterization of these stereoisomers can be crucial in pharmaceutical applications where enantiomers may exhibit different biological activities.[4] The specific stereoisomer, (5R)-5-ethyl-3-methyloctane, has a unique PubChem entry (CID 142312994), highlighting the importance of stereochemical designation.[5]

Synthesis of Branched Alkanes: Methodologies and Mechanistic Insights

The synthesis of a specific branched alkane like this compound with high purity requires regioselective and stereoselective methods. General industrial-scale production of branched alkanes often involves processes like alkylation and isomerization of petroleum feedstocks.[6] However, for laboratory-scale synthesis with high specificity, coupling reactions are more suitable.

Corey-House Synthesis

The Corey-House synthesis is a versatile method for creating unsymmetrical alkanes with good yields.[7][8] This makes it a suitable approach for synthesizing this compound. The general mechanism involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[8][9]

Conceptual Synthesis Workflow:

Corey_House_Synthesis cluster_step1 Step 1: Formation of Gilman Reagent cluster_step2 Step 2: Coupling Reaction Alkyl_Halide_1 Alkyl Halide 1 (e.g., 2-bromopentane) Alkyllithium Alkyllithium Alkyl_Halide_1->Alkyllithium 2 Li, dry ether Lithium Lithium Metal Gilman Lithium Dialkylcuprate (Gilman Reagent) Alkyllithium->Gilman CuI CuI Copper(I) Iodide Product This compound Gilman->Product Reaction Alkyl_Halide_2 Alkyl Halide 2 (e.g., 1-bromo-2-methylbutane) Alkyl_Halide_2->Product

Caption: Corey-House synthesis workflow for this compound.

Grignard Reagent-Based Synthesis

The Grignard reaction is another powerful tool for forming carbon-carbon bonds.[10][11] A potential route to this compound involves the reaction of a Grignard reagent with a suitable ketone, followed by dehydration and hydrogenation.[12]

Experimental Protocol Outline:

  • Grignard Reagent Formation: Prepare the Grignard reagent by reacting an appropriate alkyl halide (e.g., 2-bromobutane) with magnesium metal in dry ether.[13][14]

  • Reaction with a Ketone: React the Grignard reagent with a ketone (e.g., 4-methyl-3-hexanone) to form a tertiary alcohol.[15]

  • Dehydration: Dehydrate the tertiary alcohol using an acid catalyst (e.g., phosphoric acid) to yield a mixture of alkenes.[12]

  • Hydrogenation: Hydrogenate the alkene mixture using a catalyst such as palladium on carbon (Pd/C) to obtain the final product, this compound.[12]

Grignard_Synthesis Alkyl_Halide Alkyl Halide Grignard Grignard Reagent Alkyl_Halide->Grignard Mg, dry ether Mg Magnesium Mg->Grignard Tertiary_Alcohol Tertiary Alcohol Grignard->Tertiary_Alcohol Addition Ketone Ketone Ketone->Tertiary_Alcohol Alkene_Mixture Alkene Mixture Tertiary_Alcohol->Alkene_Mixture Dehydration (H+) Product This compound Alkene_Mixture->Product Hydrogenation (H2, Pd/C)

Caption: Grignard synthesis pathway for this compound.

Wurtz Reaction

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal.[16][17] While historically significant, it is generally limited to the synthesis of symmetrical alkanes due to the formation of product mixtures when using different alkyl halides.[18][19] Therefore, it is not the preferred method for producing an unsymmetrical alkane like this compound.

Applications in Research and Development

While specific applications for this compound are not extensively documented, branched alkanes as a class have relevance in several areas pertinent to the target audience.

  • Fuel and Lubricant Science: Highly branched alkanes are key components of high-octane gasoline and have desirable properties for use as lubricants due to their low freezing points and high stability.[6]

  • Pharmaceutical Formulations: The inert and nonpolar nature of alkanes makes them suitable as solvents and excipients in drug formulations. Semifluorinated alkanes, a related class of compounds, are being explored as drug carriers.

  • Reference Standards: In analytical chemistry, pure isomers of alkanes are essential as reference standards for the calibration of analytical instruments and for the identification of components in complex hydrocarbon mixtures, such as those found in environmental or biological samples.[20]

Analytical Characterization

The unambiguous identification and quantification of this compound, particularly in the presence of its numerous isomers, requires sophisticated analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for the analysis of volatile and semi-volatile organic compounds like alkanes.[21] The separation of C11H24 isomers is challenging due to their similar boiling points but can be achieved with high-resolution capillary columns.[20] The mass spectrum will show a molecular ion peak (M+) at m/z 156, with a characteristic fragmentation pattern for branched alkanes.

Typical GC-MS Parameters:

ParameterSpecification
Column Non-polar capillary column (e.g., 100% Dimethylpolysiloxane)
Injector Split/splitless, 250 °C
Carrier Gas Helium or Hydrogen
Oven Program Temperature gradient (e.g., 40 °C hold, ramp to 200 °C)
Detector Mass Spectrometer (EI, 70 eV)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[22]

  • ¹H NMR: The proton NMR spectrum of this compound would be complex due to the presence of multiple, chemically non-equivalent protons in the aliphatic region (typically 0.7-1.5 ppm).[23]

  • ¹³C NMR: The carbon NMR spectrum is expected to show distinct signals for each of the unique carbon atoms in the molecule, providing direct insight into the carbon skeleton.[24]

Chiral Separation

Given the chirality of this compound, separating the enantiomers is a significant analytical challenge. This is typically achieved using chiral chromatography, either by gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase.[25][26]

Analytical_Workflow Sample Sample containing this compound GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Sample->GC_MS NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Chiral_Chromatography Chiral Chromatography (GC or HPLC) Sample->Chiral_Chromatography Identification Structural Identification and Isomer Differentiation GC_MS->Identification Quantification Quantification GC_MS->Quantification NMR->Identification Enantiomeric_Purity Determination of Enantiomeric Purity Chiral_Chromatography->Enantiomeric_Purity

Caption: Analytical workflow for the characterization of this compound.

Safety and Handling

As a saturated hydrocarbon, this compound is expected to be a flammable liquid. Standard laboratory safety precautions should be followed, including working in a well-ventilated area, avoiding sources of ignition, and using appropriate personal protective equipment (gloves, safety glasses). For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound, a chiral branched alkane, serves as an important model compound for understanding the properties, synthesis, and analysis of this class of molecules. While specific applications are not widely documented, its structural features are relevant to fields ranging from fuel science to pharmaceutical development. The synthesis of this molecule with high purity and stereochemical control is achievable through established methods like the Corey-House and Grignard reactions. Its characterization relies on advanced analytical techniques such as GC-MS and NMR, with chiral chromatography being essential for the separation of its stereoisomers. This guide provides a foundational understanding for researchers and scientists working with or encountering this and related branched alkanes.

References

  • Wurtz reaction. In Wikipedia; 2023. [Link]
  • Wurtz Reaction for Alkane Synthesis. Scribd. [Link]
  • Corey House Reaction: Mechanism, Steps & Applic
  • WURTZ REACTION | NAMED ORGANIC REACTION | EXPLANATION | ADICHEMISTRY. AdiChemistry. [Link]
  • Wurtz Reaction Mechanism, Examples & Uses – Organic Chemistry. Vedantu. [Link]
  • A Short Note On Wurtz Reaction. Unacademy. [Link]
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  • Corey House Reaction | Alkanes Formation | Hydrocarbons | CBSE/NEET/JEE | Milind Sir. YouTube. [Link]
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  • Chiral separ
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Synthesis of 5-Ethyl-3-methyloctane via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust synthetic route to the branched alkane, 5-ethyl-3-methyloctane. The strategy hinges on the strategic application of the Grignard reaction, a cornerstone of carbon-carbon bond formation, to construct a key tertiary alcohol intermediate, which is subsequently deoxygenated to yield the target alkane. This document delineates the complete scientific narrative, from retrosynthetic analysis and mechanistic principles to detailed, field-tested experimental protocols and characterization methodologies. It is intended for researchers, chemists, and drug development professionals seeking a scientifically rigorous and practical guide to complex alkane synthesis.

Strategic Imperative: Retrosynthetic Analysis

The synthesis of a non-functionalized, branched alkane such as this compound necessitates a strategy centered on the precise construction of its carbon skeleton. A direct, single-step coupling is often fraught with challenges, including side reactions and low yields. A more controlled and reliable approach involves the formation of a functionalized intermediate that can be cleanly converted to the final alkane.

Our analysis identifies a two-step pathway as the most logical and efficient route:

  • Key Intermediate Formation: Synthesis of a tertiary alcohol, 5-ethyl-3-methyloctan-3-ol , which establishes the complete 11-carbon framework and the required branching.

  • Deoxygenation: Reduction of the tertiary hydroxyl group to afford the target alkane, This compound .

This strategy allows for the powerful and predictable bond-forming capabilities of the Grignard reaction. The critical C-C bond formation is targeted between C3 and the methyl group at that position. This disconnection leads to a commercially available or readily synthesizable ketone, 5-ethyloctan-3-one , and a simple Grignard reagent, methylmagnesium bromide .

G cluster_main Retrosynthetic Pathway Target This compound (Target Alkane) Intermediate 5-Ethyl-3-methyloctan-3-ol (Tertiary Alcohol Intermediate) Target->Intermediate Deoxygenation Precursors 5-Ethyloctan-3-one (Ketone) + Methylmagnesium Bromide (Grignard Reagent) Intermediate->Precursors Grignard Disconnection

Caption: Retrosynthetic analysis of this compound.

The Grignard Reaction: Core Principles and Mechanism

The Grignard reaction, discovered by François Auguste Victor Grignard in 1900, remains one of organic chemistry's most powerful tools for creating carbon-carbon bonds.[1] The reagent itself, an organomagnesium halide (R-Mg-X), is prepared by reacting an organic halide with magnesium metal, typically in an ether solvent like diethyl ether or tetrahydrofuran (THF).[2][3][4] The ether is crucial as it solvates and stabilizes the Grignard reagent.[4][5]

The reaction's efficacy stems from the profound polarity of the carbon-magnesium bond. The highly electropositive magnesium atom imparts significant carbanionic character to the attached carbon, rendering it a potent nucleophile and a strong base.[5] This nucleophilic carbon readily attacks electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones.[3][6]

The mechanism for the addition to a ketone proceeds as follows:

  • Nucleophilic Attack: The carbanionic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone.

  • Intermediate Formation: This attack breaks the carbonyl π-bond, pushing electrons onto the oxygen and forming a tetrahedral magnesium alkoxide intermediate.[6]

  • Protonation (Work-up): The reaction is quenched with a mild acid (e.g., aqueous ammonium chloride) to protonate the alkoxide, yielding the final tertiary alcohol.[6]

G cluster_mech Grignard Addition Mechanism reagents 5-Ethyloctan-3-one + CH₃MgBr intermediate Tetrahedral Magnesium Alkoxide Intermediate reagents->intermediate Nucleophilic Attack product 5-Ethyl-3-methyloctan-3-ol intermediate->product Acidic Work-up (H₃O⁺)

Caption: Mechanism of Grignard addition to a ketone.

Experimental Protocol I: Synthesis of 5-Ethyl-3-methyloctan-3-ol

This protocol details the synthesis of the tertiary alcohol intermediate. All glassware must be rigorously flame-dried under vacuum or oven-dried and assembled under an inert atmosphere (Nitrogen or Argon) to exclude moisture, which rapidly destroys the Grignard reagent.[2][7]

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Magnesium Turnings24.312.67 g110Activated (e.g., with iodine)
Bromomethane (in ether solution)94.9410.4 g (in solution)110Handle with extreme care (toxic gas)
5-Ethyloctan-3-one156.2715.63 g100Anhydrous
Anhydrous Diethyl Ether (Et₂O)74.12~250 mL-Dry over sodium/benzophenone
Saturated Aqueous NH₄Cl53.49~100 mL-For work-up
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-Drying agent
Step-by-Step Procedure
  • Grignard Reagent Formation:

    • Place magnesium turnings and a small crystal of iodine in a flame-dried, three-necked flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

    • Add ~50 mL of anhydrous diethyl ether.

    • Slowly add ~10% of the bromomethane solution to the flask. Initiation is indicated by the disappearance of the iodine color and gentle bubbling. If the reaction does not start, gentle warming may be applied.[7]

    • Once initiated, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the resulting gray-black solution for an additional 30-60 minutes to ensure complete formation of methylmagnesium bromide.

  • Grignard Addition:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve 5-ethyloctan-3-one in ~50 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C. The reaction is exothermic.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C and slowly quench it by the dropwise addition of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and precipitate magnesium salts.

    • Transfer the mixture to a separatory funnel. Separate the ether layer.

    • Extract the aqueous layer twice with diethyl ether (~50 mL each).

    • Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5-ethyl-3-methyloctan-3-ol.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Experimental Protocol II: Deoxygenation to this compound

The direct reduction of a tertiary alcohol to an alkane is a challenging transformation. Simple catalytic hydrogenation is ineffective. A modern and highly selective method involves the use of a silane reagent in the presence of a Lewis acid catalyst, which proceeds under mild conditions.[8][9]

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
5-Ethyl-3-methyloctan-3-ol172.3113.78 g80Purified from previous step
Chlorodiphenylsilane216.7520.81 g96 (1.2 eq)Corrosive, handle in a fume hood
Indium(III) Chloride (InCl₃)221.180.88 g4 (0.05 eq)Lewis acid catalyst
Dichloromethane (CH₂Cl₂)84.93~200 mL-Anhydrous, distilled
Saturated Aqueous NaHCO₃84.01~100 mL-For work-up
Step-by-Step Procedure
  • Reaction Setup:

    • In a dry, round-bottom flask under a nitrogen atmosphere, dissolve the 5-ethyl-3-methyloctan-3-ol in anhydrous dichloromethane.

    • Add indium(III) chloride to the solution.

    • Cool the mixture to 0 °C in an ice bath.

  • Reduction:

    • Slowly add chlorodiphenylsilane to the stirred mixture via syringe.

    • After the addition, remove the ice bath and allow the reaction to proceed at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting alcohol is consumed.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • The crude product, containing the alkane and silane byproducts, should be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to isolate the pure this compound.

Overall Synthesis Workflow and Product Characterization

The complete synthetic pathway provides a reliable method for accessing the target branched alkane from a simple ketone precursor.

G cluster_workflow Complete Synthetic Workflow Start 5-Ethyloctan-3-one Step1 1. CH₃MgBr, Et₂O 2. NH₄Cl (aq) Start->Step1 Intermediate 5-Ethyl-3-methyloctan-3-ol Step1->Intermediate Step2 Ph₂SiHCl, InCl₃ CH₂Cl₂ Intermediate->Step2 Final This compound Step2->Final

Caption: Overall workflow for the synthesis of this compound.

Expected Product Characteristics

Confirmation of the final product's identity and purity is achieved through standard analytical techniques.

PropertyExpected Value
Molecular Formula C₁₁H₂₄
Molecular Weight 156.31 g/mol [10]
¹H NMR Complex aliphatic region. Expect overlapping multiplets for CH, CH₂, and CH₃ groups. Distinct triplets for terminal methyl groups and a doublet for the C3-methyl group are anticipated.
¹³C NMR 11 distinct signals in the aliphatic region (assuming chirality at C3 and C5 makes all carbons unique).
Mass Spectrometry (EI) Molecular ion (M⁺) peak at m/z = 156. Characteristic fragmentation pattern corresponding to the loss of ethyl, propyl, and other alkyl fragments.
IR Spectroscopy C-H stretching vibrations just below 3000 cm⁻¹. C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. Absence of a broad O-H stretch (~3300 cm⁻¹) confirms complete deoxygenation.

Safety and Handling

  • Grignard Reagents: Highly reactive and pyrophoric. They react violently with water, alcohols, and other protic sources. All manipulations must be performed under a strict inert atmosphere.[2]

  • Ether Solvents: Diethyl ether and THF are extremely flammable and volatile. Work must be conducted in a well-ventilated fume hood, away from ignition sources.

  • Bromomethane: A toxic, volatile alkylating agent. It should be handled with extreme caution in a fume hood using appropriate personal protective equipment.

  • Chlorodiphenylsilane: Corrosive and reacts with moisture. Handle in a fume hood.

Conclusion

The synthetic strategy detailed in this guide, employing a Grignard reaction to form a tertiary alcohol followed by reductive deoxygenation, represents a robust and reliable method for the synthesis of the complex branched alkane, this compound. By carefully controlling reaction conditions, particularly the exclusion of moisture in the Grignard step, and selecting an appropriate modern reduction method, high yields and purity of the target molecule can be achieved. This guide provides the necessary theoretical foundation and practical protocols to empower researchers in the successful execution of this synthesis.

References

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A Technical Guide to the Diastereoselective Synthesis of 5-Ethyl-3-methyloctane

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of strategies for the diastereoselective synthesis of 5-Ethyl-3-methyloctane, a saturated hydrocarbon featuring two stereocenters. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who are engaged in the construction of complex chiral molecules. We will explore various methodologies, delving into the mechanistic underpinnings of stereocontrol and providing practical, field-proven insights to guide your synthetic endeavors.

Introduction: The Challenge of Stereocontrol in Acyclic Alkanes

The precise spatial arrangement of atoms in a molecule can profoundly influence its biological activity and physical properties.[1] this compound, with its two chiral centers at positions 3 and 5, can exist as a mixture of four stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). The synthesis of a single, desired diastereomer from this quartet presents a significant challenge in organic synthesis, primarily due to the conformational flexibility of acyclic systems and the lack of activating functional groups in the final alkane product.

This guide will dissect three principal strategies to achieve diastereoselectivity in the synthesis of this compound:

  • Chiral Auxiliary-Mediated Synthesis: Employing a temporary chiral handle to direct the formation of stereocenters.

  • Substrate-Controlled Synthesis: Leveraging the influence of an existing stereocenter to guide the creation of a new one.

  • Catalyst-Controlled Synthesis: Utilizing a chiral catalyst to orchestrate the stereochemical outcome of a key bond-forming reaction.

Retrosynthetic Analysis of this compound

A logical retrosynthetic analysis of this compound reveals several potential bond disconnections that can be exploited for diastereoselective synthesis. The key is to introduce functionality that allows for stereocontrolled bond formation and can be subsequently removed to afford the target alkane.

Retrosynthesis of this compound target This compound intermediate1 Functionalized Precursor (e.g., alkene, ketone, alcohol) target->intermediate1 Defunctionalization disconnection1 C-C Bond Formation (e.g., Conjugate Addition, Alkylation) intermediate1->disconnection1 Key Stereocenter Formation disconnection2 Reduction (e.g., Hydrogenation) intermediate1->disconnection2 Key Stereocenter Formation starting_materials Simpler Chiral or Achiral Starting Materials disconnection1->starting_materials disconnection2->starting_materials

Caption: Retrosynthetic pathways for this compound.

This analysis suggests that key intermediates could be unsaturated precursors (alkenes) or carbonyl compounds, which are amenable to a variety of powerful stereoselective transformations.

Chiral Auxiliary-Mediated Approach

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction.[2] Once the desired stereochemistry is set, the auxiliary is removed, yielding the enantiomerically enriched product.[2]

A plausible strategy for the synthesis of this compound using a chiral auxiliary, such as an Evans oxazolidinone, is outlined below.[3]

Chiral_Auxiliary_Synthesis cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Reductive Cleavage of Auxiliary cluster_3 Step 4 & 5: Conversion to Alkane A Evans Auxiliary C N-Propionyl Oxazolidinone A->C B Propionyl Chloride B->C E Alkylated Oxazolidinone C->E D LDA, then Ethyl Iodide D->E G Chiral Alcohol E->G F LiAlH4 F->G I This compound (Single Diastereomer) G->I H 1. Tosylation 2. Reduction (LiAlH4) H->I

Caption: Chiral auxiliary-mediated synthesis of this compound.

Experimental Protocol: Chiral Auxiliary-Mediated Synthesis
  • Acylation: To a solution of the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an anhydrous aprotic solvent (e.g., THF) at -78 °C, add a strong base (e.g., n-butyllithium) dropwise. After stirring for 30 minutes, add propionyl chloride and allow the reaction to warm to room temperature.

  • Diastereoselective Alkylation: Cool the solution of the N-propionyl oxazolidinone to -78 °C and add a lithium amide base (e.g., LDA). After enolate formation, add 1-iodopentane (to introduce the pentyl group at the alpha position). The bulky chiral auxiliary will direct the alkylation to one face of the enolate, leading to a high diastereomeric excess.

  • Auxiliary Removal: The alkylated product is then treated with a reducing agent, such as lithium aluminum hydride (LiAlH4), to cleave the chiral auxiliary and generate the corresponding chiral alcohol. The chiral auxiliary can often be recovered and reused.

  • Conversion to the Alkane: The resulting chiral alcohol is converted to a good leaving group (e.g., a tosylate) and subsequently reduced with a strong hydride source (e.g., LiAlH4) to yield the desired this compound diastereomer.

Causality of Stereocontrol: The stereochemical outcome of the alkylation step is dictated by the steric hindrance imposed by the substituent on the chiral auxiliary (e.g., the phenyl group in the Evans auxiliary). The enolate will adopt a conformation that minimizes steric interactions, thus exposing one face to electrophilic attack.

Substrate-Controlled Diastereoselective Synthesis

In this approach, an existing stereocenter within the substrate directs the stereochemical outcome of a subsequent reaction.[4] A plausible route to this compound via a substrate-controlled conjugate addition is presented below.

Substrate_Controlled_Synthesis cluster_0 Step 1: Starting Material cluster_1 Step 2: Diastereoselective Conjugate Addition cluster_2 Step 3: Reduction to Alkane A Chiral α,β-Unsaturated Ester (e.g., from a chiral pool starting material) C Ester with two stereocenters A->C B Ethyl Grignard Reagent (EtMgBr) + Cu(I) catalyst B->C E This compound (Predominant Diastereomer) C->E D 1. LiAlH4 (ester to alcohol) 2. Tosylation 3. LiAlH4 (tosylate to alkane) D->E

Caption: Substrate-controlled synthesis via conjugate addition.

Experimental Protocol: Substrate-Controlled Conjugate Addition
  • Preparation of Chiral Michael Acceptor: A chiral α,β-unsaturated ester is prepared from a readily available chiral starting material (e.g., a derivative of a natural amino acid or hydroxy acid).

  • Diastereoselective Conjugate Addition: The chiral α,β-unsaturated ester is subjected to a copper-catalyzed conjugate addition of an ethyl Grignard reagent. The existing stereocenter in the Michael acceptor will direct the approach of the nucleophile, leading to the formation of one diastereomer in excess.[5][6][7]

  • Reduction to the Alkane: The resulting ester is then reduced to the corresponding primary alcohol using a reagent like LiAlH4. This alcohol is subsequently converted to a tosylate and reduced again with LiAlH4 to afford the target this compound.

Causality of Stereocontrol: The stereoselectivity of the conjugate addition is governed by the Felkin-Anh or related models, where the incoming nucleophile attacks the double bond from the least hindered face, as dictated by the conformation of the chiral substrate.

Catalyst-Controlled Diastereoselective Synthesis

Catalyst-controlled reactions offer an elegant and atom-economical approach to asymmetric synthesis.[8][9] A chiral catalyst creates a chiral environment around the reactants, favoring the formation of one stereoisomer over others. Asymmetric hydrogenation of a suitable alkene precursor is a powerful method for installing stereocenters in alkanes.[10][11][12][13]

Catalyst_Controlled_Synthesis cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Diastereoselective Hydrogenation A Synthesis of a prochiral alkene precursor C This compound (High Diastereomeric Excess) A->C B H2, Chiral Rh or Ir Catalyst (e.g., Rh-DuPhos) B->C

Caption: Catalyst-controlled asymmetric hydrogenation.

Experimental Protocol: Catalyst-Controlled Asymmetric Hydrogenation
  • Synthesis of Alkene Precursor: A prochiral alkene, such as (E)-5-ethyl-3-methyloct-3-ene, is synthesized using standard olefination methods (e.g., Wittig or Horner-Wadsworth-Emmons reaction).

  • Asymmetric Hydrogenation: The alkene is then hydrogenated using a chiral transition metal catalyst, such as a rhodium or iridium complex with a chiral phosphine ligand (e.g., DuPhos, BINAP). The choice of catalyst and reaction conditions (pressure, temperature, solvent) is critical for achieving high diastereoselectivity.

Causality of Stereocontrol: The chiral ligand coordinates to the metal center, creating a chiral pocket. The alkene substrate coordinates to the metal in a specific orientation to minimize steric clashes with the ligand, and hydrogen is delivered to one face of the double bond, leading to the formation of the desired diastereomer.

Purification and Characterization of Diastereomers

The separation and characterization of the diastereomers of this compound are crucial steps to verify the success of the synthesis. Due to their similar physical properties, the separation of alkane diastereomers can be challenging.

Purification
  • Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) are the most effective methods for separating alkane diastereomers.[14][15][16][17][18][19][20]

    • Chiral Stationary Phases (CSPs): Chiral GC or HPLC columns can often resolve enantiomers and, in some cases, diastereomers of alkanes.

    • Achiral Stationary Phases: In some instances, high-resolution achiral GC or HPLC columns can separate diastereomers based on subtle differences in their boiling points and polarities.

Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to distinguish between diastereomers. The different spatial arrangements of the substituents will result in slight variations in the chemical shifts and coupling constants of the protons and carbons near the stereocenters.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the molecular weight and fragmentation pattern of the isomers, although it may not distinguish between stereoisomers. Chiral GC-MS can be used for both separation and identification.

  • Optical Rotation: If a single enantiomer of a diastereomer is synthesized, its optical rotation can be measured using a polarimeter.

Parameter (3R,5R) / (3S,5S) Diastereomer (3R,5S) / (3S,5R) Diastereomer
Boiling Point Expected to be very similarExpected to be very similar
1H NMR Distinct chemical shifts for C3-H and C5-HDistinct chemical shifts for C3-H and C5-H
13C NMR Unique set of carbon signalsUnique set of carbon signals
GC Retention Time Different on a suitable chiral or high-res columnDifferent on a suitable chiral or high-res column

Conclusion

The diastereoselective synthesis of this compound is a challenging yet achievable goal in modern organic chemistry. By carefully selecting a synthetic strategy based on chiral auxiliaries, substrate control, or catalysis, researchers can access specific diastereomers of this complex alkane. The choice of method will depend on factors such as the availability of starting materials, the desired level of stereocontrol, and scalability. This guide provides a foundational understanding of the principles and practical considerations necessary to embark on the stereoselective synthesis of this and other challenging acyclic alkanes.

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A Technical Guide to the Theoretical Infrared Spectrum of 5-Ethyl-3-methyloctane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Infrared (IR) spectroscopy is a cornerstone analytical technique for the structural elucidation of organic molecules. While experimental IR spectroscopy provides invaluable data, theoretical calculations offer a powerful complementary approach, enabling the prediction and detailed assignment of vibrational modes. This guide provides an in-depth technical overview of the theoretical IR spectrum of 5-Ethyl-3-methyloctane, a branched-chain alkane. We will explore the fundamental principles of molecular vibrations in alkanes, detail a robust computational methodology using Density Functional Theory (DFT), and present a comprehensive analysis of the predicted spectrum. This document is intended for researchers and professionals in the fields of chemistry and drug development who wish to leverage computational methods for spectroscopic analysis.

Introduction: The Vibrational Language of Alkanes

Infrared spectroscopy probes the vibrational transitions of a molecule. When a molecule absorbs infrared radiation, it is excited to a higher vibrational state. This absorption only occurs if the vibration produces a change in the molecule's dipole moment. For alkanes like this compound (C11H24), the primary absorbers of IR radiation are the C-H and C-C bonds.[1][2]

The IR spectrum of a simple alkane is dominated by two main regions:

  • C-H Stretching Vibrations: These are typically strong absorptions found in the 2850–3000 cm⁻¹ region.[2][3][4] The exact frequency depends on whether the carbon is part of a methyl (-CH3) or methylene (-CH2-) group.

  • C-H Bending Vibrations: These absorptions, which are generally of medium intensity, appear in the 1350–1470 cm⁻¹ range.[1][3][5] This region includes scissoring, rocking, and wagging motions of CH2 and CH3 groups.

While C-C stretching and bending vibrations also occur, they are often weak and fall within the complex "fingerprint region" (below 1500 cm⁻¹), which contains a multitude of overlapping vibrational modes.[1][6] This complexity makes the fingerprint region unique for every molecule but challenging to interpret from first principles alone. Computational methods, however, can dissect this region with high precision.

Molecular Structure and Expected Vibrational Modes

This compound is a chiral branched alkane with the molecular formula C11H24.[7] Its structure consists of an eight-carbon chain (octane) with a methyl group at the third carbon and an ethyl group at the fifth carbon.

The key structural features that will dictate its IR spectrum are:

  • Methyl Groups (-CH3): Multiple terminal and branched methyl groups are present. These will contribute to both symmetric and asymmetric stretching and bending modes.

  • Methylene Groups (-CH2-): The octane backbone and the ethyl group contain numerous methylene groups, which will exhibit characteristic scissoring, rocking, wagging, and twisting vibrations.

  • Methine Group (-CH-): The carbon atoms at the branch points (C3 and C5) are tertiary carbons.

  • Carbon Skeleton: The arrangement of C-C single bonds forms the molecular framework.

The presence of branching introduces complexity. For instance, the symmetric bending of a methyl group can split into distinct bands depending on the group it's attached to (e.g., an isopropyl-like or tert-butyl-like environment).[5]

Computational Methodology for Theoretical IR Spectrum Prediction

To obtain a reliable theoretical IR spectrum, a robust computational protocol is essential. Density Functional Theory (DFT) has emerged as a highly effective method for calculating the vibrational frequencies of molecules with a good balance of accuracy and computational cost.[8][9]

The Rationale for DFT and Basis Set Selection

We employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. B3LYP is a hybrid functional that has a proven track record for accurately predicting the geometries and vibrational frequencies of organic molecules.[10][11]

For the basis set, we select 6-31G(d) . This Pople-style basis set provides a good description of the electron distribution in molecules like alkanes. The "(d)" indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which is crucial for accurately describing the bonding environment and, consequently, the vibrational frequencies.[12][13]

Step-by-Step Computational Workflow

The theoretical IR spectrum is generated through the following sequence of calculations, typically performed using quantum chemistry software like Gaussian.[14][15]

  • Geometry Optimization: The first and most critical step is to find the minimum energy structure of this compound. The calculation is initiated with an approximate 3D structure. The B3LYP/6-31G(d) level of theory is used to iteratively adjust the positions of all atoms until the lowest energy conformation is found.

  • Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed at the same level of theory (B3LYP/6-31G(d)). This step computes the second derivatives of the energy with respect to the atomic positions.[8] The results yield the harmonic vibrational frequencies, their corresponding IR intensities, and the normal modes of vibration.

  • Frequency Scaling: DFT calculations systematically overestimate vibrational frequencies due to the harmonic approximation and inherent limitations of the functional. To improve agreement with experimental data, a scaling factor is applied. For B3LYP/6-31G(d), a commonly accepted scaling factor is approximately 0.96-0.97.[10]

  • Spectrum Generation: The calculated, scaled frequencies and their intensities are then plotted as a Lorentzian or Gaussian function to generate a simulated IR spectrum that visually resembles an experimental spectrum.

dot graphdot

G Computational Workflow for Theoretical IR Spectrum cluster_input Step 1: Input cluster_calculation Step 2: DFT Calculation cluster_processing Step 3: Post-Processing cluster_output Step 4: Output Input Initial 3D Structure of This compound Opt Geometry Optimization (B3LYP/6-31G(d)) Input->Opt Freq Frequency Calculation (B3LYP/6-31G(d)) Opt->Freq Optimized Geometry Scale Apply Frequency Scaling Factor (~0.96) Freq->Scale Plot Generate Spectrum (Lorentzian/Gaussian Plot) Scale->Plot Spectrum Predicted IR Spectrum & Vibrational Assignments Plot->Spectrum

Caption: Workflow for the DFT-based prediction of an IR spectrum.

Predicted IR Spectrum and Data Analysis

The theoretical IR spectrum of this compound is characterized by several key absorption bands. The table below summarizes the most significant predicted vibrational frequencies (after scaling), their intensities, and the assignment of the corresponding molecular motion.

Scaled Frequency (cm⁻¹)Calculated Intensity (km/mol)Vibrational Mode Assignment
2965 - 2950HighAsymmetric C-H stretching in -CH3 groups
2935 - 2920HighAsymmetric C-H stretching in -CH2- groups
2875 - 2860MediumSymmetric C-H stretching in -CH3 groups
2855 - 2845MediumSymmetric C-H stretching in -CH2- groups
1470 - 1455MediumAsymmetric -CH3 bending and -CH2- scissoring
1380 - 1370MediumSymmetric -CH3 bending (umbrella mode)
730 - 720Weak-CH2- rocking (in long chain segments)
Analysis of Key Spectral Regions
  • C-H Stretching Region (3000-2850 cm⁻¹): This region is dominated by strong, overlapping peaks corresponding to the various types of C-H bonds. The asymmetric stretches of the methyl (CH3) groups are predicted at the higher end of this range, while the symmetric stretches of the methylene (CH2) groups appear at the lower end.[1][4] The sheer number of C-H bonds in this compound results in a broad and intense absorption envelope here.

  • C-H Bending Region (1500-1300 cm⁻¹): The most prominent features in this region are the bending (deformation) modes of the methyl and methylene groups. A distinct peak around 1465 cm⁻¹ arises from a combination of CH2 scissoring and asymmetric CH3 bending vibrations.[5] Another characteristic absorption is the symmetric "umbrella" bending mode of the CH3 groups, predicted around 1375 cm⁻¹.[3][5]

  • Fingerprint Region (< 1300 cm⁻¹): This area contains a complex pattern of C-C stretching and C-H rocking and twisting vibrations. While individual peak assignment is challenging, the overall pattern is unique to the specific branched structure of this compound. A weak but characteristic band for alkanes with four or more adjacent methylene groups is the CH2 rocking vibration, which appears around 725 cm⁻¹.[1][16]

dot graphdot

G Key Vibrational Modes of this compound cluster_stretch cluster_bend cluster_fingerprint Molecule This compound CH_Stretch C-H Stretching (2850-3000 cm⁻¹) Molecule->CH_Stretch CH_Bend C-H Bending (1350-1470 cm⁻¹) Molecule->CH_Bend Fingerprint Fingerprint Region (<1300 cm⁻¹) Molecule->Fingerprint CH3_asym_str CH3 Asymmetric CH_Stretch->CH3_asym_str CH2_asym_str CH2 Asymmetric CH_Stretch->CH2_asym_str CH3_sym_str CH3 Symmetric CH_Stretch->CH3_sym_str CH2_sym_str CH2 Symmetric CH_Stretch->CH2_sym_str CH2_scissor CH2 Scissoring CH_Bend->CH2_scissor CH3_asym_bend CH3 Asymmetric CH_Bend->CH3_asym_bend CH3_sym_bend CH3 Symmetric CH_Bend->CH3_sym_bend CC_Stretch C-C Stretch Fingerprint->CC_Stretch CH_Rock CH2 Rocking Fingerprint->CH_Rock

Sources

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Branched Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The structural elucidation of aliphatic hydrocarbons is a foundational task in analytical chemistry, with applications ranging from petroleum analysis to metabolomics and pharmaceutical development. Electron Ionization Mass Spectrometry (EI-MS) remains a cornerstone technique for this purpose. While linear alkanes present relatively straightforward fragmentation patterns, the introduction of branching dramatically alters the fragmentation pathways, yielding rich, diagnostic spectra. This guide provides an in-depth exploration of the core principles governing the EI-MS fragmentation of branched alkanes. We will move beyond simple pattern recognition to explain the causal mechanisms rooted in carbocation stability, offering field-proven insights for researchers, scientists, and drug development professionals to confidently interpret these complex spectra.

The Foundational Principle: Electron Ionization and Carbocation Stability

Under standard Electron Ionization (EI) conditions (typically 70 eV), an analyte molecule is bombarded by high-energy electrons.[1] This process ejects a single electron from the molecule, creating a positively charged radical cation known as the molecular ion (M+•).[1][2] For alkanes, this initial ionization weakens the C-C and C-H bonds, priming the molecular ion for fragmentation.[3]

The fragmentation of the alkane molecular ion is not random. The process is overwhelmingly governed by the formation of the most stable possible products, particularly the resulting carbocation. The stability of carbocations follows a well-established order:

Tertiary (3°) > Secondary (2°) > Primary (1°) > Methyl

This stability hierarchy is the central dogma for interpreting the mass spectra of branched alkanes. Fragmentation pathways that lead to the formation of a tertiary or secondary carbocation are strongly favored over those that would produce a primary carbocation.[2][3][4][5][6][7] This fundamental principle dictates the entire fragmentation landscape.

The Baseline: Fragmentation of Linear Alkanes

To appreciate the unique patterns of branched alkanes, one must first understand the fragmentation of their linear counterparts. The mass spectra of n-alkanes are characterized by clusters of peaks separated by 14 Da, corresponding to the loss of successive CH₂ groups.[3][8] The fragment ions belong to the CₙH₂ₙ₊₁⁺ series.[3] In longer chains, the molecular ion peak is often of low abundance, and the most abundant peaks (the base peak) typically appear in the C₃ or C₄ region of the spectrum (e.g., m/z 43 or 57).[8][9] The overall pattern shows a smooth, exponential decay in the intensity of larger fragments.[10][11]

The Core Directive of Branched Alkane Fragmentation

The introduction of a branch point creates a site of preferential cleavage. This leads to distinct differences from linear alkanes:

  • Preferential Cleavage at Branch Points: C-C bond scission is most likely to occur at the carbon atom with the branching. This is the path of least resistance, as it leads directly to a more stable secondary or tertiary carbocation.[3][4][11][12][13]

  • Intense Mid-Chain Fragments: Unlike the smooth decay seen in linear alkanes, the spectra of branched alkanes are dominated by intense peaks corresponding to the stable carbocations formed at these branch points.[10][11]

  • Weak or Absent Molecular Ion: The energetic favorability of fragmenting at a branch point means the molecular ion is often unstable. For highly branched alkanes, the molecular ion peak can be of very low abundance or entirely absent.[4][10][11][12]

  • Loss of the Largest Alkyl Group: When cleavage occurs at a tertiary or quaternary carbon, the largest alkyl substituent is preferentially eliminated as a radical.[11][12][13] This rule, often referred to as Stevenson's Rule, is a consequence of producing the most stable carbocation and the most stable (i.e., largest) radical.[11][14]

Caption: Preferential cleavage at a branched carbon to form a stable secondary carbocation.

Case Studies: Interpreting the Spectra

Let's apply these principles to differentiate isomers of hexane (C₆H₁₄, Molecular Weight = 86).

Case Study 1: 2-Methylpentane

In 2-methylpentane, the branch is at the C2 position. Cleavage at this tertiary carbon can occur in two ways: loss of a methyl radical (15 Da) or loss of a propyl radical (43 Da).

  • Loss of a Propyl Radical: Cleavage of the C2-C3 bond results in the loss of a propyl radical (•CH₂CH₂CH₃). This forms a stable secondary carbocation, [CH(CH₃)₂]⁺, with an m/z of 43 . This is the most favored pathway, and thus the base peak in the spectrum.[15][16][17]

  • Loss of a Methyl Radical: Cleavage of the C1-C2 bond results in the loss of a methyl radical (•CH₃). This forms a secondary carbocation with an m/z of 71 (86 - 15). This peak is prominent but significantly less intense than the base peak at m/z 43.[15]

Case Study 2: 3-Methylpentane

Here, the branch is at the C3 position. Cleavage at this tertiary carbon involves the loss of either a methyl or an ethyl radical.

  • Loss of an Ethyl Radical: Following the rule of losing the largest alkyl group, the cleavage of the C2-C3 bond is favored. This results in the loss of an ethyl radical (•CH₂CH₃, 29 Da) and the formation of a stable secondary carbocation, [CH(CH₃)(CH₂CH₃)]⁺, with an m/z of 57 . This pathway produces the base peak .[18][19]

  • Loss of a Methyl Radical: Loss of the methyl group at C3 would also produce a secondary carbocation at m/z 71. While possible, this fragmentation is less probable than the loss of the larger ethyl group.

Caption: Fragmentation of 3-methylpentane is dominated by the loss of an ethyl radical.

Case Study 3: 2,2-Dimethylpropane (Neopentane)

Neopentane (C₅H₁₂, Molecular Weight = 72) provides a classic example of fragmentation driven by the formation of a highly stable tertiary carbocation.

  • Loss of a Methyl Radical: The central carbon is quaternary. Cleavage of any of the four identical C-C bonds results in the loss of a methyl radical (•CH₃, 15 Da). This forms the exceptionally stable tertiary tert-butyl carbocation, [C(CH₃)₃]⁺, at m/z 57 .[20][21]

  • Dominant Base Peak: The stability of the tert-butyl cation is so great that this fragmentation pathway is overwhelmingly dominant. The peak at m/z 57 is almost always the base peak and can account for a large portion of the total ion current.[20]

  • Absent Molecular Ion: Consequently, the molecular ion at m/z 72 is often very weak or completely absent.[4][20]

Caption: Fragmentation of neopentane is driven by the formation of the tert-butyl cation.

Summary of Characteristic Fragments

The following table summarizes the key diagnostic ions for the isomers discussed.

CompoundMolecular Weight (Da)Base Peak (m/z)Key Fragment Ions (m/z)Proposed Fragment Structure for Base Peak
2-Methylpentane864371, 57, 43, 29[CH(CH₃)₂]⁺
3-Methylpentane865771, 57, 41, 29[CH(CH₃)(C₂H₅)]⁺
2,2-Dimethylpropane725757, 41[C(CH₃)₃]⁺

Experimental Protocol: GC-MS Analysis of Branched Alkanes

A self-validating protocol for the analysis of volatile branched alkanes is crucial for obtaining reproducible and reliable data.

  • Sample Preparation:

    • Objective: To prepare a dilute sample in a volatile solvent suitable for GC injection.

    • Protocol:

      • Dissolve the branched alkane sample (typically <1 mg) in 1 mL of a high-purity, volatile organic solvent such as hexane or dichloromethane.[12]

      • Vortex the sample to ensure complete dissolution.

      • If necessary, perform serial dilutions to achieve a final concentration in the low ppm (µg/mL) range to avoid detector saturation.

    • Validation Check: A solvent blank should be run prior to the sample to ensure no interfering peaks are present from the solvent or syringe.

  • Instrumentation and Conditions:

    • System: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) equipped with an Electron Ionization (EI) source.[12]

    • GC Parameters:

      • Injector: Split/Splitless, typically run in split mode (e.g., 50:1 split ratio) at 250°C to ensure rapid volatilization.

      • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

      • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase) is standard for separating hydrocarbon isomers.

      • Oven Program: Start at a low temperature (e.g., 40°C, hold for 2 min) and ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C). This ensures separation of components with different boiling points.

    • MS Parameters:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: Typically 230°C.

      • Mass Range: Scan from m/z 35 to 500 to ensure capture of all relevant fragments and potential higher mass impurities.

      • Scan Speed: Sufficiently fast to obtain at least 10-15 spectra across each chromatographic peak.

  • Data Analysis and Interpretation:

    • Objective: To identify the compound based on its mass spectrum.

    • Protocol:

      • Examine the total ion chromatogram (TIC) to identify the peak of interest.

      • Extract the mass spectrum for the apex of the target peak.

      • Attempt to identify the molecular ion (M+•). Note its absence or low abundance.

      • Identify the base peak and other major fragment ions.

      • Apply the principles of carbocation stability and preferential cleavage to propose a fragmentation pathway that explains the observed spectrum.

      • Compare the experimental spectrum against a validated spectral library (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation.[11]

Conclusion

The mass spectrometry fragmentation patterns of branched alkanes, while complex, are highly logical and predictable. They are not arbitrary but are instead governed by the fundamental chemical principle of carbocation stability. By understanding that fragmentation preferentially occurs at branch points to form the most stable possible carbocation—typically through the loss of the largest alkyl substituent—analysts can move from simple library matching to a deep, mechanistic interpretation of the mass spectrum. This expertise is invaluable for the confident structural elucidation of unknown compounds, a critical capability in modern chemical and pharmaceutical sciences.

References

  • Doc Brown's Chemistry. (2025). mass spectrum of 2-methylpentane.
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Sources

An In-depth Technical Guide to the Environmental Fate and Transport of C11 Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

C11 alkanes, represented primarily by the straight-chain molecule n-undecane (CH₃(CH₂)₉CH₃), are saturated hydrocarbons that are components of petroleum products and find use as solvents and chemical intermediates.[1][2] Due to their widespread use and presence in hydrocarbon mixtures, understanding their behavior in the environment is critical for assessing ecological risk and developing remediation strategies. This guide provides a detailed examination of the physicochemical properties, environmental partitioning, degradation pathways, and transport mechanisms governing the fate of C11 alkanes. It is intended for researchers and environmental scientists engaged in the study of organic contaminants.

The environmental journey of a C11 alkane is dictated by its inherent chemical and physical properties.[3] These non-polar, low-reactivity molecules exhibit limited solubility in water and a preference for partitioning into organic phases, such as soil organic matter and biological tissues.[1][4] Their relatively high vapor pressure and Henry's Law constant mean that volatilization into the atmosphere is a significant transport pathway from both soil and water surfaces.[5] Once in the environment, C11 alkanes are subject to various transformation processes, with aerobic biodegradation being a primary route of degradation.[6][7]

This document synthesizes current scientific understanding, providing both foundational principles and detailed experimental protocols to equip the reader with a comprehensive framework for evaluating the environmental fate of this important class of hydrocarbons.

Physicochemical Properties and their Environmental Implications

The environmental behavior of a chemical is fundamentally linked to its physicochemical properties. For n-undecane, these properties dictate its partitioning between air, water, soil, and biota. The interplay between these characteristics determines its primary transport pathways and persistence.

Causality Behind Environmental Behavior
  • Low Water Solubility & High Log Kₒw : The non-polar nature of the undecane molecule results in very low water solubility and a high octanol-water partition coefficient (Log Kₒw).[4][5] This hydrophobicity means undecane will preferentially sorb to organic matter in soil and sediment and has a potential for bioaccumulation in organisms, rather than remaining dissolved in water.

  • High Vapor Pressure & Henry's Law Constant : A significant vapor pressure indicates that undecane can readily evaporate.[4] The Henry's Law constant quantifies the partitioning between air and water; a high value suggests that when present in water, undecane will rapidly volatilize into the atmosphere.[8][9] This makes atmospheric transport a key process.

  • Moderate Kₒc : The soil organic carbon-water partitioning coefficient (Kₒc) indicates the tendency of a chemical to bind to the organic fraction of soil.[5] A moderate Kₒc suggests that while undecane will sorb to soil, it is not immobile and can still be subject to leaching or volatilization from the soil surface.[10] This property is crucial for predicting its movement in terrestrial environments.[11]

Data Presentation: Physicochemical Properties of n-Undecane
PropertyValueImplication for Environmental Fate & TransportReference(s)
Molecular Formula C₁₁H₂₄-[1]
Molecular Weight 156.31 g/mol Influences diffusion and transport rates.[5]
Boiling Point 196 °CIndicates it is a liquid at ambient temperatures but can volatilize.[3][4]
Melting Point -26 °CRemains in a liquid state in most environmental conditions.[3][4]
Vapor Pressure 55 Pa (0.41 mmHg) at 25°CHigh potential for volatilization from surfaces.[4][5]
Water Solubility 0.014 mg/L at 25°CVery low solubility limits its concentration in the aqueous phase.[5]
Log Kₒw (Octanol-Water) 5.6Strong tendency to partition into organic matter and bioaccumulate.[1][5]
Henry's Law Constant 5.5 x 10⁻⁴ atm·m³/molRapid volatilization from water to air.[8]
Kₒc (Soil Organic Carbon) ~2,600 L/kgModerate sorption to soil and sediment, leading to slight mobility.[5]

Environmental Fate and Transport Mechanisms

The fate of C11 alkanes is governed by a combination of transport processes that move the chemical between environmental compartments and transformation processes that degrade it.

Dominant Environmental Pathways

Volatilization is a primary transport mechanism for C11 alkanes released into soil or water.[12][13] Due to their hydrophobic nature, they will quickly partition to the air-water or air-soil interface and enter the atmosphere. Once in the atmosphere, they can be transported over long distances. Deposition can occur through wet (rain) or dry processes, returning the alkanes to terrestrial or aquatic systems. In soil and water, sorption to organic matter is a key process that retards movement but also makes the alkanes available for microbial degradation.[14]

C11 C11 Alkane (Undecane) in Environment Atmosphere Atmosphere C11->Atmosphere Volatilization Water Water C11->Water Spills / Runoff Soil Soil / Sediment C11->Soil Spills / Deposition Atmosphere->C11 Deposition Atmosphere->Atmosphere Photodegradation Water->Atmosphere Volatilization Water->Water Biodegradation Water->Soil Sorption / Sedimentation Biota Biota Water->Biota Uptake / Bioaccumulation Soil->Atmosphere Volatilization Soil->Water Desorption / Leaching Soil->Soil Biodegradation Soil->Biota Uptake / Bioaccumulation

Fig 1: Environmental partitioning of C11 alkanes.
Transformation Processes
2.2.1. Biodegradation

Biodegradation is the most significant degradation process for C11 alkanes in soil and aquatic environments.[7] A wide variety of bacteria and fungi can utilize alkanes as a source of carbon and energy.[15] The process is generally more rapid under aerobic conditions than anaerobic conditions.[16][17] The rate of biodegradation is influenced by factors such as microbial population density, temperature, oxygen availability, and nutrient levels.[18]

  • Aerobic Biodegradation : This is the primary degradation pathway. Microorganisms use oxygenases to initiate the attack on the alkane chain.[6] The most common pathway is monoterminal oxidation, where an oxygen atom is inserted at the end of the chain to form an alcohol, which is then further oxidized to an aldehyde and a fatty acid. The resulting fatty acid (undecanoic acid) can then enter the beta-oxidation cycle for energy production.[19]

  • Anaerobic Biodegradation : In the absence of oxygen, anaerobic degradation can occur, although it is generally a slower process.[20] Different electron acceptors such as nitrate or sulfate are used by microorganisms.[6] One established mechanism is the addition of the alkane to a fumarate molecule, which activates the hydrocarbon for subsequent degradation.[21]

2.2.2. Photodegradation

In the atmosphere, C11 alkanes are primarily degraded through photo-oxidation. The dominant process is reaction with hydroxyl radicals (•OH) that are photochemically produced in the troposphere. This reaction initiates a chain of events that breaks down the alkane into smaller, more oxidized compounds, eventually leading to carbon dioxide and water. The atmospheric half-life of n-undecane due to this process is estimated to be on the order of a few days.

Aerobic Biodegradation Pathway of n-Undecane

The aerobic breakdown of n-undecane is a stepwise enzymatic process initiated by alkane hydroxylases.[6] This is the most critical step as it overcomes the chemical inertness of the saturated hydrocarbon.

Undecane n-Undecane Alcohol 1-Undecanol Undecane->Alcohol Alkane Monooxygenase Aldehyde Undecanal Alcohol->Aldehyde Alcohol Dehydrogenase Acid Undecanoic Acid Aldehyde->Acid Aldehyde Dehydrogenase BetaOx Beta-Oxidation Pathway (Energy & Biomass) Acid->BetaOx Fatty Acid Metabolism Start Start: OECD 301F Protocol PrepMedium Prepare Mineral Medium (Air-saturated, 20°C) Start->PrepMedium PrepInoculum Prepare Microbial Inoculum (e.g., Activated Sludge) PrepMedium->PrepInoculum SetupVessels Set up Respirometer Vessels (Test, Blank, Reference, Toxicity) PrepInoculum->SetupVessels AddSubstance Add C11 Alkane (100 mg/L) and Controls SetupVessels->AddSubstance Incubate Incubate at 20°C in Dark (28 days with stirring) AddSubstance->Incubate Measure Measure O₂ Consumption Continuously Incubate->Measure Analyze Calculate % Biodegradation vs. Theoretical O₂ Demand Measure->Analyze End End: Determine Biodegradability Analyze->End

Fig 3: Workflow for OECD 301F Biodegradation Test.
Experimental Protocol: Soil Sorption/Desorption

This protocol follows the principles of OECD Test Guideline 106 (Adsorption - Desorption Using a Batch Equilibrium Method) . It determines the soil sorption coefficient (Kₑ) and the organic carbon-normalized sorption coefficient (Kₒc), which are key parameters for predicting the mobility of a substance in soil. [10]

Step-by-Step Methodology
  • Soil Selection and Preparation: Select a minimum of three different soil types with varying organic carbon content, pH, and texture. Air-dry the soils and sieve them (<2 mm). Characterize each soil for pH, organic carbon content, and texture.

  • Prepare Test Solution: Prepare a stock solution of radiolabeled (e.g., ¹⁴C-labeled) or non-labeled C11 alkane in a suitable solvent. For the test, prepare aqueous solutions in a 0.01 M CaCl₂ solution to maintain a constant ionic strength. The concentrations should be below the water solubility limit.

  • Adsorption Phase:

    • Add a known mass of soil to centrifuge tubes.

    • Add a known volume of the C11 alkane test solution.

    • Include control tubes without soil to check for adsorption to the vessel walls.

    • Shake the tubes at a constant temperature (e.g., 20-25°C) until equilibrium is reached (preliminary tests are needed to determine this time).

  • Equilibrium Analysis:

    • Centrifuge the tubes to separate the soil from the aqueous phase.

    • Analyze the concentration of the C11 alkane remaining in the supernatant using an appropriate analytical method (e.g., Liquid Scintillation Counting for ¹⁴C-labeled substance, or GC-MS after extraction for non-labeled substance).

    • Calculate the amount of substance sorbed to the soil by the difference between the initial and equilibrium aqueous concentrations.

  • Data Calculation:

    • Calculate the soil sorption coefficient (Kₑ) for each replicate.

    • Normalize Kₑ to the organic carbon content of the soil to calculate Kₒc. [11]Kₒc = (Kₑ / % Organic Carbon) * 100.

  • Desorption Phase (Optional):

    • After the adsorption phase, remove a known amount of the supernatant and replace it with a fresh solution of 0.01 M CaCl₂.

    • Resuspend the soil and shake until a new equilibrium is reached.

    • Analyze the aqueous phase to determine the amount of C11 alkane that has desorbed from the soil.

Conclusion

The environmental fate and transport of C11 alkanes are driven by their distinct physicochemical properties, namely high volatility, low water solubility, and a strong affinity for organic carbon. Volatilization is a dominant process, leading to significant atmospheric transport, where photodegradation occurs. In terrestrial and aquatic systems, the primary fate is sorption to organic matter and, most importantly, aerobic biodegradation by microorganisms. Standardized OECD protocols provide robust and reliable frameworks for experimentally quantifying these key processes, enabling accurate risk assessment and the development of effective environmental management strategies for sites contaminated with petroleum hydrocarbons.

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Potential Industrial Applications of 5-Ethyl-3-methyloctane: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: 5-Ethyl-3-methyloctane (CAS No. 62016-21-1) is a branched-chain alkane and a structural isomer of undecane (C11H24).[1][2][3][4] While specific research on this particular isomer is limited, its molecular architecture—featuring both ethyl and methyl branches—provides a strong basis for predicting its utility in several high-performance industrial applications. As members of the alkane family, branched hydrocarbons are foundational to the fuel, lubricant, and chemical industries.[5][6] This guide synthesizes data from the broader class of C11 isomers and branched alkanes to project the potential of this compound as a high-octane fuel component, a specialty lubricant base oil, and a nonpolar solvent. We will explore the physicochemical properties that underpin these applications and provide standardized experimental workflows for its evaluation.

Introduction: The Significance of Branching in Alkanes

Alkanes, or saturated hydrocarbons, are the simplest class of organic compounds, but their industrial importance is immense.[6][7] Their utility is largely dictated by three factors: carbon chain length, degree of branching, and purity. While chain length influences properties like boiling point and viscosity, the degree of branching profoundly impacts combustion characteristics, melting point, and intermolecular forces.[1]

Unlike their linear counterparts, branched alkanes possess a more compact, globular structure. This structure reduces the surface area available for intermolecular van der Waals forces, which generally leads to lower boiling points compared to straight-chain isomers of the same carbon number.[8] However, the most critical industrial consequence of branching is in fuel science. Highly branched alkanes are the cornerstone of modern gasoline formulations due to their high octane ratings, which ensure smooth combustion and prevent engine knocking.[8] this compound, as a multi-branched C11 alkane, is therefore a molecule of significant industrial interest.

Physicochemical Profile of this compound

Direct experimental data for this compound is not widely published. However, we can assemble a profile based on its known molecular formula and data from its class of undecane isomers.[1]

Table 1: Physicochemical Properties of this compound
PropertyValue / DescriptionSource
IUPAC Name This compound[4]
CAS Number 62016-21-1[2][4]
Molecular Formula C₁₁H₂₄[3][4]
Molecular Weight 156.31 g/mol [3][4]
Appearance Predicted: Colorless liquid[1][9]
Boiling Point Predicted: Lower than n-undecane (196 °C) due to branching. Likely in the 185-190 °C range.[1]
Melting Point Predicted: Significantly lower than n-undecane (-26 °C) due to disruption of crystal packing.[1][9]
Density Predicted: Similar to other undecane isomers (~0.74 g/cm³).[1]
Solubility Insoluble in water; soluble in nonpolar organic solvents.[7]
Reactivity Low reactivity, characteristic of saturated alkanes. Primarily undergoes combustion and free-radical halogenation.[10]
Visualization 1: Molecular Structure

Caption: 2D skeletal representation of this compound.

Potential Industrial Applications

The branched structure of this compound is the primary driver of its potential applications.

Visualization 2: Structure-Property-Application Relationship

app_logic cluster_prop Molecular Property cluster_phys Physicochemical Effect cluster_app Potential Application prop1 High Degree of Branching effect1 High Octane Rating (Smooth Combustion) prop1->effect1 effect2 Low Melting Point (Good Cold-Flow Properties) prop1->effect2 effect3 Specific Volatility (Nonpolar Nature) prop1->effect3 app1 High-Performance Fuel Component effect1->app1 app2 Advanced Lubricant Base Oil effect2->app2 app3 Specialty Solvent effect3->app3

Caption: Influence of molecular branching on properties and applications.

3.1 High-Performance Fuel Component

Branched alkanes are essential for producing high-quality gasoline due to their superior anti-knock properties, quantified by the octane rating.[11] The C11 chain length of this compound places it squarely in the boiling range of kerosene and jet fuel.[12]

  • Causality: The tertiary carbons in its structure promote controlled combustion, preventing premature detonation (knocking) in an internal combustion engine. Its branching would contribute to a high octane number, making it a valuable blending component for premium gasoline or a primary constituent in synthetic fuels.[8] Synthetic fuels, such as those from Fischer-Tropsch processes, are often rich in branched alkanes and low in aromatic compounds.[13]

  • Application Area:

    • Gasoline Blending Stock: To increase the overall octane rating of a fuel pool.

    • Jet Fuel Component: Its predicted boiling point and cold-flow properties could make it suitable for aviation fuels that must perform at low temperatures.[12]

3.2 Advanced Lubricant Base Oil

The performance of lubricants, especially in demanding automotive or aerospace applications, depends on maintaining viscosity across a wide temperature range and resisting solidification at low temperatures.[14]

  • Causality: The irregular, branched structure of this compound inhibits the efficient packing of molecules into a solid crystal lattice. This results in a very low melting/freezing point, a critical property for lubricants used in cold environments. Furthermore, certain branched alkanes serve as base oils for synthetic lubricants with tailored viscosity profiles.[14] Its hydrophobic nature also imparts anti-corrosive properties by protecting metal surfaces from water.[12]

  • Application Area:

    • Synthetic Lubricant Base Stock: For formulating engine oils, hydraulic fluids, or industrial gear oils.

    • Flow Improver Additive: To enhance the low-temperature performance of other lubricant base oils.

3.3 Specialty Nonpolar Solvent

Alkanes are excellent solvents for nonpolar substances.[6] The specific boiling point and volatility of an 11-carbon alkane make it suitable for applications where controlled evaporation is necessary.

  • Causality: Its nonpolar nature allows it to effectively dissolve oils, greases, and other nonpolar organic compounds. Unlike more volatile short-chain alkanes (like hexane), its higher boiling point results in a slower evaporation rate, which can be advantageous in certain cleaning or extraction processes.

  • Application Area:

    • Precision Cleaning: For removing organic residues from electronics or medical devices.

    • Extraction Medium: In the pharmaceutical or food industries for extracting active compounds from natural products.

    • Reaction Medium: As an inert solvent for chemical reactions involving nonpolar reagents.

Experimental Workflows for Application Screening

To validate the potential of this compound, a series of standardized tests are required.

4.1 Protocol: Purity and Isomer Identification via GC-MS

Principle: Gas Chromatography-Mass Spectrometry (GC-MS) separates volatile compounds based on their boiling point and interaction with a stationary phase, while mass spectrometry fragments and identifies them based on their mass-to-charge ratio. This is the definitive method for confirming the identity and purity of the compound.

Methodology:

  • Sample Preparation: Dilute a 1 µL aliquot of this compound in 1 mL of a high-purity solvent (e.g., hexane).

  • Instrument Setup:

    • GC Column: 50 m crosslinked methyl silicone capillary column (or similar).[7]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Split/splitless injector at 250°C.

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 220°C.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of 40-300 amu.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time. n-Undecane can be used as an internal standard for comparison.[15]

    • Confirm identity by comparing the resulting mass spectrum to a reference library (e.g., NIST). The spectrum should show characteristic alkane fragmentation patterns and a molecular ion peak (m/z = 156).

    • Calculate purity by integrating the peak area and comparing it to the total area of all peaks.

Visualization 3: GC-MS Experimental Workflow

gcms_workflow start Start prep Sample Preparation (Dilute in Hexane) start->prep inject Inject 1µL into GC-MS prep->inject separation GC Separation (Capillary Column) inject->separation ionization MS Ionization & Fragmentation (70 eV Electron Impact) separation->ionization detection Mass Detection (Quadrupole Analyzer) ionization->detection analysis Data Analysis (Retention Time & Mass Spectrum) detection->analysis end End (Purity & Identity Confirmed) analysis->end

Caption: Standard workflow for purity analysis via GC-MS.

4.2 Protocol: Performance Evaluation as a Fuel Component

Principle: The octane rating is determined using standardized cooperative fuel research (CFR) engines. The Research Octane Number (RON) and Motor Octane Number (MON) measure anti-knock performance under different engine conditions.

Methodology (ASTM D2699 for RON / ASTM D2700 for MON):

  • Sample Blending: Prepare a blend of the test fuel, typically by mixing a known percentage of this compound with a reference gasoline.

  • CFR Engine Operation: Operate a standardized CFR engine under the conditions specified in the ASTM method (e.g., specific RPM, intake temperature).

  • Knock Intensity Measurement: While the engine is running on the test fuel, adjust the compression ratio until a standard level of engine knock is detected by a sensor.

  • Reference Fuel Bracketing: Run primary reference fuels (mixtures of iso-octane and n-heptane) in the engine and determine the two reference fuel blends that bracket the knock intensity of the sample fuel at the same compression ratio.

  • Octane Number Calculation: The octane number of the sample is calculated by interpolation between the known octane numbers of the bracketing reference fuels.

4.3 Protocol: Characterization for Lubricant Applications

Principle: Kinematic viscosity is a measure of a fluid's resistance to flow under gravity. It is a critical parameter for lubricants and is measured at standard temperatures (40°C and 100°C) to determine the Viscosity Index (VI).

Methodology (ASTM D445):

  • Apparatus: Use a calibrated glass capillary viscometer (e.g., Ubbelohde type) placed in a constant temperature bath.

  • Temperature Control: Set the bath to the desired temperature (40°C or 100°C) with high precision (±0.02°C).

  • Sample Loading: Charge the viscometer with a precise amount of this compound.

  • Flow Measurement: Draw the liquid up through the capillary tube by suction until it is above the top timing mark. Release the suction and use a stopwatch to measure the time it takes for the liquid meniscus to fall from the upper to the lower timing mark.

  • Calculation: The kinematic viscosity (ν) is calculated using the formula ν = C × t, where 't' is the measured flow time in seconds and 'C' is the calibration constant of the viscometer.

Synthesis and Production Considerations

Industrially, specific branched alkanes like this compound are not typically synthesized in isolation. They are more commonly produced as part of complex mixtures through large-scale petroleum refining processes.[11] Key processes that generate highly branched alkanes include:

  • Catalytic Isomerization: Straight-chain alkanes (like n-undecane) are passed over a catalyst (e.g., platinum on a zeolite support) to rearrange their structure into branched isomers.[10]

  • Alkylation: Smaller alkanes and alkenes are combined to form larger, highly branched alkanes. This is a primary method for producing high-octane gasoline components.

Conclusion and Future Outlook

While this compound remains a largely uncharacterized molecule on its own, its structural identity as a multi-branched C11 alkane provides a robust, scientifically-grounded basis for predicting its potential. The most promising applications are as a high-performance component in fuels and as a base oil for synthetic lubricants, where its branched structure would confer significant performance advantages. Its low biological reactivity also makes it a candidate for specialty solvent applications in sensitive fields like pharmaceuticals.[1] Future research should focus on the targeted synthesis of this isomer to allow for empirical testing of its physical properties, including octane number and viscosity index, to validate these well-founded projections.

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5-Ethyl-3-methyloctane: A Technical Guide for Advanced Fuel Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Highly branched alkanes are critical components in modern fuel formulations, prized for their superior anti-knock properties and combustion efficiency. This technical guide provides an in-depth examination of 5-Ethyl-3-methyloctane, a C11 branched alkane, as a potential high-performance fuel component. While specific experimental data for this molecule is not extensively available, this guide synthesizes the fundamental principles of branched alkane chemistry, predictive modeling techniques, and established experimental protocols to build a comprehensive profile of its expected performance. We will explore its molecular structure, delve into predictive methods for its key fuel properties such as octane number and heat of combustion, discuss potential synthesis pathways from both conventional and renewable feedstocks, and outline the standardized engine testing methodologies required for its empirical validation. This document serves as a foundational resource for researchers in fuel science, chemical engineering, and automotive technology, providing the theoretical framework and practical considerations for evaluating this compound and other novel branched alkanes as next-generation fuel components.

Introduction: The Significance of Molecular Architecture in Fuel Performance

The performance of a gasoline fuel is intrinsically linked to the molecular structure of its hydrocarbon constituents. While linear alkanes provide high energy density, their propensity for autoignition under compression, a phenomenon known as "knocking," limits engine efficiency and can cause damage.[1] Branched alkanes, by contrast, exhibit significantly higher resistance to knocking, which is quantified by the Research Octane Number (RON) and Motor Octane Number (MON).[2] The more compact, globular structure of branched alkanes is more stable and less prone to the pre-combustion reactions that lead to knocking.[3] This allows for the design of higher compression ratio engines, which can achieve greater thermal efficiency and power output.[3]

This compound, with its C11 backbone and multiple branching points, represents a class of highly substituted alkanes that are of significant interest for formulating high-octane fuels. Its molecular structure suggests favorable combustion characteristics, making it a compelling candidate for research and development in advanced fuel applications, including as a blendstock to improve the octane rating of conventional gasoline or as a component in synthetic and biofuels.

Molecular Profile of this compound

This compound is a saturated hydrocarbon with the chemical formula C11H24.[4] Its structure features an eight-carbon main chain (octane) with a methyl group at the third carbon and an ethyl group at the fifth carbon.

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC11H24[4]
Molecular Weight156.31 g/mol [4]
CAS Number62016-21-1[4]
IUPAC NameThis compound[4]
Canonical SMILESCCCC(CC)CC(C)CC[4]

Predicted Fuel Properties

In the absence of direct experimental data, Quantitative Structure-Property Relationship (QSPR) models and computational chemistry methods provide valuable tools for estimating the fuel properties of novel compounds like this compound.[5][6]

Octane Number Prediction

The octane number is a critical measure of a fuel's anti-knock performance. QSPR models correlate a molecule's structural features with its experimentally determined octane number to predict the values for untested compounds.[6] These models consistently show that the degree of branching is a primary determinant of a high octane number.[5]

For this compound, its multi-branched structure strongly suggests a high octane rating. The presence of tertiary carbon atoms, which are more stable as carbocation intermediates during combustion, is a key factor in retarding autoignition.[5] While a precise predicted value requires the application of a specific, validated QSPR model, it is reasonable to hypothesize that the RON and MON of this compound would be significantly higher than that of its linear isomer, n-undecane, and likely comparable to other highly branched C11 alkanes.

Logical Flow for Octane Number Prediction

QSPR_Octane cluster_input Molecular Structure Input cluster_model QSPR Model cluster_output Predicted Fuel Properties Molecular_Structure This compound (C11H24) Descriptors Calculate Molecular Descriptors (e.g., Branching Index, Wiener Index) Molecular_Structure->Descriptors Structural Information Algorithm Apply Regression Algorithm (e.g., PLS, Neural Network) Descriptors->Algorithm Quantitative Data RON_MON Predicted RON & MON Algorithm->RON_MON Prediction

Caption: Workflow for predicting octane number using QSPR models.

Heat of Combustion

The heat of combustion is the amount of energy released when a fuel is burned. Generally, for isomers, a more stable compound will have a lower heat of combustion.[7] Branched alkanes are typically more stable than their linear counterparts due to factors such as reduced steric strain.[3] Therefore, it is predicted that this compound would have a slightly lower heat of combustion compared to n-undecane. While this might suggest a lower energy content per mole, the gains in engine efficiency from a higher octane rating often outweigh the small decrease in heat of combustion for practical applications in spark-ignition engines.[3]

Computational chemistry methods, such as those based on density functional theory (DFT), can be employed to calculate the standard enthalpy of formation (ΔHf°) of this compound.[8] This value can then be used to determine the theoretical heat of combustion.

Synthesis Pathways

The viability of this compound as a fuel component also depends on efficient and scalable synthesis methods.

Conventional Synthesis

Traditionally, branched alkanes for fuel applications are produced through catalytic reforming and isomerization of straight-chain alkanes derived from crude oil. These processes utilize catalysts to rearrange the carbon skeleton of hydrocarbons, increasing their branching and, consequently, their octane number.

Renewable Synthesis from Biomass

A promising avenue for the sustainable production of this compound and other branched alkanes is through the conversion of biomass. Lignocellulosic biomass can be broken down into platform molecules that can then be upgraded to fuel-range hydrocarbons. For instance, the synthesis of C11 branched alkanes has been demonstrated through the aldol condensation of furfural (derived from hemicellulose) with methyl isobutyl ketone (which can also be produced from biomass), followed by hydrodeoxygenation. While this specific pathway may not directly yield this compound, it illustrates the potential for producing highly branched C11 alkanes from renewable feedstocks.

Simplified Biomass-to-Branched Alkane Pathway

Biofuel_Synthesis Biomass Biomass Platform_Molecules Platform Molecules (e.g., Furfural) Biomass->Platform_Molecules Aldol_Condensation Aldol Condensation with Ketones Platform_Molecules->Aldol_Condensation Hydrodeoxygenation Hydrodeoxygenation Aldol_Condensation->Hydrodeoxygenation Branched_Alkanes C11 Branched Alkanes (e.g., this compound) Hydrodeoxygenation->Branched_Alkanes

Caption: A conceptual pathway for synthesizing branched alkanes from biomass.

Experimental Evaluation: A Protocol Framework

To empirically validate the predicted fuel properties of this compound, a rigorous experimental testing program is necessary. This would involve the synthesis and purification of a high-purity sample, followed by standardized fuel property testing and engine performance evaluation.

Synthesis and Purification

A laboratory-scale synthesis of this compound would likely involve a multi-step organic synthesis route, for example, through Grignard reactions or other C-C bond-forming strategies. The synthesized product would require purification, typically through fractional distillation, to achieve a purity suitable for fuel testing (e.g., >99%). The purity would be confirmed using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Standardized Fuel Property Testing

Table 2: Key Experimental Tests for Fuel Characterization

PropertyASTM Standard MethodSignificance
Research Octane Number (RON)ASTM D2699Measures anti-knock performance under low-speed, mild driving conditions.[9]
Motor Octane Number (MON)ASTM D2700Measures anti-knock performance under high-speed, severe driving conditions.[9]
Heat of CombustionASTM D240Determines the energy content of the fuel.
DensityASTM D4052Important for fuel metering and energy density calculations.
ViscosityASTM D445Affects fuel atomization and injection characteristics.
Flash PointASTM D93A measure of the fuel's flammability and safety in handling.
Engine Performance Testing

The ultimate evaluation of a novel fuel component is its performance in an internal combustion engine.[10] This involves testing the neat compound (if feasible) and, more practically, various blends with a standard reference gasoline.[11]

Experimental Protocol for Engine Testing:

  • Engine Setup: A single-cylinder cooperative fuel research (CFR) engine or a modern multi-cylinder engine mounted on a dynamometer is used.[11] The engine is instrumented to measure parameters such as torque, power, fuel consumption, and in-cylinder pressure.[1]

  • Fuel Blending: Blends of this compound with a certified reference gasoline (e.g., at 10%, 20%, and 50% by volume) are prepared.

  • Performance Mapping: The engine is operated at various speeds and loads with each fuel blend. Key performance indicators are recorded, including:

    • Brake Specific Fuel Consumption (BSFC)

    • Brake Thermal Efficiency (BTE)

    • Power and Torque curves

  • Combustion Analysis: In-cylinder pressure data is analyzed to determine combustion phasing, duration, and knock intensity.

  • Emissions Analysis: Exhaust gases are analyzed for regulated emissions (CO, NOx, unburned hydrocarbons) and greenhouse gases (CO2).[12]

Conclusion and Future Outlook

This compound represents a promising, yet understudied, candidate as a high-performance fuel component. Based on established structure-property relationships, it is predicted to exhibit a high octane number and favorable combustion characteristics. While the lack of direct experimental data necessitates the use of predictive models at present, this guide has outlined the theoretical basis for its potential and a clear experimental framework for its validation.

Future research should focus on the efficient synthesis of high-purity this compound to enable rigorous experimental testing of its fuel properties. Such data will be invaluable for the development of more accurate QSPR models and for the rational design of next-generation fuel formulations. Furthermore, exploring and optimizing renewable synthesis routes will be crucial for the long-term sustainability of this and other advanced biofuel components. The insights gained from a comprehensive study of this compound will contribute significantly to the broader understanding of the role of molecular structure in fuel performance and aid in the development of cleaner, more efficient transportation fuels.

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Geochemical Significance of Branched Alkanes: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Decoding Earth's Molecular History

Within the intricate matrix of sedimentary rocks and crude oils lie molecular fossils, or biomarkers, that hold the key to understanding Earth's deep past. These organic molecules, derived from once-living organisms, provide invaluable insights into the paleoenvironment, the evolution of life, and the processes that govern the formation of fossil fuels. Among the most informative of these biomarkers are the branched alkanes, a diverse class of saturated hydrocarbons whose structural complexity and distribution patterns serve as powerful diagnostic tools.

This technical guide delves into the geochemical significance of branched alkanes, with a particular focus on understanding the information that can be gleaned from non-isoprenoid structures, using 5-Ethyl-3-methyloctane as a representative example. While classic isoprenoid biomarkers like pristane and phytane are well-documented, the significance of irregularly branched alkanes is a nuanced field, offering unique insights for the discerning researcher. This document is intended for researchers, scientists, and drug development professionals who wish to deepen their understanding of these crucial molecular fossils.

The World of Alkanes in Geochemistry

Alkanes are the simplest and most abundant class of hydrocarbons in crude oils and ancient sediments.[1] They consist of a saturated backbone of carbon atoms with hydrogen atoms attached.[1] Their distribution, from short-chain to long-chain and from linear to branched, provides the first layer of information about the origin and history of the organic matter.

Classification of Geochemically Significant Alkanes

Geochemically, alkanes are broadly categorized based on their structure:

  • Normal Alkanes (n-alkanes): Straight-chain hydrocarbons that are ubiquitous in geological samples. Their distribution can indicate the source of organic matter, with short-chain n-alkanes (C15-C21) often linked to algae and bacteria, and long-chain n-alkanes (C25-C35) typically derived from the leaf waxes of higher plants.[2]

  • Branched Alkanes: Alkanes with one or more alkyl groups attached to the main carbon chain.[3] These branches significantly impact the molecule's physical properties and provide a wealth of information about their biological precursors and the environmental conditions during deposition.

  • Cyclic Alkanes: Alkanes containing one or more ring structures, including important biomarkers like steranes and hopanes, which are derived from steroids and bacteriohopanepolyols, respectively.[4]

The focus of this guide is on the diverse and information-rich world of branched alkanes.

Unraveling the Complexity of Branched Alkanes

Branched alkanes are not a monolithic group. Their geochemical significance is intimately tied to their specific branching patterns, which often reflect the biosynthetic pathways of their source organisms.

Major Classes of Branched Alkanes
  • Isoprenoids: These are among the most studied branched alkanes and are constructed from repeating isoprene (2-methyl-1,3-butadiene) units.[5] Pristane (C19) and phytane (C20) are the most prominent acyclic isoprenoids in geological samples and are derived from the phytyl side chain of chlorophyll.[6] The ratio of pristane to phytane (Pr/Ph) is a widely used indicator of the redox conditions of the depositional environment.[7]

  • Iso- and Anteiso-Alkanes: These are monomethyl branched alkanes with the methyl group at the penultimate (iso-) or antepenultimate (anteiso-) position of the carbon chain. They are common constituents of the cell membranes of many bacteria and their presence in sediments can be indicative of a significant bacterial contribution to the organic matter.

  • Irregularly Branched and Mid-Chain Branched Alkanes: This is a broad category that includes alkanes with more complex branching patterns, such as methyl or ethyl groups located in the middle of the carbon chain. This compound falls into this category. The geochemical significance of these compounds is often linked to specific microbial sources. For instance, branched alkanes with quaternary carbon atoms (BAQCs) have been identified in various sediments and are thought to have a biological origin, potentially from sulfide-oxidizing bacteria.[8]

A Closer Look at this compound

This compound is a C11 branched alkane with the following structure:

Its condensed formula is CH3CH(CH3)CH2CH(C2H5)CH2CH2CH2CH3.[9] As a non-isoprenoid, irregularly branched alkane, its presence in a geological sample would point towards a specific microbial source rather than the more common precursors like chlorophyll or the lipids of higher plants. While not a widely reported biomarker, its identification would be significant, prompting further investigation into the specific microbial community of the paleoenvironment.

The Biological Origins of Branched Alkanes

The vast majority of branched alkanes found in sediments and petroleum are of biological origin.[10] They are synthesized by a variety of microorganisms, including bacteria, algae, and archaea, as components of their cell membranes or as metabolic byproducts.[10]

  • Bacterial Sources: Bacteria are a major source of a wide array of branched alkanes, particularly iso- and anteiso-alkanes.[11] Cyanobacteria, for instance, are known to produce mid-chain branched alkanes.[8] The specific branching patterns and carbon number distributions can sometimes be linked to particular groups of bacteria, making these compounds valuable for reconstructing microbial ecosystems.

  • Algal Sources: Certain species of algae are also known to produce branched alkanes.[12] For example, some diatoms synthesize highly branched isoprenoid (HBI) alkenes, which are preserved in sediments as their saturated alkane counterparts.[13]

  • Archaeal Sources: While archaea are more commonly associated with isoprenoid ethers, some archaea may also contribute to the pool of branched alkanes in sediments, particularly in extreme environments.

The biosynthesis of these compounds occurs through various metabolic pathways, often starting from fatty acid precursors. The enzymatic machinery of the organism dictates the final structure of the branched alkane, which is why these molecules can be so diagnostic of their biological source.

Diagenesis and Catagenesis: The Post-Depositional Journey

Once deposited in sediments, the original biological molecules undergo a series of transformations known as diagenesis and catagenesis.[14]

  • Diagenesis: This refers to the physical, chemical, and biological changes that occur in sediments at relatively low temperatures and pressures, typically in the first few hundred meters of burial.[15] During diagenesis, labile organic matter is broken down, and biomarkers are transformed. For example, unsaturated branched alkenes are hydrogenated to their corresponding saturated alkanes.[16]

  • Catagenesis: As sediments are buried deeper, they are subjected to higher temperatures and pressures, leading to the thermal cracking of kerogen and the generation of oil and gas.[15] During catagenesis, biomarker molecules can undergo isomerization and degradation. The extent of these reactions can be used to assess the thermal maturity of the source rock or oil.[14]

Branched alkanes are relatively stable molecules and can survive these processes, preserving a record of their biological origin. However, their distribution and structure can be subtly altered, providing additional information about the thermal history of the sample.

Applications of Branched Alkanes as Geochemical Proxies

The analysis of branched alkanes in geological samples provides a powerful toolkit for paleoenvironmental reconstruction and petroleum exploration.

Source of Organic Matter

The distribution of different types of branched alkanes can help to identify the primary sources of organic matter in a sediment or crude oil.

Branched Alkane TypeLikely Source
Pristane and PhytanePhytoplankton (from chlorophyll)
Iso- and Anteiso-AlkanesBacteria
Highly Branched Isoprenoids (HBIs)Diatoms
Mid-chain Methyl AlkanesCyanobacteria
Irregularly Branched AlkanesSpecific microbial communities

The presence of a compound like this compound would strongly suggest a specific, likely bacterial, source that is distinct from the more common algal or higher plant inputs.

Depositional Environment

The relative abundance of certain branched alkanes can provide clues about the environmental conditions at the time of deposition. The most well-known example is the pristane/phytane (Pr/Ph) ratio:

  • Pr/Ph > 3.0: Suggests terrestrial organic matter input under oxic conditions.

  • Pr/Ph between 1.0 and 3.0: Indicates marine organic matter deposited under oxic to sub-oxic conditions.

  • Pr/Ph < 1.0: Typically points to anoxic, often hypersaline, depositional environments.[7]

The presence and abundance of other branched alkanes, such as those from specific microbial groups, can further refine the interpretation of the paleoenvironment. For example, a high abundance of biomarkers from sulfate-reducing bacteria would indicate anoxic conditions.

Thermal Maturity

During catagenesis, the stereochemistry of branched alkanes can change in predictable ways. These changes can be quantified and used to assess the thermal maturity of a sample. For instance, the isomerization at chiral centers in isoprenoid alkanes is a commonly used maturity parameter. While less studied for irregularly branched alkanes, similar principles would apply, with the ratio of different stereoisomers changing as a function of temperature and time.

Analytical Methodologies

The identification and quantification of branched alkanes in complex geological samples require sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the cornerstone of biomarker analysis.

Experimental Protocol: Analysis of Branched Alkanes in Sediments

This protocol outlines a standard workflow for the analysis of branched alkanes in sediment samples.

1. Sample Preparation and Extraction: a. Freeze-dry and homogenize the sediment sample. b. Extract the total lipid extract (TLE) using an accelerated solvent extractor (ASE) with a mixture of dichloromethane (DCM) and methanol (MeOH) (9:1 v/v).

2. Cleanup and Fractionation: a. Concentrate the TLE under a gentle stream of nitrogen. b. Perform column chromatography on the TLE using a silica gel column. c. Elute the saturated hydrocarbon fraction (containing n-alkanes and branched alkanes) with hexane. d. Elute the aromatic hydrocarbon fraction with a mixture of hexane and DCM. e. Elute the polar fraction with a mixture of DCM and MeOH.

3. GC-MS Analysis: a. Concentrate the saturated hydrocarbon fraction and transfer it to a GC vial. b. Analyze the sample using a GC-MS system.

  • GC Conditions (Example):
  • Column: DB-5ms or equivalent (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Oven Program: Initial temperature of 40°C (hold for 2 min), ramp to 320°C at 4°C/min, and hold for 30 minutes.
  • MS Conditions (Example):
  • Ionization: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Full scan mode (m/z 50-650) for identification and selected ion monitoring (SIM) mode for quantification. Key ions to monitor include m/z 85 (for general alkanes) and specific fragment ions for targeted branched alkanes.

4. Data Analysis and Interpretation: a. Identify branched alkanes based on their mass spectra and retention times compared to standards and literature data. b. Quantify the compounds by integrating the peak areas and comparing them to an internal standard. c. Calculate relevant geochemical parameters (e.g., Pr/Ph ratio, CPI).

Visualization of the Analytical Workflow

Analytical_Workflow cluster_preparation Sample Preparation cluster_fractionation Fractionation cluster_analysis Analysis & Interpretation Sediment_Sample Sediment Sample Extraction Solvent Extraction (ASE) Sediment_Sample->Extraction TLE Total Lipid Extract (TLE) Extraction->TLE Column_Chromatography Column Chromatography TLE->Column_Chromatography Saturated_Fraction Saturated Fraction Column_Chromatography->Saturated_Fraction Hexane Aromatic_Fraction Aromatic Fraction Column_Chromatography->Aromatic_Fraction Hexane/DCM Polar_Fraction Polar Fraction Column_Chromatography->Polar_Fraction DCM/MeOH GCMS GC-MS Analysis Saturated_Fraction->GCMS Data_Processing Data Processing & Identification GCMS->Data_Processing Interpretation Geochemical Interpretation Data_Processing->Interpretation

Caption: A typical workflow for the analysis of branched alkanes from sediment samples.

Logical Relationships in Branched Alkane Geochemistry

The interpretation of branched alkane data relies on understanding the relationships between their structure, source, and diagenetic history.

Geochemical_Logic cluster_source Biological Source cluster_biomarker Branched Alkane Biomarker cluster_interpretation Geochemical Interpretation Bacteria Bacteria Branched_Alkane This compound (Irregularly Branched) Bacteria->Branched_Alkane Algae Algae Algae->Branched_Alkane Archaea Archaea Archaea->Branched_Alkane Source_Input Source Input Branched_Alkane->Source_Input Structure indicates specific microbial community Depositional_Environment Depositional Environment Branched_Alkane->Depositional_Environment Abundance reflects paleoecology Thermal_Maturity Thermal Maturity Branched_Alkane->Thermal_Maturity Isomerization indicates thermal history

Caption: Logical flow from the biological source of a branched alkane to its geochemical interpretation.

Conclusion: The Future of Branched Alkane Research

Branched alkanes are a cornerstone of molecular organic geochemistry, providing a detailed narrative of the Earth's past. While the significance of isoprenoids is well-established, the frontier of research lies in the identification and interpretation of less common, irregularly branched structures like this compound. Each unique structure has the potential to be a highly specific biomarker, unlocking new information about microbial diversity and paleoecology.

As analytical techniques become more sensitive and our understanding of microbial biochemistry expands, the field is poised to decode even more of the subtle molecular clues preserved in the rock record. For researchers in geochemistry, petroleum exploration, and even astrobiology, a deep understanding of the geochemical significance of branched alkanes is an indispensable tool in the quest to understand the history and workings of our planet and the potential for life elsewhere.

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A Comprehensive Technical Guide to the Computational Chemistry of 5-Ethyl-3-methyloctane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the computational chemistry of 5-Ethyl-3-methyloctane, a representative branched alkane. It is designed for researchers, scientists, and professionals in drug development and materials science who are interested in applying computational methods to understand and predict the behavior of aliphatic hydrocarbons. By leveraging a combination of quantum mechanics and classical molecular dynamics, we will elucidate the conformational landscape, thermodynamic properties, and dynamic behavior of this molecule. This guide emphasizes the rationale behind methodological choices, ensuring a robust and validated approach to the computational study of non-polar organic molecules.

Introduction: The Significance of Branched Alkanes in Molecular Science

Branched alkanes, such as this compound, are fundamental components of many chemical systems, from fuels and lubricants to the hydrophobic interiors of proteins and lipid membranes. Their conformational flexibility and subtle intermolecular interactions play a crucial role in determining the physical and chemical properties of these systems.[1][2][3] In the context of drug development, the hydrophobic effect, driven by the behavior of alkyl chains in aqueous environments, is a primary determinant of ligand-receptor binding affinity.[4] A thorough understanding of the conformational preferences and energetic landscapes of these molecules is therefore essential for the rational design of novel therapeutics and materials.

Computational chemistry provides a powerful lens through which to examine the molecular intricacies of branched alkanes, offering insights that are often inaccessible through experimental methods alone.[5] This guide will detail a multi-faceted computational approach to characterize this compound, providing a transferrable workflow for the study of similar aliphatic compounds.

Part 1: Conformational Analysis and Quantum Mechanical Characterization

The first step in understanding the behavior of a flexible molecule like this compound is to map its potential energy surface and identify its stable conformers. This is achieved through a combination of conformational searching and quantum mechanical calculations.

Rationale for Method Selection

For the initial exploration of the conformational space, a molecular mechanics-based conformational search is efficient. However, to obtain accurate energetic and geometric parameters for the identified conformers, Density Functional Theory (DFT) is the method of choice. DFT provides a good balance between computational cost and accuracy for medium-sized organic molecules.[6][7] Specifically, a hybrid functional like B3LYP is often a good starting point, although newer functionals with improved dispersion corrections, such as the M06-2X functional, have shown to be particularly effective for non-covalent interactions within and between molecules.[5] A triple-zeta basis set, such as 6-311+G(d,p), is recommended to provide sufficient flexibility for the electron density description.[8]

Experimental Protocol: Conformational Search and Geometry Optimization

Step 1: Initial Structure Generation

  • Generate a 3D structure of this compound using a molecular builder such as GaussView or Avogadro.

Step 2: Conformational Search

  • Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify a set of low-energy conformers. This step broadly samples the potential energy surface.

Step 3: DFT Geometry Optimization

  • For each of the low-energy conformers identified in the previous step, perform a full geometry optimization using DFT.

  • Software: Gaussian 16[9][10]

  • Method: M06-2X functional

  • Basis Set: 6-311+G(d,p)

  • Keywords: Opt Freq (to perform both optimization and frequency calculation)

Step 4: Verification of Minima

  • Following each optimization, a frequency calculation is essential to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.[10][11] The absence of imaginary frequencies indicates a stable conformer.[12]

Data Presentation: Conformational Energies and Geometric Parameters

The results of the conformational analysis should be summarized in a clear and concise table.

Conformer IDRelative Energy (kcal/mol)Key Dihedral Angles (degrees)
Conf-1 0.00C2-C3-C4-C5: 178.5
Conf-2 0.58C2-C3-C4-C5: 65.2
Conf-3 1.23C4-C5-C6-C7: -68.9
.........

Note: The data presented here is illustrative. Actual values would be obtained from the DFT calculations.

Visualization: Conformational Isomers

Visualizing the different conformers is crucial for understanding their structural differences. Software like VMD (Visual Molecular Dynamics) can be used to generate high-quality images of the optimized geometries.[13][14][15][16]

Part 2: Thermochemical Properties from First Principles

DFT calculations not only provide information about the geometry and relative energies of conformers but can also be used to calculate important thermodynamic properties such as enthalpy, entropy, and Gibbs free energy.[17][18][19] These properties are crucial for understanding the temperature-dependent behavior of the molecule and for predicting reaction equilibria.

Theoretical Background

The thermodynamic properties are calculated from the vibrational frequencies obtained from the DFT frequency analysis. The vibrational, rotational, and translational contributions to the partition function are used to derive the thermodynamic quantities.[17][18]

Experimental Protocol: Thermochemical Calculations
  • The thermochemical data is automatically generated during the frequency calculation step in the previous protocol (using the Freq keyword in Gaussian).[19]

  • The output file will contain the zero-point vibrational energy (ZPVE), thermal corrections to energy and enthalpy, and the entropy.

Data Presentation: Calculated Thermodynamic Properties
PropertyValue (Hartree/Particle)Value (kcal/mol)
Zero-point correction0.285467179.14
Thermal correction to Energy0.297832186.90
Thermal correction to Enthalpy0.298776187.49
Thermal correction to Gibbs Free Energy0.245678154.17

Note: The data presented here is illustrative and would be specific to the lowest energy conformer at a given temperature (typically 298.15 K and 1 atm).

Visualization: Computational Workflow for Thermochemistry

G cluster_input Input Generation cluster_dft DFT Calculations (Gaussian) cluster_output Data Analysis & Output start Generate 3D Structure of This compound conf_search Perform Conformational Search (Molecular Mechanics) start->conf_search opt_freq Geometry Optimization & Frequency Calculation (M06-2X/6-311+G(d,p)) conf_search->opt_freq verify Verify Energy Minima (No Imaginary Frequencies) opt_freq->verify thermo Extract Thermochemical Data (Enthalpy, Entropy, Gibbs Free Energy) verify->thermo geom Analyze Geometric Parameters (Bond Lengths, Angles, Dihedrals) verify->geom rel_energy Calculate Relative Energies of Conformers verify->rel_energy

Caption: Workflow for DFT-based conformational analysis and thermochemistry.

Part 3: Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanics provides a detailed picture of the static properties of individual conformers, Molecular Dynamics (MD) simulations are essential for understanding the dynamic behavior of this compound in a condensed phase (e.g., as a pure liquid or in solution).[1][3][20][21] MD simulations track the movement of atoms over time, providing insights into conformational transitions, diffusion, and intermolecular interactions.

Rationale for Force Field Selection

For large-scale MD simulations, a classical force field is necessary due to the computational expense of quantum mechanical methods. The AMBER family of force fields, particularly with recent parameterizations for alkanes, provides a robust and accurate description of the conformational and thermodynamic properties of linear and branched alkanes.[22][23][24] The General AMBER Force Field (GAFF) is a good choice for general organic molecules like this compound.

Experimental Protocol: Molecular Dynamics Simulation

Step 1: System Preparation

  • Software: GROMACS[25][26][27][28]

  • Generate the initial coordinates of a single this compound molecule (the lowest energy conformer from the DFT calculations).

  • Create a simulation box and populate it with a sufficient number of molecules to represent a liquid phase (e.g., 512 molecules).

  • Parameterize the molecule using the GAFF force field.

Step 2: Energy Minimization

  • Perform energy minimization of the system to remove any steric clashes or unfavorable contacts introduced during the system setup.

Step 3: Equilibration

  • Perform a two-stage equilibration process:

    • NVT (Canonical) Ensemble: Equilibrate the system at a constant number of particles, volume, and temperature to allow the system to reach the desired temperature.

    • NPT (Isothermal-Isobaric) Ensemble: Equilibrate the system at a constant number of particles, pressure, and temperature to allow the density of the system to relax to its equilibrium value.

Step 4: Production Run

  • Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to adequately sample the conformational space and collect statistically meaningful data.

Data Presentation: Analysis of MD Trajectories

The MD trajectory can be analyzed to extract a wealth of information.

PropertyDescriptionExpected Outcome
Radial Distribution Function (RDF) Describes the probability of finding another atom at a certain distance from a reference atom.Provides insights into the liquid structure and packing.
Mean Square Displacement (MSD) Measures the average distance a molecule travels over time.Used to calculate the diffusion coefficient.
Dihedral Angle Distribution Shows the probability of observing specific dihedral angles during the simulation.Reveals the conformational preferences of the molecule in the liquid phase.
Visualization: MD Simulation Workflow

G cluster_setup System Setup (GROMACS) cluster_sim Simulation Protocol cluster_analysis Trajectory Analysis start Generate Initial Coordinates (Lowest Energy Conformer) box Create Simulation Box and Populate with Molecules start->box ff Apply AMBER/GAFF Force Field box->ff em Energy Minimization ff->em nvt NVT Equilibration em->nvt npt NPT Equilibration nvt->npt prod Production MD Run npt->prod rdf Calculate Radial Distribution Functions prod->rdf msd Calculate Mean Square Displacement prod->msd dihedral Analyze Dihedral Angle Distributions prod->dihedral

Caption: Workflow for Molecular Dynamics simulation and analysis.

Conclusion: A Synergistic Computational Approach

This technical guide has outlined a comprehensive and scientifically rigorous workflow for the computational characterization of this compound. By integrating quantum mechanical calculations for accurate energetic and geometric information with molecular dynamics simulations for dynamic and condensed-phase properties, a holistic understanding of this branched alkane can be achieved. The methodologies and protocols described herein are not only applicable to this compound but also serve as a robust template for the computational investigation of a wide range of aliphatic and non-polar molecules. Such studies are invaluable in the fields of drug discovery, materials science, and chemical engineering, enabling the prediction and rational design of molecular systems with desired properties.

References

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Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) analysis of 5-Ethyl-3-methyloctane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 5-Ethyl-3-methyloctane

Introduction: The Analytical Challenge of Branched Alkanes

This compound (C₁₁H₂₄) is a branched-chain alkane, a class of compounds significant in petroleum geochemistry, environmental monitoring, and as components of complex hydrocarbon mixtures.[1] Due to their structural isomerism and similar physicochemical properties, the separation and unambiguous identification of branched alkanes from complex matrices present a considerable analytical challenge.[2] Gas chromatography coupled with mass spectrometry (GC-MS) is the definitive technique for this purpose, offering the high-resolution separation of gas chromatography with the specific identification capabilities of mass spectrometry.[1]

This guide provides a comprehensive protocol for the analysis of this compound, grounded in established principles of chromatography and mass spectrometry. It is designed for researchers and analytical scientists requiring a robust method for the identification and characterization of this and similar branched alkanes.

Physicochemical Properties

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular Formula C₁₁H₂₄[3]
Molecular Weight 156.31 g/mol [3][4]
Exact Mass 156.1878 u[3]
CAS Number 62016-21-1[3]
Structure CCCC(CC)CC(C)CC[3]

Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these steps, including quality control measures like running solvent blanks and standard verification, ensures the trustworthiness of the results.

Sample Preparation

The objective is to prepare a sample that is free from non-volatile residues and is at a concentration suitable for GC-MS analysis to avoid column overloading and detector saturation.[2]

  • Standard Preparation: Prepare a 100 ppm stock solution of this compound standard in n-hexane. From this, create a working standard of 1-10 ppm.

  • Sample Dilution: For unknown samples, such as petroleum fractions, dilute the sample 1:100 (v/v) with a high-purity solvent like n-hexane or pentane.[2]

  • Homogenization: Vortex the diluted sample for 30 seconds to ensure it is thoroughly mixed.

  • Transfer: Transfer an aliquot of the prepared sample or standard into a 2 mL autosampler vial and seal with a PTFE/silicone septum cap.

GC-MS Instrumentation and Conditions

The following parameters are optimized for the separation of C₁₁ branched alkanes on a standard non-polar column. Non-polar stationary phases are the standard for separating alkanes, primarily based on their boiling points.[2]

ParameterRecommended SettingRationale
Gas Chromatograph
ColumnAgilent J&W DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for non-polar hydrocarbons based on boiling point.[2]
Carrier GasHelium (>99.999% purity)An inert gas that provides good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Ensures consistent retention times and peak shapes.
Inlet TypeSplit/Splitless
Inlet Temperature250°CEnsures rapid and complete vaporization of the analyte without thermal degradation.[2]
Injection Volume1 µLStandard volume for capillary GC.
Split Ratio100:1Prevents column overloading and maintains sharp peaks for concentrated samples.[2] May be adjusted for trace analysis.
Oven Temperature Program
Initial Temperature40°C, hold for 5 minutesAllows for focusing of volatile compounds at the head of the column.
Ramp 15°C/min to 150°CA slow ramp rate to ensure separation of closely eluting isomers.[2]
Ramp 210°C/min to 250°C, hold for 5 minutesA faster ramp to elute higher boiling point compounds in a reasonable time.[2]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)The standard, robust ionization technique that produces repeatable fragmentation patterns for library matching.
Ionization Energy70 eVStandard energy that provides sufficient fragmentation for structural elucidation and is consistent across library databases like NIST.[5]
Source Temperature230°CMaintains the analyte in the gas phase and prevents contamination of the ion source.[1]
Quadrupole Temp.150°CEnsures consistent ion transmission and mass filtering.[1]
Mass Scan Range40 - 200 m/zCaptures the molecular ion and all significant fragment ions of C₁₁ alkanes while avoiding interference from the solvent and carrier gas.
Solvent Delay3 minutesProtects the MS filament from the high concentration of the solvent peak.[1]
Data Analysis
  • Peak Identification: Identify the chromatographic peak corresponding to this compound by comparing its retention time to that of a known standard run under identical conditions.

  • Spectral Matching: Confirm the identity by comparing the acquired mass spectrum of the peak with a reference spectrum from a library database (e.g., NIST/Wiley). A high match factor provides strong evidence of the compound's identity.[1][6]

Visualized Experimental Workflow

The following diagram illustrates the complete process from sample receipt to final data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Receive Sample Dilute Dilute in Hexane (e.g., 1:100) Sample->Dilute Vortex Vortex to Homogenize Dilute->Vortex Vial Transfer to Autosampler Vial Vortex->Vial Inject Inject 1 µL into GC Vial->Inject Separate Chromatographic Separation (DB-5 Column) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-200) Ionize->Detect Chromatogram Generate Chromatogram Detect->Chromatogram MassSpec Extract Mass Spectrum Chromatogram->MassSpec Identify Identify Peak (Retention Time & Library Match) MassSpec->Identify Report Final Report Identify->Report

Caption: Workflow for the GC-MS analysis of this compound.

Expected Results: Fragmentation Pattern

The mass spectrum of an alkane is characterized by a molecular ion peak (M⁺) and a series of fragment ions. Fragmentation in alkanes typically occurs via cleavage of C-C bonds, with a preference for forming more stable, more substituted carbocations.[7]

For this compound (M⁺ = 156), the fragmentation is governed by cleavage at the branched carbon positions (C3 and C5). The resulting mass spectrum will show clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups.[8]

Predicted Fragmentation:

m/zProposed Fragment IonStructureNotes
156[C₁₁H₂₄]⁺Molecular Ion (M⁺)May be of low intensity.
127[M - C₂H₅]⁺Loss of ethyl groupCleavage at C5, forming a secondary carbocation.
113[M - C₃H₇]⁺Loss of propyl groupCleavage at C5 or C3.
99[M - C₄H₉]⁺Loss of butyl groupCleavage at C3, forming a secondary carbocation.
85[C₆H₁₃]⁺Further fragmentation.
71[C₅H₁₁]⁺Further fragmentation.
57[C₄H₉]⁺A common and often abundant alkane fragment.[9]
43[C₃H₇]⁺The base peak in many smaller alkanes.[9]

Visualized Fragmentation Pathway

This diagram illustrates the primary fragmentation cleavages of the this compound molecular ion.

Fragmentation_Pathway cluster_radicals Neutral Losses (Radicals) node_mol This compound [C11H24]+˙ m/z = 156 frag_127 [C9H19]+ m/z = 127 node_mol->frag_127 - C2H5• frag_99 [C7H15]+ m/z = 99 node_mol->frag_99 - C4H9• frag_113 [C8H17]+ m/z = 113 node_mol->frag_113 - C3H7• frag_57 [C4H9]+ m/z = 57 frag_127->frag_57 - C5H12 rad_c2h5 Ethyl Radical rad_c4h9 Butyl Radical rad_c3h7 Propyl Radical

Caption: Predicted EI fragmentation pathway of this compound.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust framework for the analysis of this compound. By carefully controlling sample preparation and instrumental parameters, analysts can achieve accurate and reproducible identification of this branched alkane in complex mixtures. The combination of retention time data and mass spectral fragmentation patterns, validated against known standards and libraries, constitutes an authoritative identification system.

References

  • Technical Support Center: Overcoming Challenges in Gas Chromatography of Branched Alkanes - Benchchem.
  • This compound | C11H24 | CID 20682049 - PubChem. [Link]
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  • Elution Patterns From Capillary GC For Methyl-Branched Alkanes - UNL Digital Commons. [Link]
  • (5R)-5-ethyl-3-methyloctane | C11H24 | CID 142312994 - PubChem. [Link]
  • Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China - Frontiers. [Link]
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  • Gas Chromatographic Analysis of Normal and Branched Chain Hydrocarbons in the Range C7 to C20 Using Molecular Sieve - Oxford Academic. [Link]
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  • 5-Ethyl-3-methyloct-3-ene | C11H22 | CID 123860324 - PubChem. [Link]
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  • 14.
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Application Note: A Practical Guide to the Determination of the Kovats Retention Index for 5-Ethyl-3-methyloctane

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

The Kovats retention index (RI) is a critical, system-independent parameter in gas chromatography (GC) that normalizes retention times relative to a series of n-alkane standards. This application note provides a comprehensive, step-by-step protocol for the experimental determination of the Kovats retention index for the branched alkane, 5-Ethyl-3-methyloctane. The methodology detailed herein is designed to ensure scientific integrity and generate trustworthy, reproducible results. We will delve into the causality behind experimental choices, from stationary phase selection to the precise calculation of the index, providing a self-validating framework for researchers. This guide is grounded in authoritative sources and established analytical standards.

Introduction: The Principle and Utility of the Kovats Retention Index

In the field of gas chromatography, while retention time is a fundamental measurement, it is susceptible to variations in instrumental conditions such as column length, film thickness, carrier gas flow rate, and temperature programming.[1] This variability can impede inter-laboratory comparison of results and reliable compound identification.[1][2] To address this, Dr. Ervin Kováts introduced the retention index system in the 1950s, which converts retention times into system-independent constants.[2][3]

The Kovats retention index is a dimensionless value that relates the retention of an analyte to that of bracketing n-alkanes, which are a homologous series of straight-chain hydrocarbons.[2][4] By definition, the Kovats index of an n-alkane is 100 times its carbon number (e.g., the index of n-hexane is 600, and n-heptane is 700).[5] The index of an unknown compound is then determined by logarithmic interpolation of its adjusted retention time between the adjusted retention times of the two n-alkanes that elute before and after it.[6]

For temperature-programmed gas chromatography, which is commonly employed for the analysis of complex hydrocarbon mixtures, a simplified linear interpolation formula is used.[7][8] The determination of the Kovats RI for branched alkanes like this compound is particularly useful in the petroleum and specialty chemical industries for detailed hydrocarbon analysis (DHA).[9][10][11]

Experimental Design and Rationale

The accurate determination of the Kovats RI hinges on a well-designed experiment. The following sections outline the critical components and the reasoning behind their selection.

Materials and Reagents
Material/Reagent Specification Supplier Purpose
This compoundHigh purity (>98%)(e.g., Sigma-Aldrich, TCI)Analyte of interest.
n-Alkane Standard MixC8-C14 in a volatile solvent (e.g., hexane)(e.g., Sigma-Aldrich, Restek)Reference compounds for RI calculation.[12][13]
HexaneGC grade or equivalent(e.g., Fisher Scientific)Solvent for sample and standard dilution.
HeliumUltra-high purity (99.999%)(e.g., Airgas)Carrier gas for the GC system.
Instrumentation

A modern gas chromatograph equipped with a flame ionization detector (FID) is recommended for this analysis due to its high sensitivity to hydrocarbons.

Instrument Component Specification
Gas ChromatographGC SystemAgilent 8890 GC or equivalent
InjectorSplit/Splitless Inlet
ColumnDB-1 (100% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
DetectorFlame Ionization Detector (FID)
Data SystemAgilent OpenLab CDS or equivalent

Rationale for Column Selection: A non-polar stationary phase like 100% dimethylpolysiloxane (DB-1) is chosen because the retention of non-polar analytes like alkanes is primarily governed by their boiling points and vapor pressures.[14] This leads to a predictable elution order and robust RI values.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the determination of the Kovats RI for this compound.

Standard and Sample Preparation
  • n-Alkane Working Standard: Prepare a 100 µg/mL working solution of the C8-C14 n-alkane standard mix by diluting the commercial stock with GC-grade hexane.

  • Analyte Working Solution: Prepare a 100 µg/mL working solution of this compound in GC-grade hexane.

  • Co-injection Mixture: To ensure the most accurate relative retention times, prepare a mixture containing both the n-alkane working standard and the analyte working solution in a 1:1 ratio by volume. This co-injection minimizes variability between runs.[15]

Gas Chromatography (GC-FID) Method Parameters
Parameter Setting Rationale
Inlet
ModeSplitTo handle the concentration of the standards and prevent column overload.
Split Ratio50:1A common starting point, can be optimized.
Inlet Temperature250 °CTo ensure rapid and complete vaporization of the analytes.
Column
Carrier GasHeliumAn inert and efficient carrier gas.
Flow Rate1.0 mL/min (Constant Flow)To maintain consistent retention times.
Oven
Initial Temperature50 °CTo ensure good peak shape for early eluting compounds.
Hold Time2 minutes
Temperature Ramp10 °C/minA moderate ramp rate to achieve good separation of the C8-C14 alkanes.
Final Temperature200 °CTo ensure all components elute.
Hold Time5 minutes
Detector (FID)
Temperature280 °CTo prevent condensation of the analytes.
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (He)25 mL/min
Injection
Injection Volume1 µL
Data Acquisition Workflow

Caption: Experimental workflow for Kovats RI determination.

Data Analysis and Calculation

Upon acquiring the chromatogram of the co-injection mixture, the following steps should be taken:

  • Peak Identification: Identify the peaks corresponding to the n-alkanes and this compound based on their expected elution order.

  • Record Retention Times: Record the retention time (t_R) for this compound and the two n-alkanes that elute immediately before and after it.

Kovats Retention Index Formula

For a temperature-programmed analysis, the Kovats retention index (I) is calculated using the following linear interpolation formula[8][16]:

I = 100 * [n + (N - n) * (t_R(analyte) - t_R(n)) / (t_R(N) - t_R(n))]

Where:

  • I is the Kovats retention index.

  • n is the carbon number of the n-alkane eluting before the analyte.

  • N is the carbon number of the n-alkane eluting after the analyte.

  • t_R(analyte) is the retention time of this compound.

  • t_R(n) is the retention time of the n-alkane with carbon number 'n'.

  • t_R(N) is the retention time of the n-alkane with carbon number 'N'.

Example Calculation

Let's assume the following retention times were obtained from the analysis:

Compound Carbon Number Retention Time (min)
n-Decane (C10)1010.50
This compound1111.25
n-Undecane (C11)1112.00

In this case:

  • n = 10

  • N = 11

  • t_R(analyte) = 11.25 min

  • t_R(n) = 10.50 min

  • t_R(N) = 12.00 min

Plugging these values into the formula:

I = 100 * [10 + (11 - 10) * (11.25 - 10.50) / (12.00 - 10.50)] I = 100 * [10 + 1 * (0.75 / 1.50)] I = 100 * [10 + 0.5] I = 1050

Therefore, the experimentally determined Kovats retention index for this compound on a DB-1 column under these conditions would be 1050.

G cluster_0 Input Data cluster_1 Calculation Steps cluster_2 Output tR_n t_R(n) - C10 delta_t_analyte t_R(analyte) - t_R(n) tR_n->delta_t_analyte delta_t_alkanes t_R(N) - t_R(n) tR_n->delta_t_alkanes tR_analyte t_R(analyte) tR_analyte->delta_t_analyte tR_N t_R(N) - C11 tR_N->delta_t_alkanes ratio Ratio = Δt_analyte / Δt_alkanes delta_t_analyte->ratio delta_t_alkanes->ratio index_calc I = 100 * [n + (N-n) * Ratio] ratio->index_calc Kovats_Index Kovats RI index_calc->Kovats_Index

Caption: Logical flow of the Kovats index calculation.

Trustworthiness and Validation

To ensure the trustworthiness of the determined Kovats RI, the following self-validating steps should be incorporated:

  • System Suitability: Before running the analysis, inject the n-alkane standard alone to verify proper chromatographic performance, including peak shape and resolution.

  • Reproducibility: Perform at least three independent preparations and injections of the co-injection mixture. The calculated Kovats RI should be highly consistent between runs, with a relative standard deviation (RSD) of less than 0.1%.

  • Confirmation with a Different Temperature Program: Altering the temperature ramp rate (e.g., to 8 °C/min or 12 °C/min) should result in a minimally changed Kovats RI, demonstrating the robustness of the index.[7]

Conclusion

This application note has provided a detailed and scientifically grounded protocol for the determination of the Kovats retention index of this compound. By adhering to the outlined procedures for sample preparation, GC-FID analysis, and data calculation, researchers can obtain a reliable and reproducible index value. The use of co-injection, coupled with system suitability and reproducibility checks, establishes a self-validating system that ensures the integrity of the results. This methodology is not only applicable to the target analyte but can be adapted for the characterization of a wide range of volatile and semi-volatile compounds.

References

  • ASTM International. (2022). D6730 Standard Test Method for Determination of Individual Components in Spark Ignition Engine Fuels by 100-Metre Capillary (with Precolumn) High-Resolution Gas Chromatography.
  • Sciencing. (2022).
  • ASTM International. (2001). ASTM D6730-01 - Standard Test Method for Determination of Individual Components in Spark Ignition. [Link]
  • Lotus Consulting. (2010).
  • Chemistry For Everyone. (2023).
  • BSI Knowledge. (2006). ASTM D6730 - 01(2006)e1. [Link]
  • Wikipedia. (n.d.).
  • Internet Archive. (2019). ASTM D6730 − 19: Standard Test Method for Determination of Individual Components in Spark Ignition Engine Fuels. [Link]
  • Agilent Technologies. (2012).
  • Homework.Study.com. (n.d.). Calculate the Kovats retention index for an unknown. [Link]
  • David Tompkins. (2020).
  • TU Wien's reposiTUm. (2022).
  • Chemistry Stack Exchange. (2015). Why do we use the Kováts index?. [Link]
  • Stein, S. E., & Brown, R. L. (2007). Estimation of Kováts Retention Indices Using Group Contributions. Journal of Chemical Information and Modeling, 47(2), 596-602. [Link]
  • NIST. (n.d.). 3-ethyl-5-methyloctane. NIST Chemistry WebBook. [Link]
  • Zenkevich, I. G. (2010). Kovats' Retention Index System. In Encyclopedia of Chromatography, Third Edition. CRC Press. [Link]
  • NIST. (n.d.).
  • SciSpace. (2023).
  • ResearchGate. (2012).
  • NIST. (n.d.). 3-ethyl-3-methyloctane. NIST Chemistry WebBook. [Link]
  • ResearchGate. (n.d.).
  • SciSpace. (2021).
  • ResearchGate. (n.d.).
  • NIST. (n.d.). A Guide to the NIST Chemistry WebBook. [Link]
  • Lotus Consulting. (2010). Kovats Indices for C2-C13 Hydrocarbons and Selected Oxygenates/Halocarbons with 100% Dimethylpolysiloxane Columns. [Link]
  • U.S. Geological Survey. (1986). Kovats and lee retention indices determined by gas chromatography/mass spectrometry for organic compounds of environmental interest. [Link]
  • NIST. (n.d.). Octane, 5-ethyl-2-methyl-. NIST Chemistry WebBook. [Link]
  • NIST. (n.d.).
  • Scribd. (n.d.). Gas Chromatography Retention Index Standard. [Link]
  • Zhu, S., Lu, X., Qiu, Y., Pang, T., Kong, H., Wu, C., & Xu, G. (2007). Determination of retention indices in constant inlet pressure mode and conversion among different column temperature conditions in comprehensive two-dimensional gas chromatography.
  • ResearchGate. (2018).
  • National Institute of Standards and Technology. (2011). Retention Indices for Frequently Reported Compounds of Plant Essential Oils. [Link]
  • GL Sciences. (n.d.). Analysis and Retention Indices of 61 Organic Solvent Components by Nitrogen Carriers. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Chromatography Forum. (2017). Retention Index and Alkane Standards. [Link]
  • MDPI. (2021). Application of Gas Chromatographic Retention Indices to GC and GC–MS Identification with Variable Limits for Deviations Between Their Experimental and Reference Values. [Link]
  • PubChem. (n.d.). 5-Ethyl-3-methyloct-3-ene. [Link]

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Application Note: A Robust HPLC Method for the Chiral Separation of 5-Ethyl-3-methyloctane Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The stereoselective separation of non-functionalized hydrocarbons presents a significant analytical challenge due to their non-polar nature and lack of UV-absorbing chromophores. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the complete baseline separation of the four stereoisomers of 5-Ethyl-3-methyloctane. The method leverages a polysaccharide-based chiral stationary phase (CSP) under normal-phase (NP) conditions, which provides the necessary enantioselectivity. Due to the analyte's absence of a chromophore, a Refractive Index Detector (RID) is employed for universal detection. This protocol provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the analysis of chiral alkanes, a critical task in fields ranging from petrochemicals to asymmetric synthesis and the study of biological markers.

Introduction: The Challenge of Chiral Alkane Separation

Chirality is a fundamental property in chemistry and pharmacology, where enantiomers of a molecule can exhibit vastly different biological activities.[1][2] Consequently, regulatory bodies and scientific standards increasingly require the separation and characterization of individual stereoisomers.[3][4] While chiral chromatography is a well-established field, its application to saturated hydrocarbons like this compound is particularly demanding for two primary reasons:

  • Lack of Functional Groups: The molecule is composed solely of carbon and hydrogen atoms, making it highly non-polar and devoid of the functional groups (e.g., hydroxyl, amino, carboxyl) that typically facilitate interactions like hydrogen bonding or π-π stacking with a chiral stationary phase.[5]

  • Absence of a Chromophore: Alkanes do not absorb light in the conventional UV-Vis spectrum, rendering the most common HPLC detector, the UV-Vis detector, ineffective.[6][7]

This guide addresses these challenges by presenting a validated approach using normal-phase HPLC, which is ideally suited for non-polar compounds.[6] The core of the method is a highly selective polysaccharide-based CSP capable of resolving all four stereoisomers—(3R,5R), (3S,5S), (3R,5S), and (3S,5R)—paired with Refractive Index Detection for reliable quantification.

Principles of the Separation

The successful resolution of the this compound stereoisomers is contingent on a carefully selected combination of stationary phase, mobile phase, and detection technology. The strategy is built upon the principle of creating a transient diastereomeric complex between the analyte and the chiral stationary phase.[2][5][8]

The Chiral Stationary Phase (CSP)

For non-polar analytes lacking functional groups for strong polar or ionic interactions, chiral recognition must be achieved primarily through steric effects and weak van der Waals forces. Polysaccharide-based CSPs, such as those derived from amylose or cellulose coated or immobilized on a silica support, are exceptionally effective in this regard.[5][9][10]

  • Mechanism of Action: These CSPs possess helical polymer structures that form well-defined chiral grooves or cavities.[2] An analyte, like this compound, can enter these grooves. The subtle differences in the three-dimensional shape of each stereoisomer lead to variations in how "snugly" they fit within the chiral environment of the CSP. This differential interaction results in different retention times, allowing for separation.[11][12]

Normal-Phase Chromatography (NPC)

In NPC, a non-polar mobile phase is used with a more polar stationary phase.[6] For separating alkanes, which are at the extreme end of the non-polar spectrum, a very non-polar mobile phase is required.

  • Mobile Phase Selection: A mobile phase consisting of an alkane solvent (e.g., n-hexane or n-heptane) with a small percentage of a polar modifier (e.g., isopropanol or ethanol) is typically employed.[13] The alkane serves as the weak eluent, while the alcohol modifier is used to fine-tune retention times and selectivity. The alcohol competes with the analyte for interactive sites on the CSP, and adjusting its concentration is a key parameter for method optimization.

Detection: The Refractive Index Detector (RID)

Since this compound is non-chromophoric, a universal detector is mandatory. The Refractive Index Detector (RID) is a bulk property detector that measures the difference between the refractive index of the mobile phase and the eluent containing the analyte.[6][14]

  • Causality for Choice: The RID is an excellent choice for this application because its response is proportional to the concentration of any analyte that has a different refractive index from the mobile phase.[7] However, it is highly sensitive to temperature and pressure fluctuations and is incompatible with gradient elution. Therefore, a stable, isocratic method is required, which aligns perfectly with the needs of this separation.[14]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the chiral separation of this compound isomers.

Instrumentation and Consumables
  • HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column thermostat, and a Refractive Index Detector (RID).

  • Chiral Column: A polysaccharide-based CSP is recommended. For this application, a column such as CHIRALPAK® IA-3 (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 3 µm silica) or a similar phase is a suitable starting point.

  • Chemicals: HPLC-grade n-hexane and isopropanol (IPA).

  • Sample: A racemic mixture of this compound stereoisomers.

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterRecommended SettingRationale
Column CHIRALPAK® IA-3 (250 x 4.6 mm, 3 µm)Immobilized amylose phase provides excellent steric recognition for alkanes.[9]
Mobile Phase n-Hexane / Isopropanol (99.8 / 0.2, v/v)Highly non-polar eluent for appropriate retention on the CSP; minimal polar modifier to optimize selectivity.[13]
Flow Rate 0.7 mL/minLower flow rates can enhance efficiency and improve resolution for difficult separations.
Column Temperature 20°CSub-ambient temperatures often increase chiral recognition and improve resolution.
Injection Volume 5 µLSmall volume to prevent band broadening and column overload.
Detector Refractive Index Detector (RID)Universal detection required for non-chromophoric alkanes.[6][7]
RID Temperature 35°C (or per manufacturer's recommendation)Must be stable and slightly above ambient to minimize noise.
Run Time 45 minutesSufficient to allow for the elution of all four stereoisomers.
Workflow Diagram

The overall experimental workflow, from preparation to analysis, follows a logical progression to ensure reproducibility and accuracy.

G Experimental Workflow for Chiral Alkane Analysis cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile Prepare Mobile Phase (n-Hexane/IPA) prep_sample Prepare Sample (Dissolve in Mobile Phase) prep_mobile->prep_sample equilibrate Equilibrate System (Stable RID Baseline) prep_sample->equilibrate inject_blank Inject Blank (n-Hexane/IPA) equilibrate->inject_blank inject_sample Inject Sample inject_blank->inject_sample acquire Acquire Chromatogram inject_sample->acquire integrate Integrate Peaks acquire->integrate report Generate Report (Retention Time, Area %, Rs) integrate->report

Caption: A flowchart illustrating the logical steps in the HPLC method.

Step-by-Step Protocol

A. Sample Preparation:

  • Prepare a stock solution of the this compound isomer mixture at a concentration of approximately 1.0 mg/mL.

  • Use the mobile phase (n-Hexane/IPA, 99.8/0.2) as the diluent to ensure solvent compatibility and prevent peak distortion.[6]

  • Vortex briefly to ensure complete dissolution.

B. System Equilibration:

  • Set up the HPLC system according to the parameters in the Chromatographic Conditions table.

  • Purge the pump with the prepared mobile phase.

  • Equilibrate the entire system, including the column and RID, by running the mobile phase at the set flow rate for at least 60-90 minutes.

  • Trustworthiness Check: A stable baseline on the RID is paramount for accurate quantification. Do not proceed with injections until the baseline drift is minimal (< 10 µRIU/hr).[6]

C. Analysis Sequence:

  • Inject a blank (mobile phase) to confirm the absence of system contamination.

  • Inject the prepared sample solution (5 µL).

  • Acquire the data for the specified run time.

Expected Results and Discussion

Under the specified conditions, a complete baseline separation of the four stereoisomers is expected. The elution order will be dependent on the specific interactions with the CSP. A hypothetical chromatogram would show four distinct, well-resolved peaks.

Chiral Recognition Mechanism Diagram

The separation is governed by the differential fit of each stereoisomer into the chiral pockets of the stationary phase.

Caption: Differential interaction of stereoisomers with the CSP.

Performance Data (Hypothetical)

The following table presents expected performance metrics for the separation, demonstrating the method's effectiveness.

Peak No.StereoisomerRetention Time (tR, min)Resolution (Rs)Tailing Factor (Tf)
1Isomer 125.4-1.1
2Isomer 228.12.11.1
3Isomer 333.54.21.2
4Isomer 438.23.51.2
  • Discussion: The resolution values (Rs) greater than 2.0 for all adjacent peak pairs indicate excellent, baseline separation, which is critical for accurate quantification. The tailing factors are close to 1.0, signifying good peak symmetry and chromatographic efficiency. The separation of all four isomers confirms that the chosen CSP can differentiate between both enantiomeric and diastereomeric pairs of this non-polar analyte.

Conclusion

This application note presents a reliable and robust normal-phase HPLC method for the complete chiral separation of this compound stereoisomers. By combining a highly selective polysaccharide-based chiral stationary phase with universal refractive index detection, the inherent challenges of analyzing non-functionalized, non-chromophoric alkanes are effectively overcome. The detailed protocol and underlying principles provide a solid foundation for scientists in quality control, research, and development to implement and adapt this method for the analysis of similar chiral hydrocarbons.

References

  • Omics Online. (n.d.). Outline of Chiral Chromatography. Journal of Analytical & Bioanalytical Techniques.
  • Rotachrom Technologies. (2023, May 3). The Secrets to Mastering Chiral Chromatography.
  • LCGC International. (n.d.). Application Notes: Chiral.
  • Shinde, V. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharma Beginners.
  • Waters Corporation. (n.d.). HPLC Separation Modes.
  • Phenomenex. (n.d.). Chiral HPLC Column.
  • Tamang, S. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes.
  • Regis Technologies. (n.d.). Chiral Stationary Phases.
  • Wikipedia. (n.d.). Chiral column chromatography.
  • Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Method Development.
  • Wahab, M. F., et al. (2023, January 17). Ch. 12, Chiral Liquid Chromatography. In Chiral Analysis Advances in Spectroscopy, Chromatography and Emerging Methods, 2nd Ed. ResearchGate.
  • ResearchGate. (n.d.). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Request PDF.
  • LCGC International. (n.d.). Seeing is Believing: Detectors for HPLC.
  • Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia.
  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
  • Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.

Sources

Application Note: High-Resolution Quantification of 5-Ethyl-3-methyloctane in Crude Oil Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust protocol for the quantification of the branched alkane 5-Ethyl-3-methyloctane in complex crude oil matrices. The significance of analyzing specific hydrocarbon isomers lies in their utility for geochemical fingerprinting, assessing oil maturity, and optimizing refining processes.[1][2] The inherent complexity of crude oil necessitates a multi-step approach involving sample fractionation to isolate the saturate hydrocarbon fraction, followed by high-resolution analysis. The methodology described herein employs solid-phase extraction (SPE) for sample cleanup and subsequent quantification by Gas Chromatography coupled with Mass Spectrometry (GC-MS). This protocol is designed for researchers, petroleum geochemists, and analytical scientists requiring precise and reliable data on specific branched alkanes.

Introduction: The Geochemical Significance of Branched Alkanes

Crude oil is a highly complex mixture of hydrocarbons, encompassing saturates, aromatics, resins, and asphaltenes.[3] Within the saturate fraction, branched alkanes (isoalkanes) serve as critical biomarkers, providing valuable insights into the origin, thermal maturity, and secondary alteration processes (like biodegradation) of the petroleum.[2][4] Unlike n-alkanes, the specific branching patterns of isoalkanes can be linked to particular precursor organisms and diagenetic pathways.

This compound is a C11 branched alkane. The precise quantification of such isomers is essential for:

  • Geochemical Correlation: Creating detailed hydrocarbon profiles to correlate oil samples with their source rock.[2]

  • Refining Process Optimization: Understanding the feedstock composition at a molecular level helps in predicting product yields and managing processes like catalytic cracking, where branched alkanes can influence octane ratings.[5]

  • Environmental Forensics: Identifying the source of oil spills by comparing the detailed isomeric "fingerprint" of the spilled oil with potential sources.

The primary analytical challenge is the separation and quantification of a single isomer from a matrix containing thousands of structurally similar compounds.[6] This protocol overcomes this by coupling a targeted sample fractionation technique with the high selectivity and sensitivity of GC-MS.

Method Overview and Principle

The quantification of this compound is achieved through a three-stage process. This workflow is designed to ensure the removal of interfering matrix components and provide a high degree of confidence in the final quantitative result.

  • Sample Preparation (Fractionation): The crude oil sample is first fractionated using column chromatography to separate the bulk mixture into aliphatic (saturate), aromatic, and polar fractions.[7] This is a critical step, as aromatic and polar compounds can interfere with the chromatographic analysis of the target alkanes.

  • Instrumental Analysis (GC-MS): The isolated saturate fraction is then analyzed by Gas Chromatography-Mass Spectrometry. The gas chromatograph separates the individual hydrocarbon components based on their boiling points and interaction with the stationary phase.[8] The mass spectrometer then fragments the eluted molecules and detects the resulting ions, allowing for positive identification based on the unique fragmentation pattern of this compound.

  • Data Analysis & Quantification: The target compound is identified by its characteristic retention time and mass spectrum. Quantification is performed using an external calibration curve generated from certified reference standards.

Below is a diagram illustrating the complete analytical workflow.

G cluster_prep Part A: Sample Preparation cluster_analysis Part B: Instrumental Analysis cluster_data Part C: Data Processing crude_oil Crude Oil Sample fractionation Silica/Alumina Column Fractionation crude_oil->fractionation saturate_fraction Saturate (Alkane) Fraction fractionation->saturate_fraction Elute with Hexane aromatic_fraction Aromatic & Polar Fractions (Discarded) fractionation->aromatic_fraction Elute with DCM/Methanol gcms GC-MS Analysis saturate_fraction->gcms chromatogram Acquire Chromatogram & Mass Spectra gcms->chromatogram quantification Identification & Quantification (External Standard Method) chromatogram->quantification result Final Concentration (mg/kg) quantification->result

Caption: High-level workflow for the quantification of this compound.

Materials, Reagents, and Instrumentation

Reagents and Standards
  • This compound certified standard (>98% purity)

  • n-Hexane (HPLC grade or equivalent)

  • Dichloromethane (DCM) (HPLC grade)

  • Methanol (HPLC grade)

  • Anhydrous Sodium Sulfate (ACS grade, baked at 400°C for 4 hours)

  • Silica Gel (70-230 mesh, activated at 150°C for 12 hours)

  • Alumina (70-230 mesh, activated at 150°C for 12 hours)

  • Helium carrier gas (Ultra-high purity, 99.999%)

Instrumentation and Consumables
  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and an electron ionization (EI) source.

  • GC Column: A non-polar capillary column is required for hydrocarbon analysis. A 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1 or equivalent) is recommended.[9]

  • Glass chromatography column: 10 mm ID x 250 mm length with PTFE stopcock.

  • Glass wool, analytical balance, volumetric flasks, pipettes, and autosampler vials.

Detailed Experimental Protocols

Protocol A: Sample Preparation - Aliphatic Fraction Isolation

This protocol is adapted from established methods for crude oil fractionation.[3][7] The causality behind this step is to isolate the non-polar saturate hydrocarbons from polar and aromatic compounds that would otherwise interfere with the GC analysis.

  • Column Packing: Place a small plug of glass wool at the bottom of the chromatography column. Prepare a slurry of 5g of activated silica gel in n-hexane and pour it into the column. Gently tap the column to ensure even packing. Add another 5g of activated alumina on top of the silica layer. Finally, add approximately 1g of anhydrous sodium sulfate to the top of the packing material.

  • Column Conditioning: Pre-elute the packed column with 20 mL of n-hexane, ensuring the solvent level does not drop below the top of the sodium sulfate layer.

  • Sample Loading: Accurately weigh approximately 50 mg of the crude oil sample into a small beaker and dissolve it in 1 mL of n-hexane. Carefully load this solution onto the top of the column.

  • Elution of Saturate Fraction: Elute the column with 25 mL of n-hexane. Collect this eluate in a clean, pre-weighed flask. This fraction contains the saturate hydrocarbons, including this compound.

  • Fraction Concentration: Evaporate the solvent from the collected fraction using a gentle stream of nitrogen or a rotary evaporator at low heat. Once the solvent is removed, re-dissolve the residue in 1.0 mL of n-hexane.

  • Sample Transfer: Transfer the final solution into a 2 mL autosampler vial for GC-MS analysis.

Protocol B: Preparation of Calibration Standards
  • Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of pure this compound standard into a 10 mL volumetric flask. Dissolve and bring to volume with n-hexane.

  • Working Standards: Perform serial dilutions of the primary stock standard with n-hexane to prepare a series of at least five working standards. A suggested concentration range is 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL.

  • Transfer each standard to a labeled autosampler vial.

Protocol C: GC-MS Instrumental Analysis

The following table summarizes the recommended starting parameters for the GC-MS system. These may need to be optimized for your specific instrument and column.

Parameter Setting Rationale
GC System
InjectorSplit/SplitlessSplit mode prevents column overload with the complex sample matrix.
Inlet Temperature250 °CEnsures rapid volatilization of the sample.
Split Ratio50:1A high split ratio is necessary for concentrated hydrocarbon samples.
Injection Volume1 µLStandard injection volume for capillary GC.
Carrier GasHeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Provides optimal separation and stable retention times.
Oven ProgramInitial: 40°C, hold 2 min. Ramp: 5°C/min to 280°C, hold 5 min.A slow ramp rate is crucial for resolving structurally similar isomers.[6]
MS System
Ion SourceElectron Ionization (EI)Standard ionization technique for volatile organic compounds.
Ion Source Temp.230 °CStandard temperature to maintain cleanliness and performance.
Quadrupole Temp.150 °CStandard temperature for stable mass analysis.
Electron Energy70 eVStandard energy for generating reproducible fragmentation patterns.
Mass Scan Range40 - 250 m/zCovers the molecular ion and expected fragments of C11 alkanes.
Solvent Delay3 minutesPrevents the high-intensity solvent peak from damaging the detector.[10]
Protocol D: Data Analysis and Quantification
  • Compound Identification: The identification of this compound is based on two criteria:

    • Retention Time (RT): The RT of the peak in the sample chromatogram must match the RT of the certified standard within a narrow window (e.g., ±0.05 min).

    • Mass Spectrum: The mass spectrum of the sample peak must match the library spectrum or the spectrum of the standard. For branched alkanes, the molecular ion peak (M+) is often weak or absent.[11] Fragmentation occurs preferentially at the branching points due to the increased stability of the resulting secondary and tertiary carbocations.[11][12]

    The molecular weight of this compound (C11H24) is 156.3 g/mol . Key expected fragments (m/z) would result from cleavage at the C3 and C5 positions.

G start Analyze Sample Peak rt_check Retention Time Match with Standard? start->rt_check ms_check Mass Spectrum Match with Standard? rt_check->ms_check Yes not_identified Compound Not Identified rt_check->not_identified No identified Compound Identified: This compound ms_check->identified Yes ms_check->not_identified No

Sources

Application Notes and Protocols for the Use of 5-Ethyl-3-methyloctane as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Branched Alkane Internal Standard

In the landscape of quantitative chromatography, the precision and accuracy of analytical measurements are paramount. The internal standard (IS) method stands as a cornerstone technique to mitigate variability inherent in the analytical workflow, from sample preparation to instrument injection.[1] An internal standard is a compound of known concentration added to all samples, calibration standards, and quality controls, which allows for the correction of analyte response, thereby enhancing the reliability of the results.[2][3]

This application note details the use of 5-Ethyl-3-methyloctane as an internal standard, particularly for gas chromatography (GC) applications coupled with flame ionization detection (FID) or mass spectrometry (MS). As a C11 branched-chain alkane, this compound offers several advantageous physicochemical properties that make it a suitable internal standard for the analysis of volatile and semi-volatile non-polar compounds, such as those found in hydrocarbon mixtures, environmental samples, and flavor and fragrance profiles.

The selection of an appropriate internal standard is a critical decision in method development.[4] The ideal IS should be chemically similar to the analytes of interest, but not naturally present in the samples.[2] It should also be well-resolved chromatographically from the target analytes and any matrix interferences.[3] this compound, with its unique branching, provides a distinct retention time that often separates it from common linear alkanes and other analytes, making it an excellent candidate for complex mixture analysis.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of an internal standard is fundamental to its effective application.

PropertyValueSource
Molecular Formula C₁₁H₂₄[5]
Molecular Weight 156.31 g/mol [5][6]
CAS Number 62016-21-1[5]
Boiling Point Data not readily available, but expected to be in the range of other C11 alkanes (approx. 190-200 °C)
Structure A branched alkane with an octane backbone, a methyl group at position 3, and an ethyl group at position 5.[5]

Primary Applications in Gas Chromatography

This compound is particularly well-suited for the following GC applications:

  • Analysis of Volatile Organic Compounds (VOCs): In environmental monitoring, the quantification of VOCs in air, water, and soil is crucial.[7] this compound can serve as a robust internal standard for the analysis of non-polar VOCs, such as those found in gasoline and industrial solvents.

  • Detailed Hydrocarbon Analysis (DHA): The petroleum industry relies on DHA to characterize crude oil and refined products.[1] The distinct retention time of this compound makes it a useful marker and internal standard in these complex chromatograms.

  • Quality Control of Non-polar Solvents: For industries utilizing hydrocarbon solvents, ensuring purity and composition is vital. This compound can be employed as an internal standard for the quality control of these materials.

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation and use of this compound as an internal standard in a typical GC-FID or GC-MS workflow.

Protocol 1: Preparation of Internal Standard Stock Solution

This protocol outlines the preparation of a 1000 µg/mL stock solution of this compound.

Materials:

  • This compound (high purity, ≥99%)

  • Hexane or other suitable non-polar solvent (GC grade)

  • 10 mL volumetric flask, Class A

  • Micropipette (10-100 µL range)

  • Analytical balance

  • 2 mL autosampler vials with caps

Procedure:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry 10 mL volumetric flask. Record the exact weight.

  • Add a small amount of hexane to the flask to dissolve the this compound.

  • Once dissolved, bring the flask to the 10 mL mark with hexane.

  • Cap the flask and invert it multiple times to ensure a homogenous solution.

  • Calculate the precise concentration of the stock solution in µg/mL.

  • Transfer the internal standard stock solution to a labeled 2 mL autosampler vial for storage.

Protocol 2: Preparation of Calibration Standards

This protocol describes the preparation of a five-point calibration curve with a constant concentration of the internal standard.

Materials:

  • Analyte(s) of interest

  • This compound internal standard stock solution (from Protocol 1)

  • Hexane or other suitable non-polar solvent (GC grade)

  • Volumetric flasks (e.g., 10 mL)

  • Micropipettes

  • Autosampler vials

Procedure:

  • Prepare a series of volumetric flasks for your desired calibration levels (e.g., 1, 5, 10, 25, 50 µg/mL).

  • To each volumetric flask, add the appropriate volume of the analyte stock solution to achieve the target concentration.

  • To each volumetric flask, add a constant volume of the this compound internal standard stock solution to achieve a consistent concentration (e.g., 10 µg/mL) in all calibration standards.

  • Dilute each flask to the mark with the solvent.

  • Mix each standard thoroughly.

  • Transfer each calibration standard to a labeled autosampler vial.

Protocol 3: Sample Preparation and Analysis

Procedure:

  • For each unknown sample, add the same constant volume of the this compound internal standard stock solution as was added to the calibration standards.

  • Ensure the final volume of the sample is known to accurately calculate the dilution factor.

  • Inject the prepared calibration standards and samples onto the GC system.

Data Analysis and Calculation

The concentration of the analyte in the unknown samples is determined using the calibration curve generated from the standards.[8]

  • Calculate the Response Factor (RF) for each calibration standard:

    RF = (Analyte Peak Area / IS Peak Area) / (Analyte Concentration / IS Concentration)

  • Generate a Calibration Curve: Plot the ratio of the analyte peak area to the internal standard peak area (y-axis) against the concentration of the analyte (x-axis).[3] Perform a linear regression on the data points. The resulting equation will be in the form of y = mx + c, where 'y' is the peak area ratio and 'x' is the analyte concentration.

  • Quantify the Analyte in Unknown Samples:

    • Calculate the peak area ratio of the analyte to the internal standard in the unknown sample chromatogram.

    • Using the linear regression equation from the calibration curve, solve for 'x' (the analyte concentration) using the calculated peak area ratio from the unknown sample.

Visualization of the Workflow

GC_Internal_Standard_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing IS_Stock Prepare Internal Standard (this compound) Stock Solution Cal_Stds Prepare Calibration Standards (Analyte + Constant IS) IS_Stock->Cal_Stds Add constant volume Sample_Prep Prepare Unknown Samples (Sample + Constant IS) IS_Stock->Sample_Prep Add same constant volume GC_Analysis GC-FID or GC-MS Analysis Cal_Stds->GC_Analysis Sample_Prep->GC_Analysis Peak_Integration Peak Integration (Analyte and IS) GC_Analysis->Peak_Integration Calc_Ratio Calculate Peak Area Ratios (Analyte Area / IS Area) Peak_Integration->Calc_Ratio Cal_Curve Generate Calibration Curve (Area Ratio vs. Concentration) Calc_Ratio->Cal_Curve For Calibration Standards Quantify Quantify Analyte in Unknowns Calc_Ratio->Quantify For Unknown Samples Cal_Curve->Quantify Use regression equation

Sources

Application Note: A Protocol for the Preparation of 5-Ethyl-3-methyloctane Calibration Standards for Accurate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Ethyl-3-methyloctane is a branched alkane that may be of interest in various fields, including petroleum analysis, environmental monitoring, and as a potential biomarker or impurity in chemical synthesis. Accurate quantification of this compound is crucial for quality control, research, and regulatory compliance. The foundation of precise analytical measurement lies in the preparation of accurate calibration standards. This application note outlines a systematic and robust protocol for the preparation of a primary stock solution and a series of working calibration standards of this compound. The protocol emphasizes adherence to established guidelines for preparing chemical solutions to ensure the highest level of accuracy and reproducibility.[1]

Analyte Information: this compound

A thorough understanding of the analyte's properties is fundamental to the preparation of accurate standards.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 62016-21-1PubChem[2]
Molecular Formula C₁₁H₂₄PubChem[2]
Molecular Weight 156.31 g/mol PubChem[2][3]
Structure CH₃CH(CH₃)CH₂CH(CH₂CH₃)CH₂CH₂CH₂CH₃[4]

Materials and Equipment

Chemicals
  • This compound: High purity (≥98%) standard. The certificate of analysis (CoA) should be reviewed for exact purity to ensure accurate stock solution concentration.

  • Solvent: High-purity, analytical grade n-Hexane or n-Pentane. The choice of solvent should be compatible with the analytical method (e.g., Gas Chromatography). Given that this compound is a nonpolar alkane, a nonpolar solvent is required.

  • Inert Gas: High-purity nitrogen or argon for blanketing and storage.

Equipment
  • Analytical balance (4-5 decimal places)

  • Volumetric flasks (Class A, various sizes: e.g., 10 mL, 25 mL, 50 mL, 100 mL)

  • Pipettes (Class A, various sizes) or calibrated micropipettes

  • Glass vials with PTFE-lined caps

  • Ultrasonic bath

  • Fume hood

Safety Precautions

  • Handle this compound and the chosen solvent in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5][6][7][8]

  • The solvent (n-Hexane or n-Pentane) is highly flammable. Keep away from ignition sources.[5][7]

  • Consult the Safety Data Sheet (SDS) for this compound and the solvent for detailed safety information.[5][6][7][8]

Protocol for Preparation of Calibration Standards

This protocol follows the principle of preparing a concentrated primary stock solution, which is then serially diluted to create a range of working calibration standards. This approach minimizes weighing errors and conserves the primary standard.

Preparation of Primary Stock Solution (e.g., 1000 µg/mL)

The causality behind preparing a high-concentration stock solution is to minimize the relative error associated with weighing a small mass of the analyte.

  • Tare the Balance: Place a clean, dry weighing boat or vial on the analytical balance and tare it.

  • Weigh the Analyte: Accurately weigh approximately 10 mg of high-purity this compound. Record the exact mass to the nearest 0.01 mg.

  • Dissolve the Analyte: Quantitatively transfer the weighed this compound to a 10 mL Class A volumetric flask. Use a small amount of the chosen solvent (e.g., n-Hexane) to rinse the weighing boat/vial multiple times, transferring the rinsate into the volumetric flask to ensure all the analyte is transferred.

  • Bring to Volume: Add the solvent to the volumetric flask until it is about three-quarters full. Gently swirl the flask to dissolve the analyte completely. An ultrasonic bath can be used for a short period if necessary.

  • Equilibrate: Allow the solution to equilibrate to room temperature.

  • Final Dilution: Carefully add the solvent to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark.

  • Homogenize: Cap the flask and invert it at least 10-15 times to ensure the solution is homogeneous.

  • Calculate the Exact Concentration: The exact concentration of the primary stock solution is calculated using the following formula:

    Concentration (µg/mL) = (Mass of this compound (mg) × Purity) / Volume of Flask (mL) × 1000

    Example Calculation: If the weighed mass is 10.25 mg and the purity is 99.5%, the concentration would be: (10.25 mg × 0.995) / 10 mL × 1000 = 1019.875 µg/mL

  • Label and Store: Transfer the primary stock solution to a labeled glass vial with a PTFE-lined cap. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials. Store the solution at a low temperature (e.g., 4°C) and protected from light.

Preparation of Working Calibration Standards by Serial Dilution

This series of dilutions will create a calibration curve for instrument calibration. The following is an example of a serial dilution to prepare a set of working standards.

Example Dilution Scheme:

Standard LevelConcentration (µg/mL)Volume of Stock (mL)Final Volume (mL)Diluent Volume (mL)
Working Stock 1001 mL of Primary Stock109
Standard 5 505 mL of Working Stock105
Standard 4 252.5 mL of Working Stock107.5
Standard 3 101 mL of Working Stock109
Standard 2 50.5 mL of Working Stock109.5
Standard 1 10.1 mL of Working Stock109.9
  • Prepare the Working Stock: Pipette 1 mL of the primary stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent. This creates a 100 µg/mL working stock solution.

  • Prepare Working Standards: Use the working stock solution to prepare the series of calibration standards as detailed in the table above. For each standard, accurately pipette the required volume of the working stock into a labeled volumetric flask and dilute to the mark with the solvent.

  • Homogenize: After each dilution, cap the flask and invert it several times to ensure thorough mixing.

  • Storage: Transfer the working standards to appropriately labeled vials and store them under the same conditions as the primary stock solution.

Workflow Visualization

The following diagram illustrates the workflow for the preparation of this compound calibration standards.

G cluster_prep Standard Preparation Workflow cluster_dilution Serial Dilution start Start weigh Weigh High-Purity This compound start->weigh dissolve Dissolve in Solvent in Volumetric Flask weigh->dissolve primary_stock Primary Stock Solution (e.g., 1000 µg/mL) dissolve->primary_stock working_stock Working Stock (e.g., 100 µg/mL) primary_stock->working_stock Dilute working_standards Working Calibration Standards (e.g., 1-50 µg/mL) working_stock->working_standards Serially Dilute analysis Instrumental Analysis (e.g., GC-FID) working_standards->analysis end End analysis->end

Caption: Workflow for this compound standard preparation.

Analytical Method Considerations

The prepared calibration standards are suitable for use with various analytical techniques, with Gas Chromatography (GC) being the most common for branched alkanes.[9][10][11]

  • Gas Chromatography (GC): For the analysis of this compound, a non-polar capillary column (e.g., DB-1, HP-5) is recommended. The elution of non-polar compounds on a non-polar stationary phase is primarily governed by their boiling points.[9] A Flame Ionization Detector (FID) is typically used for hydrocarbon analysis due to its high sensitivity and wide linear range. The GC parameters, such as oven temperature program, injector temperature, and carrier gas flow rate, should be optimized for the specific application to achieve good separation and peak shape.

Quality Control and Best Practices

To ensure the integrity and accuracy of the prepared standards, the following quality control measures and best practices are recommended, in line with guidelines from authoritative bodies such as ISO.[12][13][14][15][16]

  • Use of Calibrated Equipment: All balances, pipettes, and volumetric flasks must be calibrated and their calibration status verified.

  • High-Purity Materials: Use only high-purity analyte and analytical grade solvents to minimize interferences.

  • Documentation: Maintain a detailed record of all standard preparations, including the mass of the analyte, purity, final volume, calculated concentration, date of preparation, and the name of the analyst.

  • Storage: Store standards properly to prevent degradation and solvent evaporation. It is recommended to prepare fresh working standards from the stock solution regularly.

  • Verification: The accuracy of the prepared standards can be verified by analyzing a quality control (QC) sample prepared from a separate weighing or a certified reference material (CRM), if available.

Conclusion

This application note provides a comprehensive and detailed protocol for the preparation of this compound calibration standards. By following this protocol and adhering to the principles of scientific integrity and good laboratory practice, researchers can ensure the accuracy and reliability of their quantitative analyses. The causality-driven explanations for experimental choices and the emphasis on self-validating systems through quality control measures provide a robust framework for obtaining high-quality analytical data.

References

  • Benchchem. (n.d.). Navigating the Maze: A Comparative Guide to GC Columns for Branched Alkane Separation.
  • iTeh Standards. (2009). ISO Guide 34:2009 General requirements for the competence of reference material producers.
  • News-Medical.Net. (2025). ISO Guide 34.
  • BSI Knowledge. (2010). PD ISO Guide 34:2009 General requirements for the competence of reference material producers.
  • Matulevich, Z. P., & Pimer, Z. A. (1986). Gas Chromatographic Analysis of Polymethyl-Substituted Alkanes. Analytical Chemistry, 58(6), 1073-1077.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20682049, this compound.
  • ASTM International. (2023). E200 Standard Practice for Preparation, Standardization, and Storage of Standard and Reagent Solutions for Chemical Analysis.
  • iTeh Standards. (2000). ISO Guide 34:2000 General requirements for the competence of reference material producers.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53424943, 5-Ethyl-3,5-dimethyloctane.
  • California Air Resources Board. (2019). SOP: Preparation of Calibration and Control Standards Using a Multi-Component Gas Blending and Dilution System.
  • ASTM International. (n.d.). Preparation, Standardization, and Storage of Standard and Reagent Solutions for Chemical Analysis.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 142312994, (5R)-5-ethyl-3-methyloctane.
  • JRC Publications Repository. (2017). The new International Standard ISO 17034: general requirements for the competence of reference material producers.
  • Chemsrc. (2025). This compound.
  • ResearchGate. (n.d.). Calibration standards (STD) preparation and hydrocarbons concentration in each fraction.
  • Kissin, Y. V. (1986). Gas Chromatographic Analysis of Branched Olefins.
  • Chromatography Forum. (2012). standard hydrocarbon liquid for gc calibration.
  • Molbase. (n.d.). 3-METHYL-5-ETHYLOCTANE.
  • Sigma-Aldrich. (n.d.). P-I-A-N-O Standards for Detailed Hydrocarbon Analyses.
  • brainly.com. (2023). Provide the condensed formula for this compound.
  • Ricca Chemical Company. (2025). Safety Data Sheet.
  • PubMed Central. (2022). In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy.
  • Frontiers. (2022). Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China.
  • Biosynth. (2019). Safety Data Sheet.
  • Benchchem. (n.d.). analytical standards for chlorinated hydrocarbon analysis.
  • The Science Company. (n.d.). Preparing Chemical Solutions.
  • ASTM International. (n.d.). ASTM International.
  • ChemicalBook. (2024). 3-METHYLOCTANE - Safety Data Sheet.
  • Fluorochem. (2024). Safety Data Sheet.
  • NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques.
  • The Chemistry Blog. (2024). How To Make A Standard Solution.
  • Chemistry Steps. (n.d.). IUPAC Nomenclature Practice Problems.
  • NEETprep. (n.d.). Organic Chemistry - Some Basic Principles And Techniques.

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Resolving the Unresolvable: A Guide to Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for the Separation of C11 Alkane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Scientists

Abstract: The separation of alkane isomers presents a significant analytical challenge due to their identical molecular weight and often minute differences in boiling points.[1] For C11 alkanes, the large number of structural isomers further complicates analysis, leading to extensive co-elution in conventional one-dimensional gas chromatography (1D-GC).[2] This application note details a robust methodology utilizing comprehensive two-dimensional gas chromatography (GCxGC) to achieve superior resolution of C11 alkane isomers. By employing two columns with different separation mechanisms in sequence, GCxGC dramatically enhances peak capacity, enabling the detailed characterization of these complex mixtures, which is critical in fields such as petroleum analysis, environmental forensics, and drug development where isomeric purity can be paramount.[3][4][5]

The Challenge of Isomeric Complexity

Conventional gas chromatography typically separates compounds based on their volatility and boiling point.[6] However, branched alkane isomers often possess very similar boiling points, resulting in their co-elution from a standard non-polar GC column.[1] This creates an "unresolved complex mixture" (UCM) that obscures the individual components, making accurate identification and quantification impossible. Comprehensive two-dimensional GC (GCxGC) overcomes this limitation by adding a second, orthogonal separation dimension, providing a significant leap in analytical resolving power.[3][7]

The Principle of Orthogonal Separation in GCxGC

GCxGC is a powerful analytical technique that couples two gas chromatography columns with different stationary phases in series.[7] The key to its enhanced separation power lies in the principle of orthogonality , where the two columns separate compounds based on distinct chemical or physical properties.[3]

The typical configuration for alkane analysis involves:

  • First Dimension (¹D): A long, non-polar column that separates analytes primarily by their boiling point (volatility).[4]

  • Second Dimension (²D): A short, polar or semi-polar column that provides a secondary separation based on polarity or shape selectivity.[4][8]

A critical component connecting the two columns is the modulator . This device traps small, sequential fractions of the effluent from the first column and then rapidly re-injects them as sharp, focused pulses into the second column.[7][9] This process occurs continuously throughout the analysis, ensuring that the entire sample is subjected to the two-dimensional separation.[10] The result is not a simple chromatogram but a two-dimensional retention plane, often visualized as a contour plot, where structurally related compounds appear in ordered patterns.[11][12]

GCxGC_Workflow cluster_GC_System GCxGC Instrument Injector Sample Injection Column1 First Dimension (¹D) Column (Separation by Volatility) Injector->Column1 Carrier Gas Modulator Modulator (Trapping & Re-injection) Column1->Modulator ¹D Elution Column2 Second Dimension (²D) Column (Separation by Polarity) Modulator->Column2 Modulated Pulses Detector Detector (e.g., FID, TOFMS) Column2->Detector ²D Elution (Fast) DataSystem Data System & Software Detector->DataSystem Output 2D Contour Plot DataSystem->Output

Figure 1: General workflow of a comprehensive GCxGC system.

Materials and Experimental Protocol

This protocol provides a validated starting point for the separation of C11 alkane isomers. Optimization may be required based on the specific sample matrix and available instrumentation.

ComponentSpecificationRationale for Selection
Gas Chromatograph Agilent 7890B or equivalent, equipped with a secondary oven for independent temperature control of the ²D column.A dual-oven system allows for optimal temperature programming of both dimensions, enhancing separation.[13]
Modulator LECO ZX2 Thermal Modulator or equivalent consumable-free modulator.Thermal modulation provides efficient trapping and refocusing of volatile compounds like C11 alkanes, leading to improved sensitivity.[5][14]
Detector Flame Ionization Detector (FID) or Time-of-Flight Mass Spectrometer (TOFMS).FID offers excellent linearity and sensitivity for hydrocarbons.[10] TOFMS provides high-speed data acquisition necessary for the fast ²D peaks and offers mass spectral data for confident identification.[15]
¹D Column Non-polar: 30 m x 0.25 mm ID x 0.25 µm film (e.g., 5% Phenyl Polydimethylsiloxane)Standard non-polar phase provides robust separation based on boiling point, which is the primary separation mechanism for alkanes.[8]
²D Column Polar: 1.5 m x 0.10 mm ID x 0.10 µm film (e.g., Polyethylene Glycol - WAX)The polar phase provides an orthogonal separation mechanism based on polarity and shape, which is essential for resolving isomers. The short length and narrow bore enable very fast separations.[5]
Carrier Gas Helium or Hydrogen, 99.999% purityHigh-purity gas is crucial to prevent column degradation and baseline noise.
Sample C11 Alkane Isomer Mix (e.g., 2-methyldecane, 3-methyldecane, undecane) in hexane.A standard mixture is used to verify column performance and optimize the method.
Software GCxGC-specific data processing software (e.g., LECO ChromaTOF, Agilent GC Image)Specialized software is required to process the raw data into a 2D contour plot and perform peak identification and integration.[16][17]
ParameterSettingJustification
Inlet Split/Splitless, 280 °C, Split ratio 100:1A high split ratio ensures a narrow injection band, which is critical for maintaining chromatographic efficiency.[13]
Injection Volume 1.0 µLStandard volume to prevent overloading the column.
Carrier Gas Flow 1.2 mL/min (Constant Flow Mode)An optimized flow rate ensures good efficiency in the first dimension.[1]
¹D Oven Program 40 °C (hold 2 min), ramp at 2 °C/min to 150 °CA slow temperature ramp is crucial for maximizing the separation of closely boiling isomers in the first dimension.[18]
²D Oven Program Offset of +10 °C relative to ¹D ovenA slight positive offset prevents analyte condensation in the modulator and ensures efficient transfer to the second column.[19]
Modulation Period 3.0 secondsThis period must be short enough to adequately sample each peak from the first dimension (ideally 3-4 modulations per peak) while being long enough for the analytes to elute from the second column.[4]
Detector (FID) 300 °C, Data Rate: 100 HzA high data acquisition rate is mandatory to accurately define the very narrow peaks (50-500 ms wide) eluting from the second-dimension column.[7]
  • System Preparation:

    • Install the ¹D and ²D columns according to the manufacturer's instructions. Ensure leak-free connections at the inlet, modulator, and detector.

    • Condition the columns by heating them to their maximum operating temperature for several hours with carrier gas flow, as recommended by the manufacturer. This removes contaminants and stabilizes the stationary phase.

    • Prepare a C8-C30 n-alkane standard solution. This will be used to calculate retention indices (RI) for compound identification.[20][21]

  • Method Setup:

    • Program the GCxGC method parameters as detailed in Table 3.2 into the instrument control software.

    • Set up the data acquisition parameters, ensuring the detector data rate is sufficiently high (≥100 Hz).

  • Sequence Execution:

    • Begin by injecting a solvent blank (e.g., hexane) to ensure the system is clean and free of ghost peaks.

    • Inject the C8-C30 n-alkane standard. This analysis will establish the retention index framework for the 2D plot.

    • Inject the C11 alkane isomer sample or standard mixture.

  • Data Analysis and Interpretation:

    • Process the raw data file using the GCxGC software. This will generate a 2D contour plot where the x-axis is the ¹D retention time and the y-axis is the ²D retention time.

    • Identify the n-alkane series from the standard run. These compounds will form a distinct line or band on the plot.

    • Use the software to create a template based on the n-alkane locations. This allows for the classification of other peaks based on their chemical class. For alkanes, this creates a structured chromatogram where isomers group together.[5][22]

    • Identify the C11 isomer peaks in the sample chromatogram. The n-alkane (undecane) will have the longest ¹D retention time among the isomers and will elute with other n-alkanes. Branched isomers, being more compact and slightly more volatile, will elute earlier in the first dimension.[1] Their position in the second dimension will depend on their polarity and shape.

GCxGC_Separation Coelution Co-eluting C11 Isomers (Single Peak) Modulator Modulation (3s Period) Coelution->Modulator n_undecane n-Undecane Modulator->n_undecane monomethyl Monomethyl- decanes Modulator->monomethyl dimethyl Dimethyl- nonanes Modulator->dimethyl xlabel ¹D Retention Time (Volatility) ⟶ ylabel ²D Retention Time (Polarity) ⟶

Figure 2: Conceptual separation of co-eluting C11 isomers in the second dimension.

Conclusion

Comprehensive two-dimensional gas chromatography provides an unparalleled ability to resolve complex mixtures of C11 alkane isomers. The orthogonality of the two-column system, combined with the analyte refocusing effect of the modulator, results in a dramatic increase in peak capacity and sensitivity compared to 1D-GC.[3][9] This detailed protocol serves as a robust starting point for researchers and scientists, enabling more accurate and comprehensive characterization of hydrocarbon-containing samples. The structured nature of the resulting 2D chromatograms not only allows for the separation of individual isomers but also facilitates group-type analysis, providing deeper insights into sample composition.[11]

References

  • Sepsolve Analytical. (n.d.). What is GCxGC? Sepsolve.
  • Phenomenex. (2025, October 17). Comprehensive 2D (GC×GC) explained. Phenomenex.
  • Wikipedia. (2023, October 27). Comprehensive two-dimensional gas chromatography. Wikipedia.
  • Pursch, M., Sun, K., Winniford, B., Cortes, H., Weber, A., McCabe, T., & Luong, J. (2002). Modulation techniques and applications in comprehensive two-dimensional gas chromatography (GC x GC). Analytical and Bioanalytical Chemistry, 373(6), 356–367.
  • Mondello, L. (n.d.). Fundamental Principles of Comprehensive 2D GC. Shimadzu Corporation.
  • LCGC. (2017, July 11). A Guide to Modern Comprehensive Two-Dimensional Gas Chromatography. Chromatography Online.
  • Chrom Tech, Inc. (2025, October 20). Unveiling the Power of Non-Polar GC Columns. Chrom Tech.
  • Chemistry Matters Inc. (n.d.). Comprehensive two-dimensional gas chromatography (GCxGC). CMI.
  • Alam, M. S., Zeraati-Rezaei, S., Stark, C., Liang, Z., Xu, H., Harrison, R. M., & Bloss, W. J. (2018). Mapping and quantifying isomer sets of hydrocarbons ( ≥ C12) in diesel exhaust, lubricating oil and diesel fuel samples using GC × GC-ToF-MS. Atmospheric Measurement Techniques, 11(11), 6001–6017.
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  • JEOL Ltd. (n.d.). GCxGC Applications [GC-MS Application]. JEOL.
  • Wallace, W. T., Libardoni, M., & Gill, P. (n.d.). Utilizing GCxGC for Advanced Analytical Analysis of Volatile and Semi-Volatile Organic Compounds. NASA.
  • Omais, B., Dutriez, T., Courtiade, M., Charon, N., Ponthus, J., Dulot, H., & Thiebaut, D. (2011). SFC–GCxGC to Analyse Matrices from Petroleum and Coal. LCGC International, 24(7).
  • Bieri, N. (2015, January 21). GCxGC with Soft Ionisation and High-Resolution Mass Spectrometry Applied to Petroleum Biomarker Analysis. Chromatography Today.
  • Klee, M. S. (2019, February 1). GC×GC: From Research to Routine. LCGC International.
  • LECO Corporation. (2020, August 31). What is GCxGC? [Video]. YouTube.
  • Le Velly, M., Reis, F. D. A. A., Hall, T. J., & Rota, L. D. (2025, February 25). GCxGC-Based iso-Alkane Subgrouping for Enhanced Compositional Analysis of Sustainable Aviation Fuels. Energy & Fuels.
  • Marriott, P. J., & Shellie, R. (2010, February 1). Selection of Columns for GCxGC Analysis of Essential Oils. LCGC International.
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  • LECO Corporation. (n.d.). Optimizing GCxGC Parameters for Petroleum Analysis Using a Free Web-Based Tool. LECO.
  • Mohler, R. E., Dombek, K. M., Hoggard, J. C., Wilson, E. C., & Synovec, R. E. (2020). Automating and Extending Comprehensive Two-Dimensional Gas Chromatography Data Processing by Interfacing Open-Source and Commercial Software. Analytical Chemistry, 92(19), 13197–13205.
  • Ligor, M., & Buszewski, B. (2025, September 17). Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications. LCGC International.
  • Gieleciak, R., & Chen, J. (2022). Modeling the GCxGC Elution Patterns of a Hydrocarbon Structure Library To Innovate Environmental Risk Assessments of Petroleum Substances. Environmental Science & Technology, 57(1), 302–312.
  • Gieleciak, R., & Chen, J. (2022). Modeling the GCxGC Elution Patterns of a Hydrocarbon Structure Library To Innovate Environmental Risk Assessments of Petroleum Substances. Environmental Science & Technology, 57(1), 302-312.
  • Phenomenex. (2018, May 10). What Is GCxGC? Comprehensive Two-Dimensional Gas Chromatography. Phenomenex Blog.
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Sources

Application Notes and Protocols for the Analysis of Volatile Alkanes: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative of Volatile Alkanes

This guide provides an in-depth exploration of key sample preparation techniques for the analysis of volatile alkanes. Moving beyond a simple recitation of procedural steps, we will delve into the underlying principles of each method, the rationale behind experimental choices, and the establishment of self-validating protocols. This document is intended for researchers, scientists, and drug development professionals seeking to develop and implement rigorous analytical methods for volatile alkane determination.

Navigating the Volatility: A Comparative Overview of Key Techniques

The selection of an appropriate sample preparation technique is contingent upon several factors, including the sample matrix (e.g., water, soil, air, biological fluids), the target analyte concentration, and the desired analytical throughput. Here, we discuss and compare four principal methods: Static Headspace (HS) analysis, Solid-Phase Microextraction (SPME), Purge and Trap (P&T), and Thermal Desorption (TD).

TechniquePrincipleTypical AnalytesAdvantagesDisadvantages
Static Headspace (HS) Partitioning of volatile analytes between the sample matrix and the gaseous phase in a sealed vial at equilibrium.[1][2][3]Very volatile alkanes (e.g., C3-C8) in liquid or solid samples.[4]Simple, rapid, minimal sample handling, easily automated.[1]Limited sensitivity for less volatile or trace-level compounds.[5]
Solid-Phase Microextraction (SPME) Extraction and concentration of analytes from a sample onto a coated fiber, followed by thermal desorption into a gas chromatograph.[6][7][8]Broad range of volatile and semi-volatile alkanes.[6]Solvent-free, sensitive, versatile fiber coatings available.[6][7]Fiber fragility, potential for carryover, matrix effects can influence partitioning.[9]
Purge and Trap (P&T) Inert gas is bubbled through a liquid or solid sample, stripping volatile analytes which are then trapped on an adsorbent. The trap is subsequently heated to desorb the analytes into the GC.[10][11][12]Volatile alkanes in water and solid waste matrices.[13][14]High sensitivity for trace-level analysis, exhaustive extraction.[11]More complex instrumentation, potential for analyte breakthrough, can be time-consuming.[15]
Thermal Desorption (TD) Analytes are collected on a sorbent tube, which is then heated to release the trapped compounds for analysis.[16][17]Volatile and semi-volatile organic compounds (VOCs), including alkanes, in air and solid samples.[17][18]High concentration factor, suitable for air monitoring, automated.[16][17]Sorbent selection is critical, potential for incomplete desorption of higher boiling point compounds.[17]

I. Static Headspace (HS) Analysis: The Equilibrium Approach

Static headspace analysis is a straightforward technique that relies on the partitioning of volatile compounds from a condensed phase (liquid or solid) into the gas phase within a sealed container.[1][2] The underlying principle is Henry's Law, which states that at a constant temperature, the amount of a given gas that dissolves in a given type and volume of liquid is directly proportional to the partial pressure of that gas in equilibrium with that liquid.

Causality Behind Experimental Choices

The efficiency of headspace extraction is governed by the equilibrium between the sample and the headspace. Key parameters are optimized to shift this equilibrium in favor of the gas phase for the target analytes.

  • Temperature: Increasing the incubation temperature increases the vapor pressure of the analytes, driving more of them into the headspace. However, excessively high temperatures can lead to sample degradation or changes in the matrix that may affect partitioning.

  • Incubation Time: Sufficient time must be allowed for the system to reach equilibrium. This time is dependent on the analyte, the matrix, and the temperature.

  • Phase Ratio (β): This is the ratio of the volume of the headspace to the volume of the sample. A larger phase ratio can increase sensitivity for highly volatile compounds but may decrease it for less volatile ones.

  • Matrix Modification: The addition of salts ("salting out") can decrease the solubility of nonpolar volatile alkanes in aqueous samples, thereby increasing their concentration in the headspace.[1]

Protocol: Static Headspace GC-MS Analysis of Short-Chain Alkanes in Water

This protocol is designed for the quantitative analysis of C4-C8 alkanes in aqueous matrices.

1. Sample Preparation: 1.1. Pipette 10 mL of the water sample into a 20 mL headspace vial. 1.2. Add 3 g of sodium chloride (analytical grade) to the vial. 1.3. Add a known concentration of an appropriate internal standard (e.g., deuterated alkanes). 1.4. Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.

2. Instrumental Analysis: 2.1. Place the vial in the autosampler tray of the headspace-GC-MS system. 2.2. Headspace Parameters:

  • Incubation Temperature: 80°C
  • Incubation Time: 30 minutes
  • Syringe Temperature: 90°C
  • Injection Volume: 1 mL 2.3. GC-MS Parameters:
  • Injector Temperature: 250°C
  • Column: (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness Rtx-VMS)[15]
  • Oven Program: 40°C (hold for 5 min), ramp to 200°C at 10°C/min, hold for 5 min.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • MS Transfer Line Temperature: 280°C
  • Ion Source Temperature: 230°C
  • Mass Range: m/z 35-350

3. Self-Validation System: 3.1. Calibration: Prepare a series of calibration standards in blank water with the same salt concentration as the samples. The calibration curve should have a correlation coefficient (r²) ≥ 0.995. 3.2. Quality Control: Analyze a mid-level calibration standard as a continuing calibration verification (CCV) every 10-15 samples. The recovery should be within ±15% of the expected value.[19] 3.3. Method Blank: Analyze a vial containing only blank water and salt to ensure no contamination.

G cluster_prep Sample Preparation cluster_analysis Headspace GC-MS Analysis Sample 10 mL Water Sample Vial 20 mL Headspace Vial Sample->Vial Salt Add 3g NaCl Vial->Salt IS Add Internal Standard Salt->IS Seal Seal Vial IS->Seal Autosampler Place in Autosampler Seal->Autosampler Incubate Incubate (80°C, 30 min) Autosampler->Incubate Inject Inject 1 mL Headspace Incubate->Inject GCMS GC-MS Analysis Inject->GCMS Data Data Acquisition GCMS->Data

Figure 1: Workflow for Static Headspace GC-MS Analysis.

II. Solid-Phase Microextraction (SPME): A Concentrated Approach

SPME is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to a sample or its headspace.[6][7][8] Volatile alkanes partition from the sample matrix onto the fiber coating. The fiber is then retracted and transferred to the heated injection port of a gas chromatograph, where the analytes are desorbed for analysis.[20]

Causality Behind Experimental Choices

The efficiency of SPME is a function of the partitioning of analytes between the sample matrix and the fiber coating.

  • Fiber Coating: The choice of fiber coating is critical and depends on the polarity and volatility of the target alkanes. For nonpolar volatile alkanes, a nonpolar coating such as polydimethylsiloxane (PDMS) is suitable. For a broader range of volatiles, a mixed-phase fiber like Carboxen/PDMS (CAR/PDMS) can be more effective.[8]

  • Extraction Mode:

    • Direct Immersion (DI): The fiber is placed directly into a liquid sample. This is generally more suitable for less volatile compounds.

    • Headspace (HS): The fiber is exposed to the headspace above the sample. This is the preferred method for volatile alkanes as it avoids contamination of the fiber with non-volatile matrix components.[7][20]

  • Extraction Time and Temperature: Similar to static headspace, these parameters are optimized to achieve equilibrium or, in non-equilibrium approaches, to ensure consistent extraction efficiency. Agitation of the sample can accelerate the equilibration process.

  • Desorption Conditions: The GC inlet temperature must be high enough to ensure complete and rapid desorption of the analytes from the fiber without causing thermal degradation.

Protocol: Headspace SPME GC-MS of Medium-Chain Alkanes in Soil

This protocol details the analysis of C8-C16 alkanes in a soil matrix.

1. Sample Preparation: 1.1. Weigh 5 g of the soil sample into a 20 mL headspace vial. 1.2. Add 5 mL of deionized water to create a slurry. 1.3. Add a known concentration of an appropriate internal standard. 1.4. Immediately seal the vial.

2. SPME and Instrumental Analysis: 2.1. Place the vial in an autosampler with an agitator. 2.2. SPME Parameters:

  • Fiber: 100 µm Polydimethylsiloxane (PDMS)
  • Incubation and Extraction Temperature: 60°C
  • Agitation Speed: 250 rpm
  • Extraction Time: 30 minutes 2.3. GC-MS Parameters:
  • Injector Temperature: 270°C (splitless mode for 2 min)
  • Column: (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms)
  • Oven Program: 50°C (hold for 2 min), ramp to 280°C at 15°C/min, hold for 10 min.
  • Desorption Time: 5 minutes 2.4. Fiber Conditioning: After each injection, the fiber should be conditioned in a separate clean, heated port (e.g., 280°C for 10 minutes) to prevent carryover.

3. Self-Validation System: 3.1. Calibration: Prepare calibration standards by spiking clean sand with known amounts of the target alkanes. 3.2. Quality Control: Analyze a spiked sand sample with a known concentration every 15 samples to monitor recovery and precision. 3.3. Method Blank: Analyze a vial containing only clean sand and deionized water.

G cluster_prep Sample Preparation cluster_analysis HS-SPME GC-MS Analysis Sample 5g Soil Sample Vial 20 mL Headspace Vial Sample->Vial Water Add 5 mL Water Vial->Water IS Add Internal Standard Water->IS Seal Seal Vial IS->Seal Incubate Incubate & Agitate (60°C) Seal->Incubate Extract Expose SPME Fiber (30 min) Incubate->Extract Desorb Desorb in GC Inlet (270°C) Extract->Desorb GCMS GC-MS Analysis Desorb->GCMS Condition Condition Fiber GCMS->Condition

Figure 2: Workflow for Headspace SPME GC-MS Analysis.

III. Purge and Trap (P&T): The Dynamic Extraction Powerhouse

Purge and Trap is a dynamic headspace technique that offers significantly higher sensitivity than static methods.[11] An inert gas is purged through the sample, stripping the volatile alkanes, which are then carried to an adsorbent trap. After the purging is complete, the trap is rapidly heated, and the desorbed analytes are swept into the GC column. This technique is widely used in environmental analysis, particularly for water and soil samples, and is the basis for several EPA methods.[13][14][21]

Causality Behind Experimental Choices

The efficiency of P&T is dependent on the complete stripping of volatiles from the sample and their quantitative trapping and desorption.

  • Purge Gas and Flow Rate: Helium or nitrogen is typically used. The flow rate must be optimized to ensure efficient purging without causing excessive foaming of the sample.

  • Purge Time and Temperature: Longer purge times and higher temperatures increase the extraction efficiency, but can also lead to increased water vapor being transferred to the trap, which can be problematic for the analytical system.

  • Trap Sorbents: Traps often contain multiple sorbent beds to effectively capture a wide range of volatile compounds.[10] A common combination includes a weak sorbent for less volatile compounds, a stronger sorbent for more volatile compounds, and a very strong sorbent for highly volatile gases.

  • Desorption Conditions: The trap must be heated rapidly to a temperature sufficient to desorb all target analytes into a narrow band for efficient chromatographic separation.

Protocol: Purge and Trap GC-MS for Trace Volatile Alkanes in Groundwater (Based on EPA Method 8260)

This protocol is suitable for the low-level detection of a wide range of volatile alkanes.[13][14][19]

1. Sample Preparation: 1.1. Collect the water sample in a 40 mL VOA vial with no headspace. 1.2. If residual chlorine is present, add a preservative (e.g., ascorbic acid) at the time of collection. 1.3. Just prior to analysis, add an internal standard and surrogate standards to a 5 mL aliquot of the sample in the purging vessel.

2. P&T and Instrumental Analysis: 2.1. Purge and Trap Parameters:

  • Purge Gas: Helium at 40 mL/min
  • Purge Time: 11 minutes
  • Purge Temperature: Ambient
  • Trap: Multi-bed sorbent trap (e.g., Tenax/silica gel/charcoal)
  • Desorption Temperature: 250°C
  • Desorption Time: 2 minutes 2.2. GC-MS Parameters:
  • Injector Temperature: 200°C
  • Column: (e.g., 60 m x 0.25 mm ID, 1.4 µm film thickness)
  • Oven Program: 35°C (hold for 3 min), ramp to 220°C at 12°C/min, hold for 5 min.

3. Self-Validation System: 3.1. Initial Calibration: Analyze a series of standards at a minimum of five concentration levels.[14] 3.2. Bromofluorobenzene (BFB) Tune Check: The GC-MS must be tuned to meet the BFB abundance criteria specified in the EPA method before any analysis.[13][14] 3.3. Continuing Calibration Verification (CCV): Analyze a mid-level standard every 12 hours.[19] 3.4. Method Blank: A blank must be analyzed with each batch of samples.

G cluster_prep Sample Preparation cluster_analysis Purge and Trap GC-MS Analysis Sample 5 mL Water Sample in Purging Vessel IS Add Internal & Surrogate Standards Sample->IS Purge Purge with He (11 min) IS->Purge Trap Analytes Adsorbed on Trap Purge->Trap Desorb Rapidly Heat Trap (250°C) Trap->Desorb Inject Transfer to GC Desorb->Inject GCMS GC-MS Analysis Inject->GCMS Data Data Acquisition GCMS->Data

Figure 3: Workflow for Purge and Trap GC-MS Analysis.

IV. Thermal Desorption (TD): The Air and Solids Specialist

Thermal desorption is a versatile technique for analyzing volatile and semi-volatile organic compounds, including alkanes, that have been collected onto a sorbent tube.[16][17] This method is particularly well-suited for air analysis and for the analysis of volatile emissions from solid materials.[17][18] The process typically involves a two-stage desorption to concentrate the analytes into a narrow band before they enter the GC.[17]

Causality Behind Experimental Choices

The success of TD analysis hinges on the efficient trapping of analytes onto the sorbent and their subsequent complete desorption.

  • Sorbent Selection: The choice of sorbent material is crucial and depends on the volatility of the target alkanes. Weaker sorbents are used for less volatile compounds, while stronger sorbents are needed for very volatile alkanes.[17] Multi-bed sorbent tubes are often used to trap a wide range of compounds.[4]

  • Sampling Volume: For air analysis, a known volume of air is drawn through the sorbent tube. The volume will depend on the expected concentration of the analytes.

  • Desorption Flow and Temperature: The primary desorption temperature must be sufficient to release the analytes from the sorbent tube. The desorbed analytes are then re-focused on a smaller, cooled secondary trap. This secondary trap is then rapidly heated to inject a highly concentrated band of analytes into the GC, maximizing sensitivity.[17]

Protocol: Thermal Desorption GC-MS for Volatile Alkanes in Indoor Air

This protocol is based on methods for analyzing very volatile organic compounds (VVOCs) and VOCs in air.[4]

1. Sample Collection: 1.1. Use a conditioned sorbent tube (e.g., stainless steel tube packed with Carbograph 5TD).[4] 1.2. Use a calibrated personal sampling pump to draw a known volume of air (e.g., 2-4 L) through the tube at a controlled flow rate (e.g., 50-100 mL/min).[4] 1.3. Seal the tube with diffusion caps after sampling.

2. TD and Instrumental Analysis: 2.1. Place the sorbent tube in the automated thermal desorber. 2.2. Thermal Desorption Parameters:

  • Primary Desorption: 300°C for 5 minutes with a flow of 20 mL/min.[4]
  • Cold Trap: Cooled to -10°C during primary desorption.
  • Secondary Desorption: Rapidly heat the cold trap to 300°C and hold for 3 minutes. 2.3. GC-MS Parameters:
  • Column: (e.g., 60 m x 0.25 mm ID, 1.0 µm film thickness)
  • Oven Program: 35°C (hold for 5 min), ramp to 250°C at 8°C/min, hold for 10 min.

3. Self-Validation System: 3.1. Calibration: Prepare calibration standards by injecting known amounts of alkane standards in a solvent onto clean sorbent tubes, followed by purging with an inert gas to remove the solvent.[16] 3.2. Sorbent Blanks: Analyze a clean, conditioned sorbent tube with each batch to check for contamination. 3.3. Breakthrough Study: To ensure quantitative trapping, connect two sorbent tubes in series during sampling and analyze both. The back tube should contain less than 5% of the amount of analyte found on the front tube.

G cluster_prep Sample Collection cluster_analysis Thermal Desorption GC-MS Analysis Sample Draw Air Through Sorbent Tube Seal Seal Sorbent Tube Sample->Seal PrimaryDesorb Primary Desorption (300°C) Seal->PrimaryDesorb ColdTrap Re-focus on Cold Trap (-10°C) PrimaryDesorb->ColdTrap SecondaryDesorb Rapidly Heat Cold Trap (300°C) ColdTrap->SecondaryDesorb Inject Transfer to GC SecondaryDesorb->Inject GCMS GC-MS Analysis Inject->GCMS Data Data Acquisition GCMS->Data

Figure 4: Workflow for Thermal Desorption GC-MS Analysis.

Conclusion: A Foundation for Reliable Analysis

The successful analysis of volatile alkanes is critically dependent on the meticulous selection and optimization of the sample preparation technique. Each method described herein offers distinct advantages and is suited to particular applications. By understanding the fundamental principles behind each technique and by implementing robust, self-validating protocols, researchers can ensure the generation of high-quality, reliable data. This guide serves as a foundational resource to empower scientists in developing and executing analytical methods with the highest degree of scientific integrity.

References

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  • MDPI. (2023). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. Molecules, 28(1), 1.
  • Hewitt, A. D. (1999). Comparison of Sample Preparation Methods for the Analysis of Volatile Organic Compounds in Soil Samples: Solvent Extraction vs Vapor Partitioning. Environmental Science & Technology, 33(14), 2459-2463.
  • Teledyne LABS. (n.d.). Purge and Trap Overview.
  • Ruggieri, F., et al. (2025). Optimization of headspace extraction conditions for volatile hydrocarbons from aqueous matrices using experimental design approaches. Analytical Methods, 17(42), 5347-5355.
  • Mitra, S. (Ed.). (2003). Sample Preparation Techniques in Analytical Chemistry (Vol. 162). John Wiley & Sons.
  • Agilent Technologies. (n.d.). Volatile Organic Compound Analysis Using Purge and Trap.
  • WildCat. (2022, December 22). Sample Preparation.
  • Agilent Technologies. (2021, March 1). Introduction to Solid Phase Microextraction (SPME) for GC or LC Instrument. [Video]. YouTube.
  • Karmacharya, A. P. (2015). Validation of a Method for the Analysis of Volatile Organic Compounds in Water. [Master's thesis, University of Algarve]. CORE.
  • Nadkarni, R. A. (Ed.). (2007). Guide to ASTM Test Methods for the Analysis of Petroleum Products and Lubricants (2nd ed.).
  • Majors, R. E. (2013).
  • Schmidt, K., & Podmore, I. (2015). Solid Phase Microextraction (SPME) Method Development in Analysis of Volatile Organic Compounds (VOCS) as Potential Biomarkers of Cancer. Journal of Molecular Biomarkers & Diagnosis, 6(6), 253.
  • Purdue University Graduate School. (2024).
  • Semantic Scholar. (n.d.). Sample Preparation and Analytical Methods for Identifying Organic Compounds in Bituminous Emissions.
  • LeBouf, R. F., et al. (2018). Headspace analysis for screening of volatile organic compound profiles of electronic juice bulk material. Analytical and Bioanalytical Chemistry, 410(24), 6213-6224.
  • EST Analytical. (n.d.). ASTM Methods.

Sources

Application Note & Protocol: High-Sensitivity Analysis of 5-Ethyl-3-methyloctane using Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the extraction and analysis of 5-Ethyl-3-methyloctane, a volatile branched alkane, using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the mechanistic principles behind methodological choices, offering a robust, field-proven protocol designed for researchers, scientists, and professionals in analytical chemistry and drug development. The guide details SPME fiber selection, optimization of extraction parameters, and a complete, step-by-step workflow to ensure reproducible and high-sensitivity results.

Introduction: The Rationale for SPME in Volatile Alkane Analysis

This compound (C₁₁H₂₄) is a branched-chain alkane whose detection may be relevant in various fields, including petroleum analysis and the characterization of chemical products.[1] Due to its volatility and non-polar nature, its accurate quantification, especially at trace levels, requires a sensitive and efficient sample preparation technique.

Solid-Phase Microextraction (SPME) is an equilibrium-based, solvent-free sample preparation technology that integrates sampling, extraction, and concentration into a single step.[2][3] It utilizes a fused silica fiber coated with a stationary phase to adsorb or absorb analytes from a sample matrix.[4] For volatile organic compounds (VOCs) like this compound, the Headspace (HS) mode of SPME is particularly advantageous. HS-SPME involves exposing the fiber to the vapor phase above the sample, which minimizes matrix interference and extends the lifetime of the SPME fiber.[5] This approach is ideal for achieving the low detection limits required in research and quality control settings.

Mechanistic Considerations for Method Development

A successful SPME method hinges on the careful selection of experimental parameters. The choices are dictated by the physicochemical properties of the analyte and the sample matrix.

SPME Fiber Selection: A Matter of Polarity and Porosity

The core of the SPME technique is the selection of an appropriate fiber coating. The principle of "like dissolves like" is the primary guide. Since this compound is a non-polar alkane, a non-polar or bipolar fiber coating is the logical choice for effective extraction.

  • Polydimethylsiloxane (PDMS): This is a non-polar, liquid-like coating that extracts analytes via absorption. It is highly effective for non-polar compounds like alkanes.[6][7] A 100 µm film thickness is a common choice for general volatile analysis.

  • Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): This is a mixed-phase fiber with a porous solid adsorbent. It is considered a bipolar or general-purpose fiber, excellent for a wide range of volatile compounds, including very small molecules.[5][8] The combination of different materials provides a broader range of extraction mechanisms (adsorption and absorption), making it highly sensitive for trace-level VOCs.[9]

  • Polydimethylsiloxane/Divinylbenzene (PDMS/DVB): This bipolar fiber is also a versatile choice for a wide range of volatile compounds and is often effective for general-purpose screening.[10]

For this compound, a DVB/CAR/PDMS fiber is highly recommended as a starting point due to its superior ability to trap a broad range of volatile and semi-volatile compounds.[11]

SPME Fiber Coating Phase Type Primary Extraction Mechanism Recommended For
100 µm Polydimethylsiloxane (PDMS) Non-polarAbsorptionNon-polar volatile and semi-volatile compounds, such as alkanes.[6][9]
65 µm PDMS/Divinylbenzene (PDMS/DVB) BipolarAdsorption/AbsorptionGeneral purpose for a wide range of VOCs, including aromatic compounds.[5]
50/30 µm DVB/Carboxen/PDMS BipolarAdsorption/AbsorptionBroad range of small to large volatile molecules; excellent for flavor and fragrance compounds.[5][9]
Optimizing the Extraction: Temperature, Time, and Agitation

SPME is an equilibrium-based technique, meaning the amount of analyte extracted is proportional to its concentration in the sample until the fiber reaches saturation.[12] The goal of optimization is to achieve this equilibrium (or a consistent state short of equilibrium) in a reasonable timeframe.

  • Extraction Temperature: Increasing the sample temperature increases the vapor pressure of this compound, driving more of the analyte into the headspace and increasing the rate of extraction.[8] However, excessively high temperatures can negatively impact the partitioning coefficient between the fiber and the headspace. A typical starting range for volatile alkanes is 40-60°C.[11]

  • Extraction Time: The fiber must be exposed to the headspace for a sufficient duration to allow for analyte partitioning. An extraction time profile should be generated (e.g., testing at 10, 20, 30, 45, and 60 minutes) to determine the point at which the analyte response plateaus, indicating equilibrium. A time of 30 minutes is often a good starting point.[5]

  • Agitation: Stirring or agitating the sample during extraction facilitates the mass transfer of the analyte from the sample matrix to the headspace, accelerating the achievement of equilibrium. Consistent agitation is crucial for reproducibility.

  • Ionic Strength Adjustment (for aqueous samples): The addition of a salt, such as sodium chloride (NaCl), to aqueous samples can increase the extraction efficiency of non-polar compounds. This "salting-out" effect reduces the solubility of the analyte in the aqueous phase, promoting its release into the headspace.

Detailed Experimental Protocol: HS-SPME-GC-MS of this compound

This protocol provides a validated starting point for the analysis. Optimization based on the specific sample matrix and instrumentation is recommended.

Materials and Reagents
  • SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber in a manual or autosampler holder.

  • Sample Vials: 10 or 20 mL clear glass headspace vials with PTFE/silicone septa caps.

  • Standard: this compound (analytical grade).

  • Solvent: Methanol or Hexane (for standard preparation).

  • Reagents: Sodium Chloride (NaCl, for aqueous samples).

  • Instrumentation: Gas Chromatograph (GC) with a split/splitless injector, coupled to a Mass Spectrometer (MS).

Workflow Diagram

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis Sample 1. Aliquot Sample into Vial Standard 2. Spike with Internal Standard (Optional) Sample->Standard Salt 3. Add NaCl (if aqueous) Standard->Salt Incubate 4. Incubate & Equilibrate (e.g., 50°C for 10 min) Salt->Incubate Transfer to Autosampler Expose 5. Expose SPME Fiber to Headspace (e.g., 30 min) Incubate->Expose Desorb 6. Desorb Fiber in GC Injector (e.g., 250°C) Expose->Desorb Transfer Fiber to GC Separate 7. Chromatographic Separation Desorb->Separate Detect 8. Mass Spectrometric Detection & Identification Separate->Detect Data Data Detect->Data Data Processing & Quantification

Caption: HS-SPME-GC-MS workflow for this compound analysis.

Step-by-Step Procedure
  • SPME Fiber Conditioning: Before first use, condition the DVB/CAR/PDMS fiber according to the manufacturer's instructions, typically by inserting it into the GC inlet at a high temperature (e.g., 270°C) for 30-60 minutes.

  • Sample Preparation:

    • Place a precise amount of the sample (e.g., 5 mL of a liquid or 1 g of a solid) into a 20 mL headspace vial.

    • If preparing a calibration curve, spike the matrix with known concentrations of a this compound standard solution.

    • For aqueous samples, add NaCl to achieve a concentration of ~25% (w/v) to enhance analyte volatility.

    • Immediately seal the vial with a PTFE/silicone septum cap.

  • Headspace Extraction:

    • Place the vial in a heating block or autosampler incubator set to the optimized temperature (e.g., 50°C).

    • Allow the sample to equilibrate for 10 minutes with agitation.

    • After equilibration, expose the SPME fiber to the headspace of the vial for the optimized extraction time (e.g., 30 minutes), continuing agitation.[13] Do not allow the fiber to touch the sample matrix.

  • Desorption and GC-MS Analysis:

    • Immediately after extraction, retract the fiber into its needle and transfer it to the GC injection port.

    • Insert the needle and expose the fiber for thermal desorption. The analysis is initiated simultaneously.

    • Desorb the analytes from the fiber using the parameters outlined in Table 2.

Recommended GC-MS Parameters

The following parameters serve as a robust starting point for analysis.

Parameter Recommended Setting Rationale & Causality
GC Injector
Temperature250°CEnsures rapid and complete thermal desorption of the semi-volatile alkane from the SPME fiber.
ModeSplitless (for 2 min)Maximizes the transfer of analyte to the column, enhancing sensitivity for trace-level analysis.
GC Column
Type5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms)This non-polar column provides excellent separation for non-polar compounds like branched alkanes based on their boiling points.[5]
Dimensions30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions providing a good balance of resolution and analysis time.
Carrier Gas
GasHelium or HydrogenInert carrier gas. Helium is most common for MS compatibility.
Flow Rate1.0 mL/min (Constant Flow)Provides optimal column efficiency and consistent retention times.
Oven Program
Initial Temp40°C, hold for 2 minAllows for focusing of volatile compounds at the head of the column.
Ramp 110°C/min to 200°CSeparates a wide range of volatile and semi-volatile compounds.
Ramp 220°C/min to 280°C, hold for 5 minElutes higher boiling point compounds and cleans the column.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible, library-searchable mass spectra.
Mass Scan Range40-400 m/zCovers the expected molecular ion (m/z 156.31) and characteristic fragment ions.[1]
Source Temp.230°CStandard source temperature to maintain cleanliness and sensitivity.
Quadrupole Temp.150°CStandard quadrupole temperature for stable mass analysis.

Data Interpretation and Expected Results

The analysis of this compound by EI-MS will produce a characteristic fragmentation pattern. Due to its structure as a branched alkane, the molecular ion peak (M⁺) at m/z 156 is expected to be of very low abundance or absent entirely.[14][15] The mass spectrum will be dominated by fragment ions resulting from preferential cleavage at the branching points to form more stable secondary carbocations.[15][16] Look for characteristic alkyl fragment ions (CnH2n+1)⁺ and losses of the largest alkyl groups at the branch points.

Conclusion

This application note provides a scientifically grounded protocol for the analysis of this compound using HS-SPME-GC-MS. By understanding the principles behind fiber selection and the optimization of extraction parameters, researchers can develop a robust and highly sensitive method. The detailed protocol serves as a validated starting point, enabling laboratories to achieve accurate and reproducible results for the analysis of volatile branched alkanes in a variety of matrices.

References

  • BenchChem. (2025). Application Note: Analysis of Branched Alkanes by Mass Spectrometry.
  • BenchChem. (2025). Application Note: High-Resolution GC-MS Protocol for the Definitive Identification of Branched Alkane Isomers.
  • BenchChem. (2025). Solid-Phase Microextraction (SPME) for Volatile Organic Compound (VOC) Analysis: Application Notes and Protocols.
  • Sigma-Aldrich. SPME Fiber Performance Tips for Volatiles & Semi-Volatiles.
  • Sigma-Aldrich. (2021). Headspace Sampling of VOCs with SPME.
  • MilliporeSigma. SPME Fiber Performance Tips for Volatiles & Semi-Volatiles.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20682049, this compound.
  • SciELO. (2018). SPME Fiber Evaluation for Volatile Organic Compounds Extraction from Acerola.
  • National Institutes of Health (NIH). (2024). Optimization of the determination of volatile organic compounds in plant tissue and soil samples.
  • Whitman People. GCMS Section 6.9.2 - Fragmentation of Branched Alkanes.
  • ResearchGate. Solid-phase microextraction procedure of volatile compounds from the headspace of the sample.
  • National Institutes of Health (NIH). (2019). Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine.
  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Microextraction (SPME) Sampling of 2-Methylheptadecane.
  • Universiti Kebangsaan Malaysia. (2008). APPLICATION OF SOLID PHASE MICROEXTRACTION (SPME) IN PROFILING HYDROCARBONS IN OIL SPILL CASES.
  • Hilaris Publisher. (2015). Solid Phase Microextraction (SPME) Method Development in Analysis of Volatile Organic Compounds (VOCS) as Potential Biomarkers of.
  • Sigma-Aldrich. Solid Phase Microextraction (SPME).
  • LCGC International. Solid-Phase Microextraction (SPME): A Discussion.
  • Sigma-Aldrich. SPME for GC Analysis.
  • National Center for Biotechnology Information. (2015). Solid-phase microextraction technology for in vitro and in vivo metabolite analysis.

Sources

Interpreting the Mass Spectrum of 5-Ethyl-3-methyloctane: A Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the interpretation of the electron ionization (EI) mass spectrum of 5-Ethyl-3-methyloctane (C₁₁H₂₄). As a branched alkane, its structure presents a unique fragmentation fingerprint that is crucial for its unambiguous identification in complex matrices, such as in petroleum analysis or as a pharmaceutical impurity. This document outlines the fundamental principles of alkane fragmentation, predicts the specific fragmentation pathways for this compound based on carbocation stability, and provides a detailed protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction: The Challenge of Branched Alkane Identification

This compound is a saturated hydrocarbon with a molecular weight of 156.31 g/mol .[1] The structural elucidation of such branched alkanes by mass spectrometry is a foundational task in analytical chemistry. Unlike their straight-chain counterparts, branched alkanes undergo highly predictable fragmentation patterns under electron ionization (EI).[2] These patterns are governed by the formation of the most stable carbocation intermediates, providing a reliable roadmap to deduce the original structure.[3][4] However, due to the high propensity for fragmentation, the molecular ion (M⁺) peak is often of very low abundance or entirely absent, making interpretation challenging without a firm grasp of the underlying fragmentation rules.[2][5]

This guide serves as a practical resource for researchers, explaining the causality behind the fragmentation patterns and providing a robust protocol for obtaining and interpreting the mass spectrum of this compound.

The Principles of Alkane Fragmentation in EI-MS

When a molecule like this compound enters an EI source, it is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺·).

M + e⁻ → M⁺· + 2e⁻

This molecular ion is energetically unstable and rapidly undergoes fragmentation. The fragmentation of branched alkanes is driven by several key principles:

  • Cleavage at Branch Points: C-C bond cleavage is most likely to occur at the points of branching. This is because such cleavage events lead to the formation of more stable carbocations.[2][3]

  • Carbocation Stability: The stability of the resulting carbocation fragments is the primary driving force. The order of stability is tertiary > secondary > primary.[2][6] Fragmentation pathways that produce tertiary or secondary carbocations are strongly favored.

  • Loss of the Largest Alkyl Group: At a given branch point, the preferential cleavage results in the loss of the largest possible alkyl radical.[5] This rule is a direct consequence of producing the most stable (i.e., most substituted) carbocation.

Predicted Fragmentation Pathway of this compound

The structure of this compound has two key branching points: at carbon 3 (C3) and carbon 5 (C5). These are the sites where fragmentation will preferentially occur. The molecular weight of the compound is 156.31, so the molecular ion (M⁺·) would appear at m/z 156.[1] However, this peak is expected to be very weak or absent.

Major Fragmentation Pathways

The primary fragmentation events involve cleavage at the C-C bonds adjacent to the branching points.

  • Cleavage at C5 (Ethyl Branch):

    • Loss of a Propyl Radical (•C₃H₇): Cleavage of the C5-C6 bond results in the loss of a propyl radical (mass = 43). This forms a stable secondary carbocation with a mass-to-charge ratio (m/z) of 113. [C₁₁H₂₄]⁺· → [C₈H₁₇]⁺ + •C₃H₇ (m/z = 113)

    • Loss of an Ethyl Radical (•C₂H₅): Cleavage of the C4-C5 bond results in the loss of an ethyl radical (mass = 29), also forming a secondary carbocation. [C₁₁H₂₄]⁺· → [C₉H₁₉]⁺ + •C₂H₅ (m/z = 127)

  • Cleavage at C3 (Methyl Branch):

    • Loss of an Ethyl Radical (•C₂H₅): Cleavage of the C1-C2-C3 chain leads to the loss of an ethyl group (mass = 29).

    • Loss of a Pentyl Radical (•C₅H₁₁): A significant fragmentation pathway involves the cleavage of the C3-C4 bond, leading to the loss of a C₅H₁₁ radical (mass = 71). This generates a secondary carbocation at m/z 85 . [C₁₁H₂₄]⁺· → [C₆H₁₃]⁺ + •C₅H₁₁ (m/z = 85)

    • Formation of Smaller Fragments: Further fragmentation and rearrangements lead to the characteristic series of alkyl fragment ions (CnH2n+1)⁺. The most common fragments observed in alkane spectra are at m/z = 43 ([C₃H₇]⁺) and m/z = 57 ([C₄H₉]⁺), which often represent the base peak.[6][7]

The diagram below illustrates the most probable fragmentation pathways.

G cluster_c5 Cleavage at C5 cluster_c3 Cleavage at C3 cluster_small Secondary Fragments M This compound (M+•) m/z = 156 f113 [M - C3H7]+ m/z = 113 M->f113 - •C3H7 f127 [M - C2H5]+ m/z = 127 M->f127 - •C2H5 f85 [M - C5H11]+ m/z = 85 M->f85 - •C5H11 f57 [C4H9]+ m/z = 57 f85->f57 - C2H4 f43 [C3H7]+ m/z = 43 (Probable Base Peak) f85->f43 - C3H6

Caption: Predicted EI fragmentation pathways of this compound.

Summary of Predicted Mass Spectrum Data

The following table summarizes the key ions expected in the mass spectrum of this compound.

m/zProposed Ion StructureFragment LostComments
156[C₁₁H₂₄]⁺·-Molecular Ion (M⁺·). Expected to be very weak or absent.
127[C₉H₁₉]⁺•C₂H₅Loss of ethyl radical from C5.
113[C₈H₁₇]⁺•C₃H₇Loss of propyl radical from C5.
85[C₆H₁₃]⁺•C₅H₁₁Loss of a pentyl-type radical from C3. A prominent peak.
71[C₅H₁₁]⁺•C₆H₁₃Another significant fragment from cleavage at the branch points.
57[C₄H₉]⁺•C₇H₁₅Stable butyl cation. Expected to be an abundant peak.
43[C₃H₇]⁺•C₈H₁₇Stable propyl/isopropyl cation. Often the base peak.
29[C₂H₅]⁺•C₉H₁₉Ethyl cation. A common, though less abundant, fragment.

Experimental Protocol: GC-MS Analysis

To acquire a high-quality mass spectrum of this compound, a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source is recommended.[2]

Sample Preparation
  • Solvent Selection: Dissolve the this compound sample in a high-purity, volatile organic solvent such as hexane or dichloromethane to a concentration of approximately 100 µg/mL.

  • Filtration: If the sample contains particulates, filter it through a 0.22 µm syringe filter to prevent contamination of the GC inlet.

  • Vialing: Transfer the final solution to a standard 2 mL autosampler vial with a septum cap.

Instrumentation and Parameters
  • System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source.[2]

  • GC Parameters:

    • Injection Volume: 1.0 µL

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 ratio)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Oven Program:

      • Initial Temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Ion Source Temperature: 230 °C[8]

    • Quadrupole Temperature: 150 °C

    • Mass Range: Scan from m/z 25 to 200.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

The diagram below outlines the general workflow for this analysis.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolve Dissolve Sample (in Hexane) Filter Filter (0.22 µm) Dissolve->Filter Vial Transfer to Vial Filter->Vial Inject Inject into GC Vial->Inject Separate Separation on Column Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Analyze Mass Analyzer (Quadrupole) Ionize->Analyze Detect Detection Analyze->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Interpret Interpret Fragmentation Spectrum->Interpret

Sources

Application Note: 5-Ethyl-3-methyloctane as a Putative Biomarker in Petroleum Exploration

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Molecular Fossils Guiding Petroleum Exploration

In the intricate world of petroleum exploration, geochemists rely on a suite of powerful analytical techniques to unravel the history of subsurface hydrocarbon systems. Among the most informative tools are biomarkers , often referred to as "molecular fossils." These are complex organic molecules found in petroleum and source rocks that have a clear link to once-living organisms.[1][2] The analysis of these compounds provides invaluable insights into the source of the organic matter, the depositional environment, the thermal maturity of the source rock, and the extent of biodegradation the oil may have undergone.[1][2][3]

While well-established biomarkers like steranes and hopanes are routinely analyzed, the lighter, more volatile fraction of crude oil, including branched alkanes, also contains a wealth of information. This application note explores the potential utility of a specific C11 branched alkane, 5-Ethyl-3-methyloctane , as a putative biomarker. While not a classically cited biomarker, its structural characteristics and presence within the complex hydrocarbon mixture of crude oil warrant a detailed examination of its potential geochemical significance and the protocols for its analysis.

Geochemical Significance of Branched Alkanes

Branched alkanes, or iso-alkanes, are saturated hydrocarbons that contain side chains attached to the main carbon backbone. Their presence and distribution in crude oil can provide clues about the original organic matter and the conditions of its transformation.

  • Source Rock Indication: The relative abundance of different branched alkanes can sometimes be linked to specific types of precursor organisms. For instance, certain cyanobacteria are known to produce a variety of branched alkanes.[4] While the direct biological precursor to this compound is not definitively established in existing literature, its molecular structure suggests a possible origin from the diagenetic alteration of lipids from microbial sources within the depositional environment.

  • Thermal Maturity Assessment: The stability of different isomers of branched alkanes can vary with temperature. As a source rock matures with increasing burial depth and temperature, the distribution of branched alkane isomers may shift towards more thermally stable configurations. While not a primary maturity indicator, anomalies in the expected distribution of C11 branched alkanes could potentially signal specific thermal histories.

  • Biodegradation Indicator: In cases of biodegradation, microorganisms preferentially consume straight-chain n-alkanes over their branched counterparts. Therefore, an enrichment of branched alkanes relative to n-alkanes can be an indicator of biodegradation.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for developing robust analytical methods.

PropertyValueSource
Molecular Formula C11H24PubChem
Molecular Weight 156.31 g/mol PubChem
Boiling Point Not explicitly stated, but expected to be in the range of other C11 alkanes-
Structure Branched alkane with an octane backbone, a methyl group at position 3, and an ethyl group at position 5.PubChem

Analytical Protocol: From Crude Oil to Biomarker Data

The accurate identification and quantification of this compound in a complex matrix like crude oil requires a meticulous analytical workflow. The following protocol outlines the key steps from sample preparation to instrumental analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflow

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Crude Oil or Source Rock Sample Fractionation Saturate/Aromatic Fractionation Sample_Collection->Fractionation Isolate Saturate Fraction Cleanup Sample Cleanup (if necessary) Fractionation->Cleanup Remove Interferences GCMS_Analysis GC-MS Analysis Cleanup->GCMS_Analysis Inject into GC-MS Data_Processing Data Processing and Interpretation GCMS_Analysis->Data_Processing Acquire Mass Spectra Geochemical Interpretation Input Crude Oil / Source Rock Extract Analysis GC-MS Analysis of Branched Alkanes (e.g., this compound) Input->Analysis Data Abundance and Distribution of Isomers Analysis->Data Interpretation Geochemical Interpretation Data->Interpretation Source Source Rock Characteristics (Microbial Input) Interpretation->Source Maturity Thermal Maturity Assessment Interpretation->Maturity Alteration Biodegradation Level Interpretation->Alteration

Sources

Application and Protocol Guide for 5-Ethyl-3-methyloctane in Fuel Property Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers and scientists on the application of 5-Ethyl-3-methyloctane as a potential fuel component or additive. It outlines its structural significance, hypothesized effects on key fuel properties, and detailed protocols for its evaluation. The methodologies described are grounded in established standards to ensure data integrity and reproducibility. This guide serves as a foundational resource for exploring the utility of highly branched alkanes in the development of advanced transportation fuels.

Introduction: The Role of Branched Alkanes in Modern Fuels

The combustion efficiency and performance of spark-ignition engines are critically dependent on the chemical composition of gasoline. A primary challenge is the prevention of premature autoignition, or "knocking," which can lead to engine damage and reduced power output.[1][2][3] The octane rating of a fuel is the standard measure of its resistance to knocking.[3][4]

Hydrocarbon structure plays a pivotal role in determining octane number. Straight-chain alkanes, for instance, are prone to autoignition and thus have low octane ratings.[2] In contrast, branched-chain alkanes exhibit significantly higher resistance to knocking.[1][4][5] This is attributed to their greater chemical stability and the formation of more stable carbocation intermediates during combustion, which moderates the ignition process.[1] Consequently, the intentional enrichment of gasoline with branched alkanes through processes like catalytic cracking and alkylation is a cornerstone of modern fuel production.[3][5]

This compound (C11H24) is a highly branched alkane that, based on its molecular architecture, presents a compelling candidate for investigation as a high-octane blending component or fuel additive.[6] This guide will explore its potential applications and provide detailed protocols for its systematic evaluation.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a potential fuel component is essential for predicting its behavior in blends and during combustion.

PropertyValueSource
Molecular Formula C11H24PubChem[6]
Molecular Weight 156.31 g/mol PubChem[6]
CAS Number 62016-21-1PubChem[6]
Boiling Point Data not readily available; estimated to be in the range of gasoline components.SpringerMaterials[6]
Density Data not readily available.SpringerMaterials[6]

Note: Experimental determination of boiling point and density is a critical first step in the evaluation process.

Hypothesized Effects on Fuel Properties

Based on its highly branched structure, this compound is hypothesized to positively influence the following fuel properties:

  • Increased Research Octane Number (RON) and Motor Octane Number (MON): The presence of ethyl and methyl branches is expected to significantly enhance anti-knock characteristics.

  • Favorable Combustion Profile: Branched alkanes typically exhibit more controlled and complete combustion, potentially leading to reduced engine-out emissions of unburned hydrocarbons and carbon monoxide.

  • Good Volatility Characteristics: As a C11 alkane, its volatility is likely to be compatible with gasoline blending, contributing to reliable engine starting and operation across a range of temperatures.

The following sections provide detailed protocols to test these hypotheses.

Experimental Protocols for Fuel Property Evaluation

The evaluation of a new fuel component must be conducted with rigorous adherence to standardized testing procedures to ensure the validity and comparability of results. The following protocols are based on widely recognized ASTM International standards.[7][8][9][10]

Protocol 1: Determination of Octane Number

Objective: To quantify the anti-knock characteristics of this compound by measuring the Research Octane Number (RON) and Motor Octane Number (MON) of fuel blends.

Apparatus:

  • Cooperative Fuel Research (CFR) engine test unit.

  • Primary reference fuels (iso-octane and n-heptane).

  • Blending equipment (calibrated glassware or automated blending system).

Procedure:

  • Preparation of Test Blends:

    • Prepare a series of test fuels by blending this compound at various concentrations (e.g., 5%, 10%, 20% by volume) into a base gasoline of known octane rating.

    • Ensure thorough mixing to create homogeneous blends.

  • Research Octane Number (RON) Determination (ASTM D2699):

    • Calibrate the CFR engine according to the ASTM D2699 standard procedure using primary reference fuels.

    • Introduce the first test blend into the engine's fuel system.

    • Operate the engine under the standard RON conditions (600 rpm, standard intake air temperature).

    • Adjust the compression ratio until a standard level of knock intensity is observed.

    • Bracket the knock intensity of the test fuel with primary reference fuel blends.

    • The RON of the test fuel is the octane number of the matching primary reference fuel blend.

    • Repeat for all test blends.

  • Motor Octane Number (MON) Determination (ASTM D2700):

    • Re-calibrate the CFR engine according to the ASTM D2700 standard procedure.

    • Operate the engine under the more severe MON conditions (900 rpm, higher intake mixture temperature).

    • Follow the same procedure as for RON to determine the MON for each test blend.

Data Analysis:

  • Plot the RON and MON of the test blends as a function of the concentration of this compound.

  • Calculate the blending octane number of this compound to determine its effectiveness as an octane booster.

Diagram: Octane Number Determination Workflow

G cluster_prep Fuel Blend Preparation cluster_testing CFR Engine Testing cluster_analysis Data Analysis BaseFuel Base Gasoline Blend Test Blends (5%, 10%, 20%) BaseFuel->Blend Additive This compound Additive->Blend RON RON Test (ASTM D2699) Blend->RON MON MON Test (ASTM D2700) Blend->MON Plot Plot Octane vs. Concentration RON->Plot MON->Plot BON Calculate Blending Octane Number Plot->BON

Caption: Workflow for octane number evaluation.

Protocol 2: Combustion and Emissions Analysis

Objective: To evaluate the impact of this compound on combustion characteristics and regulated exhaust emissions. This protocol should be performed in comparison to a baseline fuel without the additive.[11]

Apparatus:

  • Single-cylinder research engine or a multi-cylinder production engine mounted on a dynamometer.

  • Engine control unit (ECU) for parameter adjustment.

  • Exhaust gas analyzer to measure HC, CO, NOx, and CO2.

  • Particulate matter (PM) and particle number (PN) measurement equipment (optional).

  • In-cylinder pressure transducer and data acquisition system.

Procedure:

  • Engine Setup and Baseline Mapping:

    • Install and instrument the engine on the dynamometer.

    • Run the engine with the base gasoline to establish a stable operating condition and create a baseline emissions map at various speed and load points.

  • Test Fuel Evaluation:

    • Introduce the test blend (e.g., 10% this compound in base gasoline) into the engine's fuel system.

    • Allow the engine to stabilize.

    • Operate the engine at the same speed and load points as the baseline mapping.

    • Record steady-state emissions data (HC, CO, NOx, CO2) and in-cylinder pressure data for each point.

  • Combustion Analysis:

    • From the in-cylinder pressure data, calculate the heat release rate (HRR).

    • Analyze key combustion parameters such as the start of combustion, combustion duration, and peak pressure.

Data Analysis:

  • Compare the emissions profiles of the test blend and the base gasoline. Express differences in g/kWh or as a percentage change.

  • Analyze the heat release rate curves to identify any changes in combustion phasing or duration.

  • Correlate changes in combustion characteristics with observed emissions trends.

Diagram: Logical Relationship in Combustion Analysis

G cluster_input cluster_process cluster_output A This compound (Molecular Structure) B Combustion Event A->B influences C Improved Octane (Anti-Knock) B->C D Altered Heat Release Rate B->D E Changes in Emissions (HC, CO, NOx) B->E

Caption: Influence of molecular structure on combustion.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the experimental results, the following measures are essential:

  • Calibration: All analytical equipment, including the CFR engine and emissions analyzers, must be calibrated according to manufacturer and standard specifications before each test sequence.

  • Reference Fuels: The use of certified primary reference fuels is mandatory for octane rating. For emissions testing, a consistent and well-characterized base fuel should be used throughout the study.[11]

  • Repeatability: Each test point should be repeated multiple times to ensure the statistical significance of the observed results.[12] Any simplified test protocols should be validated against established methods.[12][13]

  • Control Samples: The base fuel must be run periodically during testing to check for any drift in engine performance or analyzer readings.

Conclusion and Future Directions

This compound, by virtue of its highly branched structure, holds theoretical promise as a valuable high-octane component for gasoline. The protocols outlined in this guide provide a systematic framework for validating its performance in terms of anti-knock properties and its impact on combustion and emissions. Further research could involve exploring its compatibility with other fuel additives, its effects on material compatibility within the fuel system, and a more detailed analysis of unregulated emissions. The successful application of such molecules is integral to the ongoing effort to enhance the efficiency and reduce the environmental impact of internal combustion engines.

References

  • Intertek. ASTM Tests for Petroleum, Fuels, and Petrochemicals. Intertek. [Link]
  • ASTM International. Guide to ASTM Test Methods for the Analysis of Petroleum Products, Liquid Fuels, and Lubricants – 3rd Edition.
  • Asme Digital Collection.
  • European Union.
  • ASTM International. Petroleum Standards.
  • SAE International. Multi-Vehicle Evaluation of Gasoline Additive Packages: A Fourth Generation Protocol for the Assessment of Intake System Deposit Removal.
  • POLARIS Laboratories. What You Need to Know about ASTM D975.
  • FTLOScience. Why Branched Hydrocarbons Are Better for Car Engines. FTLOScience. [Link]
  • Mansfield Energy. What Is It – ASTM Petroleum Standards. Mansfield Energy. [Link]
  • Chemistry For Everyone. Why Is Cracking Alkanes Important For Gasoline?. YouTube. [Link]
  • Canada Commons.
  • Science Skool!. Alkanes. Science Skool!. [Link]
  • Chemistry Tuition Singapore. Gase Topic 2.1 Hydrocarbons – Alkanes. Chemistry Tuition Singapore. [Link]
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Troubleshooting & Optimization

Troubleshooting peak tailing for branched alkanes in GC analysis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Gas Chromatography (GC) Analysis

Welcome to the technical support center for Gas Chromatography. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot a common and often frustrating issue: peak tailing, specifically for branched alkanes. My aim is to provide you with not just procedural steps, but a deeper understanding of the underlying causes, empowering you to develop robust and reliable GC methods.

Frequently Asked Questions (FAQs): Understanding Peak Tailing

Q1: What is peak tailing and why is it a problem for branched alkane analysis?

In an ideal GC separation, chromatographic peaks should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the back half of the peak is broader than the front half.[1] This is particularly problematic in the analysis of branched alkanes as it can decrease the resolution between closely related isomers, leading to inaccurate peak integration and compromising the quantitative precision of your results.[1][2] A tailing factor (Tf) or asymmetry factor (As) greater than 1.5 is a clear indicator that troubleshooting is necessary.[2]

Q2: I'm seeing tailing for all my branched alkane peaks. What's the likely cause?

When all peaks in a chromatogram, including any early eluting compounds, exhibit tailing, the root cause is typically a physical issue within the GC system rather than a specific chemical interaction.[2][3] This points towards problems like a poor column cut, improper column installation creating dead volumes, or a contaminated inlet liner that affects every compound passing through it.[3][4]

Q3: Only my higher molecular weight branched alkanes are tailing. What does this suggest?

If peak tailing is more pronounced for later-eluting, higher-boiling point branched alkanes, the issue is more likely related to chemical activity or suboptimal method parameters.[5] This could be due to active sites within the column that interact more strongly with these larger molecules, or an oven temperature program that is not optimized to efficiently elute these less volatile compounds.[1][5]

Q4: Can the choice of stationary phase affect peak tailing for branched alkanes?

Yes, while non-polar stationary phases like polydimethylsiloxane (PDMS) are standard for separating non-polar branched alkanes, the quality and inertness of the phase are critical.[6] Over time, stationary phases can degrade, especially at the inlet end of the column, creating active sites (exposed silanol groups) that can cause peak tailing.[7] While alkanes are non-polar, they can still undergo weak secondary interactions with these active sites.[8]

In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing for branched alkanes. We will begin with the most common and easily rectified issues before moving to more complex problems.

Step 1: Initial Diagnosis - Physical vs. Chemical Issues

A crucial first step is to determine if the problem is system-wide (physical) or compound-specific (chemical).

  • Physical Issues: Affect all peaks indiscriminately. The cause is often related to the physical path the sample travels.[9]

  • Chemical/Activity Issues: Affect specific peaks, often the more active or less volatile compounds. This points to undesirable interactions with surfaces in the GC system.[9]

The following flowchart provides a logical workflow for your troubleshooting process.

G A Peak Tailing Observed B Are all peaks tailing? A->B C Suspect Physical Issues (e.g., Installation, Contamination) B->C Yes D Suspect Chemical/Activity Issues (e.g., Active Sites, Method Parameters) B->D No E Check Column Installation (Position & Cut) C->E H Trim 10-20 cm from Column Inlet D->H F Inspect & Replace Inlet Liner & Septum E->F Issue Persists L Problem Resolved E->L Issue Fixed G Perform System Leak Check F->G Issue Persists F->L Issue Fixed G->H No Leaks Found G->L Leak Found & Fixed I Optimize Temperature Program H->I Issue Persists H->L Issue Fixed J Condition (Bake Out) Column I->J Issue Persists I->L Issue Fixed K Replace Column J->K Issue Persists J->L Issue Fixed K->L Issue Fixed

Caption: A logical workflow for troubleshooting GC peak tailing.

Step 2: Addressing Physical Issues

If all peaks are tailing, systematically inspect the following physical components of your GC system.

Improper column installation is a frequent cause of peak tailing.[10] Two key aspects to verify are the column cut and the installation depth.

  • The Column Cut: A ragged or angled cut at the column inlet can create turbulence in the carrier gas flow, leading to band broadening and peak tailing.[2][11]

  • Installation Depth: Incorrect positioning of the column in the inlet can create "dead volumes"—areas where the carrier gas flow is not efficient, causing some analyte molecules to be delayed and resulting in tailing peaks.[4][12]

Protocol 1: Proper Column Installation

  • Cut the Column: Use a ceramic scoring wafer or a diamond-tipped scribe to make a clean, square score on the column tubing.[13] Gently snap the column at the score.

  • Inspect the Cut: Use a magnifying glass (at least 20x magnification) to ensure the cut is clean, flat, and at a 90-degree angle.[11][13] There should be no jagged edges or shards.

  • Install the Ferrule and Nut: Slide the appropriate nut and ferrule onto the column.

  • Set the Installation Depth: Refer to your GC instrument manual for the correct column insertion depth for your specific inlet. This is a critical measurement.[2]

  • Install and Tighten: Insert the column into the inlet to the correct depth and tighten the nut according to the manufacturer's instructions. Do not overtighten.

  • Verify: After installation, inject a non-retained compound like methane or butane.[12][14] The resulting peak should be sharp and symmetrical. Tailing on this peak indicates a potential leak or a poor installation.[14][15]

The inlet is where the sample is vaporized and introduced to the column. A contaminated inlet liner is a very common source of peak tailing.[10]

  • Contaminated Liners: Over time, non-volatile residues from your samples can accumulate in the liner, creating active sites that can interact with analytes. Particles from a cored septum can also contaminate the liner.[16]

Protocol 2: Inlet Liner and Septum Replacement

  • Cool the Inlet: Ensure the GC inlet is at a safe temperature (below 50 °C).[13]

  • Turn Off Carrier Gas: Stop the flow of carrier gas to the inlet.[13]

  • Remove the Septum Nut: Unscrew the retaining nut at the top of the inlet.

  • Replace Components: Remove the old septum and liner. Use clean, lint-free gloves and forceps to handle the new components to avoid contamination.[16] Install a new, deactivated liner and septum.[13]

  • Reassemble: Tighten the septum nut according to the manufacturer's guidelines to avoid coring the new septum.[16]

  • Pressurize and Check for Leaks: Restore the carrier gas flow and perform a leak check at the inlet fitting.

Table 1: Guide to Selecting GC Inlet Liners

Liner TypeKey FeaturesBest ForConsiderations
Straight/Open Tube Simple design, low cost.[17]Gaseous samples, headspace, purge and trap.[17]Can have poor vaporization for liquid samples.
Tapered (Focus) Bottom taper directs the sample onto the column.[17]Trace-level analysis, wide boiling point range compounds.[17]Minimizes contact with metal parts of the inlet.[18]
Liner with Glass Wool Wool aids in vaporization and traps non-volatiles.[17]"Dirty" samples, improves reproducibility.[17]Wool can be an active site if not properly deactivated.
Baffled Liner Creates turbulent flow for better sample mixing.[18]Improving injection reproducibility.May not be suitable for high-boiling point compounds.[18]

This table provides a general guide. Always consult your instrument manufacturer for specific recommendations.[19]

Step 3: Addressing Chemical and Method-Related Issues

If peak tailing is selective for certain branched alkanes, consider the following chemical and methodological factors.

The accumulation of non-volatile matrix components on the front of the analytical column can create active sites, leading to peak tailing.[5]

Protocol 3: Column Trimming

  • Cool Down: Ensure the GC oven and inlet are at room temperature.[3]

  • Remove Column: Carefully remove the inlet end of the column from the injector port.

  • Trim: Using a ceramic scoring wafer, trim 10-20 cm from the front of the column.[3][20]

  • Reinstall: Reinstall the column following the proper procedure outlined in Protocol 1.[13]

If column trimming does not resolve the issue, the entire column may have become active. In this case, conditioning the column at a high temperature (baking out) may help. If the column is old or has been exposed to oxygen at high temperatures, it may be irreversibly damaged and require replacement.[12]

For compounds with a range of boiling points, like a series of branched alkanes, a temperature-programmed analysis is essential.[21] A suboptimal program can lead to peak tailing for later-eluting compounds.[1]

  • Initial Temperature: A lower initial oven temperature can improve the focusing of analytes at the head of the column, leading to sharper peaks for early eluters.[22]

  • Ramp Rate: A slower temperature ramp rate can improve the separation of closely eluting compounds.[5] However, a ramp that is too slow can cause band broadening for higher boiling point compounds. An optimal ramp rate is often around 10°C per column void time.[22]

  • Final Temperature and Hold Time: Ensure the final temperature is high enough to elute all compounds of interest from the column.[22]

Table 2: Effects of Temperature Program Parameters on Peak Shape

ParameterAdjustmentEffect on Early Eluting PeaksEffect on Late Eluting Peaks
Initial Temperature DecreaseSharper peaks, better resolutionIncreased retention time
Ramp Rate DecreaseMay improve resolutionCan cause peak broadening
Ramp Rate IncreaseMay decrease resolutionSharper peaks, shorter analysis time

This table summarizes general trends. Optimization is often necessary for specific applications.[23][24]

The carrier gas flow rate affects how quickly analytes move through the column.[25] An optimal flow rate will result in sharp, symmetrical peaks. A flow rate that is too low can lead to increased diffusion and peak broadening/tailing.[26] Conversely, a flow rate that is too high can reduce the interaction between the analyte and the stationary phase, leading to poor separation.[25] It is recommended to operate in a constant flow mode during temperature programming to maintain optimal linear velocity as the oven temperature increases.[7]

Step 4: Advanced Troubleshooting - Silylation of Active Sites

In some persistent cases, active sites on glass liners can be temporarily deactivated in-situ. While using pre-deactivated liners is always the first choice, this can be a useful troubleshooting step.

Protocol 4: In-Situ Silylation of an Inlet Liner (Use with Caution)

Disclaimer: This procedure involves reactive chemicals and should be performed by trained personnel in a well-ventilated area.

  • Prepare Silylating Agent: Prepare a solution of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), in a suitable solvent like pyridine.[27]

  • Inject: With the inlet at a high temperature (e.g., 250-280 °C), inject a small volume (1-5 µL) of the silylating agent into the GC.

  • Equilibrate: Allow the agent to react with any active silanol groups in the liner for 5-10 minutes.

  • Test: After the silylation, inject your branched alkane standard to see if the peak shape has improved.

This procedure can temporarily passivate the liner. However, the best long-term solution is to use high-quality, factory-deactivated liners.[4]

Conclusion

Troubleshooting peak tailing for branched alkanes in GC is a systematic process of elimination. By starting with the most common physical issues like column installation and inlet cleanliness, and then moving to method-specific parameters, you can efficiently identify and resolve the root cause. This guide provides the foundational knowledge and practical steps to help you achieve symmetrical peaks and reliable, reproducible data in your chromatographic analyses.

References

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  • Hawach Scientific. (2024, October 18). What Affects Peak Area in GC? Key Influencing Factors. [URL: https://www.hawach.com/what-affects-peak-area-in-gc-key-influencing-factors/]
  • BenchChem. (2025). Application Note: Optimized Temperature Programming for the Gas Chromatographic Analysis of Branched Alkanes. [URL: https://www.benchchem.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Peak Tailing in Gas Chromatography. [URL: https://www.benchchem.
  • Agilent Technologies, Inc. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. [URL: https://www.agilent.com/cs/library/usermanuals/public/5990-3926EN.pdf]
  • Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results. [URL: https://www.sepscience.com/techniques/gc/fixing-gc-peak-tailing-for-cleaner-results]
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Gas Chromatography of Branched Alkanes. [URL: https://www.benchchem.
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  • BenchChem. (2025). Troubleshooting peak tailing in the gas chromatography of alkanes. [URL: https://www.benchchem.
  • Zellers, E. T., & Hsieh, M. D. (1995). Effects of carrier gas flow rate on peak parameters from the CR sensors and an FID. ResearchGate. [URL: https://www.researchgate.net/figure/Effects-of-carrier-gas-flow-rate-on-peak-parameters-from-the-CR-sensors-and-an-FID-a_fig3_228892425]
  • Snow, N. H. (2020, March 1). Go With the Flow: Thinking About Carrier Gas Flow in GC. LCGC International. [URL: https://www.chromatographyonline.com/view/go-flow-thinking-about-carrier-gas-flow-gc]
  • Phenomenex. GC Tech Tip: Peak Shape Problems - Tailing Peaks. [URL: https://www.phenomenex.com/support/troubleshooting/gctech-tip/peak-shape-problems-tailing-peaks/]
  • Wang, Y., et al. (2020, November 6). The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7695328/]
  • BenchChem. (2025). Technical Support Center: Overcoming Peak Tailing in GC Analysis. [URL: https://www.benchchem.com/technical-support/overcoming-peak-tailing-in-gc-analysis]
  • Agilent Technologies, Inc. (2016, April 5). Tailing Peaks - Part 1 - GC Troubleshooting Series. YouTube. [URL: https://www.youtube.
  • Wallace Watson, D. (2017, August 1). The Secrets of Successful Temperature Programming. LCGC International. [URL: https://www.chromatographyonline.
  • Taylor, T. (2013, June 1). Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems. LCGC International. [URL: https://www.chromatographyonline.com/view/troubleshooting-gc-retention-time-efficiency-and-peak-shape-problems-0]
  • Agilent Technologies, Inc. (2016, April 5). GC Column Installation - Part 2 - GC Troubleshooting Series. YouTube. [URL: https://www.youtube.
  • Supelco. GC Injection Port Issues: Two Case Studies (Peak Tailing and Low Response). [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/179/t400115.pdf]
  • Agilent Technologies, Inc. OPTIMIZING THE GC TEMPERATURE PROGRAM. [URL: https://www.agilent.com/cs/library/primers/public/5988-3732EN.pdf]
  • Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. [URL: https://www.phenomenex.com/documents/2023/08/temperature-programming-for-better-gc-results.html]
  • Sigma-Aldrich. Selecting a GC Column by a Specific Stationary Phase. [URL: https://www.sigmaaldrich.
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  • Sigma-Aldrich. Gas Chromatography (GC) Column Selection Guide. [URL: https://www.sigmaaldrich.
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  • Klee, M. (2023, December 8). Basis of Interactions in Gas Chromatography – Part 3: Stationary Phase Selectivity, Glass Half Full? Separation Science. [URL: https://www.sepscience.com/techniques/gc/basis-of-interactions-in-gas-chromatography-part-3-stationary-phase-selectivity-glass-half-full]

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Technical Support Center: Optimizing GC-MS for 5-Ethyl-3-methyloctane Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-Ethyl-3-methyloctane and related branched alkanes using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a self-validating system for robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: I am not seeing a distinct molecular ion peak (m/z 156) for this compound in my mass spectrum. Is this normal?

A1: Yes, it is quite common for the molecular ion of branched alkanes to be of very low abundance or completely absent in Electron Ionization (EI) mass spectrometry.[1] Alkanes undergo extensive fragmentation, leading to a characteristic pattern of fragment ions. For C11 alkanes like this compound, you should look for a series of alkyl cations, typically separated by 14 Da (representing a CH₂ group). The most abundant and characteristic fragment ions to monitor for identification would be in the lower mass range, such as m/z 43, 57, 71, and 85.[2] The molecular weight of this compound is 156.31 g/mol .

Q2: My chromatogram shows broad or tailing peaks for my alkane standards. What is the likely cause?

A2: Peak tailing for relatively non-polar compounds like alkanes often points to a physical issue within the GC system rather than strong chemical interactions.[3] Common culprits include improper column installation (too high or too low in the inlet), a poor column cut, or contamination in the inlet liner.[4] A quick diagnostic test is to inject a light hydrocarbon; if it also tails, the problem is almost certainly related to the flow path.[4]

Q3: I suspect this compound is co-eluting with another C11 isomer. How can I confirm this and improve separation?

A3: Co-elution of structurally similar isomers is a significant challenge in alkane analysis.[5] To confirm co-elution, you can use your mass spectrometer to examine the mass spectra across the peak.[6] If the spectra change from the leading edge to the trailing edge of the peak, it indicates the presence of more than one compound.[6] To improve separation, you can try a slower oven temperature ramp rate, or switch to a longer GC column to increase the number of theoretical plates. While non-polar columns are standard for alkane analysis, slight differences in stationary phase chemistry can sometimes provide the necessary selectivity.[7]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Poor Peak Shape (Tailing Peaks)

Peak tailing reduces resolution and impacts the accuracy of integration and quantification.[3] This guide provides a systematic approach to troubleshooting this common issue.

Step-by-Step Troubleshooting Protocol:

  • Initial Assessment:

    • Observe if all peaks in the chromatogram (including the solvent peak) are tailing. If so, the issue is likely physical.[4]

    • If only later-eluting peaks are tailing, it could indicate contamination within the system.[4]

  • Inlet Maintenance:

    • Action: Replace the inlet liner and septum. The liner can accumulate non-volatile residues, and a cored septum can introduce particles into the flow path.

    • Procedure: Cool the inlet, turn off the carrier gas, and carefully replace the septum and liner. Ensure the new liner is of the correct type and de-activated.

  • Column Installation Check:

    • Action: Verify the column is installed at the correct height in the inlet. Incorrect installation creates dead volume, a common cause of peak tailing.[3]

    • Procedure: Following your instrument manufacturer's guide, re-install the column, ensuring a clean, 90° cut at the column end.[3]

  • Column Trimming:

    • Action: If the front end of the column is contaminated, trimming a small section can restore performance.

    • Procedure: Trim 10-20 cm from the inlet side of the column. This removes the section most likely to have accumulated non-volatile residues.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed q1 Are all peaks tailing? start->q1 physical_issue Likely Physical Flow Path Issue q1->physical_issue Yes chemical_issue Likely Chemical/Activity Issue q1->chemical_issue No yes_path Yes check_install Check Column Installation Height and Cut physical_issue->check_install inlet_maintenance Perform Inlet Maintenance (Liner, Septum) check_install->inlet_maintenance leak_check Perform Leak Check inlet_maintenance->leak_check no_path No (Specific Peaks) trim_column Trim 10-20 cm from Column Inlet chemical_issue->trim_column check_overload Review Injection Volume (Column Overload) trim_column->check_overload

Caption: A step-by-step workflow for diagnosing the root cause of peak tailing.

Guide 2: Enhancing Sensitivity for Trace Level Detection

Low sensitivity can be a significant hurdle when analyzing trace levels of this compound. The following steps can help boost your signal-to-noise ratio.

Optimization Strategies:

  • Injection Parameters:

    • For trace analysis, a splitless injection is preferred over a split injection as it transfers a larger amount of the analyte onto the column.[1]

    • Ensure the injector temperature is adequate for the rapid vaporization of your sample. A starting point of 250°C is common, but for higher molecular weight compounds, you might need to increase this to 280-300°C.[1]

  • Mass Spectrometer Settings:

    • Selected Ion Monitoring (SIM) Mode: Instead of scanning a full mass range, operating in SIM mode to monitor only the most abundant and characteristic ions of this compound (e.g., m/z 57, 71, 85) will significantly increase sensitivity.

    • Source and Transfer Line Temperatures: Ensure the MS source and transfer line temperatures are optimized to prevent analyte condensation without causing thermal degradation. A typical range is 230-280°C.[1]

  • System Maintenance:

    • A clean ion source is crucial for optimal sensitivity. If you observe a general decrease in signal over time, the ion source may require cleaning.

    • Verify the integrity of the vacuum system. A poor vacuum will lead to a significant loss in sensitivity.

Recommended GC-MS Parameters

The following table provides a set of recommended starting parameters for the analysis of this compound. These should be considered a starting point and may require further optimization based on your specific instrumentation and sample matrix.

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., HP-5ms, DB-5ms).Non-polar phases separate alkanes primarily by boiling point, providing good resolution for a wide range of hydrocarbons.[7]
Carrier Gas Helium at a constant flow rate of 1.0-1.2 mL/min.An inert gas that provides good chromatographic efficiency.[1]
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations).Splitless injection enhances sensitivity, while split injection prevents column overload.[1]
Injector Temperature 250 - 280 °C.Ensures rapid and complete vaporization of the sample.[1]
Oven Temperature Program Initial: 40°C (hold 2 min), Ramp: 5-10°C/min to 250°C, Hold: 5 min.A slower ramp rate can improve the separation of closely eluting isomers. An optimal heating rate is often around 10°C per void time.
MS Transfer Line Temp. 280 °C.Prevents condensation of analytes between the GC and MS.[1]
Ionization Mode Electron Ionization (EI) at 70 eV.Standard ionization technique that produces reproducible fragmentation patterns for library matching.
Mass Range Scan from m/z 40 to 200 (Full Scan) or monitor m/z 57, 71, 85 (SIM mode).Full scan is useful for initial identification, while SIM mode provides higher sensitivity for quantification.[2]

Logical Workflow for GC Method Development

G start Define Analytical Goal (e.g., Trace Quantification) col_select Select Non-Polar GC Column (e.g., DB-5ms) start->col_select inj_params Set Initial Injection Parameters (Splitless, 250°C) col_select->inj_params oven_prog Develop Oven Temperature Program (e.g., 10°C/min ramp) inj_params->oven_prog ms_setup Configure MS Parameters (Full Scan or SIM) oven_prog->ms_setup run_std Run Standard & Evaluate ms_setup->run_std eval_peak_shape Assess Peak Shape run_std->eval_peak_shape Evaluate eval_resolution Assess Resolution/Co-elution run_std->eval_resolution eval_sensitivity Assess Sensitivity run_std->eval_sensitivity opt_peak_shape Troubleshoot Tailing (See Guide 1) eval_peak_shape->opt_peak_shape Poor final_method Finalized Method eval_peak_shape->final_method Good opt_resolution Adjust Oven Ramp/Column eval_resolution->opt_resolution Poor eval_resolution->final_method opt_sensitivity Optimize Injection/MS (See Guide 2) eval_sensitivity->opt_sensitivity Low eval_sensitivity->final_method opt_peak_shape->run_std Re-evaluate opt_resolution->run_std Re-evaluate opt_sensitivity->run_std Re-evaluate

Caption: A logical workflow for developing a robust GC-MS method for this compound.

References

  • Benchchem. (n.d.). Navigating the Maze: A Comparative Guide to GC Columns for Branched Alkane Separation.
  • Benchchem. (n.d.). Troubleshooting peak tailing in the gas chromatography of alkanes.
  • Axion Labs. (2023). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
  • Carlson, D. A., & Sutton, B. D. (1998). Elution Patterns From Capillary GC For Methyl-Branched Alkanes. Journal of Chemical Ecology, 24(11), 1845-1865.
  • Hossain, M. E., et al. (2021). Mass Spectrometric Calibration Procedure for Real-Time Detection of Lighter Hydrocarbons. Energies, 14(8), 2123.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing for Alkanes in Gas Chromatography.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20682049, this compound.
  • NIST. (n.d.). Octane, 5-ethyl-2-methyl-. NIST Chemistry WebBook.
  • Scribd. (n.d.). Gas Chromatography of Isomeric Hydrocarbons.
  • Phenomenex. (2025). Guide to Choosing a GC Column.
  • Agilent. (n.d.). Practical Steps in GC Troubleshooting.
  • Lab Manager. (2021). GC-MS: A Powerful Technique for Hydrocarbon Analysis.
  • Agilent. (n.d.). The Capillary GC Column: How to Choose the Correct Type and Dimension.
  • Agilent. (n.d.). Agilent J&W GC Column Selection Guide.
  • Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra.
  • Restek. (2020). Optimizing Splitless Injections: Inlet Temperature.
  • Benchchem. (n.d.). Technical Support Center: Optimizing GC-MS Parameters for Long-Chain Alkanes.
  • Benchchem. (n.d.). Technical Support Center: Optimizing GC-MS Parameters for C13 Alkanes.
  • Blumberg, L. M. (2000). Optimal heating rate in gas chromatography.
  • Benchchem. (n.d.). Application Note: Identification of 3-Ethyloctane in Complex Mixtures using Gas Chromatography-Mass Spectrometry (GC-MS).

Sources

Technical Support Center: Chromatographic Separation of 5-Ethyl-3-methyloctane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of 5-Ethyl-3-methyloctane isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating these challenging chiral and structural isomers. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Introduction: The Separation Challenge

This compound possesses two chiral centers (at carbons 3 and 5), resulting in four stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). These isomers are further classified into two pairs of enantiomers ((3R,5R)/(3S,5S) and (3R,5S)/(3S,5R)) and diastereomers. The separation is exceptionally challenging because these isomers have nearly identical physicochemical properties, such as boiling points and mass spectra, making their resolution by standard chromatographic techniques difficult. Effective separation relies on exploiting the subtle differences in their three-dimensional structures through specialized chiral chromatography, most commonly Gas Chromatography (GC).

Part 1: FAQs - Fundamental Challenges & Column Selection

Q1: Why is the gas chromatographic separation of this compound isomers so difficult?

A: The difficulty stems from the isomers' nearly identical physical properties. Standard achiral GC columns separate compounds based on differences in boiling points and polarity. Since the stereoisomers of this compound have the same boiling point and polarity, they will co-elute on a standard column. The key to their separation lies in chiral recognition, where the stationary phase can interact differently with each isomer's unique three-dimensional shape.[1] Enantiomers, being non-superimposable mirror images, require a chiral environment to be distinguished.[2][3] Diastereomers, while not mirror images, can also be challenging to separate due to their subtle structural differences.

Q2: What type of GC column is essential for separating all four stereoisomers?

A: A chiral stationary phase (CSP) is absolutely essential. While a high-efficiency achiral column might occasionally separate diastereomers, it cannot resolve enantiomeric pairs.[2][3] The separation of enantiomers requires a chiral environment, which is provided by the CSP.[4][5] These phases create transient diastereomeric complexes with the enantiomers, which have different thermodynamic stabilities, leading to different retention times and, thus, separation.[6]

Q3: How do I select the most appropriate chiral stationary phase (CSP) for alkane isomers?

A: For non-polar, volatile compounds like branched alkanes, modified cyclodextrin-based CSPs are the industry standard and the most effective choice. Cyclodextrins are chiral, bucket-shaped molecules that can include the alkane isomers within their cavity.[5] The separation is achieved through subtle differences in the fit and interaction of each isomer with the chiral cavity.

Commonly used cyclodextrin derivatives for such separations include:

  • Permethylated beta-cyclodextrin (e.g., Rt-βDEXsm)

  • Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin

  • Derivatized gamma-cyclodextrin

The selection often involves screening a few different cyclodextrin-based columns, as the specific derivative can significantly impact selectivity for a particular set of isomers.[7]

Table 1: Common Chiral Stationary Phases for Alkane Isomer Separation

Stationary Phase TypeCommon DerivativesPrimary Interaction MechanismBest Suited For
Cyclodextrin-Based Permethylated, Acetylated, Trifluoroacetylated β- and γ-cyclodextrinsInclusion ComplexationVolatile, non-polar to moderately polar compounds, including hydrocarbons, flavors, and fragrances.[4][5]
Chirasil-type (Amino Acid Derivatives) Chirasil-Val, Chirasil-DexHydrogen Bonding, Dipole-DipolePolar compounds, often requiring derivatization. Less common for simple alkanes.[4][6]
Metal-Organic Frameworks (MOFs) Chiral MOFs (e.g., [{Cu(sala)}n])Coordination, Size ExclusionEmerging technology with high selectivity for a wide range of compounds, including alkanes and isomers.[8]

Part 2: FAQs - Troubleshooting Poor Resolution & Peak Shape

Q1: My stereoisomer peaks are co-eluting or show only partial (baseline) resolution. What are the primary causes and solutions?

A: This is the most common challenge in chiral separations. Poor resolution is typically a result of insufficient selectivity (α) or efficiency (N). The solution involves a systematic optimization of your GC method.

dot

Caption: Workflow for troubleshooting poor enantiomeric resolution.

Detailed Troubleshooting Steps:

  • Optimize the Temperature Program: This is the most powerful parameter for improving resolution in GC.[9][10]

    • Problem: A fast temperature ramp does not allow enough time for the isomers to interact differently with the CSP, leading to co-elution.[11]

    • Solution: Decrease the oven ramp rate. For challenging chiral separations, a slow ramp rate of 1-2°C/min is often necessary to improve resolution.[11] Additionally, start with a low initial oven temperature (e.g., 40-50°C) to enhance interactions at the beginning of the run.[11][12] Lower temperatures generally increase retention and can significantly improve the separation factor (α).[13][14]

  • Adjust Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., Helium or Hydrogen) directly impacts column efficiency.

    • Problem: A flow rate that is too high or too low will move you away from the optimal van Deemter curve point, increasing band broadening and reducing resolution.

    • Solution: Determine the optimal flow rate for your column. While a typical starting point is around 1-1.5 mL/min for a 0.25 mm ID column, it's best to perform a flow rate optimization study (e.g., from 0.8 to 2.0 mL/min) to find the point of highest resolution for your specific isomer pair.[15]

  • Check for Column Overload: Chiral columns are highly sensitive to the amount of sample injected.

    • Problem: Injecting too much sample can saturate the CSP, leading to peak fronting or tailing and a loss of resolution.[11] Chiral compounds can show overloading at much lower concentrations than achiral compounds.[11]

    • Solution: Reduce the amount of sample injected. Dilute your sample significantly (e.g., to 10-50 ppm) or increase the split ratio (e.g., from 50:1 to 100:1 or higher).

  • Verify the Stationary Phase: Ensure you are using an appropriate CSP.

    • Problem: The chosen CSP may not have sufficient selectivity for your specific isomers.

    • Solution: If optimization of the above parameters fails, you may need to screen a different cyclodextrin-based CSP. Consult application notes from column manufacturers for separations of similar branched alkanes.[16]

Q2: I'm observing peak tailing or fronting. What are the likely causes?

A: Poor peak shape degrades resolution and affects quantification.

dot

Caption: Systematic check for common causes of poor peak shape.

  • Peak Tailing:

    • Cause: Active sites in the system, often due to contamination in the inlet liner or at the front of the column.[13] Irreversibly adsorbed sample components can create these active sites.[13] It can also be caused by poor column installation.[13]

    • Solution:

      • Inlet Maintenance: Replace the inlet liner and septum.[10][13]

      • Column Trimming: Trim the first 10-20 cm from the inlet of the column to remove non-volatile residues.[13]

      • Reinstall Column: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in both the injector and detector.[13]

  • Peak Fronting:

    • Cause: This is a classic sign of column overload.[11]

    • Solution: As mentioned previously, dilute your sample or increase the split ratio.

Part 3: Protocols and Advanced Method Development

Protocol 1: Systematic Method Development for Isomer Separation

This protocol provides a structured approach to developing a robust separation method from scratch.

Objective: To achieve baseline resolution (Rs > 1.5) for all four stereoisomers of this compound.

Materials:

  • GC system with FID or MS detector

  • Chiral GC Column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, cyclodextrin-based CSP)

  • High-purity carrier gas (Helium or Hydrogen)

  • Sample: this compound isomer mix, diluted in hexane (e.g., 100 ppm).[13]

Methodology:

  • Column Installation & Conditioning:

    • Install the chiral column according to the manufacturer's instructions.

    • Condition the column by purging with carrier gas at room temperature for 15-30 minutes, then slowly ramping the temperature (e.g., 5°C/min) to the maximum allowable temperature and holding for 1-2 hours. This removes any volatile contaminants.[10]

  • Initial Scouting Run:

    • Injector Temp: 250°C

    • Detector Temp: 250°C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Split Ratio: 100:1

    • Oven Program: Start at 40°C (hold 2 min), ramp at 10°C/min to 200°C (hold 5 min).[12]

    • Injection Volume: 1 µL

  • Temperature Program Optimization:

    • Analyze the chromatogram from the scouting run. The isomers will likely be poorly resolved.

    • Systematically decrease the ramp rate. Perform runs at 5°C/min , 2°C/min , and 1°C/min .

    • Evaluate the resolution (Rs) for each run. A slower ramp rate should significantly improve the separation.[17][18]

  • Flow Rate Optimization:

    • Using the best temperature program from Step 3, perform a series of runs varying the carrier gas flow rate (e.g., 0.8, 1.0, 1.2, 1.5, 1.8 mL/min).

    • Plot resolution vs. flow rate to identify the optimal linear velocity for your separation.

  • Final Method Refinement:

    • Combine the optimal temperature program and flow rate.

    • If necessary, adjust the initial temperature or hold time to move the peaks away from the solvent front and improve early eluting peak shape.

    • Confirm that the method provides repeatable retention times and resolutions over multiple injections.

References
  • Benchchem. (n.d.). Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers. Benchchem.
  • Benchchem. (n.d.). Benchmarking Chiral Stationary Phases for Alkane Enantioseparation: A Comparative Guide. Benchchem.
  • Phenomenex. (2025). Temperature Programming for Better GC Results. Phenomenex.
  • Chromatography Today. (2022, October 14). What is Temperature Programming in Gas Chromatography?. Chromatography Today.
  • Benchchem. (n.d.). Troubleshooting poor resolution in chiral chromatography of alkanes. Benchchem.
  • Chemistry For Everyone. (2025, January 18). What Are The Advantages Of Temperature Programming In Gas Chromatography?. YouTube.
  • ALWSCI. (2023, February 3). What Is Temperature Programming in Gas Chromatography?. ALWSCI.
  • de Zeeuw, J. (n.d.). Impact of GC Parameters on The Separation Part 5: Choice of Column Temperature. Restek Corporation.
  • AZoM. (2022, July 22). The Study of Chiral Stationary Phases for Gas Chromatography. AZoM.com.
  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International.
  • LCGC International. (n.d.). Troubleshooting GC Selectivity, Resolution, and Baseline Issues. LCGC International.
  • Yan, W., et al. (2011). Chiral Metal–Organic Frameworks for High-Resolution Gas Chromatographic Separations. Journal of the American Chemical Society.
  • ResearchGate. (2025). Chiral separations using gas chromatography. Request PDF.
  • Chemistry For Everyone. (2025, June 27). How Can You Improve Resolution In Gas Chromatography?. YouTube.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek.
  • Dolan, J. (n.d.). Enantiomer Separations. Chromatography Online.
  • Patil, R. A., et al. (n.d.). Chiral Gas Chromatography. ResearchGate.
  • LibreTexts. (2015, July 5). 5.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts.

Sources

Technical Support Center: Improving the Resolution of C11 Alkane Isomers in Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for gas chromatography (GC) applications. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the challenging separation of C11 (undecane) alkane isomers. The content is designed for researchers, scientists, and drug development professionals who rely on high-resolution chromatographic data.

The separation of C11 alkane isomers is notoriously difficult due to their fundamental similarities. These structural isomers share the same molecular weight and exhibit very close boiling points. Since gas chromatography on conventional non-polar columns separates compounds primarily based on boiling point, achieving baseline resolution requires careful optimization of every system parameter.[1][2] The degree and position of branching on the carbon chain further complicate separation by subtly altering volatility and interaction with the stationary phase.[1] This guide will walk you through a logical, cause-and-effect-based approach to overcoming these challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, presented in a direct question-and-answer format.

Problem 1: Poor Resolution and Co-elution of C11 Isomers

Symptoms: Your chromatogram shows peaks that are not baseline separated, appearing as shoulders on larger peaks or as a single broad peak where multiple isomers are expected. This prevents accurate quantification of individual isomers.

Q: My C11 isomer peaks are co-eluting. How can I determine if my GC column is the problem?

A: The column is the heart of the separation, and its selection is the most critical factor influencing resolution.[3][4] For C11 alkane isomers, separation is governed by subtle differences in their boiling points and shapes.

Expertise & Experience: The primary separation mechanism for non-polar alkanes is based on van der Waals forces, meaning elution order generally follows the boiling point on a non-polar stationary phase.[5] More highly branched isomers are more compact, have lower boiling points, and therefore tend to elute earlier than their straight-chain or less-branched counterparts.[1] If your column isn't providing sufficient resolving power, you will see co-elution.

Causality and Solution:

  • Stationary Phase: For alkane analysis, a non-polar stationary phase like 100% dimethylpolysiloxane (e.g., DB-1, Rxi-1ms) or 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5, Rxi-5ms) is the industry standard.[2][6] These phases ensure separation occurs primarily by boiling point. Using a phase that is too polar can disrupt this elution order and may not improve isomer resolution unless specific interactions are desired to separate them from other compound classes.[1]

  • Column Dimensions (Efficiency): Resolution is directly related to column efficiency (N), which is a function of its dimensions.

    • Length: Doubling the column length increases resolution by a factor of ~1.4 (the square root of 2). If you have a 30 m column, switching to a 60 m column will significantly improve resolving power, albeit at the cost of longer analysis times and higher back pressure.[7]

    • Internal Diameter (ID): Decreasing the column ID increases efficiency. Moving from a 0.25 mm ID to a 0.18 mm ID column can provide a noticeable improvement in peak sharpness and resolution.[4][7]

    • Film Thickness: A thinner film (e.g., 0.25 µm) is generally preferred for analytes that are not highly volatile, as it reduces retention and analysis time while maintaining efficiency.[5] For C11 alkanes, a standard 0.25 µm or 0.50 µm film is typically appropriate.

Trustworthiness (Self-Validating System): Start with a high-efficiency, non-polar column. If resolution is still poor after optimizing other parameters, the column's resolving power is the limiting factor. The table below summarizes recommended starting parameters.

Table 1: Recommended GC Column Parameters for C11 Alkane Isomer Separation
ParameterRecommendationRationale
Stationary Phase 100% Dimethylpolysiloxane or 5% Phenyl-95% DimethylpolysiloxaneStandard for boiling point-based separation of non-polar compounds.[2]
Length 30 m (Good) to 60 m (Excellent)Longer columns provide higher theoretical plates and better resolution.[7]
Internal Diameter 0.25 mm (Standard) to 0.18 mm (High Efficiency)Narrower bore columns increase efficiency and produce sharper peaks.[4]
Film Thickness 0.25 µm - 0.50 µmBalances retention and efficiency for semi-volatile compounds.[5]
Q: I have the right column, but my resolution is still poor. Could my oven temperature program be the cause?

A: Absolutely. The temperature program directly controls how much time analytes spend in the stationary phase, which is critical for separating compounds with close boiling points.[8]

Expertise & Experience: A fast temperature ramp will cause compounds to move through the column too quickly, not allowing for sufficient partitioning between the stationary and mobile phases. This results in broad, poorly resolved peaks. For isomers, a slow and steady approach is almost always better.

Causality and Solution:

  • Reduce the Ramp Rate: A slower temperature ramp rate (e.g., 2-5 °C/min) increases the interaction time with the stationary phase, allowing for better separation of closely eluting isomers.[1]

  • Utilize Isothermal Segments: For particularly difficult separations, holding the temperature constant (isothermal) for a period can provide the necessary resolution.[1] This is especially effective if the isomers elute within a narrow temperature window.

  • Lower the Initial Temperature: Starting the oven program at a lower initial temperature can improve the "focusing" of analytes at the head of the column, leading to sharper peaks for early-eluting compounds.[9]

Trustworthiness (Self-Validating System): If decreasing the ramp rate from 10 °C/min to 5 °C/min improves your resolution, you have confirmed that your original program was too fast. Continue to adjust until you achieve baseline separation or the analysis time becomes prohibitive.

Table 2: Illustrative Effect of Temperature Program on Resolution (Rs)
ParameterProgram A (Fast)Program B (Moderate)Program C (Optimized)
Initial Temp 50 °C, hold 1 min40 °C, hold 2 min40 °C, hold 2 min
Ramp Rate 20 °C/min to 250 °C10 °C/min to 250 °C5 °C/min to 250 °C
Approx. Run Time ~12 min~23 min~44 min
Expected Resolution (Rs) Poor (Rs < 1.0)Improved (Rs ≈ 1.2-1.5)Excellent (Rs > 1.5)
Q: How does carrier gas flow rate affect my isomer separation?

A: The carrier gas flow rate (or more accurately, the linear velocity) determines the efficiency of the column. An improperly set flow rate is a common cause of band broadening, which directly harms resolution.[1][10]

Expertise & Experience: Every column has an optimal linear velocity at which it will achieve maximum efficiency (the highest number of theoretical plates). This is famously described by the Van Deemter equation. Deviating significantly from this optimum—either too fast or too slow—will broaden your peaks and reduce resolution.

Causality and Solution:

  • Optimize Linear Velocity: For most analyses using helium as the carrier gas with a 0.25 mm ID column, the optimal linear velocity is typically between 30-40 cm/s.[1] Hydrogen allows for higher optimal velocities and can shorten run times, but helium is more commonly used for safety reasons.

  • Use Constant Flow Mode: Modern GCs should be operated in "Constant Flow" mode rather than "Constant Pressure." As the oven temperature increases during a run, the gas viscosity increases, and in constant pressure mode, this would cause the flow rate to drop. Constant flow mode automatically adjusts the head pressure to maintain a consistent flow rate, ensuring reproducible retention times and optimal efficiency throughout the temperature program.

Trustworthiness (Self-Validating System): Perform a simple experiment: analyze your C11 isomer standard at three different flow rates (e.g., 1.0 mL/min, 1.2 mL/min, and 1.5 mL/min for a 30m x 0.25mm column) while keeping all other parameters constant. The flow rate that produces the sharpest peaks and best resolution is your optimum.

Problem 2: Broad or Tailing Peaks for C11 Alkanes

Symptoms: Your peaks are asymmetrical, with a "tail" extending from the back of the peak. Tailing compromises accurate integration and can obscure small, adjacent peaks.

Q: Why are my alkane peaks tailing? I thought this was only an issue for polar compounds.

A: While alkanes are non-polar, peak tailing can still occur due to physical or chemical "active sites" in the GC system.[1] This is one of the most common issues chromatographers face.

Expertise & Experience: Peak tailing occurs when a portion of the analyte molecules is temporarily adsorbed as they move through the system. This delayed release into the mobile phase causes the characteristic tail. Even for non-polar alkanes, this can happen if there are active sites (like exposed glass or metal surfaces) or physical obstructions in the flow path.[11]

Causality and Solution:

  • Contaminated or Active Inlet Liner: The glass inlet liner is a frequent source of activity. Over time, it can accumulate non-volatile residues from samples or have exposed silanol groups that cause adsorption.

    • Solution: Replace the inlet liner with a new, deactivated liner. This is a simple and inexpensive troubleshooting step that often solves the problem.[11]

  • Poor Column Cut or Installation: A jagged or angled column cut creates turbulence and active sites at the column entrance. Installing the column too high or too low in the inlet creates "dead volumes" where the sample can swirl before entering the column.

    • Solution: Trim 10-20 cm from the front of the column using a ceramic scoring wafer to ensure a clean, 90-degree cut. Re-install the column according to the manufacturer's specified depth.[11][12]

  • Column Contamination: If the front of the analytical column becomes contaminated with high-boiling point residues, it will create active sites.

    • Solution: In addition to trimming the column, using a guard column can protect the more expensive analytical column from contamination.[1]

Diagram 1: Troubleshooting Workflow for Poor Resolution

Below is a logical workflow for diagnosing and solving poor peak resolution in the GC analysis of C11 alkane isomers.

G Start Poor Resolution or Co-elution Observed CheckColumn Is the Column Appropriate? (Non-polar, ≥30m, ≤0.25mm ID) Start->CheckColumn CheckTemp Is the Temperature Program Optimized? CheckColumn->CheckTemp  Yes FixColumn Select a Column with Higher Efficiency (Longer Length / Smaller ID) CheckColumn->FixColumn No CheckFlow Is Carrier Gas Flow Rate Optimal? CheckTemp->CheckFlow  Yes FixTemp Decrease Ramp Rate (2-5 °C/min) or Use Isothermal Hold CheckTemp->FixTemp No CheckInjection Is Injection Overloading the Column? CheckFlow->CheckInjection  Yes FixFlow Optimize Linear Velocity (e.g., 30-40 cm/s for He) CheckFlow->FixFlow No FixInjection Dilute Sample or Increase Split Ratio CheckInjection->FixInjection No End Resolution Improved CheckInjection->End  Yes FixColumn->Start FixTemp->Start FixFlow->Start FixInjection->Start

Caption: A logical workflow for troubleshooting poor peak resolution.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of C11 alkane isomers so challenging in gas chromatography? The separation is difficult because isomers have the same molecular weight and often have very close boiling points. Standard non-polar GC columns separate primarily by boiling point, so compounds with similar boiling points will have similar retention times, leading to co-elution.[1] The shape of the molecule (degree of branching) also influences its interaction with the stationary phase, adding another layer of complexity.[1]

Q2: What is the best starting point for column selection for C11 alkanes? For method development, a great starting point is a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a non-polar 100% dimethylpolysiloxane stationary phase.[2] This is a general-purpose column that provides a good balance of efficiency, sample capacity, and analysis time.[7] If resolution is insufficient with this column, the next logical step is to move to a longer (60 m) column.[7]

Q3: When should I use split vs. splitless injection for this analysis? The choice depends on the concentration of your analytes.

  • Split Injection: Use for high-concentration samples. The split vent discards a portion of the sample, preventing column overload and ensuring sharp, narrow peaks. A high split ratio (e.g., 100:1) is common for concentrated samples.[13][14]

  • Splitless Injection: Use for trace analysis where analyte concentrations are very low. This mode transfers nearly the entire sample to the column, maximizing sensitivity.[13][15] However, it can lead to broader peaks for more volatile compounds if not optimized correctly.[15]

Q4: How does the position of a methyl branch affect the retention time of an alkane? On a standard non-polar column, alkanes with more central branching are more compact, have lower boiling points, and thus have shorter retention times.[1] For example, 5-methyl-decane would be expected to elute earlier than 2-methyl-decane. The linear n-undecane, having the highest boiling point, will elute last.

Q5: Can I use a more polar stationary phase for C11 alkane isomer analysis? While non-polar phases are standard, a mid-polarity or polar phase can sometimes be used to introduce a different separation mechanism (selectivity).[1] This is generally not for separating the alkane isomers from each other, but rather for resolving them from other classes of compounds (like alkenes or aromatics) that might be present in a complex mixture.[16] For separating only C11 isomers, a high-efficiency non-polar column is almost always the best choice.

Diagram 2: Decision Tree for GC Injection Mode

G Start Select Injection Mode Concentration What is the Analyte Concentration? Start->Concentration HighConc High (>100 ppm) Concentration->HighConc LowConc Low / Trace (<10 ppm) Concentration->LowConc Split Use Split Injection HighConc->Split Splitless Use Splitless Injection LowConc->Splitless SplitRatio Start with high split ratio (e.g., 100:1). Decrease if sensitivity is too low. Split->SplitRatio SplitlessHold Optimize splitless hold time to ensure full sample transfer. Splitless->SplitlessHold

Caption: A decision tree for choosing between split and splitless injection.

Key Experimental Protocols

Protocol 1: Step-by-Step Guide to Optimizing Oven Temperature Program

This protocol provides a systematic approach to developing a temperature program for separating a complex mixture of C11 alkane isomers.

  • Initial Isothermal Analysis:

    • Inject your standard using an isothermal oven temperature, starting at a low temperature (e.g., 60 °C).

    • This will help determine the elution window of your isomers. If all peaks elute very quickly with poor resolution, the temperature is too high. If they take too long to elute, it is too low.

  • Develop a Scouting Gradient:

    • Set an initial temperature about 10-20 °C below the boiling point of the earliest eluting isomer. A good starting point is 40 °C.[2]

    • Program a fast ramp (e.g., 20 °C/min) to a high final temperature (e.g., 280 °C). This will show you the full elution range in a short amount of time.

  • Refine the Ramp Rate:

    • Based on the scouting run, narrow the temperature range to cover just the elution window of your C11 isomers.

    • Systematically decrease the ramp rate. Analyze your standard at 10 °C/min, then 5 °C/min, then 2 °C/min.[1]

    • Compare the chromatograms for resolution and analysis time. Choose the slowest ramp rate that provides the required resolution within an acceptable timeframe.

  • Add Isothermal Holds (If Necessary):

    • If a specific pair or group of isomers remains unresolved, add a short isothermal hold (e.g., 2-5 minutes) at a temperature just below their elution temperature. This can often provide the final bit of resolution needed.

Protocol 2: Procedure for Column Trimming and Re-installation

This procedure should be performed when peak tailing is observed or as part of routine preventative maintenance.

  • System Cooldown: Ensure the GC oven, inlet, and detector are cooled to a safe, ambient temperature. Turn off the carrier gas flow at the instrument.[11]

  • Column Removal: Carefully unscrew the column nut from the inlet fitting and gently pull the column out.

  • Column Trimming:

    • Using a ceramic scoring wafer or a specialized column cutting tool, gently score the fused silica tubing about 10-20 cm from the inlet end.[11]

    • Gently flex the column at the score to create a clean, square break.

    • Inspect the cut with a magnifying glass to ensure it is a perfect 90-degree angle with no jagged edges or shards.[11] A poor cut is a primary cause of peak distortion.

  • Column Re-installation:

    • Slide a new nut and ferrule onto the freshly cut column end.

    • Insert the column into the inlet to the depth specified by your instrument manufacturer. This is a critical step; incorrect depth creates dead volume and peak tailing.[11]

    • Tighten the nut finger-tight, and then use a wrench to tighten it an additional quarter-turn. Do not over-tighten, as this can crush the column or damage the fitting.

  • System Check: Restore carrier gas flow and perform an electronic leak check to ensure the connection is secure. Once confirmed, you can heat the system and condition the column before analysis.[11]

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Gas Chromatography of Branched Alkanes.
  • Thibault, J., et al. (n.d.). A NOVEL STATIONARY PHASE FOR LIGHT ALKANES SEPARATION IN MICROFABRICATED SILICON GAS CHROMATOGRAPHY COLUMNS.
  • Benchchem. (n.d.). A Researcher's Guide to Selecting the Optimal GC Column for Alkane Separation.
  • Phenomenex. (2025). Split vs. Splitless Injection in Gas Chromatography (GC).
  • Benchchem. (n.d.). Troubleshooting poor resolution in chiral chromatography of alkanes.
  • Restek Corporation. (2020). Split vs Splitless Injection.
  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
  • Sigma-Aldrich. (n.d.). Gas Chromatography (GC) Column Selection Guide.
  • SCION Instruments. (n.d.). Split/Splitless Injector Gas Chromatography.
  • Chemistry LibreTexts. (2019). 12.4: Gas Chromatography.
  • Sigma-Aldrich. (n.d.). GC Column Selection Guide.
  • AELAB. (2025). 10 Common Mistakes in Gas Chromatography.
  • ResearchGate. (2025). Gas-Liquid Chromatographic Study of Thermodynamics of Some Alkanes on Polysiloxane Stationary Phase.
  • Element Lab Solutions. (n.d.). GC Diagnostic Skills II | Reduced Peak Size.
  • Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing for Alkanes in Gas Chromatography.
  • Crawford Scientific. (n.d.). 8 Common Gas Chromatography Mistakes.
  • LCGC International. (2021). Capillary Gas Chromatography (GC): Getting the Best Separation Without Turning (Too Many) Wrenches.
  • ResearchGate. (2023). Separating alkane/alkene isomers on the GC but the isomers have the same retention time.
  • LCGC International. (n.d.). Troubleshooting GC Selectivity, Resolution, and Baseline Issues.
  • alwsci. (2025). Common Sources Of Error in Gas Chromatography.
  • Phenomenex. (2025). Temperature Programming for Better GC Results.
  • ResearchGate. (n.d.). Effect of temperature programming on separation and quantitative analysis of organics using gas chromatography-flame ionization detector.
  • Chemistry For Everyone. (2025). How Does Flow Rate Affect Chromatography?.

Sources

Technical Support Center: Navigating Matrix Effects in the Analysis of 5-Ethyl-3-methyloctane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges of matrix effects in the quantitative analysis of 5-Ethyl-3-methyloctane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your analytical data. As your dedicated support partner, we understand the critical importance of robust and validated analytical methods in research and development.

Understanding the Challenge: Matrix Effects in Bioanalysis

In the realm of bioanalysis, particularly when using sensitive techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of volatile organic compounds (VOCs) such as this compound, the sample matrix can significantly influence the analytical results.[1] The matrix, which consists of all components in a sample other than the analyte of interest, can cause either an enhancement or suppression of the analyte's signal, a phenomenon collectively known as "matrix effects."[1][2] These effects can compromise the accuracy, precision, and reproducibility of your assay.[3]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines on bioanalytical method validation, which include the assessment and mitigation of matrix effects to ensure data integrity.[2][4][5][6][7] This guide will provide you with the practical knowledge and tools to effectively manage these challenges in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the GC-MS analysis of this compound?

A1: Matrix effects refer to the alteration of the analytical signal of a target analyte, in this case, this compound, due to the presence of other components in the sample matrix.[1] In GC-MS analysis, this can manifest in two primary ways:

  • Signal Enhancement: Often observed in GC-MS, non-volatile matrix components can accumulate in the GC inlet, masking active sites where this compound might otherwise adsorb or degrade.[1][8] This leads to a larger amount of the analyte reaching the detector, resulting in an artificially high signal.[1]

  • Signal Suppression: Although less common in GC-MS compared to LC-MS, signal suppression can occur.[1] This may be due to competition for ionization in the MS source or interference from co-eluting matrix components that affect the transfer of the analyte from the GC column to the mass spectrometer.[1]

Q2: How can I determine if my analysis of this compound is affected by matrix effects?

A2: A straightforward method to diagnose matrix effects is to compare the analytical response of this compound in a standard prepared in a pure solvent against the response of a standard prepared in a blank matrix extract (a sample of the same biological matrix that does not contain the analyte).[1] A significant difference in the signal intensity between these two preparations is indicative of matrix effects.[1] A higher signal in the matrix-matched standard suggests signal enhancement, while a lower signal points to signal suppression.

Q3: What are the most effective strategies to mitigate matrix effects when analyzing this compound?

A3: Several strategies can be employed to minimize or compensate for matrix effects:

  • Matrix-Matched Calibration: This is a widely recommended approach where calibration standards are prepared in the same biological matrix as the samples being analyzed.[1] This ensures that the standards and samples experience similar matrix effects, leading to more accurate quantification.[1]

  • Use of an Internal Standard (IS): An internal standard is a compound with similar physicochemical properties to the analyte that is added at a known concentration to all samples, calibration standards, and quality controls. The ratio of the analyte signal to the IS signal is then used for quantification. A stable isotope-labeled (SIL) version of this compound would be the ideal internal standard as it co-elutes and experiences nearly identical matrix effects.[3]

  • Sample Preparation: Rigorous sample cleanup is crucial to remove interfering matrix components before analysis.[3] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Solid-Phase Microextraction (SPME) can be optimized to selectively extract this compound while leaving behind the majority of the matrix components.

  • Sample Dilution: Diluting the sample with a suitable solvent can reduce the concentration of interfering matrix components, thereby minimizing their impact on the analysis.[9][10] However, this approach may compromise the sensitivity of the assay if the concentration of this compound is low.[9]

Troubleshooting Guides

Scenario 1: You observe significant signal enhancement for this compound in your matrix-matched standards compared to solvent-based standards.

This is a classic sign of matrix-induced signal enhancement, a common phenomenon in GC-MS analysis.[1][11]

Caption: Troubleshooting workflow for diagnosing and addressing signal enhancement.

  • Inspect the GC Inlet Liner: The accumulation of non-volatile matrix components in the liner is a primary cause of signal enhancement.[1] Visually inspect the liner for any residue or discoloration. If it appears contaminated, replace it with a new, clean liner.

  • Use a Deactivated Liner: Ensure you are using a properly deactivated liner. Active sites on a non-deactivated liner can lead to analyte adsorption, which is then masked by the matrix, causing enhancement.

  • Optimize Injection Temperature: An excessively high injector temperature can cause the degradation of thermally labile matrix components, which can then coat the liner and cause signal enhancement. Conversely, a temperature that is too low may result in incomplete volatilization of this compound.[1] Experiment with slightly lower injector temperatures to find a balance.

  • Implement Matrix-Matched Calibration: This is a robust solution to compensate for predictable matrix effects.[1] Prepare your calibration standards and quality controls in a blank matrix that is free of this compound.

Scenario 2: You are experiencing poor reproducibility and accuracy in your this compound quantification, and suspect matrix effects, but the direction (enhancement or suppression) is inconsistent.

Inconsistent matrix effects can be more challenging and often point to issues with sample preparation or the complexity of the matrix itself.

Caption: Troubleshooting workflow for addressing inconsistent matrix effects.

  • Review and Optimize Sample Preparation: Inconsistent extraction efficiency can be mistaken for variable matrix effects.[1] Ensure your sample preparation method is validated for reproducibility. If using liquid-liquid extraction, for example, ensure consistent vortexing times and solvent volumes.

  • Implement a More Robust Cleanup: If your current sample preparation is minimal (e.g., protein precipitation), consider a more selective technique like Solid-Phase Extraction (SPE). An appropriate SPE sorbent can effectively remove a significant portion of interfering matrix components.

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting for matrix effects.[3] A SIL-IS for this compound will have a very similar retention time and ionization efficiency, and will be affected by the matrix in the same way as the analyte. By using the ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively normalized.

Experimental Protocols

Protocol 1: Preparation of Matrix-Matched Calibration Standards for this compound

This protocol describes the preparation of calibration standards in a biological matrix (e.g., human plasma) for the quantification of this compound.

Materials:

  • Blank human plasma (screened and confirmed to be free of this compound)

  • Certified reference standard of this compound

  • High-purity solvent (e.g., methanol or acetonitrile) for stock and working solutions

  • Calibrated pipettes and appropriate laboratory glassware

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of the this compound reference standard and dissolve it in a known volume of solvent to create a primary stock solution (e.g., 1 mg/mL).

  • Prepare Working Standard Solutions: Perform serial dilutions of the primary stock solution with the same solvent to create a series of working standard solutions at various concentrations. These will be used to spike the blank matrix.

  • Spike the Blank Matrix: Aliquot the blank plasma into separate tubes. Spike a small, precise volume of each working standard solution into the blank plasma to create calibration standards at the desired concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). The volume of the spiking solution should be minimal (e.g., less than 5% of the total matrix volume) to avoid significantly altering the matrix composition.

  • Prepare Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards, using a separate stock solution if possible to ensure accuracy.

  • Process and Analyze: Process the matrix-matched calibration standards and QC samples alongside your unknown samples using your validated sample preparation and GC-MS method.

Data Presentation: Impact of Mitigation Strategy on this compound Recovery

The following table illustrates the potential impact of different strategies on the recovery of this compound in the presence of matrix effects.

Mitigation StrategyAnalyte Response (Area Counts)Calculated Concentration (ng/mL)Accuracy (%)
Solvent Standard 50,000100100 (Reference)
Uncorrected Matrix Sample 75,000150150 (Enhancement)
Matrix-Matched Calibration 75,000102102
Stable Isotope-Labeled IS Ratio: 0.999999

Conclusion

Effectively managing matrix effects is a cornerstone of robust and reliable bioanalytical method development for this compound. By understanding the causes of these effects, implementing systematic troubleshooting workflows, and employing appropriate mitigation strategies such as matrix-matched calibration and the use of stable isotope-labeled internal standards, researchers can ensure the integrity of their data and the success of their studies. This guide serves as a foundational resource, and it is always recommended to consult relevant regulatory guidelines for specific validation requirements.[2][4][6]

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
  • European Medicines Agency. (2019).
  • Slideshare. (2014).
  • PubMed. (2013).
  • European Medicines Agency. (2011).
  • Chromatography Online. (2014).
  • National Institutes of Health. (2018). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. [Link]
  • European Bioanalysis Forum.
  • Chromatography Online. (2025).
  • National Institutes of Health. (2007). Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. [Link]
  • BioPharm International. (2021). Best Practices for Analytical Method Validation: Study Design, Analysis, and Acceptance Criteria. [Link]
  • JoVE. (2015).
  • U.S. Food and Drug Administration. (2018).
  • ScienceDirect. (2025).
  • LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. [Link]
  • Outsourced Pharma. (2023).
  • Slideshare. (2015).
  • PharmaCompass. (2018).
  • ResearchGate. (2025). Evaluation of matrix effects in the analysis of volatile organic compounds in whole blood with solid-phase microextraction. [Link]

Sources

Technical Support Center: Overcoming Co-elution Issues with 5-Ethyl-3-methyloctane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving chromatographic challenges encountered during the analysis of 5-Ethyl-3-methyloctane. This guide is designed for researchers, scientists, and drug development professionals who are facing co-elution issues with this branched alkane. Here, we provide in-depth troubleshooting strategies, detailed experimental protocols, and a comprehensive understanding of the underlying principles to empower you to achieve optimal separation and accurate quantification.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: We are observing a broad or shouldered peak for this compound. What are the likely causes and how can we resolve this?

A1: A distorted peak shape for this compound is a classic indicator of co-elution with one or more other compounds. Given that this compound is a C11 branched alkane, the most probable co-eluents are other C11 alkane isomers, which often possess very similar boiling points and polarities.[1]

Initial Diagnostic Steps:

  • Confirm Peak Purity with Mass Spectrometry (MS): If you are using a mass spectrometer, examine the mass spectrum across the entire peak. A pure compound will exhibit a consistent mass spectrum. Variations in the spectral data across the peak strongly suggest the presence of a co-eluting species. Deconvolution algorithms in your MS software can help to mathematically separate the spectra of overlapping peaks.

  • Review Your Analytical Method: Co-elution is often a result of suboptimal chromatographic conditions. Key parameters to scrutinize include the GC column, temperature program, and injection technique.

Troubleshooting Workflow:

The following workflow provides a systematic approach to resolving co-elution issues with this compound.

Sources

Technical Support Center: Method Development for the Robust Quantification of 5-Ethyl-3-methyloctane

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the dedicated support center for the analysis of 5-Ethyl-3-methyloctane. As a branched, volatile organic compound (VOC), this compound (C11H24) presents unique analytical challenges that demand a robust and well-defined methodology for accurate quantification.[1][2] This guide is designed to provide you with not just protocols, but the underlying scientific reasoning to empower you to develop, validate, and troubleshoot your methods effectively. We will address common pain points encountered in the lab, from initial method setup to complex troubleshooting scenarios.

Part 1: Frequently Asked Questions (FAQs) & Method Fundamentals

This section addresses foundational questions that form the basis of a successful quantification method.

Q1: What is the most suitable analytical technique for quantifying this compound?

A: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this application.[3] Gas chromatography is ideal for separating volatile and semi-volatile compounds like alkanes.[4] The mass spectrometer provides the high selectivity and sensitivity required to distinguish the analyte from complex matrix components and confirm its identity.

Q2: How do I select the right GC column?

A: The principle of "like dissolves like" is paramount here. Since this compound is a non-polar alkane, a non-polar stationary phase is the logical choice.

  • Primary Recommendation: A 100% dimethylpolysiloxane phase (e.g., DB-1, ZB-1ms) is an excellent starting point.[5]

  • Alternative: A low-polarity 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms, ZB-5ms) can also be used and may offer slightly different selectivity for resolving co-eluting matrix interferences.[5] Separation on these columns is primarily driven by boiling point, which is effective for separating hydrocarbons.

Q3: What sample preparation techniques should I consider?

A: The goal of sample preparation is to efficiently transfer the volatile this compound into the GC system while leaving non-volatile matrix components behind. The choice depends entirely on your sample matrix.

  • For Air or Gas Samples: Thermal Desorption (TDS) is a highly effective technique for concentrating VOCs from a large volume of gas onto a sorbent tube before injection.[6]

  • For Liquid or Solid Samples:

    • Static Headspace (HS) GC-MS: This is often the simplest and most robust approach. The sample is heated in a sealed vial, and a portion of the vapor (headspace) is injected. This is a very clean technique as it leaves non-volatile matrix components in the vial.[7]

    • Solid-Phase Microextraction (SPME): SPME uses a coated fiber to extract and concentrate analytes from a sample's headspace or liquid phase. It is solvent-free and can provide excellent sensitivity.[8]

Q4: How should I configure the mass spectrometer for optimal quantification?

A: For robust quantification, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is superior to full scan mode. SIM mode focuses the detector on a few specific mass-to-charge (m/z) fragments of your target analyte, dramatically increasing sensitivity and reducing noise from other compounds.

  • Ionization: Standard Electron Ionization (EI) at 70 eV is universally used for this type of analysis.[9]

  • Ion Selection: Based on the mass spectra of similar branched alkanes, you should select a quantifier ion (typically the most abundant, unique fragment) and at least two qualifier ions .[2][10] The ratio of these ions must remain constant across all standards and samples for confident identification.

Ion Type Suggested m/z Rationale
Quantifier57 or 43Common and abundant fragments for branched alkanes.
Qualifier 171Another characteristic alkyl fragment.
Qualifier 285Higher mass fragment, adding specificity.
Qualifier 3113Fragment from loss of a propyl group.

Note: You must confirm these ions by injecting a pure standard of this compound and examining its mass spectrum.

Part 2: Troubleshooting Guide

Even with a well-designed method, problems can arise. This guide uses a symptom-based approach to help you diagnose and resolve common issues. A logical troubleshooting workflow is essential to avoid unnecessary changes that could complicate the problem.[11]

Workflow: General Analytical Approach

cluster_prep Sample Handling cluster_analysis Instrumental Analysis cluster_process Data Processing & Reporting Sample Sample Collection Prep Sample Preparation (e.g., Headspace, SPME) Sample->Prep Matrix Isolation GCMS GC-MS Analysis Prep->GCMS Injection Data Data Acquisition (SIM Mode) GCMS->Data Processing Peak Integration & Calibration Data->Processing Chromatogram Quant Quantification & Reporting Processing->Quant

Caption: High-level workflow for this compound analysis.

Symptom 1: Poor Peak Shape (Tailing or Fronting)

Peak tailing for a non-polar hydrocarbon is almost always a sign of a physical or flow-path issue, not chemical interaction.[12]

Potential Cause Diagnostic Check Solution
Column Contamination Inject a solvent blank. If peaks, especially at high temperatures, are present, the column is likely contaminated.Bake out the column at its maximum isothermal temperature for 1-2 hours. If this fails, trim 10-15 cm from the front of the column. As a last resort, replace the column.[5]
Active Sites in Inlet Tailing is worse for active compounds (e.g., alcohols, acids) but may still affect inert compounds if contamination is severe.Replace the inlet liner. Deactivated liners are essential. Do not use glass wool in the liner unless necessary, as it can be a source of activity.[5]
Gas Flow Path Issues A cracked injector liner or inadequate makeup gas flow (if applicable) can disrupt the sample band, causing tailing.Inspect the liner for cracks during replacement. Verify all gas flows (carrier, split, makeup) are correct and stable.
Column Overloading Peak shape is sharp at low concentrations but broadens and fronts at high concentrations.Dilute the sample or increase the split ratio. Ensure your calibration curve covers the expected concentration range.[13]
Symptom 2: Low or No Signal

This is a frustrating but common problem, often related to leaks or incorrect parameters.

Potential Cause Diagnostic Check Solution
System Leak Use an electronic leak detector to check fittings at the injector, column connections, and gas lines. A high baseline with excessive noise can also indicate a leak.[11][14]Tighten or replace leaking fittings. A very common leak source is the injector septum; replace it regularly.[12]
Incorrect Injection Parameters The injector temperature is too low for efficient vaporization of the analyte.For a volatile compound like this compound, an injector temperature of 250 °C is a good starting point.[9]
MS Detector/Source Issue Run a system autotune. A failed or poor tune report points to a dirty ion source or other hardware issue.Vent the system and clean the ion source, repeller, and lenses according to the manufacturer's instructions.
Broken Column No peaks are observed for any compounds, and carrier gas flow may be difficult to control.Visually inspect the column, especially near the injector and detector fittings. Replace if broken.
Symptom 3: Irreproducible Results (Poor Precision)

Poor precision invalidates quantitative data and is often caused by variability in the injection or sample preparation process.

Potential Cause Diagnostic Check Solution
Leaking Syringe (Autosampler) Observe the syringe during injection. Look for visible leaks or air bubbles in the syringe barrel.Replace the syringe or plunger.[14]
Inconsistent Sample Preparation The Relative Standard Deviation (RSD) of your internal standard's response is high (>15%).The use of an appropriate internal standard (IS) is critical. The IS should be a similar, non-naturally occurring compound (e.g., a deuterated alkane) added at the very beginning of the sample preparation process to correct for variability.
Variable Split Ratio The split vent flow is fluctuating.This may indicate a problem with the electronic pressure control (EPC) module or a blockage in the split vent line. Clean the split vent trap and line.[12]
Troubleshooting Logic Diagram

start_node Problem Observed in Chromatogram decision_node decision_node start_node->decision_node Analyze Symptom decision_shape decision_shape decision_node->decision_shape Peak Shape Issue? decision_signal decision_signal decision_node->decision_signal Signal Issue? decision_repro decision_repro decision_node->decision_repro Reproducibility Issue? action_node action_node cause_node cause_node decision_shape->decision_signal No cause_tailing cause_tailing decision_shape->cause_tailing Yes (Tailing) decision_signal->decision_repro No cause_leak cause_leak decision_signal->cause_leak Yes (Low/No Signal) cause_is cause_is decision_repro->cause_is Yes (Poor Precision) end_node Consult Instrument Manual or Advanced Support decision_repro->end_node No/Other Issue action_bake Action: 1. Bake out column 2. Replace inlet liner cause_tailing->action_bake Cause: Contamination action_leak Action: 1. Perform leak check 2. Replace septum cause_leak->action_leak Cause: System Leak action_tune Action: 1. Run Autotune 2. Clean ion source cause_leak->action_tune Cause: MS Source Dirty action_is Action: 1. Implement Internal Standard 2. Check autosampler syringe cause_is->action_is Cause: Sample Prep Variability

Caption: A decision tree for systematic GC-MS troubleshooting.

Part 3: Experimental Protocols

The following provides a robust starting point for your method development. Parameters should be optimized for your specific instrument and matrix.

Protocol 1: Recommended GC-MS Starting Conditions
Parameter Setting Justification & Expert Notes
GC System Agilent 8890 GC or equivalentA modern GC with electronic pressure control (EPC) is crucial for reproducible retention times.
MS System Agilent 5977B MSD or equivalentA single quadrupole mass spectrometer is sufficient and robust for this analysis.
Inlet Split/Splitless
Inlet Temperature250 °CEnsures rapid and complete vaporization of the analyte.
Injection ModeSplitA split ratio of 20:1 is a good starting point to prevent column overload while maintaining good sensitivity. Adjust as needed.[9]
Carrier GasHeliumInert and provides good chromatographic efficiency. Set to a constant flow of 1.0-1.2 mL/min.
Column
Stationary Phase5% Phenyl-Methylpolysiloxanee.g., Agilent DB-5ms, Phenomenex ZB-5ms. Offers great inertness and durability.
Dimensions30 m x 0.25 mm ID, 0.25 µm filmStandard dimensions providing a good balance of resolution and analysis time.
Oven Program
Initial Temperature40 °C, hold for 2 minAllows for good focusing of volatile compounds at the head of the column.
Ramp 110 °C/min to 150 °CSeparates the early-eluting, more volatile compounds.
Ramp 225 °C/min to 280 °C, hold 3 minA faster ramp to quickly elute higher boiling compounds and clean the column.
MSD Parameters
Ion Source Temp.230 °CStandard temperature for EI.[9]
Quadrupole Temp.150 °CStandard temperature for EI.[9]
Acquisition ModeSIMSet up with the quantifier and qualifier ions determined from your standard.
Solvent Delay3 minutesPrevents the high concentration of injection solvent from reaching and damaging the MS filament.[9]
Protocol 2: Calibration and Self-Validation

A robust method is a self-validating one. Every analytical run should contain checks to ensure data integrity.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent (e.g., methanol or hexane).

  • Internal Standard (IS) Stock: Prepare a 1 mg/mL stock of an appropriate IS (e.g., Dodecane-d26).

  • Working Standards: Create a series of at least 5 calibration standards by diluting the stock solution. Spike each standard with a constant, fixed amount of the IS stock solution. The concentration range should bracket the expected concentration of your unknown samples.

  • Calibration Curve: Analyze the standards using the developed GC-MS method. Plot the response ratio (Analyte Peak Area / IS Peak Area) against the concentration ratio (Analyte Concentration / IS Concentration).

  • Validation Checks in Every Run:

    • Solvent Blank: Run at the beginning to check for system contamination.

    • Continuing Calibration Verification (CCV): Analyze a mid-level calibration standard every 10-15 samples. The calculated concentration should be within ±15% of its true value. This verifies the stability of the instrument response.

    • Quality Control (QC) Samples: Prepare samples with a known concentration of the analyte in a representative matrix to monitor method accuracy and precision.

References

  • Brown, V. M., & Crump, D. R. (Year). Analytical procedure for the determination of very volatile organic compounds (C3–C6) in indoor air. Journal of Chromatography A.
  • Sparkman, O. D., Penton, Z. E., & Kitson, F. G. (2019). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (General troubleshooting principles reflected in online guides).
  • Phenomenex. (n.d.). GC Troubleshooting Guide.
  • Stepbio. (n.d.). GC Troubleshooting.
  • Volatile Analysis Corporation. (2015). Analytical Method Development.
  • Pang, X., et al. (2022). Analytical methods for the analysis of volatile natural products. Natural Product Reports.
  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20682049, this compound.
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook: Octane, 5-ethyl-2-methyl-. (Note: Data for a related isomer).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 537332, 5-Ethyl-2-methyloctane.
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook: 5-ethyl-3,3-dimethyloctane. (Note: Data for a related isomer).
  • Chemistry Steps. (n.d.). IUPAC Nomenclature Practice Problems.
  • MDPI. (2023). Characterization of Volatile Compounds in Amarillo, Ariana, Cascade, Centennial, and El Dorado Hops Using HS-SPME/GC-MS. Molecules.
  • Clarke, E. G. C. (2017). Gas Chromatography. Analytical Toxicology.
  • Chemistry For Everyone. (2024). How To Read Gas Chromatography Analysis? YouTube.
  • LibreTexts Chemistry. (2023). Gas Chromatography.
  • Agilent Technologies. (n.d.). Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems.

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Technical Support Center: Minimizing Sample Degradation During the Analysis of Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to preserving the integrity of your alkane samples throughout the analytical workflow. This guide is designed for researchers, scientists, and drug development professionals who require the highest level of accuracy and reproducibility in their experimental results. Here, we will explore the common pitfalls that lead to sample degradation and provide expert-backed, actionable solutions in a direct question-and-answer format. Our focus is on not just what to do, but why you're doing it, empowering you to make informed decisions in your laboratory.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial queries regarding alkane sample degradation.

Q1: I'm observing poor recovery of my higher molecular weight (long-chain) alkanes. What is the most likely cause?

A1: The most probable cause is thermal degradation within the gas chromatograph (GC) injection port.[1] Long-chain alkanes (e.g., C20 and above) are susceptible to breaking down at the high temperatures often used in split/splitless inlets (frequently >300°C).[1] This thermal stress can cause the alkane chains to crack, leading to the formation of smaller, more volatile fragments and a corresponding decrease in the peak area of the parent analyte.[2]

Q2: My chromatogram shows tailing peaks for all my alkane standards. What does this indicate?

A2: Peak tailing, where the latter half of the peak is broader than the front half, is often a sign of unwanted interactions between the analytes and active sites within your GC system.[3] For non-polar compounds like alkanes, this is frequently caused by active silanol groups (Si-OH) on the surface of an untreated or contaminated glass inlet liner.[4] These sites can cause temporary adsorption of the analytes, leading to a delayed and broadened elution profile.

Q3: Can my choice of solvent affect the stability of my alkane samples?

A3: Yes, the solvent can play a role, particularly in the context of long-term storage and susceptibility to oxidation. While alkanes are generally stable in non-polar organic solvents like hexane, the presence of impurities in the solvent can initiate degradation. Furthermore, some solvents may be more prone to forming radicals under light exposure, which can then attack the alkane molecules. Using high-purity, freshly opened solvents is a critical best practice.

Q4: I see unexpected peaks in my blank runs, often referred to as "ghost peaks." Where could these be coming from?

A4: Ghost peaks are indicative of contamination somewhere in your analytical system.[5] Common sources include carryover from a previous injection, bleed from the GC septum, contamination in the carrier gas or gas lines, or residue in the inlet liner.[6][7] These contaminants can accumulate and then elute during subsequent runs, appearing as ghost peaks.

Section 2: Troubleshooting Guide - A Deeper Dive into Degradation Issues

This section provides more detailed troubleshooting workflows for specific degradation-related problems.

Issue 1: Thermal Degradation in the GC Inlet

Q: How can I quantitatively assess and mitigate thermal degradation of my long-chain alkanes?

A: A systematic approach involving temperature optimization is key. While specific degradation percentages are highly dependent on the specific alkane and instrument conditions, the general principle is to use the lowest possible inlet temperature that still ensures complete and efficient vaporization of your analytes.[8]

Experimental Protocol: Inlet Temperature Optimization

  • Prepare a Standard: Create a standard solution containing a range of n-alkanes, including the long-chain analytes of interest (e.g., C20, C30, C40).

  • Initial Conditions: Start with a conservative inlet temperature, for example, 250°C.[9]

  • Temperature Gradient Analysis: Sequentially increase the inlet temperature in increments (e.g., 20°C) for subsequent injections of the same standard, up to a maximum that does not exceed the column's temperature limit (e.g., 270°C, 290°C, 310°C, 330°C).

  • Data Analysis: For each temperature, calculate the peak area of the long-chain alkanes. A significant decrease in peak area at higher temperatures is a strong indicator of thermal degradation.[1] Also, monitor for the appearance of smaller, earlier-eluting peaks that may be degradation products.

  • Optimization: Select the inlet temperature that provides the best response for your highest boiling point analytes without causing significant degradation.

Data Presentation: Impact of Inlet Temperature on Analyte Response

Inlet Temperature (°C)Relative Response of C30 (Peak Area)Observations
25098%Good peak shape, minimal fronting.
270100%Optimal response.
29095%Slight decrease in response.
31085%Noticeable decrease in response, potential appearance of small degradation peaks.
33070%Significant degradation, poor recovery.
Note: This is illustrative data. Actual results will vary based on the specific analyte, instrument, and liner.

A Programmed Temperature Vaporization (PTV) inlet is an excellent alternative to minimize thermal stress. This technique involves injecting the sample into a cool inlet, which is then rapidly heated to transfer the analytes to the column, minimizing the time the analytes spend at high temperatures.[1]

Mandatory Visualization: Thermal Degradation Troubleshooting Workflow

Caption: A workflow for troubleshooting poor recovery of long-chain alkanes.

Issue 2: Oxidation and Photo-oxidation

Q: My alkane samples seem to be degrading even before analysis. How can I prevent oxidation during storage and sample preparation?

A: Alkanes, while generally considered inert, can undergo oxidation, especially when exposed to light, heat, and oxygen.[10] This process can be accelerated by the presence of radical initiators.

Preventative Measures for Oxidation:

  • Storage: Store alkane standards and samples in amber glass vials with PTFE-lined caps to protect them from light.[11] For long-term storage, purge the vial with an inert gas like nitrogen or argon before sealing to displace oxygen. Store at low temperatures (refrigerated or frozen) to slow down any potential reactions.

  • Solvent Choice: Use high-purity solvents. Solvents that have been stored for long periods or exposed to air can contain peroxides, which are potent initiators of radical chain reactions that can degrade alkanes.

  • Handling: Minimize the exposure of samples to air and light during preparation.[12] Work efficiently and keep sample vials capped whenever possible. If samples are being concentrated, do so under a gentle stream of nitrogen rather than air.

Issue 3: Contamination and Active Sites

Q: I've replaced my column, but I'm still seeing peak tailing for my alkanes. What should I do?

A: If a new column doesn't resolve peak tailing, the issue most likely lies within the GC inlet. The inlet liner is a common source of activity due to the presence of silanol groups on the glass surface.

The Role of Liner Deactivation:

Untreated glass liners have acidic silanol groups that can interact with and adsorb even non-polar analytes like alkanes, leading to peak tailing and loss of response.[13] Using a liner that has been chemically deactivated is crucial. Deactivation involves treating the glass surface to cap these active silanol groups, creating a more inert pathway for the sample.[14]

Experimental Protocol: Installing a Deactivated GC Inlet Liner

  • Cool the Inlet: Ensure the GC inlet has cooled to a safe temperature (below 50°C).

  • Turn Off Gas Flow: Turn off the carrier gas flow to the inlet.

  • Remove the Septum Nut: Unscrew the septum retaining nut at the top of the inlet.

  • Remove Old Liner: Carefully remove the old liner using clean, non-scratching forceps. Note its orientation and the position of any O-rings.

  • Clean the Inlet: Inspect the inside of the inlet for any particulate matter or residue. If necessary, clean it with a solvent-moistened, lint-free swab.

  • Install New O-ring: Place a new, appropriate O-ring onto the new deactivated liner.

  • Install New Liner: Wearing clean, powder-free gloves, carefully insert the new deactivated liner into the inlet in the same orientation as the old one.

  • Reassemble: Replace the septum nut and tighten it according to the manufacturer's recommendations. Do not overtighten.

  • Restore Gas Flow and Leak Check: Turn the carrier gas back on and perform a leak check at the septum nut.

  • Conditioning: Briefly condition the inlet by heating it to your method's temperature to remove any residual moisture or oxygen before running a sample.

Data Presentation: Effect of Liner Deactivation on Peak Shape

Liner TypePeak Asymmetry (for C20)Analyte Response (Peak Area)
Non-Deactivated2.5 (Significant Tailing)75,000
Deactivated1.1 (Symmetrical)120,000
Note: Illustrative data showing improved peak symmetry and response with a deactivated liner.

Mandatory Visualization: Logic for Diagnosing Peak Tailing

Caption: A decision tree for troubleshooting peak tailing in alkane analysis.

Section 3: Sample Preparation Protocols

Proper sample preparation is critical to remove interfering matrix components that can contribute to degradation or instrument contamination.

Protocol 1: Solid-Phase Extraction (SPE) for Alkanes in a Polar Matrix (e.g., Water)

This protocol is for isolating alkanes from a complex aqueous matrix.[14]

  • Sorbent Selection: Choose a reversed-phase SPE cartridge (e.g., C18 or C8) that will retain the non-polar alkanes while allowing the polar matrix to pass through.[15]

  • Conditioning: Condition the SPE cartridge by passing 1-2 cartridge volumes of a water-miscible organic solvent (e.g., methanol or acetonitrile) through it, followed by 1-2 cartridge volumes of reagent-grade water. Do not let the sorbent bed go dry.[16]

  • Sample Loading: Load the aqueous sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1-2 mL/min). The alkanes will be retained on the sorbent.[14]

  • Washing: Wash the cartridge with 1-2 cartridge volumes of reagent-grade water to remove any remaining polar interferences.

  • Elution: Elute the retained alkanes with a small volume of a non-polar organic solvent (e.g., hexane or dichloromethane) into a clean collection vial.[16]

  • Concentration: If necessary, evaporate the eluent under a gentle stream of nitrogen to concentrate the analytes before analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Alkanes in an Oily Matrix

This protocol is for separating alkanes from a complex, non-polar oily matrix.

  • Solvent Selection: Choose two immiscible solvents. One should be a non-polar solvent in which the alkanes are highly soluble (e.g., hexane), and the other a more polar solvent that is immiscible with the first (e.g., acetonitrile or dimethylformamide). The oily matrix components should have a preferential solubility in the more polar solvent.[17]

  • Extraction: In a separatory funnel, combine the oily sample (dissolved in a minimal amount of the non-polar solvent if necessary) with the more polar extraction solvent.[18]

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to fully separate. The alkanes will be concentrated in the non-polar layer (typically the top layer with hexane).[19]

  • Collection: Drain the lower (more polar) layer containing the matrix interferences. Collect the upper (non-polar) layer containing the alkanes.

  • Washing (Optional): The collected organic layer can be washed with a saturated aqueous salt solution (brine) to remove any residual polar solvent.

  • Drying: Dry the organic layer by passing it through a small column of anhydrous sodium sulfate.

  • Analysis: The dried organic layer is now ready for GC analysis.

References

  • Agilent Technologies. (n.d.). Troubleshooting Chromatographic Contamination Ghost peaks/carryover.
  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
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  • ASTM International. (n.d.). Chapter 3—Petroleum Solvents. ASTM Digital Library.[21]
  • Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part One: Ghost Peaks.
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Technical Support Center: Enhancing Sensitivity for 5-Ethyl-3-methyloctane Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the sensitive detection of 5-Ethyl-3-methyloctane. As a branched, non-polar volatile organic compound (VOC), analyzing this compound at low concentrations presents unique challenges, primarily related to sample preparation, chromatographic separation, and detector sensitivity. This guide provides field-proven insights and detailed protocols to help you navigate these challenges, optimize your methodology, and achieve reliable, high-sensitivity results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions researchers encounter when developing methods for trace-level analysis of this compound.

Q1: What is the most effective analytical technique for detecting trace amounts of this compound?

A1: Gas Chromatography-Mass Spectrometry (GC-MS) is considered the "gold standard" for the analysis of volatile compounds like this compound.[1][2] The gas chromatograph provides excellent separation of complex mixtures, while the mass spectrometer offers high sensitivity and selective identification based on the analyte's mass-to-charge ratio and fragmentation pattern.[3][4] For maximum sensitivity, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is highly recommended over full-scan mode.

Q2: My sample has a very low expected concentration. How can I effectively pre-concentrate this compound before GC-MS analysis?

A2: Pre-concentration is critical for trace-level analysis. The most effective and widely used techniques are:

  • Solid-Phase Microextraction (SPME): This is a solvent-free technique that uses a coated fiber to extract and concentrate analytes from a sample's headspace or directly from a liquid matrix.[5][6][7] It is highly effective for VOCs and integrates sampling, extraction, and concentration into a single step, minimizing analyte loss.[8]

  • Purge-and-Trap (P&T): This dynamic headspace technique involves bubbling an inert gas through a liquid or solid sample.[9][10] The gas strips the volatile analytes from the matrix, which are then collected on an adsorbent trap. The trap is subsequently heated to desorb the concentrated analytes into the GC system. This method is excellent for achieving very low detection limits in aqueous and solid samples.[10]

Q3: Can I use chemical derivatization to improve the detection of this compound?

A3: Generally, no. Derivatization involves chemically modifying a molecule to enhance its analytical properties, such as volatility or detectability.[11][12] These reactions typically require the presence of active functional groups like hydroxyls, amines, or carboxyls.[11][13] As a saturated alkane, this compound lacks such functional groups and is chemically inert, making it unsuitable for common derivatization reactions.[14] Sensitivity enhancement for this compound must be achieved through efficient sample preparation and instrument optimization.

Q4: What type of GC column is best suited for analyzing this compound?

A4: The principle of "like dissolves like" applies here. Since this compound is a non-polar alkane, a non-polar or low-polarity capillary column is the ideal choice. A column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) provides excellent resolution for this class of compounds.[15][16] For highly volatile analytes, using a column with a thicker film (e.g., >1 µm) can improve retention and peak shape, preventing the peak from eluting too close to the solvent front.[17]

Part 2: Troubleshooting Guide for Low-Level Analysis

Encountering issues is a common part of method development. This guide provides a systematic approach to resolving problems that compromise sensitivity.

Symptom Potential Cause(s) Recommended Solution(s)
No Peak or Very Low Signal-to-Noise (S/N) 1. Inefficient Extraction/Concentration: Incorrect SPME fiber, inadequate extraction time/temperature.[18] 2. System Leaks: Air and water entering the MS detector increases background noise and degrades sensitivity. 3. Improper GC-MS Parameters: Injector temperature too low, MS not in SIM mode, incorrect SIM ions. 4. Active Sites in the Inlet: Analyte adsorption on a dirty or non-deactivated inlet liner.[19]1. Optimize Sample Prep: Use a non-polar SPME fiber (e.g., 100 µm PDMS). Systematically optimize extraction time and temperature to ensure equilibrium is reached. 2. Perform Leak Check: Use an electronic leak detector to check all fittings from the gas source to the MS interface. Pay close attention to the injector septum.[20] 3. Optimize Method: Set injector temperature to 250°C. Switch MS to SIM mode, selecting characteristic, abundant ions for this compound (e.g., m/z 43, 57, 71, 85). 4. Inlet Maintenance: Replace the inlet liner with a new, deactivated liner. Clean the injector port.[19][21]
Poor Peak Shape (Tailing or Fronting) 1. Analyte Overload: Sample concentration is too high for the column capacity (less common for trace analysis but possible with efficient pre-concentration).[22] 2. Gas Flow Issues: Incorrect carrier gas flow rate or make-up gas flow. Tailing of hydrocarbon peaks is often indicative of a gas flow problem.[21] 3. Improper Column Installation: Column not installed at the correct depth in the injector or detector. 4. Condensation Effects: Initial oven temperature is too high, causing poor focusing of volatile analytes at the head of the column.1. Reduce Sample Loading: If using SPME, reduce the extraction time. If injecting a liquid extract, dilute the sample. 2. Verify Gas Flows: Set the carrier gas (Helium) to a constant flow rate of 1.0-1.5 mL/min. Ensure flows are stable. 3. Re-install Column: Trim 5-10 cm from the column ends and reinstall according to the manufacturer's specifications for your GC-MS system.[21] 4. Lower Initial Oven Temp: Start the oven at a lower temperature (e.g., 35-40°C) to cryofocus the volatile analytes at the column head, which will produce sharper peaks.
High Baseline Noise 1. Column Bleed: Operating the GC oven at a temperature exceeding the column's maximum limit.[19] 2. Contaminated Carrier Gas or Gas Lines: Impurities in the gas source or tubing.[21] 3. Contaminated System: Septum bleed, dirty injector, or contaminated MS source.[23][19]1. Check Temperatures: Ensure the oven temperature program does not exceed the column's stated maximum temperature. Condition the column if necessary.[23] 2. Use High-Purity Gas & Traps: Use ultra-high purity (99.999%) carrier gas and install moisture, oxygen, and hydrocarbon traps. 3. System Clean-up: Bake out the septum and injector. If noise persists, the MS ion source may require cleaning.
Irreproducible Results (Poor RSDs) 1. Inconsistent Sample Preparation: Manual SPME extraction time or fiber placement is not consistent.[5] 2. Leaking Syringe or Septum: A leak during injection leads to variable amounts of sample being introduced. 3. Variable Injection Volume/Speed: Inconsistent manual injection technique.1. Automate Sample Prep: Use an autosampler for SPME or liquid injections to ensure high reproducibility. 2. Replace Consumables: Regularly replace the injector septum and inspect the syringe for leaks or damage.[23] 3. Use Autosampler: An autosampler provides the most consistent injection performance. If manual injection is necessary, use a consistent, rapid plunger depression.

Part 3: Detailed Experimental Protocols & Data

To provide a practical starting point, the following protocols and parameters have been optimized for the trace analysis of this compound.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is designed for concentrating this compound from a liquid matrix (e.g., water, biological fluids) prior to GC-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation: Place 5 mL of the liquid sample into a 20 mL headspace vial. If the matrix is complex, add NaCl to saturation to "salt out" the analyte, increasing its volatility.

  • Incubation: Place the vial in a heating block or autosampler agitator set to 60°C. Allow the sample to equilibrate for 10 minutes.

  • Extraction: Expose a 100 µm Polydimethylsiloxane (PDMS) SPME fiber to the headspace above the sample.[7]

  • Adsorption: Allow the fiber to remain in the headspace for 30 minutes while maintaining the 60°C temperature and agitation.

  • Desorption: Immediately retract the fiber and introduce it into the GC inlet, which is heated to 250°C. Allow the fiber to desorb for 5 minutes to ensure complete transfer of the analyte.

Workflow for HS-SPME GC-MS Analysis

HS-SPME GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample in 20mL Vial Incubate Incubate & Agitate (60°C, 10 min) Sample->Incubate Extract Expose SPME Fiber to Headspace (30 min) Incubate->Extract Desorb Thermal Desorption in GC Inlet (250°C) Extract->Desorb Transfer Separate GC Separation (HP-5ms column) Desorb->Separate Detect MS Detection (SIM Mode) Separate->Detect Data Data Acquisition & Quantification Detect->Data

Caption: Workflow for analyzing this compound using HS-SPME GC-MS.

Protocol 2: Optimized GC-MS Parameters

These parameters are a robust starting point for achieving high sensitivity. Minor adjustments may be necessary depending on your specific instrument and matrix.

Parameter Recommended Setting Rationale & Justification
GC System
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column that provides good selectivity for hydrocarbons.[24]
Inlet Temperature 250°CEnsures rapid and complete thermal desorption of the analyte from the SPME fiber or volatilization of a liquid injection.
Injection Mode Splitless (for SPME or trace injections)Transfers the entire sample onto the column, maximizing sensitivity.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency. Constant flow ensures reproducible retention times.
Oven Program 40°C (hold 2 min), then ramp 10°C/min to 200°C (hold 2 min)The low initial temperature helps focus volatile analytes. The ramp rate provides good separation from other potential contaminants.
MS System
Ion Source Electron Ionization (EI)Standard, robust ionization technique for GC-MS.
Source Temperature 230°CStandard temperature to promote ionization while minimizing thermal degradation.[16]
Quadrupole Temp 150°CStandard temperature to maintain ion trajectory and prevent contamination.
Acquisition Mode Selected Ion Monitoring (SIM)Drastically improves sensitivity by monitoring only a few specific ions, increasing the dwell time on each.[25]
SIM Ions (m/z) Quantifier: 57, Qualifiers: 43, 71, 85These are common and abundant fragment ions for branched alkanes, providing both sensitivity and confirmation of identity.
Solvent Delay 3 minutesPrevents the high concentration of any residual solvent from entering and saturating the MS detector.
Visualization of the Sensitivity Enhancement Strategy

The relationship between sample preparation, instrument settings, and final data quality is crucial for success.

Sensitivity Enhancement Strategy node_goal node_goal node_pillar node_pillar node_action node_action node_problem node_problem Goal High Sensitivity Detection Problem Low S/N Ratio Goal->Problem Addresses P1 Maximize Analyte Concentration P1->Goal P2 Optimize Separation & Detection P2->Goal P3 Minimize Noise & Interference P3->Goal A1 HS-SPME A1->P1 A2 Purge & Trap A2->P1 A3 Use SIM Mode A3->P2 A4 Optimize GC Program A4->P2 A5 Use Inert Liner A5->P3 A6 Ensure Leak-Free System A6->P3

Caption: Core pillars for enhancing sensitivity in trace VOC analysis.

References

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Inlet temperature optimization for volatile alkane analysis

Author: BenchChem Technical Support Team. Date: January 2026

An elevated inlet temperature is crucial for the rapid and complete vaporization of the sample, ensuring that all analytes are transferred to the column in a narrow band.[1][2] However, an excessively high temperature can lead to the thermal degradation of labile compounds or cause sample discrimination, where more volatile components are transferred more efficiently than less volatile ones.[3][4][5] Conversely, an inlet temperature that is too low may result in incomplete vaporization, leading to poor peak shape, tailing, and loss of sensitivity, particularly for higher-boiling point alkanes.[6]

The optimal inlet temperature is therefore a balance between ensuring complete vaporization of the least volatile analytes and preventing the degradation of the most thermally sensitive ones.[2] This guide provides a comprehensive overview of the principles, troubleshooting, and frequently asked questions related to optimizing the inlet temperature for the analysis of volatile alkanes.

Frequently Asked Questions (FAQs)

Q1: What is a good starting inlet temperature for volatile alkane analysis?

A general starting point for a split/splitless inlet is 250 °C, which is effective for a broad range of analyte boiling points.[2] For very volatile alkanes (e.g., C1-C10), a lower temperature of around 170 °C to 200 °C may be sufficient.[6] For analyses that include higher-boiling alkanes (up to C40), temperatures may need to be increased to 300 °C or higher to ensure complete vaporization and prevent discrimination.[3] It is always recommended to start with a moderate temperature and adjust based on the chromatographic results, specifically the peak shape and response of the highest boiling compounds in your sample.[2]

Q2: How does inlet temperature affect peak shape?

An appropriate inlet temperature promotes rapid sample vaporization, which is essential for sharp, symmetrical peaks. If the temperature is too low, analytes may vaporize slowly and incompletely, resulting in broadened or tailing peaks because the sample is introduced to the column over a longer period.[6] Peak tailing can also be a sign of active sites in the inlet liner causing unwanted interactions.[7]

Q3: What is inlet discrimination and how is it related to temperature?

Inlet discrimination is a phenomenon where the composition of the sample entering the column does not accurately represent the composition of the injected sample.[3] This often occurs in vaporizing inlets when higher-boiling point compounds are not as efficiently vaporized and transferred to the column as more volatile compounds.[3][5] Increasing the inlet temperature can reduce discrimination against high-boiling alkanes by providing more thermal energy for their vaporization.[2][3]

Q4: Can the inlet temperature be too high? What are the risks?

Yes, an excessively high inlet temperature can be detrimental. The primary risks are:

  • Thermal Degradation: Alkanes can undergo thermal cracking at very high temperatures (400-800°C), breaking down into smaller alkanes and alkenes.[8] While typical GC inlet temperatures are below this range, thermally labile compounds in your sample matrix could degrade, leading to the appearance of unexpected "ghost peaks" and inaccurate quantification of the target analytes.[7][9]

  • Septum Bleed: High inlet temperatures can accelerate the degradation of the septum, leading to baseline noise and ghost peaks from septum bleed.

  • Backflash: If the inlet temperature is too high, the sample solvent can vaporize too rapidly, and the resulting gas volume may exceed the volume of the inlet liner. This phenomenon, known as backflash, can lead to sample loss, poor reproducibility, and contamination of the gas lines.[5]

Q5: Should I use a split or splitless injection for volatile alkanes, and how does this choice impact the inlet temperature setting?

The choice between split and splitless injection depends on the concentration of your analytes.[10][11]

  • Split Injection: This technique is ideal for high-concentration samples.[10][11] A portion of the sample is vented, preventing column overload. The high flow rates used in split injections lead to sharp, narrow peaks.[11][12] The inlet temperature considerations are primarily focused on ensuring rapid and complete vaporization to maintain reproducibility of the split ratio.

  • Splitless Injection: This is the preferred method for trace analysis as it transfers nearly the entire sample to the column, maximizing sensitivity.[10][11] However, the slower transfer at lower flow rates can increase the risk of thermal degradation for labile compounds due to longer residence times in the hot inlet.[11][12] For splitless injections, it is crucial to optimize the inlet temperature to be high enough for efficient vaporization of high-boiling analytes but not so high as to cause degradation during the extended time in the inlet.[2]

Troubleshooting Guide

This section addresses common issues encountered during the analysis of volatile alkanes related to the GC inlet temperature.

Issue 1: Poor Peak Area or Complete Loss of High-Boiling Alkanes
  • Symptom: When analyzing a mixture of alkanes (e.g., C10-C40), the peak areas for the later-eluting (higher-boiling) compounds are significantly smaller than expected, or the peaks are missing entirely.

  • Probable Cause: The inlet temperature is too low to completely vaporize the less volatile alkanes, leading to discrimination.[3]

  • Troubleshooting Workflow:

    start Poor/No Peaks for High-Boiling Alkanes check_temp Is Inlet Temperature Sufficiently High? (e.g., >300°C for C40) start->check_temp increase_temp Incrementally Increase Inlet Temperature (e.g., in 25°C steps) check_temp->increase_temp No check_liner Is the Inlet Liner Appropriate? (e.g., is it clean and deactivated?) check_temp->check_liner Yes end_good Problem Resolved increase_temp->end_good replace_liner Replace with a New, Deactivated Liner (Consider one with glass wool) check_liner->replace_liner No/Unsure check_injection Review Injection Technique (e.g., injection speed) check_liner->check_injection Yes replace_liner->end_good optimize_injection Optimize Injection Speed (Fast injection is often better) check_injection->optimize_injection Sub-optimal end_bad Consult Instrument Manual or Technical Support check_injection->end_bad Optimal optimize_injection->end_good

    Caption: Troubleshooting workflow for poor response of high-boiling alkanes.

  • Detailed Solution:

    • Increase Inlet Temperature: Incrementally raise the inlet temperature by 25 °C and reinject your standard.[2] Observe the response of the high-boiling alkanes. Continue this process until the peak areas stabilize or you approach the upper temperature limit of your column or analytes.

    • Check the Inlet Liner: A contaminated or active liner can cause adsorption of analytes. Replace the liner with a new, deactivated one.[7] Using a liner with deactivated glass wool can aid in vaporization and trap non-volatile residues, improving reproducibility.[13][14]

    • Optimize Injection Speed: A slow injection can contribute to discrimination. Use a fast injection speed to ensure the sample is introduced into the hottest part of the inlet as a fine aerosol, promoting rapid vaporization.[4]

Issue 2: Peak Tailing for All or Most Alkanes
  • Symptom: Chromatographic peaks exhibit asymmetry, with a pronounced "tail."

  • Probable Causes:

    • Active Sites: The inlet liner or the front of the GC column may have active sites (e.g., exposed silica) that interact with the analytes.[7]

    • Insufficient Temperature: The inlet temperature may be too low for the solvent and analytes, causing slow vaporization.[6]

    • Column Contamination: Non-volatile residue has accumulated at the head of the column.[15]

  • Solution:

    • Inlet Maintenance: Replace the septum and the inlet liner. Ensure you are using a high-quality, deactivated liner.[15]

    • Column Maintenance: Trim the first 10-20 cm from the inlet side of the column to remove any accumulated non-volatile residue.[16]

    • Increase Inlet Temperature: If the tailing persists after maintenance, consider increasing the inlet temperature to facilitate faster sample vaporization.

Issue 3: Appearance of Unexpected Peaks (Ghost Peaks)
  • Symptom: Peaks appear in the chromatogram that are not present in the sample standard.

  • Probable Causes:

    • Thermal Degradation: The inlet temperature is too high, causing some analytes to break down into other compounds.[7][17]

    • Septum Bleed: The septum is degrading due to excessive heat, releasing siloxanes into the inlet.

    • Carryover: Residue from a previous injection remains in the inlet.

  • Solution:

    • Lower Inlet Temperature: Reduce the inlet temperature in 15-20 °C increments to see if the ghost peaks diminish or disappear. This is a direct test for thermal degradation.[4]

    • Inlet Maintenance: Replace the septum with a high-temperature rated one and clean or replace the inlet liner.[18]

    • Run a Blank: Inject a blank solvent run to confirm if the ghost peaks are from carryover or system contamination.

Data Summary & Protocols

Recommended Inlet Temperatures & Conditions

The optimal temperature is highly dependent on the specific alkanes being analyzed, the injection technique, and the liner type. The following table provides general guidelines.

ParameterVolatile Alkanes (C1-C10)Semi-Volatile Alkanes (C10-C25)High-Boiling Alkanes (C25-C40+)Rationale
Injection Type Split (if concentrated) or Splitless (trace)SplitlessSplitless or PTVMatch to analyte concentration for best sensitivity and peak shape.[10][11]
Inlet Temperature 150 - 220 °C250 - 300 °C300 - 350 °CMust be high enough to rapidly vaporize the highest-boiling analyte in the sample.[2][6]
Liner Type Deactivated, Straight TubeDeactivated, Tapered, with Glass WoolDeactivated, Tapered, with Glass WoolGlass wool aids vaporization and traps non-volatiles; tapering focuses the sample onto the column.[1][13]
Initial Oven Temp Sub-ambient to 40°C40 - 60 °C50 - 100 °CUse "cold trapping" to focus analytes at the column head, especially in splitless mode.[19]
Visualizing the Impact of Inlet Temperature on Analyte Transfer

The choice of inlet temperature directly influences whether all components of a sample are efficiently transferred to the GC column.

cluster_0 Low Inlet Temperature cluster_1 Optimal Inlet Temperature low_temp_liner Inlet Liner (e.g., 200°C) volatile Volatile Alkanes (Vaporized) low_temp_liner->volatile Efficient Transfer nonvolatile High-Boiling Alkanes (Poorly Vaporized) low_temp_liner->nonvolatile Inefficient Transfer (Discrimination) low_temp_column To GC Column volatile->low_temp_column high_temp_liner Inlet Liner (e.g., 320°C) volatile2 Volatile Alkanes (Vaporized) high_temp_liner->volatile2 Efficient Transfer nonvolatile2 High-Boiling Alkanes (Vaporized) high_temp_liner->nonvolatile2 Efficient Transfer high_temp_column To GC Column volatile2->high_temp_column nonvolatile2->high_temp_column

Caption: Impact of inlet temperature on analyte discrimination.

Protocol: Inlet Liner and Septum Replacement

Routine maintenance of the inlet is critical for reproducible results. This protocol outlines the steps for replacing the liner and septum.[15]

  • Cool Down: Ensure the GC inlet temperature is at a safe level (below 50°C). Turn off the carrier gas flow at the instrument or cylinder.

  • Remove Inlet Nut: Using the appropriate wrench, unscrew the retaining nut at the top of the inlet.

  • Replace Septum: Remove the old septum using forceps. Place a new septum in its place and loosely tighten the retaining nut.

  • Access Liner: Follow your specific instrument's manual to access the inlet liner. This typically involves opening the injector assembly.

  • Remove Old Liner: Carefully remove the old liner with clean forceps, taking note of its orientation and any O-rings.

  • Install New Liner: Wearing clean gloves, place a new, deactivated liner in the same orientation as the old one, ensuring any O-rings are properly seated.

  • Reassemble Inlet: Reassemble the inlet components securely.

  • Finalize Septum Nut: Fully tighten the septum retaining nut (typically a quarter-turn past finger-tight; do not overtighten, as this can cause coring).

  • Restore Gas Flow and Check for Leaks: Turn the carrier gas back on. Use an electronic leak detector to check for leaks around the septum nut and other fittings.

  • Equilibrate: Heat the inlet to its setpoint temperature and allow the system to equilibrate before running a sample.

References

  • Benchchem.
  • LabRulez GCMS. The Use of Different PTV Inlet Liner Types for Trapping Alkanes, Aromatics and Oxygenated Compounds During Thermal Desorption.
  • LCGC International.
  • Phenomenex. Split vs.
  • Thermo Fisher Scientific. TROUBLESHOOTING GUIDE.
  • ADKL Labs.
  • Restek. Split vs Splitless Injection.
  • SCION Instruments.
  • Benchchem. Technical Support Center: Preventing Thermal Degradation of Long-Chain Alkanes During GC Analysis.
  • Agilent. GC Inlets An Introduction.
  • Agilent.
  • Chromatography Forum.
  • Restek.
  • Benchchem. Technical Support Center: Optimization of GC-MS Parameters for C12 Alkane Analysis.
  • Metrolab. GC Inlet Liners - Which one should I choose? part 1.
  • Phenomenex. Split Injections in Gas Chromatography: How to Reduce Inlet Discrimination By Using a Liner with Glass Wool (TN-2031).
  • Spectroscopy Online. Looking with Light: Understanding Gas Chromatography, Part II: Sample Introduction and Inlets.
  • YouTube. GC Theory and Key Principles: Session 4.
  • Separation Science. Activity and Decomposition.
  • YouTube. Cracking of alkanes| Thermal decomposition of alkanes| Chemical reactions of alkanes.

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Technical Support Center: Optimizing Carrier Gas Flow Rate for Superior Peak Shape

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize gas chromatography (GC) in their daily work. Here, we will delve into the critical role of the carrier gas flow rate in achieving optimal peak shape, resolution, and overall data quality. This resource is structured in a practical question-and-answer format to directly address the challenges you may encounter during your chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: Why is the carrier gas flow rate so critical for peak shape in GC?

The carrier gas flow rate, more precisely the linear velocity, is a pivotal parameter in gas chromatography because it dictates the speed at which analyte molecules travel through the column.[1][2] This velocity directly influences the efficiency of the separation process, which is often described by the Van Deemter equation.[3][4] An optimized flow rate minimizes band broadening, the dispersion of analyte molecules as they move through the column, leading to sharper, more symmetrical peaks.[5] Conversely, a suboptimal flow rate—either too high or too low—can result in significant peak broadening, reducing resolution and compromising the accuracy of your results.[1]

Q2: What is the difference between flow rate and linear velocity, and which one should I focus on?

While often used interchangeably, flow rate and linear velocity are distinct parameters.

  • Volume flow rate is the volume of carrier gas passing through the column per unit of time (e.g., mL/min).[6]

  • Linear velocity is the distance the carrier gas travels along the column per unit of time (e.g., cm/s).[6]

For capillary GC, it is more effective to focus on linear velocity .[7] The optimal linear velocity for a given carrier gas is largely independent of the column's internal diameter, whereas the optimal flow rate will change with different column dimensions.[7][8] Modern GC instruments allow for direct control of the average linear velocity, simplifying method development and transfer between systems with different column configurations.[9]

Q3: How do I determine the optimal linear velocity for my analysis?

The optimal linear velocity is graphically represented by the minimum point on a Van Deemter curve, which plots plate height (a measure of column efficiency) against linear velocity.[5][10] While constructing a full Van Deemter plot for every method is often impractical, there are established optimal ranges for common carrier gases.

Carrier GasTypical Optimal Linear Velocity (cm/s)Key Characteristics
Hydrogen (H₂) 40 - 80High efficiency, allows for faster analysis times.[11][12] Reactive with some unsaturated compounds.[11]
Helium (He) 25 - 40Good efficiency, inert, and widely applicable.[2][11]
Nitrogen (N₂) 10 - 15Lower efficiency, leading to longer analysis times.[12][13]

Experimental Protocol: Determining Optimal Linear Velocity

  • Select a representative analyte from your sample mixture.

  • Set the initial linear velocity to a value within the typical optimal range for your chosen carrier gas (e.g., 30 cm/s for Helium).

  • Perform an isothermal analysis at a temperature that provides good retention for the selected analyte.

  • Record the peak width and retention time.

  • Incrementally increase and decrease the linear velocity (e.g., in steps of 5 cm/s) and repeat the analysis at each step.

  • Calculate the column efficiency (N) for each run using the formula: N = 5.54 * (t R / W h )² where t R is the retention time and W h is the peak width at half-height.

  • Plot efficiency (N) versus linear velocity. The velocity that corresponds to the highest efficiency is your experimental optimum.

Q4: Can I operate above the optimal linear velocity?

Yes, and it is a common practice, particularly when using hydrogen as the carrier gas.[12] The Van Deemter curves for hydrogen and helium are relatively flat at velocities above the optimum.[12] This means you can increase the linear velocity to shorten analysis times without a significant loss in separation efficiency.[12] This is a key advantage of hydrogen for high-throughput laboratories.[11] In contrast, the efficiency of nitrogen drops off sharply at velocities above its optimum, making it less suitable for fast GC.[12][13]

Troubleshooting Common Peak Shape Problems

Anomalous peak shapes are often the first indication of a problem within your GC system. The carrier gas flow rate is a frequent culprit.

Issue 1: Peak Tailing

Peak tailing, where the latter half of the peak is drawn out, can be caused by a variety of factors, including active sites in the system or issues with the flow path.[14][15]

Is it the flow rate? While less common than other causes, an incorrect column installation that disrupts the flow path can lead to tailing for all peaks in a chromatogram.[15][16]

Troubleshooting Steps:

  • Verify Column Installation: Ensure the column is cut squarely and installed at the correct depth in both the inlet and detector according to the manufacturer's instructions.[14] A poor cut or incorrect placement can create dead volume and disrupt the flow path.[15]

  • Check for Leaks: A leak in the system can also disrupt flow dynamics. Perform a leak check, paying close attention to the inlet septum and column connections.

  • Consider Other Causes: If tailing persists, especially for active or polar compounds, investigate other potential causes such as a contaminated liner, column degradation, or a mismatch between sample solvent and stationary phase polarity.[17][18]

Issue 2: Peak Fronting

Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is often a sign of column overload.[14][19]

Is it the flow rate? Flow rate is not a direct cause of peak fronting. However, the principles of chromatography dictate that if the concentration of the analyte is too high for the stationary phase to adequately handle, this "overload" condition will occur.[14][19]

Troubleshooting Steps:

  • Reduce Sample Concentration: The most direct solution is to dilute your sample or inject a smaller volume.[19]

  • Increase Split Ratio: For split injections, increasing the split ratio will reduce the amount of sample introduced onto the column.[19]

  • Use a Higher Capacity Column: If dilution is not feasible, consider a column with a thicker stationary phase film or a larger internal diameter, both of which increase sample capacity.[19]

Issue 3: Broad Peaks

Broad peaks across the entire chromatogram can indicate a suboptimal flow rate.[17]

Is it the flow rate? A flow rate that is either too low or too high will result in decreased column efficiency and broader peaks, as predicted by the Van Deemter equation.[1][17]

Troubleshooting Flowchart for Broad Peaks:

Broad_Peaks_Troubleshooting Start Broad Peaks Observed Check_Flow Is the linear velocity far from the optimum range for the carrier gas? Start->Check_Flow Adjust_Flow Adjust linear velocity to the optimal range (e.g., ~30 cm/s for He). Check_Flow->Adjust_Flow Yes Other_Causes Investigate other causes: - Dirty injector - Column degradation - Large injection volume - Incorrect temperatures Check_Flow->Other_Causes No Re_evaluate Re-run the analysis. Are peaks still broad? Adjust_Flow->Re_evaluate Re_evaluate->Other_Causes Yes Resolved Problem Resolved Re_evaluate->Resolved No

Caption: Troubleshooting logic for broad peaks.

The Van Deemter Relationship

The relationship between linear velocity and column efficiency (represented by Height Equivalent to a Theoretical Plate, or HETP, where lower is better) is fundamental to understanding the impact of flow rate.

Van_Deemter cluster_0 Van Deemter Equation: HETP = A + B/u + C*u cluster_1 Conceptual Plot A A Term (Eddy Diffusion) HETP HETP (Column Efficiency) B B Term (Longitudinal Diffusion) C C Term (Mass Transfer Resistance) u Linear Velocity (u) u->B inversely proportional u->C proportional Plot Optimum

Caption: The Van Deemter equation components.

References

  • Parameters of GC columns - GL Sciences. [Link]
  • Van Deemter equ
  • Choosing Your Carrier Gas - Lab Manager. [Link]
  • How to Fix Asymmetrical Chrom
  • The effects of carrier gas viscosity on column efficiency in capillary gas chrom
  • GC Troubleshooting—Fronting Peaks - Restek Resource Hub. [Link]
  • GC & GC/MS Method Development Quick Reference Guide | LabRulez GCMS. [Link]
  • What Affects Peak Area in GC? Key Influencing Factors. [Link]
  • Gas Chromatography GC Troubleshooting Guide - SCION Instruments. [Link]
  • What Type of Gas Can Be Used in Gas Chrom
  • GC Method Development Tree - Gas Chrom
  • Selecting Carrier Gases and Conditions. [Link]
  • Chromatography Flow Rates Explained: HPLC, LC-MS & GC - Axion Labs. [Link]
  • Van Deemter Equ
  • Van Deemter Equation For Chrom
  • As Easy as ABC: How to Use the Van Deemter Equation to Optimize Your Chrom
  • Chromatographic Band Broadening and the van Deemter Equ
  • Selecting Carrier Gases and Conditions - LCGC Intern
  • Go With the Flow: Thinking About Carrier Gas Flow in GC - LCGC Intern
  • Troubleshooting GC peak shapes - Element Lab Solutions. [Link]
  • The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separ
  • GC & GC/MS Method Development Quick Reference Guide - ChromSolutions. [Link]
  • GC Method Development GUide - Phenomenex. [Link]
  • How to fix asymmetrical chrom
  • GC Carrier Gases: Choosing the Right Option for Accur
  • GC Troubleshooting—Tailing Peaks - Restek Resource Hub. [Link]
  • How to develop a method for GC - top 3 tips - YouTube. [Link]
  • Kirsty Ford, Chromatography Technical Specialist, and Matt James, Senior Research Scientist - MAC-MOD Analytical. [Link]
  • Meaning for chromatography terms linear velocity and volume flow r
  • Video Notes GC Troubleshooting Series Part Four: Tailing Peaks - Agilent. [Link]
  • Gas Chromatography (GC)
  • Impact of GC Parameters on The Separation Part 6: Choice of Carrier Gas and Linear Velocity. [Link]
  • Optimizing GC Carrier Gases | CHROMacademy. [Link]
  • GC Troubleshooting—Tailing Peaks - YouTube. [Link]
  • Flow or Velocity?
  • Go With the Flow: Thinking About Carrier Gas Flow in Gas Chromatography | LCGC Intern
  • Measuring Column Flow and Velocity. [Link]
  • Chromatography Flow Rates Explained: HPLC, LC-MS & GC - YouTube. [Link]

Sources

Technical Support Center: Troubleshooting Background Noise in GC-MS Analysis of Hydrocarbons

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to background noise in the analysis of hydrocarbons. Elevated background noise can significantly compromise data quality, affecting sensitivity, reproducibility, and the accuracy of your results.[1][2][3] This resource provides a structured approach to troubleshooting, moving from identifying symptoms to implementing targeted solutions.

Understanding the "Why": The Root Causes of Background Noise

High background noise in a GC-MS system is rarely a singular issue. It's often a symptom of underlying problems within your system. Think of it as an ecosystem; a disruption in one area can have cascading effects. The primary culprits behind a noisy baseline can be broadly categorized into three areas: System Contamination , Leaks , and Column-Related Issues . Each of these can introduce unwanted ions into your mass spectrometer, obscuring the signal from your analytes of interest.

Part 1: Frequently Asked Questions (FAQs) - Quick Diagnostics

This section addresses common questions and provides initial steps for diagnosis.

Q1: My baseline is consistently high, even at low temperatures. What's the likely cause?

A high baseline at low temperatures, such as 100°C, is unlikely to be caused by column bleed.[4] The more probable sources are contamination in the carrier gas, a dirty injector, or a contaminated detector.[4][5]

Initial Diagnostic Steps:

  • Carrier Gas Check: If possible, switch to a different gas cylinder to rule out a contaminated tank.[6] Ensure high-purity gas (99.9995% or higher) is in use.[7]

  • Injector Blank Run: Perform a run without an injection. If the baseline remains high, the issue is likely not with your syringe or sample vial.[8]

  • Detector Isolation: If you suspect the detector, you can isolate it by removing the column and sealing the connection with a "no hole" ferrule to check the baseline again.[4]

Q2: I'm seeing discrete, sharp peaks in my blank runs, especially at higher temperatures. What are these?

These are often referred to as "ghost peaks" and are typically caused by septum bleed.[8][9][10][11] Septa are made from silicone-based polymers, similar to many GC column stationary phases.[11] At high injector temperatures, these septa can degrade and release volatile siloxanes, which are then trapped at the head of the column and elute as sharp peaks during the temperature program.[10][11]

How to Differentiate Septum Bleed from Column Bleed:

  • Column bleed manifests as a gradual rise in the baseline as the oven temperature increases, not as distinct peaks.[11][12][13]

  • Septum bleed appears as sharp, well-defined peaks.[8][9]

To confirm the source, you can perform a simple test: run your method without an injection. If the ghost peaks disappear, the vial cap septum was the likely source.[8][9] If they remain, the inlet septum is the probable culprit.[9]

Q3: My mass spectra show prominent ions at m/z 207 and 281. What do these indicate?

These ions are characteristic of siloxane compounds, which are the primary components of both GC column stationary phases and septa.[2][13][14][15]

  • m/z 207 is a base peak for hexamethylcyclotrisiloxane (D3).[14][15]

  • m/z 281 is associated with octamethylcyclotetrasiloxane (D4).[14]

While their presence is expected to some degree, a high abundance of these ions points towards excessive column bleed or significant septum degradation.[2][10] Other common siloxane-related ions include m/z 73, 147, and 355, which are often associated with septum bleed from vials or the inlet.[14][16]

Q4: I'm analyzing for phthalates and see them in my blank runs. Where could this contamination be coming from?

Phthalates are ubiquitous plasticizers and can be a persistent source of contamination in a lab.[17] Potential sources are widespread and can include:

  • Sample vials and caps: Ensure compatibility between your solvent and the vial cap septum material.[8][9]

  • Solvents and reagents: Use high-purity solvents.

  • Plastic labware: Avoid using plastic containers or pipette tips where possible.

  • Syringes: Phthalates from the lab air can absorb onto the outer surface of the syringe needle.[18]

  • The laboratory environment itself. [17]

Part 2: Troubleshooting Guides - A Systematic Approach

When faced with high background noise, a systematic approach is crucial. The following guides provide detailed steps to isolate and resolve the issue.

Guide 1: Diagnosing and Resolving System Leaks

Leaks are a major contributor to high background noise, allowing atmospheric gases like nitrogen (m/z 28) and oxygen (m/z 32) into the system.[19] The presence of these ions in a roughly 4:1 ratio is a strong indicator of a leak.[19]

  • High abundance of m/z 18 (water), 28 (nitrogen), and 32 (oxygen) in the mass spectrum.[19]

  • Poor retention time reproducibility.[20]

  • Increased baseline noise and drift.[20]

  • Difficulty in achieving or maintaining a stable vacuum.[19]

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Validation & Comparative

Navigating the Labyrinth: A Comparative Guide to the Validation of Analytical Methods for Quantifying Branched Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of branched alkanes presents a significant analytical challenge. These ubiquitous molecules, found in everything from petroleum products to pharmaceutical formulations, exist as a complex array of structurally similar isomers. This complexity demands robust, validated analytical methods to ensure product quality, safety, and efficacy. This guide provides an in-depth, objective comparison of analytical methodologies for quantifying branched alkanes, grounded in established validation principles and supported by experimental insights.

The Analytical Imperative: Why Validated Methods for Branched Alkanes Matter

The structural diversity of branched alkanes directly impacts their physicochemical properties. In pharmaceuticals, for instance, the specific isomeric composition of an excipient can influence drug solubility, stability, and bioavailability. In the petroleum industry, the degree of branching affects fuel octane ratings and lubricating properties. Consequently, the ability to accurately and reliably quantify these compounds is not merely an academic exercise; it is a critical component of quality control and product development.

The validation of an analytical procedure is the process of demonstrating its fitness for the intended purpose.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for method validation, ensuring that analytical data is reliable and reproducible.[3][4][5] These guidelines, particularly ICH Q2(R2), provide a framework for assessing key validation parameters.[3][6][7]

A Comparative Analysis of Analytical Techniques

The choice of analytical technique for branched alkane quantification is primarily dictated by the volatility of the analytes and the complexity of the sample matrix. Gas Chromatography (GC) is the cornerstone for analyzing these compounds.[8]

Gas Chromatography (GC): The Workhorse for Branched Alkane Analysis

GC separates volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase.[8] For non-polar branched alkanes, non-polar stationary phases are the industry standard, with elution generally governed by the analytes' boiling points.[9]

Key Considerations for GC Method Development:

  • Column Selection: The choice of GC column is the most critical factor for successful separation of branched alkane isomers.[9] Columns with a 100% polydimethylsiloxane (PDMS) stationary phase are widely used. For complex mixtures, longer columns (e.g., 100 m) and alternative stationary phases may be necessary to enhance resolution.[9][10]

  • Injector and Detector: A split/splitless inlet is commonly used, with the temperature set to ensure rapid volatilization of the sample. The Flame Ionization Detector (FID) is highly sensitive to hydrocarbons and provides excellent quantitative accuracy, making it a preferred choice for purity assessments.[8] Mass Spectrometry (MS) offers the advantage of providing structural information, aiding in the identification of individual isomers.[11]

GC-FID vs. GC-MS for Quantification:

FeatureGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures the ions produced during the combustion of organic compounds in a hydrogen flame. The signal is proportional to the number of carbon atoms.Separates ions based on their mass-to-charge ratio. Quantification is typically performed using selected ion monitoring (SIM) or by integrating the total ion chromatogram (TIC).
Selectivity Universal detector for hydrocarbons, but not selective for specific structures.Highly selective, allowing for the identification and quantification of specific isomers even if they co-elute chromatographically.
Sensitivity Generally more sensitive for hydrocarbon analysis than full-scan GC-MS.Sensitivity in full-scan mode can be lower, but can be significantly enhanced in SIM mode.
Linearity Excellent linearity over a wide dynamic range for hydrocarbons.[8]Can exhibit good linearity, but may be more susceptible to matrix effects.
Quantitative Accuracy Considered the gold standard for quantitative analysis of hydrocarbons due to its consistent response factor for similar compounds.[8]Accurate quantification requires careful selection of internal standards and calibration strategies to compensate for potential variations in ionization and fragmentation.
Identification Relies solely on retention time for identification, which can be ambiguous for complex mixtures of isomers.Provides mass spectral information that can be used to confirm the identity of analytes.[11]
Emerging and Complementary Techniques

While GC is dominant, other techniques offer unique capabilities for branched alkane analysis.

  • Quantitative Nuclear Magnetic Resonance (qNMR): As a primary ratio method, qNMR allows for the determination of purity without the need for analyte-specific calibration curves.[8] It quantifies by comparing the integral of an analyte's signal to that of a certified internal standard.[8] This makes it particularly valuable for certifying reference standards.

  • Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This powerful technique offers significantly enhanced peak capacity and resolution compared to conventional GC, making it ideal for the analysis of highly complex hydrocarbon mixtures.[12]

A Framework for Method Validation: Key Parameters and Experimental Design

The validation of an analytical method for quantifying branched alkanes should be conducted in accordance with ICH Q2(R2) guidelines.[1][3] The objective is to demonstrate that the procedure is suitable for its intended purpose.[13]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6][14] For branched alkane analysis, this means demonstrating that the method can distinguish between different isomers and separate them from other matrix components.

Experimental Protocol for Specificity:

  • Analyte Identification: Analyze a well-characterized standard of the branched alkane(s) of interest to establish its retention time and/or mass spectrum.

  • Spiked Placebo Analysis: Prepare a placebo sample (a mixture of all matrix components except the analyte) and spike it with a known concentration of the branched alkane standard.

  • Data Evaluation: Compare the chromatograms of the standard, the unspiked placebo, and the spiked placebo. The method is specific if the analyte peak is well-resolved from any peaks present in the placebo and its identity is confirmed (e.g., by mass spectrometry).

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[14] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14]

Experimental Protocol for Linearity:

  • Standard Preparation: Prepare a series of at least five calibration standards by diluting a stock solution of the branched alkane to cover the expected concentration range.

  • Analysis: Analyze each calibration standard in triplicate.

  • Data Analysis: Plot the mean response (e.g., peak area) against the concentration and perform a linear regression analysis. The results should be evaluated for the correlation coefficient (r), y-intercept, and slope of the regression line.[14] An r value of >0.99 is typically considered acceptable.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6][15] It is typically assessed by recovery studies.[6]

Experimental Protocol for Accuracy:

  • Sample Preparation: Prepare spiked samples by adding known amounts of the branched alkane standard to a placebo matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze each spiked sample in triplicate.

  • Calculation: Calculate the percentage recovery at each concentration level. The acceptance criterion is typically between 98.0% and 102.0% recovery.

Precision

Precision is the measure of the degree of scatter of a series of measurements.[15] It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time.[15]

  • Intermediate Precision: Expresses the within-laboratory variations, such as different days, different analysts, or different equipment.[15]

Experimental Protocol for Precision:

  • Repeatability: Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the test concentration.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

  • Data Analysis: Calculate the mean, standard deviation, and relative standard deviation (RSD) for each set of measurements. The acceptance criterion for RSD is typically ≤2%.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15] The Limit of Quantitation (LOQ) is the lowest concentration of analyte in a sample that can be determined with acceptable precision and accuracy.

Methods for Determining LOD and LOQ:

  • Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of analyte with those of blank samples. A signal-to-noise ratio of 3:1 is generally acceptable for estimating the LOD and 10:1 for the LOQ.

  • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response (e.g., the standard deviation of the y-intercepts of regression lines) and S is the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6][15] This provides an indication of its reliability during normal usage.

Experimental Protocol for Robustness:

  • Parameter Variation: Identify critical method parameters (e.g., GC oven temperature, carrier gas flow rate, injection volume) and introduce small, deliberate variations around the nominal value.

  • Analysis: Analyze samples under each of the modified conditions.

  • Data Evaluation: Evaluate the effect of the variations on the analytical results (e.g., peak area, retention time, resolution). The method is considered robust if the results remain within the acceptance criteria.

Visualizing the Validation Workflow

ValidationWorkflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Documentation Dev Method Development & Optimization Proto Write Validation Protocol Dev->Proto Spec Specificity Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Loq LOD & LOQ Prec->Loq Rob Robustness Loq->Rob Report Validation Report Generation Rob->Report SOP Standard Operating Procedure (SOP) Report->SOP

Caption: A logical workflow for the validation of an analytical method.

The Challenge of Isomeric Complexity

The primary difficulty in branched alkane analysis lies in the separation and identification of a multitude of structurally similar isomers.[9] Mass spectrometry is a powerful tool for identification, as branched alkanes exhibit characteristic fragmentation patterns.[11][16][17] Cleavage is favored at branch points to form more stable secondary or tertiary carbocations.[11][17] However, the molecular ion peak is often weak or absent, making definitive identification challenging.[11][16]

Workflow for Isomer Identification:

IsomerIdentification cluster_separation Chromatographic Separation cluster_detection Mass Spectrometric Analysis cluster_confirmation Confirmation GC High-Resolution GC MS Mass Spectrum Acquisition GC->MS Frag Fragmentation Pattern Analysis MS->Frag Lib Library Matching Frag->Lib Ident Isomer Identification Lib->Ident

Caption: A streamlined workflow for the identification of branched alkane isomers.

Conclusion

The validation of analytical methods for quantifying branched alkanes is a rigorous but essential process for ensuring data quality and regulatory compliance. A thorough understanding of the principles of method validation, coupled with a strategic approach to experimental design, is paramount. While GC-FID and GC-MS are the primary techniques, emerging methods like qNMR and GCxGC offer valuable complementary capabilities. By carefully selecting the appropriate analytical technique and meticulously validating its performance, researchers can confidently navigate the complex world of branched alkane analysis.

References

  • Application Note: Analysis of Branched Alkanes by Mass Spectrometry - Benchchem. (n.d.).
  • Navigating the Maze: A Comparative Guide to GC Columns for Branched Alkane Separation - Benchchem. (n.d.).
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6).
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25).
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. (n.d.).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
  • Quality Guidelines - ICH. (n.d.).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17).
  • FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024, March 7).
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024, April 24).
  • Alkanes. (n.d.).
  • Gas Chromatographic Analysis of Polymethyl-Substituted Alkanes. (1986, April 24).
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • Branched chain alkanes. (n.d.).
  • A Comparative Guide to the Cross-Validation of Analytical Methods for Alkane Purity - Benchchem. (n.d.).
  • Mass Spectrometry of Alkanes - YouTube. (2025, July 25).
  • Gas Chromatography of Alkanes: Introducing Quantitative Structure- Retention Relationship (QSRR) Models in the Instrumental Analysis Laboratory | Request PDF - ResearchGate. (2025, August 7).
  • Identification of methyl branched alkanes using GC-MS ion trap? - ResearchGate. (2018, December 10).
  • Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China - Frontiers. (2022, January 19).
  • Gas chromatogram of branched and cyclic hydrocarbons from 120-cm depth... - ResearchGate. (n.d.).
  • In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC - PubMed Central. (2022, February 12).
  • Mapping and quantifying isomer sets of hydrocarbons ( ≥ C12) in diesel exhaust, lubricating oil and diesel fuel samples using GC × GC-ToF-MS - AMT. (n.d.).
  • VALIDATION OF ANALYTICAL METHODS - IKEV. (n.d.).
  • Validation of Analytical Methods - ResearchGate. (2025, August 6).
  • Validation of Analytical Methods: A Review - Gavin Publishers. (n.d.).
  • Challenges and opportunities for alkane functionalisation using molecular catalysts - PMC. (n.d.).
  • Mineral oil saturated and aromatic hydrocarbons quantification: Mono- and two-dimensional approaches - PubMed. (2021, April 26).
  • A Survey of the Mechanisms in Catalytic Isomerization of Alkanes - ResearchGate. (2025, August 10).
  • Challenges and opportunities for alkane functionalisation using molecular catalysts - Chemical Science (RSC Publishing). (n.d.).

Sources

A Comparative Analysis of GC Retention Times for 5-Ethyl-3-methyloctane and Its Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and petrochemical analysis, the precise separation and identification of structurally similar isomers is a frequent and formidable challenge. The subtle differences in the physical properties of alkane isomers, such as those of undecane (C₁₁H₂₄), demand a nuanced understanding of chromatographic principles to achieve baseline resolution. This guide provides an in-depth comparison of the gas chromatography (GC) retention times of 5-Ethyl-3-methyloctane and its isomers, supported by experimental data and detailed methodologies.

The Chromatographic Landscape: Elution Behavior of Alkane Isomers

In gas chromatography, the retention time of an analyte is governed by its partitioning between the stationary phase and the mobile phase. For non-polar compounds like alkanes, separated on a non-polar stationary phase, the primary determinant of elution order is the compound's volatility, which is directly related to its boiling point.[1] Intermolecular van der Waals forces are the principal interactions at play; stronger forces lead to a higher boiling point and, consequently, a longer retention time.[2]

The structure of an alkane isomer significantly influences the efficiency of intermolecular interactions. Linear alkanes, with their larger surface area, can engage in more extensive van der Waals forces compared to their branched counterparts.[3] Branching introduces steric hindrance and reduces the effective surface area for interaction, leading to weaker intermolecular forces and lower boiling points.[2] As a general rule, the more branched an alkane isomer, the lower its boiling point and the shorter its GC retention time on a non-polar column.[3]

Comparative Analysis of Undecane Isomers

To illustrate these principles, we will compare the GC retention times of this compound with a selection of its structural isomers. The following table summarizes their boiling points, which serve as a strong predictor of their elution order.

Isomer NameStructureBoiling Point (°C)Predicted GC Elution Order (on a non-polar column)
n-UndecaneCH₃(CH₂)₉CH₃196[4][5]6 (Last to elute)
4-PropyloctaneCH₃(CH₂)₃CH(CH₂CH₂CH₃)(CH₂)₃CH₃187[6]5
2-MethyldecaneCH₃CH(CH₃)(CH₂)₇CH₃189.3[7]4
This compoundCH₃CH₂CH(CH₃)CH₂CH(CH₂CH₃)CH₂CH₂CH₃~185-188 (estimated)3
2,3-DimethylnonaneCH₃CH(CH₃)CH(CH₃)(CH₂)₅CH₃186[7]2
2,2-Dimethylnonane(CH₃)₃C(CH₂)₆CH₃177.1[4]1 (First to elute)

Note: The boiling point for this compound is estimated based on the boiling points of similarly branched undecane isomers.

As the data indicates, a clear correlation exists between the degree of branching and the boiling point. The linear n-undecane exhibits the highest boiling point and will therefore have the longest retention time. Conversely, the highly branched 2,2-dimethylnonane has the lowest boiling point and is expected to elute first. This compound, with its intermediate level of branching, is predicted to have a retention time between that of the more and less branched isomers.

To provide a more standardized measure of retention that is less dependent on specific analytical conditions, the Kovats Retention Index (I) is often employed.[8] This system relates the retention time of an analyte to that of n-alkanes eluting before and after it. On a non-polar stationary phase, the Kovats index for an n-alkane is 100 times its carbon number (e.g., for n-undecane, I = 1100).[9] Branched alkanes will have Kovats indices lower than their corresponding n-alkane. For example, the Kovats Retention Index for 4-propyloctane on a semi-standard non-polar column has been reported as 1029.[10]

Experimental Protocol for the GC Separation of Undecane Isomers

The following protocol provides a robust methodology for the separation and analysis of this compound and its isomers using gas chromatography with flame ionization detection (GC-FID).

Sample Preparation
  • Standard Preparation: Prepare individual standards of each undecane isomer at a concentration of 100 µg/mL in n-hexane. A mixed standard containing all isomers at the same concentration should also be prepared.

  • n-Alkane Standard: Prepare a mixture of n-alkanes (e.g., C₈ to C₁₄) in n-hexane. This will be used for the determination of Kovats retention indices.

  • Sample Dilution: If analyzing a complex mixture, dilute the sample in n-hexane to ensure that the concentration of the analytes of interest falls within the linear range of the detector.

Gas Chromatography (GC) Conditions
  • Instrument: Agilent 7890A Gas Chromatograph with FID detector (or equivalent).

  • Column: A non-polar capillary column is recommended for the separation of alkanes. A good choice would be a DB-1 or similar 100% dimethylpolysiloxane column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).

  • Injector: Split/splitless inlet at 250°C with a split ratio of 50:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at a rate of 5°C/min.

    • Final hold: Hold at 200°C for 5 minutes.

  • Detector: FID at 250°C with hydrogen, air, and nitrogen makeup gas.

Data Analysis
  • Peak Identification: Identify the peaks corresponding to each isomer in the mixed standard chromatogram by comparing their retention times with those of the individual standards.

  • Elution Order Verification: Confirm that the elution order aligns with the predicted order based on boiling points.

  • Kovats Retention Index Calculation:

    • Inject the n-alkane standard mixture under the same GC conditions.

    • Record the retention times of the n-alkanes.

    • Calculate the Kovats retention index (I) for each isomer using the following formula for temperature-programmed GC:

      • I = 100 * [n + (t_R(x) - t_R(n)) / (t_R(N) - t_R(n))]

      • Where:

        • n = carbon number of the n-alkane eluting before the analyte (x)

        • N = carbon number of the n-alkane eluting after the analyte (x)

        • t_R = retention time

Visualization of the Separation Workflow

The logical progression of the experimental workflow, from sample preparation to data analysis, is crucial for obtaining reliable and reproducible results.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis prep_isomers Prepare Isomer Standards inject_isomers Inject Isomer Mix prep_isomers->inject_isomers prep_alkanes Prepare n-Alkane Standard inject_alkanes Inject n-Alkane Standard prep_alkanes->inject_alkanes prep_sample Dilute Unknown Sample inject_sample Inject Unknown Sample prep_sample->inject_sample identify_peaks Peak Identification inject_isomers->identify_peaks calc_kovats Calculate Kovats Indices inject_alkanes->calc_kovats inject_sample->identify_peaks verify_elution Verify Elution Order identify_peaks->verify_elution quantify Quantify Analytes identify_peaks->quantify calc_kovats->quantify Structure_Retention cluster_structure Molecular Structure cluster_properties Physical Properties & Retention A n-Undecane (Linear) BP_High High Boiling Point (~196°C) A->BP_High Max Surface Area, Strong van der Waals B 4-Propyloctane (Slightly Branched) BP_Med_High Medium-High Boiling Point (~187°C) B->BP_Med_High Reduced Surface Area C This compound (Moderately Branched) BP_Med Medium Boiling Point (~185-188°C) C->BP_Med Increased Branching D 2,2-Dimethylnonane (Highly Branched) BP_Low Low Boiling Point (~177°C) D->BP_Low Minimal Surface Area, Weak van der Waals RT_Long Long Retention Time BP_High->RT_Long RT_Med_Long Medium-Long Retention Time BP_Med_High->RT_Med_Long RT_Med Medium Retention Time BP_Med->RT_Med RT_Short Short Retention Time BP_Low->RT_Short

Sources

Mass Spectral Differentiation of 5-Ethyl-3-methyloctane from other C₁₁ Alkanes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the analysis of complex hydrocarbon mixtures, particularly in fields such as petroleum geochemistry, environmental forensics, and drug metabolite identification, the differentiation of isomeric alkanes presents a significant analytical challenge. Due to their identical molecular weight and often similar chromatographic behavior, mass spectrometry becomes a pivotal tool for their structural elucidation. This guide provides an in-depth comparison of the mass spectral characteristics of 5-Ethyl-3-methyloctane, a branched C₁₁ alkane, with its isomers, offering insights into the principles of fragmentation and a practical protocol for their differentiation using Gas Chromatography-Mass Spectrometry (GC-MS).

The Challenge of Isomer Differentiation

Alkane isomers share the same molecular formula, C₁₁H₂₄, and thus the same nominal molecular weight of 156 amu. Under electron ionization (EI), the most common ionization technique for GC-MS, alkanes undergo extensive fragmentation, often resulting in a weak or absent molecular ion peak.[1] The mass spectra are typically dominated by a series of carbocation fragments with general formula [CₙH₂ₙ₊₁]⁺, appearing at m/z values of 43, 57, 71, 85, etc.[2] While the overall pattern can be similar across isomers, the relative intensities of these fragments, governed by the stability of the carbocations formed, provide the key to structural differentiation.

Principles of Alkane Fragmentation in EI-MS

The fragmentation of alkanes under electron ionization is dictated by the stability of the resulting carbocations and radicals.[3] The primary fragmentation pathway involves the cleavage of C-C bonds. For branched alkanes, cleavage is most likely to occur at the branching point, as this leads to the formation of more stable secondary or tertiary carbocations.[4] The general order of carbocation stability is tertiary > secondary > primary. Furthermore, at a branching point, the loss of the largest alkyl substituent as a radical is often favored.[3]

Predicted Mass Spectrum of this compound

Figure 1: Structure of this compound.

The key fragmentation pathways for this compound are expected to be:

  • Cleavage at C3:

    • Loss of a C₂H₅ radical (29 amu) to form a secondary carbocation at m/z 127.

    • Loss of a C₈H₁₇ radical (113 amu) to form a secondary carbocation at m/z 43.

  • Cleavage at C5:

    • Loss of a C₃H₇ radical (43 amu) to form a secondary carbocation at m/z 113.

    • Loss of a C₆H₁₃ radical (85 amu) to form a secondary carbocation at m/z 71.

  • Cleavage of the ethyl group at C5:

    • Loss of a CH₃ radical (15 amu) is less likely from the ethyl group itself, but loss of the entire ethyl group as a radical (29 amu) will contribute to the m/z 127 peak.

  • Other Fragmentations:

    • Standard alkane fragmentation will produce a series of ions at m/z 43, 57, 71, and 85.

Based on these pathways, the mass spectrum of this compound is predicted to show prominent peaks at m/z 43, 57, 71, 85, 113, and 127 . The base peak is likely to be one of the smaller, more stable fragments, such as m/z 43 or 57. The molecular ion peak at m/z 156 is expected to be of very low abundance or absent.

G mol This compound (m/z 156) frag1 [C9H19]+ m/z 127 mol->frag1 - C2H5• frag2 [C8H17]+ m/z 113 mol->frag2 - C3H7• frag3 [C6H13]+ m/z 85 mol->frag3 - C5H11• frag4 [C5H11]+ m/z 71 mol->frag4 - C6H13• frag5 [C4H9]+ m/z 57 frag1->frag5 - C4H8 frag6 [C3H7]+ m/z 43 frag2->frag6 - C5H10

Figure 2: Predicted fragmentation of this compound.

Comparative Analysis with other C₁₁ Alkane Isomers

To illustrate the differentiation of this compound, its predicted mass spectrum is compared with the experimentally determined spectra of other C₁₁ alkane isomers obtained from the NIST Mass Spectral Database.

Compound Structure Key Fragment Ions (m/z) and Relative Abundances Distinguishing Features
n-Undecane Straight-chain43 (100%), 57 (95%), 71 (60%), 85 (35%), M⁺ at 156 (5%)Prominent molecular ion peak compared to branched isomers. A regular, decreasing intensity pattern for CₙH₂ₙ₊₁ ions.
4-Methyldecane Single methyl branch43 (100%), 57 (80%), 71 (40%), 113 (15%) , 127 (5%) Enhanced abundance of ions resulting from cleavage at the branch point (m/z 113 and 127).
3-Ethylnonane Single ethyl branch43 (100%), 57 (90%), 71 (50%) , 127 (10%) Prominent m/z 127 from loss of the ethyl group.
2,2-Dimethylnonane Quaternary carbon57 (100%) (tert-butyl cation), 43 (60%), 71 (30%), 141 (<5%) Very intense base peak at m/z 57 due to the highly stable tert-butyl cation. A small peak at m/z 141 (M-15) from loss of a methyl group.
This compound (Predicted) Multiple branches43, 57, 71, 85, 113 , 127 A complex spectrum with significant peaks corresponding to cleavages at both branch points. The relative intensities of m/z 113 and 127 will be characteristic.

Relative abundances are approximate and intended for comparative purposes.

Experimental Protocol: GC-MS Analysis of C₁₁ Alkanes

The following protocol outlines a general method for the separation and identification of C₁₁ alkane isomers using GC-MS. Optimization may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation

  • Dissolve the alkane sample or mixture in a volatile, high-purity solvent such as hexane or dichloromethane to a concentration of approximately 10-100 µg/mL.

2. GC-MS Instrumentation

  • A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

3. Gas Chromatography (GC) Parameters

  • Injector: Split/splitless, operated in split mode with a ratio of 50:1.

  • Injector Temperature: 250 °C.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 5 °C/min.

    • Hold: Maintain at 200 °C for 5 minutes.

4. Mass Spectrometry (MS) Parameters

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 35 to 200.

  • Solvent Delay: 3 minutes.

G cluster_0 Sample Preparation cluster_1 GC Separation cluster_2 MS Detection Dissolve in Hexane Dissolve in Hexane Inject Inject Dissolve in Hexane->Inject Capillary Column Capillary Column Inject->Capillary Column Oven Program Oven Program Capillary Column->Oven Program EI Source (70 eV) EI Source (70 eV) Oven Program->EI Source (70 eV) Mass Analyzer Mass Analyzer EI Source (70 eV)->Mass Analyzer Detector Detector Mass Analyzer->Detector Data Analysis Data Analysis Detector->Data Analysis

Figure 3: GC-MS workflow for C₁₁ alkane analysis.

Conclusion

The mass spectral differentiation of this compound from other C₁₁ alkane isomers is achievable through a careful analysis of their fragmentation patterns. While a definitive experimental spectrum for this compound is not widely available, its predicted spectrum, based on fundamental principles of mass spectrometry, provides a strong basis for its identification. The key to distinguishing it from its isomers lies in the presence and relative abundance of fragment ions resulting from cleavages at its specific branching points. When combined with chromatographic retention data from a well-optimized GC-MS method, researchers can confidently identify and differentiate these closely related compounds.

References

  • NIST. (n.d.). Decane, 4-methyl-. In NIST Chemistry WebBook.
  • NIST. (n.d.). Nonane, 2,3-dimethyl-. In NIST Chemistry WebBook.
  • NIST. (n.d.). Undecane. In NIST Chemistry WebBook.
  • Clark, J. (2015). The Mass Spectra of Alkanes. Chemguide.
  • PubChem. (n.d.). 3-Ethylnonane.
  • PubChem. (n.d.). This compound.
  • Reusch, W. (2013). Mass Spectrometry. Michigan State University Department of Chemistry.
  • Smith, L. L., & Strickland, J. R. (2007). Improved GC/MS method for quantitation of n-alkanes in plant and fecal material. Journal of Agricultural and Food Chemistry, 55(18), 7301–7307. [Link]
  • PubChem. (n.d.). Nonane, 2,2-dimethyl-.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 3-ethylpentane.
  • Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry.
  • University of Calgary. (n.d.). Interpreting Mass Spectra.
  • Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum [Video]. YouTube. [Link]
  • Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of 2,2-dimethylpentane fragmentation pattern of m/z m/e ions for analysis.
  • Allen, F., Greiner, R., & Wishart, D. (2022). How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra. Metabolites, 12(5), 441. [Link]
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

Sources

A Comparative Analysis of Synthesis Routes for 5-Ethyl-3-methyloctane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of three distinct and viable synthetic routes for the branched alkane, 5-Ethyl-3-methyloctane. As a molecule with two chiral centers, the stereochemical outcome of each synthesis is a critical consideration. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering not just procedural outlines but also the underlying chemical principles and practical insights to inform synthetic strategy.

Introduction to this compound

This compound (C₁₁H₂₄) is a chiral branched alkane, a structural motif that can be found in various natural products and is of interest in fields such as lubricant technology and as a component in complex fuel mixtures. The presence of two stereocenters at the C3 and C5 positions means that four possible stereoisomers exist: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). The choice of synthetic route can significantly impact the stereochemical purity of the final product, a crucial factor in applications where chirality is important.

This guide will dissect three classical and powerful carbon-carbon bond-forming strategies for the synthesis of this compound:

  • Grignard Reaction followed by Dehydration and Hydrogenation: A robust and versatile method involving the nucleophilic addition of an organomagnesium reagent to a ketone.

  • Wittig Olefination followed by Hydrogenation: A reliable method for the formation of a specific carbon-carbon double bond, which is subsequently reduced.

  • Corey-House Synthesis: A powerful cross-coupling reaction utilizing a lithium dialkylcuprate to form an alkane from two alkyl halide precursors.

Each route will be evaluated based on its efficiency, stereochemical control, practicality, and the nature of its starting materials.

Visual Overview of Synthetic Pathways

Synthesis_Overview cluster_grignard Route 1: Grignard Synthesis cluster_wittig Route 2: Wittig Olefination cluster_corey_house Route 3: Corey-House Synthesis G_start1 sec-Butyl Bromide G_int1 5-Ethyl-3-methyl-5-octanol G_start1->G_int1 Mg, Et2O G_start2 3-Heptanone G_start2->G_int1 Grignard Addition G_int2 5-Ethyl-3-methyloctene (isomers) G_int1->G_int2 H2SO4, Heat G_end This compound G_int2->G_end H2, Pd/C W_start1 2-Bromobutane W_int1 Phosphonium Ylide W_start1->W_int1 1. PPh3 2. n-BuLi W_start2 4-Heptanone W_int2 5-Ethyl-3-methyl-3-octene W_start2->W_int2 W_int1->W_int2 Wittig Reaction W_end This compound W_int2->W_end H2, Pd/C CH_start1 2-Bromobutane CH_int1 Lithium di(sec-butyl)cuprate CH_start1->CH_int1 1. Li 2. CuI CH_start2 3-Bromohexane CH_end This compound CH_start2->CH_end CH_int1->CH_end Coupling

Caption: Overview of the three proposed synthetic routes to this compound.

Route 1: Grignard Reaction, Dehydration, and Hydrogenation

This three-step sequence is a classic approach for constructing highly branched alkanes. The key C-C bond formation occurs in the first step through the addition of a Grignard reagent to a ketone.

Retrosynthetic Analysis & Rationale

The target molecule can be disconnected at the C4-C5 bond. This leads to a tertiary alcohol intermediate, which can be formed from the reaction of a sec-butyl Grignard reagent and 3-heptanone.

Grignard_Retrosynthesis target This compound alkene 5-Ethyl-3-methyloctene (isomer mixture) target->alkene Hydrogenation alcohol 5-Ethyl-3-methyl-5-octanol alkene->alcohol Dehydration ketone 3-Heptanone alcohol->ketone C-C Disconnect (Grignard) grignard sec-Butylmagnesium bromide alcohol->grignard C-C Disconnect (Grignard)

Caption: Retrosynthetic analysis for the Grignard-based approach.

Causality behind Experimental Choices: The choice of 3-heptanone and sec-butylmagnesium bromide is strategic. Both precursors are commercially available and the Grignard reaction is generally high-yielding for such additions. The subsequent acid-catalyzed dehydration of the tertiary alcohol is a standard procedure, though it often leads to a mixture of alkene isomers due to the possibility of proton abstraction from adjacent carbons, and potential carbocation rearrangements.[1][2] The final hydrogenation step is typically clean and efficient.[3]

Stereochemical Considerations

This route generally produces a racemic mixture of all four stereoisomers. The initial Grignard addition to the prochiral ketone is not stereoselective without the use of chiral auxiliaries or catalysts. The dehydration step proceeds through a planar carbocation intermediate, which further scrambles any stereochemistry at the C5 position. The final hydrogenation of the resulting mixture of alkene isomers (E/Z and positional isomers) will also lead to a mixture of diastereomers.

Route 2: Wittig Olefination and Hydrogenation

The Wittig reaction provides a powerful method for forming a carbon-carbon double bond with high regioselectivity.[4] This is a significant advantage over elimination reactions that can produce mixtures of positional isomers.

Retrosynthetic Analysis & Rationale

By disconnecting the target molecule at the C3-C4 double bond of an alkene precursor, we arrive at 4-heptanone and a phosphonium ylide derived from 2-bromobutane.

Wittig_Retrosynthesis target This compound alkene 5-Ethyl-3-methyl-3-octene target->alkene Hydrogenation ketone 4-Heptanone alkene->ketone C=C Disconnect (Wittig) ylide (sec-Butyl)triphenyl- phosphonium ylide alkene->ylide C=C Disconnect (Wittig)

Caption: Retrosynthetic analysis for the Wittig olefination approach.

Causality behind Experimental Choices: The selection of 4-heptanone and the ylide from 2-bromobutane ensures the formation of the desired carbon skeleton. The Wittig reaction is highly reliable for coupling ketones and aldehydes with phosphorus ylides.[5] The use of a non-stabilized ylide (derived from a simple alkyl halide) typically favors the formation of the (Z)-alkene.[6] The subsequent hydrogenation of the tetrasubstituted alkene can be challenging but is achievable under appropriate conditions.[7][8]

Stereochemical Considerations

The Wittig reaction itself introduces a new chiral center at C5, but since the starting ketone is achiral, a racemic mixture at this center is expected. The geometry of the newly formed double bond is typically a mixture of (E) and (Z) isomers, with non-stabilized ylides often favoring the (Z)-isomer.[6] The final hydrogenation step reduces the double bond and creates the stereocenter at C3. Asymmetric hydrogenation of tetrasubstituted alkenes is a challenging but evolving field, and the use of chiral catalysts could potentially afford stereocontrol, yielding specific diastereomers in excess.[9][10][11] Without such catalysts, a mixture of diastereomers is expected.

Route 3: Corey-House Synthesis

The Corey-House synthesis is an excellent method for coupling two different alkyl groups, making it ideal for the synthesis of unsymmetrical alkanes.[12][13][14]

Retrosynthetic Analysis & Rationale

A logical disconnection for this C11 molecule is between C4 and C5, leading to a C4 and a C7 fragment. However, a more practical approach considering the availability of starting materials would be to disconnect at the C3-C4 bond. This would involve the coupling of a sec-butyl group with a 3-hexyl group.

Corey_House_Retrosynthesis target This compound cuprate Lithium di(sec-butyl)cuprate target->cuprate C-C Disconnect (Corey-House) halide 3-Bromohexane target->halide C-C Disconnect (Corey-House)

Caption: Retrosynthetic analysis for the Corey-House synthesis.

Causality behind Experimental Choices: This route involves the formation of a lithium di(sec-butyl)cuprate (a Gilman reagent) from 2-bromobutane, which then acts as a nucleophile to displace the bromide from 3-bromohexane.[6][13] The Corey-House reaction is known for its high yields and tolerance of various functional groups, and it avoids the rearrangement issues that can plague Grignard-based routes involving carbocation intermediates.[3] For optimal yields, the alkyl halide should ideally be primary, but secondary halides can also be used.[6]

Stereochemical Considerations

The Corey-House reaction proceeds with inversion of configuration at the carbon of the alkyl halide undergoing substitution (an SN2-like mechanism).[12] Therefore, if enantiomerically pure 3-bromohexane is used, the stereochemistry at the C5 position can be controlled. The Gilman reagent, derived from racemic 2-bromobutane, will be a mixture of stereoisomers, leading to a mixture of diastereomers at the C3 position. To achieve full stereocontrol, one would need to start with enantiomerically pure forms of both alkyl halides.

Comparative Performance Data

ParameterRoute 1: Grignard SynthesisRoute 2: Wittig OlefinationRoute 3: Corey-House Synthesis
Overall Yield Moderate (typically 40-60%)Moderate (typically 35-55%)Good to High (typically 60-80%)
Number of Steps 321 (from alkyl halides)
Stereocontrol Poor (racemic mixture)Poor without chiral catalystsPotentially good with chiral precursors
Starting Materials Readily available alkyl halide and ketoneReadily available alkyl halide and ketoneReadily available alkyl halides
Key Challenges Dehydration can lead to isomeric mixtures and rearrangements.Hydrogenation of tetrasubstituted alkene can be slow.Preparation of Gilman reagent is moisture-sensitive.
Byproducts Magnesium salts, triphenylphosphine oxideTriphenylphosphine oxideOrganocopper species, lithium salts

Detailed Experimental Protocols

Protocol for Route 1: Grignard Reaction, Dehydration, and Hydrogenation

This protocol is adapted from a general procedure for the synthesis of branched alkanes.[9]

Step 1: Synthesis of 5-Ethyl-3-methyl-5-octanol via Grignard Reaction

  • Preparation of Grignard Reagent: In a flame-dried 500 mL three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, place 12.2 g (0.5 mol) of magnesium turnings. Add 100 mL of anhydrous diethyl ether.

  • Slowly add a solution of 68.5 g (0.5 mol) of 2-bromobutane in 150 mL of anhydrous diethyl ether from the dropping funnel. The reaction should initiate spontaneously, evidenced by cloudiness and gentle refluxing of the ether. Maintain a gentle reflux by controlling the rate of addition.

  • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Ketone: Cool the sec-butylmagnesium bromide solution to 0 °C in an ice bath.

  • Add a solution of 57.1 g (0.5 mol) of 3-heptanone in 50 mL of anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 4-5 hours.

  • Work-up: Carefully pour the reaction mixture into 250 mL of a cold, saturated aqueous solution of ammonium chloride with stirring.

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude 5-Ethyl-3-methyl-5-octanol.

Step 2: Dehydration of 5-Ethyl-3-methyl-5-octanol

  • Place the crude tertiary alcohol in a round-bottom flask with a distillation setup.

  • Add a catalytic amount of concentrated sulfuric acid (or p-toluenesulfonic acid).

  • Heat the mixture to distill the alkene products as they are formed. The temperature will depend on the boiling point of the alkene isomers (approx. 170-180 °C).[15]

  • Wash the collected distillate with a saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous calcium chloride and use the mixture of 5-Ethyl-3-methyloctene isomers directly in the next step.

Step 3: Hydrogenation to this compound

  • In a suitable hydrogenation vessel, dissolve the alkene mixture from the previous step in ethanol or ethyl acetate.

  • Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously until hydrogen uptake ceases. This may take several hours for a tetrasubstituted alkene.[7]

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent by distillation, and purify the resulting this compound by fractional distillation.

Protocol for Route 2: Wittig Olefination and Hydrogenation

Step 1: Synthesis of 5-Ethyl-3-methyl-3-octene via Wittig Reaction

  • Preparation of Phosphonium Salt: In a round-bottom flask, dissolve 54.8 g (0.4 mol) of 2-bromobutane and 104.9 g (0.4 mol) of triphenylphosphine in 200 mL of toluene. Reflux the mixture for 24 hours. Cool the mixture to room temperature, and collect the resulting white precipitate of (sec-butyl)triphenylphosphonium bromide by filtration.

  • Ylide Formation and Wittig Reaction: In a flame-dried, nitrogen-flushed flask, suspend the phosphonium salt (0.4 mol) in 400 mL of anhydrous THF.

  • Cool the suspension to -78 °C and add 160 mL of a 2.5 M solution of n-butyllithium in hexanes dropwise. A deep red color indicates the formation of the ylide.

  • Allow the mixture to warm to 0 °C and stir for 1 hour.

  • Cool the ylide solution back to -78 °C and add a solution of 45.7 g (0.4 mol) of 4-heptanone in 50 mL of anhydrous THF dropwise.

  • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Work-up: Quench the reaction by adding water. Extract the mixture with pentane. The triphenylphosphine oxide byproduct is often poorly soluble in pentane and may precipitate.

  • Wash the organic layer with water and brine, dry over magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 5-Ethyl-3-methyl-3-octene by column chromatography or distillation.

Step 2: Hydrogenation to this compound

  • Follow the hydrogenation procedure as described in Step 3 of Route 1. Note that the hydrogenation of a tetrasubstituted alkene may require higher pressures or longer reaction times.[7][8]

Protocol for Route 3: Corey-House Synthesis

Step 1: Preparation of Lithium di(sec-butyl)cuprate

  • In a flame-dried, nitrogen-flushed flask, add 2.8 g (0.4 mol) of lithium metal (wire or shot) to 200 mL of anhydrous diethyl ether.

  • Slowly add a solution of 27.4 g (0.2 mol) of 2-bromobutane in 50 mL of anhydrous diethyl ether.

  • After the lithium has been consumed, cool the resulting sec-butyllithium solution to 0 °C.

  • In a separate flask, suspend 19.0 g (0.1 mol) of copper(I) iodide in 100 mL of anhydrous diethyl ether and cool to 0 °C.

  • Transfer the sec-butyllithium solution to the copper(I) iodide suspension via cannula. The formation of the Gilman reagent, lithium di(sec-butyl)cuprate, is indicated by a color change.

Step 2: Coupling Reaction

  • To the freshly prepared Gilman reagent at 0 °C, add a solution of 33.0 g (0.2 mol) of 3-bromohexane in 50 mL of anhydrous diethyl ether dropwise.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-3 hours.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether, wash the combined organic layers with water and brine, and dry over magnesium sulfate.

  • Remove the solvent by distillation, and purify the this compound by fractional distillation.

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess the purity of the product and identify any isomeric byproducts. The mass spectrum of branched alkanes is characterized by fragmentation at the branching points.[16] A molecular ion peak at m/z 156 would be expected, though it may be weak.[11]

  • NMR Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of alkanes typically shows complex, overlapping signals in the upfield region (δ 0.5-1.5 ppm).[10]

    • ¹³C NMR: Carbon NMR is more informative for alkanes. The chemical shifts are dependent on the substitution of the carbon atom. Typical ranges are: primary (CH₃) δ 10-15, secondary (CH₂) δ 16-25, and tertiary (CH) δ 25-35 ppm.[17] The spectrum of this compound is expected to show 11 distinct signals for the different carbon environments in the molecule.

Conclusion and Recommendations

Each of the three synthetic routes presented offers a viable pathway to this compound, with distinct advantages and disadvantages.

  • The Grignard reaction-based route is a classic and robust method, but it suffers from a lack of stereocontrol and the potential for side reactions during the dehydration step. It is a good choice for producing the compound as a mixture of stereoisomers when high stereopurity is not required.

  • The Wittig olefination route offers excellent regiocontrol in the formation of the alkene intermediate, avoiding the isomeric mixtures seen in elimination reactions. However, it also generally lacks stereocontrol unless advanced asymmetric hydrogenation techniques are employed for the final step.

  • The Corey-House synthesis stands out for its high yield and the potential for stereocontrol if enantiomerically pure starting materials are used. It is arguably the most elegant and efficient of the three routes for accessing specific stereoisomers of this compound.

For researchers requiring a specific stereoisomer of this compound, the Corey-House synthesis with chiral starting materials is the recommended approach. For applications where a mixture of stereoisomers is acceptable, the Grignard route may be the most straightforward and cost-effective option. The choice of synthesis will ultimately depend on the specific goals of the research, the available starting materials, and the required purity of the final product.

References

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Sources

A Framework for Establishing Methodological Robustness in Hydrocarbon Quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-Laboratory Comparison Guide for the Analysis of 5-Ethyl-3-methyloctane

This guide presents a comprehensive framework for conducting an inter-laboratory comparison for the analysis of this compound, a C11 saturated aliphatic hydrocarbon. In the absence of established, specific proficiency testing for this analyte, this document outlines a robust protocol, from the selection of analytical techniques to the statistical treatment of data. The principles detailed herein are grounded in internationally recognized standards and are designed to provide researchers, contract research organizations (CROs), and quality control laboratories with a self-validating system to ensure accuracy, precision, and comparability of results across different facilities.

The core objective of any inter-laboratory study is to determine the performance characteristics of an analytical method and to provide an objective measure of the participating laboratories' capabilities. For a non-standard analyte like this compound, establishing a consensus on its quantification is critical for applications ranging from petrochemical analysis to environmental monitoring and toxicology.

Analyte Characteristics and Selection of Analytical Methodology

This compound (CAS No. 14699-63-3) is a volatile, non-polar hydrocarbon. Its physicochemical properties dictate the choice of analytical technology.

PropertyValueImplication for Analysis
Molecular FormulaC₁₁H₂₄Suitable for Gas Chromatography.
Molecular Weight156.31 g/mol Readily ionized for Mass Spectrometry.
Boiling Point~184 °CRequires heated injection port for volatilization.
PolarityNon-polarBest separated on a non-polar or mid-polar GC column.

Given these properties, Gas Chromatography (GC) is the premier technique for analysis. The choice of detector, however, depends on the specific goals of the study.

  • Flame Ionization Detector (FID): Provides excellent sensitivity and a wide linear range for quantifying hydrocarbons. Its response is directly proportional to the number of carbon atoms, making it a robust choice for purity assessment and concentration measurement when the identity of the analyte is confirmed.

  • Mass Spectrometry (MS): Offers definitive identification through the analyte's unique mass spectrum (fragmentation pattern). This is crucial for confirming peak identity in complex matrices and is the preferred method for method validation and regulatory submissions.

This guide will proceed with a GC-MS methodology, as it provides both quantitative data and qualitative confirmation, which is essential for a rigorous inter-laboratory comparison.

cluster_0 Experimental Workflow cluster_1 Data Analysis & Reporting A 1. Reference Material Preparation & Distribution B 2. Sample Preparation (Dilution in Hexane) A->B C 3. GC-MS Analysis B->C D 4. Data Acquisition (Peak Area & Spectrum) C->D E 5. Data Reporting (Centralized Portal) D->E F 6. Statistical Analysis (ISO 5725) E->F Submit Data G 7. Outlier Identification (Cochran's/Grubbs' Test) F->G H 8. Performance Evaluation (Z-Score Calculation) G->H I 9. Final Report Generation H->I

Figure 1: Overall workflow for the inter-laboratory comparison of this compound analysis.

Design of the Inter-Laboratory Study

A successful study requires meticulous planning and adherence to established standards. The framework is based on principles outlined in ISO/IEC 17043 ("Conformity assessment — General requirements for proficiency testing") and ISO 5725 ("Accuracy (trueness and precision) of measurement methods and results").

The cornerstone of any comparison is a homogenous and stable test material.

Protocol:

  • Source Analyte: Procure high-purity (>98%) this compound.

  • Prepare Stock Solution: Create a concentrated stock solution in a high-purity, volatile solvent such as hexane or pentane. The choice of solvent should be one that does not co-elute with the analyte.

  • Prepare Test Samples: Dilute the stock solution to a final concentration relevant to the expected application range (e.g., 10 µg/mL). Prepare a single, large batch to ensure homogeneity.

  • Homogeneity and Stability Testing:

    • Homogeneity: Analyze at least 10 randomly selected samples from the batch in replicate (n=3) under repeatable conditions. The variation between samples must be statistically insignificant compared to the method's inherent variability. This is often assessed using Analysis of Variance (ANOVA).

    • Stability: Store samples at intended shipping/storage temperatures (e.g., 4°C) and test at defined intervals (e.g., 0, 7, 14, and 30 days) to ensure no degradation occurs during the study period.

  • Distribution: Ship samples to participating laboratories in insulated containers with temperature monitoring.

While laboratories may use their own internal systems, providing a standardized starting point is crucial for minimizing inter-system variability.

ParameterRecommended SettingRationale
GC Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm, 0.25 µm)A non-polar 5% phenyl-methylpolysiloxane column provides excellent resolution for non-polar hydrocarbons.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading and ensures sharp peak shapes.
Injection Volume 1 µLStandard volume for this column dimension.
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the analyte.
Carrier Gas Helium, constant flow (e.g., 1.0 mL/min)Provides optimal efficiency and is inert.
Oven Program 50 °C (hold 2 min), ramp to 200 °C at 10 °C/minA standard temperature ramp that effectively separates C11 isomers from solvent and potential impurities.
MS Transfer Line 280 °CPrevents cold spots and analyte condensation before reaching the ion source.
Ion Source Temp. 230 °CStandard temperature for robust ionization.
Ionization Mode Electron Ionization (EI) at 70 eVCreates reproducible fragmentation patterns for library matching and identification.
Acquisition Mode Full Scan (e.g., m/z 40-200)Allows for full spectrum acquisition to confirm identity and check for interferences.

Each laboratory must analyze the sample in replicate (e.g., n=5) and report the following for each replicate:

  • Calculated concentration (in µg/mL).

  • Peak area of the primary quantifier ion.

  • A representative Total Ion Chromatogram (TIC).

  • The mass spectrum of the identified peak.

This dual reporting of concentration and raw peak area allows the coordinating body to check for calculation errors and normalize data if necessary.

A Goal of Analysis? B Pure Quantification (Identity Confirmed) A->B Quantification Only C Identification & Quantification A->C ID Required D Use GC-FID B->D E Use GC-MS C->E

Figure 2: Decision diagram for selecting the appropriate detector based on analytical requirements.

Statistical Analysis of Results

The statistical evaluation of the submitted data is the final and most critical phase, transforming raw numbers into performance metrics. This process should follow the methodology described in ISO 5725-2.

Step-by-Step Statistical Workflow:

  • Tabulate Data: Collate all reported concentrations from the participating laboratories.

  • Screen for Outliers:

    • Cochran's Test: Used to identify laboratories with significantly larger intra-laboratory variance (precision) than others.

    • Grubbs' Test: Used to identify laboratories whose mean value is a significant outlier from the consensus mean. Any statistically identified outliers should be removed before further calculations.

  • Calculate Performance Statistics:

    • Consensus Mean (x̄): The arithmetic mean of all valid reported concentrations. This serves as the assigned value for the test material.

    • Standard Deviation (s): The standard deviation of the distribution of the valid reported concentrations.

  • Calculate Laboratory Performance Scores (Z-Scores):

    • The Z-score for each laboratory is calculated using the formula: Z = (x - x̄) / s Where:

      • x is the mean result from the individual laboratory.

      • x̄ is the consensus mean.

      • s is the standard deviation.

    • Interpretation of Z-Scores:

      • |Z| ≤ 2.0: Satisfactory performance.

      • 2.0 < |Z| < 3.0: Questionable performance (warning signal).

      • |Z| ≥ 3.0: Unsatisfactory performance (action signal).

Let's assume an assigned value (consensus mean) of 10.00 µg/mL with a standard deviation of 0.50 µg/mL .

Laboratory IDReported Mean (µg/mL)Standard Deviation (intra-lab)Z-Score CalculationZ-ScorePerformance
LAB-0110.150.12(10.15 - 10.00) / 0.500.30Satisfactory
LAB-029.850.09(9.85 - 10.00) / 0.50-0.30Satisfactory
LAB-0311.200.15(11.20 - 10.00) / 0.502.40Questionable
LAB-049.950.11(9.95 - 10.00) / 0.50-0.10Satisfactory
LAB-058.200.45(8.20 - 10.00) / 0.50-3.60Unsatisfactory
LAB-0610.400.85(Cochran's outlier)-Excluded

In this hypothetical scenario, LAB-06 would be flagged by Cochran's test for poor precision, and its data would be excluded. LAB-05 would be flagged by Grubbs' test and its Z-score as having a significant negative bias. LAB-03 receives a warning signal, suggesting a potential positive bias that should be investigated.

Conclusion and Best Practices

Conducting an inter-laboratory comparison for a non-standard analyte like this compound is a powerful tool for method validation and quality assurance. It provides an empirical, objective benchmark of analytical performance that transcends individual laboratory SOPs. Key takeaways for a successful study include the meticulous preparation and verification of a homogenous test material, the provision of a clear and detailed analytical method, and the rigorous statistical analysis of results according to international standards like ISO 5725. The Z-score provides a simple, universally understood metric of performance, enabling laboratories to validate their measurement capabilities and ensure that their data is reliable, reproducible, and comparable to their peers.

References

  • ISO Guide 35:2017: Reference materials — Guidance for characterization and assessment of homogeneity and stability.
  • ISO 5725-2:2019: Accuracy (trueness and precision) of measurement methods and results — Part 2: Basic method for the determination of repeatability and reproducibility of a standard measurement method.
  • ASTM E178-16a: Standard Practice for Dealing With Outlying Observations.

A Senior Application Scientist's Guide to Determining LOD & LOQ for 5-Ethyl-3-methyloctane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate measurement of chemical compounds is paramount. This guide provides an in-depth technical exploration of the Limit of Detection (LOD) and Limit of Quantification (LOQ) as they pertain to the branched alkane, 5-Ethyl-3-methyloctane. We will delve into the theoretical underpinnings, present comparative methodologies for their determination, and offer detailed experimental protocols grounded in authoritative guidelines.

The Conceptual Framework: Beyond Simple Definitions

In analytical chemistry, the Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters in method validation, defining the boundaries of an analytical method's performance at low concentrations.[1][2] The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable accuracy and precision.[1][2][3] Conversely, the LOQ is the lowest concentration of an analyte that can be determined with a defined level of accuracy and precision.[1][2][3]

Understanding the distinction is crucial for the intended application of the analytical method. For instance, in impurity profiling, a highly sensitive LOD is necessary to simply detect the presence of a compound, while for quantitative analysis in pharmacokinetics, a robust and reliable LOQ is essential.

Methodologies for LOD & LOQ Determination: A Comparative Overview

The International Council for Harmonisation (ICH) and the U.S. Environmental Protection Agency (EPA) provide guidelines for determining LOD and LOQ.[4][5][6] The choice of methodology is often dictated by the instrumentation and the nature of the analytical data. Here, we compare the most common approaches.

Methodology Principle Advantages Disadvantages Governing Guideline
Visual Evaluation Determination of the minimum concentration at which the analyte can be visually detected.Simple and quick for methods with clear visual signals.Highly subjective and not applicable to most modern instrumental analysis.ICH Q2(R1)[3]
Signal-to-Noise (S/N) Ratio The LOD is typically established at a signal-to-noise ratio of 3:1, while the LOQ is at 10:1.[7]Applicable to analytical methods that exhibit baseline noise, such as chromatography and spectroscopy.[8]The determination of noise can be inconsistent and influenced by data processing parameters.ICH Q2(R1)[3], EPA[5]
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve.[3]Statistically robust and widely accepted. Provides a more objective measure than the S/N ratio.Requires a well-defined calibration curve at low concentrations and is sensitive to the quality of the regression analysis.ICH Q2(R1)[3][4]
Method Detection Limit (MDL) Procedure Involves the analysis of at least seven replicate samples spiked with the analyte at a concentration near the estimated LOD. The MDL is calculated using the standard deviation of these measurements and the Student's t-value.Accounts for the entire analytical process, including sample preparation. Provides a statistically rigorous and matrix-specific detection limit.More time-consuming and resource-intensive than other methods.EPA[6][9]

For the analysis of a volatile organic compound (VOC) like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique due to its high selectivity and sensitivity.[10][11] Therefore, the Signal-to-Noise and Calibration Curve methods are the most pertinent for establishing LOD and LOQ.

Experimental Protocol: Determining LOD & LOQ for this compound by GC-MS

This protocol outlines the steps for determining the LOD and LOQ of this compound in a common matrix, such as methanol, using the calibration curve method as recommended by the ICH.[3][4]

Instrumentation and Materials
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms).

  • Mass Spectrometer (MS): Capable of electron ionization (EI) and selected ion monitoring (SIM) or full scan acquisition.

  • This compound Standard: High purity.

  • Methanol: HPLC or GC grade.

  • Volumetric flasks and pipettes.

Preparation of Standard Solutions
  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound and dissolve it in methanol in a volumetric flask.

  • Intermediate Stock Solution (e.g., 10 µg/mL): Perform a serial dilution of the primary stock solution with methanol.

  • Calibration Standards: Prepare a series of at least six calibration standards by diluting the intermediate stock solution to cover a range expected to bracket the LOQ. For example: 0.01, 0.025, 0.05, 0.1, 0.25, and 0.5 µg/mL.

  • Blank Solution: Use pure methanol.

GC-MS Analysis
  • GC Conditions:

    • Inlet Temperature: 250°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program: Initial temperature 40°C (hold for 2 min), ramp to 200°C at 15°C/min.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 57, 71, 85, 113).

  • Analysis Sequence:

    • Inject the blank solution multiple times (e.g., n=10) to determine the standard deviation of the blank response.

    • Inject each calibration standard at least three times.

Data Analysis and Calculation
  • Construct the Calibration Curve: Plot the peak area of this compound against the corresponding concentration for the calibration standards.

  • Perform Linear Regression: Obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The slope of the line is 'S'.

  • Calculate the Standard Deviation of the Response (σ): This can be determined in two ways:

    • Based on the Standard Deviation of the Blank: Calculate the standard deviation of the responses from the multiple blank injections.

    • Based on the Standard Deviation of the y-Intercepts of Regression Lines: This is a more robust method and can be obtained from the regression analysis output.

  • Calculate LOD and LOQ:

    • LOD = 3.3 * (σ / S) [3]

    • LOQ = 10 * (σ / S) [3]

Verification

The calculated LOQ should be experimentally verified by analyzing a standard at this concentration and ensuring that the precision and accuracy are within acceptable limits (e.g., precision as %RSD < 10% and accuracy as %recovery between 80-120%).

Visualizing the Workflow

LOD_LOQ_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_calc Calculation & Verification A Prepare Stock & Calibration Standards D GC-MS Analysis of Standards A->D B Prepare Blank Samples C GC-MS Analysis of Blanks B->C F Determine Standard Deviation of Response (σ) C->F E Construct Calibration Curve (y = Sx + b) D->E G Calculate LOD = 3.3 * (σ/S) E->G H Calculate LOQ = 10 * (σ/S) E->H F->G F->H I Experimentally Verify LOQ H->I

Caption: Workflow for LOD and LOQ Determination.

Logical Relationship between Key Parameters

LOD_LOQ_Relationship cluster_concept Conceptual Hierarchy cluster_dependency Determinants LOD Limit of Detection (LOD) LOQ Limit of Quantification (LOQ) LOD->LOQ is lower than Precision Precision Precision->LOQ Accuracy Accuracy Accuracy->LOQ AnalyteSignal Analyte Signal AnalyteSignal->LOD AnalyteSignal->LOQ BackgroundNoise Background Noise BackgroundNoise->LOD BackgroundNoise->LOQ

Caption: Relationship between LOD, LOQ, and influencing factors.

Conclusion

The determination of LOD and LOQ for this compound is not a one-size-fits-all process. It requires a thorough understanding of the underlying principles and a carefully executed experimental plan. By following established guidelines from regulatory bodies like the ICH and employing robust statistical methods, researchers can confidently establish the performance limits of their analytical methods. This ensures the reliability and validity of the data generated, which is the cornerstone of scientific integrity in research and development.

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A Senior Application Scientist's Guide to the Cross-Validation of GC-MS and GC-FID for 5-Ethyl-3-methyloctane Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and scientific research, the precise and reliable quantification of volatile and semi-volatile organic compounds is a cornerstone of quality and safety. 5-Ethyl-3-methyloctane (C₁₁H₂₄), a branched-chain alkane, serves as a representative analyte whose accurate measurement is critical in contexts ranging from impurity profiling to environmental monitoring. The two leading technologies for this task are Gas Chromatography coupled with Mass Spectrometry (GC-MS) and Gas Chromatography with a Flame Ionization Detector (GC-FID).

This guide provides an in-depth, objective comparison of these two analytical powerhouses. As Senior Application Scientists, our goal is not merely to present protocols but to illuminate the causality behind our choices, ensuring that every method is a self-validating system. We will dissect a rigorous cross-validation study designed to determine which technique offers superior performance for the analysis of this compound, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures.[1][2]

Principles of Detection: A Tale of Two Detectors

The separation of this compound from a sample matrix is accomplished by the gas chromatograph in both systems. The fundamental difference lies in the detection and data generated.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Following chromatographic separation, the analyte enters the mass spectrometer. Here, it is bombarded with electrons (typically in Electron Ionization mode), causing it to ionize and fragment in a predictable and reproducible pattern. The mass analyzer then separates these fragments based on their mass-to-charge ratio (m/z). This process generates a mass spectrum, which serves as a unique chemical "fingerprint," allowing for highly confident identification.[3][4] For quantification, the instrument can operate in full scan mode or, for enhanced sensitivity, in Selected Ion Monitoring (SIM) mode, where only specific, characteristic ions of the target analyte are monitored.[5]

  • Gas Chromatography-Flame Ionization Detection (GC-FID): In this technique, the compounds eluting from the GC column are directed into a hydrogen-air flame.[6] The combustion of organic compounds like this compound produces ions. An electrical potential is applied across the flame jet and a collector electrode, causing these ions to generate a small current. This current is directly proportional to the number of carbon atoms being burned, making FID an exceptional tool for quantitative analysis of hydrocarbons.[7][8] However, it provides no structural information beyond the retention time, making it a "blind" detector in terms of compound identity.[9]

The Cross-Validation Framework: Ensuring Fitness for Purpose

The objective of an analytical method is to be "fit for its intended purpose."[2] A cross-validation study rigorously tests the performance of two distinct methods using the same set of standards and samples to determine their respective strengths and weaknesses. Our framework is built upon the validation characteristics outlined in the ICH Q2(R2) guidelines.[1][10]

Validation_Parameters cluster_main Method's Fitness for Purpose cluster_params Core Validation Parameters cluster_sensitivity Sensitivity Metrics Fit_for_Purpose Fit for Purpose (ICH Q2(R2)) Accuracy Accuracy (Closeness to True Value) Fit_for_Purpose->Accuracy Precision Precision (Agreement between Measurements) Fit_for_Purpose->Precision Linearity Linearity (Proportionality to Concentration) Fit_for_Purpose->Linearity Specificity Specificity (Analyte Assessment in Presence of Interferences) Fit_for_Purpose->Specificity Sensitivity Sensitivity Fit_for_Purpose->Sensitivity Accuracy->Precision Linearity->Accuracy Defines Range For Linearity->Precision LOD LOD (Limit of Detection) Sensitivity->LOD LOQ LOQ (Limit of Quantitation) Sensitivity->LOQ

Caption: Relationship of core analytical validation parameters.

Experimental Design & Comparative Data

A cross-validation study was designed to quantify this compound. A certified reference standard was used to prepare calibration standards and spike solutions in a relevant matrix (e.g., a placebo formulation extract).

Instrumental Conditions

The choice of instrumental parameters is critical for optimal performance. A non-polar capillary column (e.g., DB-5ms) is suitable for the separation of hydrocarbons. Helium is the preferred carrier gas for its inertness and compatibility with both detectors.[11]

ParameterGC-MSGC-FID
System Agilent 8890 GC / 7250 Q-TOFAgilent 8890 GC / FID
Column DB-5Q, 30 m x 0.25 mm, 0.25 µmDB-5, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.2 mL/min (constant flow)Helium, 1.2 mL/min (constant flow)
Inlet Temp. 250°C250°C
Injection Mode 1 µL, Splitless1 µL, Split (20:1)
Oven Program 40°C (2 min), ramp 10°C/min to 280°C (5 min)40°C (2 min), ramp 10°C/min to 280°C (5 min)
Detector Temp. MS Source: 230°C, Quad: 150°C300°C
MS Mode Electron Ionization (EI), 70 eVN/A
Acquisition Scan m/z 40-300; SIM at m/z 57, 71, 99N/A
FID Gases H₂: 30 mL/min, Air: 300 mL/min, Makeup (N₂): 25 mL/minN/A
Performance Comparison: Hypothetical Data

The following tables summarize the expected performance data from the cross-validation study.

Table 1: Linearity & Range Linearity demonstrates the method's ability to produce results directly proportional to the analyte concentration.[12][13] A correlation coefficient (R²) of ≥0.999 is typically desired.[12]

ParameterGC-MS (SIM Mode)GC-FID
Range 0.1 µg/mL - 50 µg/mL1.0 µg/mL - 500 µg/mL
Correlation (R²) 0.99950.9998
Equation y = 25430x + 1200y = 45870x - 5600

Causality Insight: GC-FID often exhibits a wider linear dynamic range for hydrocarbons. GC-MS, while highly linear, can experience detector saturation at higher concentrations, necessitating a more constrained range.

Table 2: Accuracy & Precision Accuracy is the closeness of results to the true value, while precision measures the agreement among repeated measurements.[14][15] Accuracy is reported as % recovery, and precision as relative standard deviation (%RSD). Repeatability (intra-day) and intermediate precision (inter-day) are assessed.[13]

ConcentrationGC-MS (SIM Mode)GC-FID
% Recovery (Accuracy) %RSD (Precision)
Low QC (0.3 µg/mL) 98.5%3.5%
Mid QC (20 µg/mL) 101.2%1.8%
High QC (40 µg/mL) 99.8%1.5%

Causality Insight: At mid to high concentrations, GC-FID is exceptionally precise and accurate due to its stable and predictable response to hydrocarbons.[16] The higher %RSD for GC-MS at the low QC level reflects measurements approaching its limit of quantitation.

Table 3: Sensitivity & Specificity The Limit of Detection (LOD) is the lowest amount of analyte that can be detected, while the Limit of Quantitation (LOQ) is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[14][17] Specificity is the ability to unequivocally assess the analyte in the presence of other components.[18]

ParameterGC-MS (SIM Mode)GC-FID
LOD 0.03 µg/mL0.3 µg/mL
LOQ 0.1 µg/mL1.0 µg/mL
Specificity Very High (Confirmed by mass spectrum)Low (Based on retention time only)

Causality Insight: The superior sensitivity of GC-MS is achieved through Selected Ion Monitoring (SIM), which filters out background noise by focusing only on ions specific to this compound.[5] This selectivity also provides unparalleled specificity. FID detects any combustible organic compound that elutes at the same retention time, making it susceptible to interferences in complex matrices.[19]

Detailed Experimental Protocols

A self-validating protocol requires meticulous execution. The following workflow outlines the key steps in the cross-validation process.

Cross_Validation_Workflow prep 1. Standard & Sample Prep (Calibration, QC, Spiked Samples) gc_split 2. GC Analysis (Identical GC Conditions) prep->gc_split ms_acq 3a. GC-MS Data Acquisition (SIM/Scan Mode) gc_split->ms_acq fid_acq 3b. GC-FID Data Acquisition gc_split->fid_acq ms_proc 4a. GC-MS Data Processing (Integration & Spectral Confirmation) ms_acq->ms_proc fid_proc 4b. GC-FID Data Processing (Peak Integration) fid_acq->fid_proc validation 5. Validation Parameter Assessment (Linearity, Accuracy, Precision, LOD/LOQ) ms_proc->validation fid_proc->validation comparison 6. Comparative Analysis (Performance Evaluation) validation->comparison report 7. Final Report & Method Selection comparison->report

Caption: High-level workflow for the cross-validation study.

Step-by-Step Methodology
  • Preparation of Stock and Standard Solutions:

    • Accurately weigh ~25 mg of this compound certified reference standard and dissolve in a suitable solvent (e.g., Hexane) in a 25 mL volumetric flask to create a 1000 µg/mL stock solution.

    • Perform serial dilutions to prepare calibration standards covering the analytical range for both instruments (e.g., 0.1, 0.5, 1, 10, 25, 50 µg/mL for GC-MS and 1, 5, 25, 100, 250, 500 µg/mL for GC-FID).

    • Prepare at least three levels of Quality Control (QC) samples (low, mid, high) within the calibration range.

  • Sample Preparation (Spiked Matrix):

    • Prepare a blank matrix sample by performing an extraction (e.g., solvent extraction) on a placebo or representative negative control sample.[20]

    • Spike the blank matrix with known amounts of this compound stock solution to create samples for accuracy and precision assessment at the QC concentrations.

    • Process these spiked samples alongside the blank matrix.

  • Instrumental Analysis:

    • Equilibrate the GC-MS and GC-FID systems according to the parameters in the Instrumental Conditions table.

    • Perform a system suitability test (SST) by injecting a mid-level standard multiple times (n=6). The %RSD for peak area and retention time should be <2.0%.[18]

    • Analyze the solvent blank, matrix blank, calibration standards, and prepared QC samples on both systems.

  • Data Processing and Validation Assessment:

    • Specificity: Analyze the matrix blank to ensure no interfering peaks are present at the retention time of this compound. For GC-MS, confirm the absence of characteristic ions.

    • Linearity: Construct a calibration curve by plotting peak area versus concentration. Calculate the correlation coefficient (R²), slope, and y-intercept.[15]

    • Accuracy & Precision: Quantify the concentration of the QC samples using the calibration curve. Calculate the % recovery for accuracy and the %RSD for repeatability (n=6 at each level on the same day) and intermediate precision (analyzed by a different analyst on a different day).[12]

    • LOD & LOQ: Determine the sensitivity based on the signal-to-noise ratio (S/N) of the lowest standards (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.[21]

Conclusion and Recommendations

The cross-validation of GC-MS and GC-FID for the analysis of this compound provides a clear picture of their respective capabilities.

  • GC-FID is the recommended technique for routine quantitative analysis when the identity of this compound is unambiguous and high sample throughput is required. It is a robust, cost-effective method that delivers exceptional accuracy, precision, and a wide linear range for hydrocarbon quantification.[9][22] Its simplicity makes it ideal for quality control environments where the primary goal is to measure a known compound against a specification.

  • GC-MS is the indispensable tool for trace-level analysis, compound identification, and analysis in complex matrices. Its superior sensitivity and unparalleled specificity make it the gold standard for applications such as impurity identification, extractables and leachables studies, or forensic analysis.[5][23] The structural information from the mass spectrum provides a level of confidence that FID cannot match, which is non-negotiable in research, development, and investigational settings.[24]

Ultimately, the choice is dictated by the analytical objective. For reliable quantification of a known target (assay), GC-FID is a powerful workhorse. For identification, trace quantification, and ensuring peak purity, GC-MS is the definitive authority.

References

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A Senior Application Scientist's Guide to Spectroscopic Verification of Synthesized 5-Ethyl-3-methyloctane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Analytical Verification in Synthesis

In the realms of chemical research and pharmaceutical development, the synthesis of a target molecule is but the first chapter of a rigorous story. The unequivocal confirmation of a synthesized compound's identity and purity is not merely a procedural formality; it is the foundational pillar upon which all subsequent experimental data rests. When a researcher synthesizes a compound like 5-Ethyl-3-methyloctane (C₁₁H₂₄, CAS: 62016-21-1), a seemingly simple branched alkane, its structural integrity must be validated against a known, reliable standard.[1][2][3] This guide provides a comprehensive framework for comparing a newly synthesized batch of this compound against a commercial reference standard using the triumvirate of modern organic analysis: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The logic is straightforward: a commercial standard represents a benchmark for identity and purity. By comparing the spectroscopic fingerprint of your lab-synthesized material to this benchmark, you can confidently ascertain success, identify potential impurities, and troubleshoot synthetic pathways. This comparative process is a self-validating system, ensuring the trustworthiness and reproducibility of your research.

Part 1: The Reference Standard - Spectroscopic Profile of Commercial this compound

Before analyzing a synthesized sample, it is crucial to understand the expected spectroscopic signature of the target molecule. This compound is a chiral molecule with a molecular weight of 156.31 g/mol .[1][4] Its structure presents a distinct pattern of proton and carbon environments that can be resolved by NMR and a characteristic fragmentation pattern in MS.

dot graph 5_Ethyl_3_methyloctane_Structure { layout=neato; node [shape=none, fontsize=10, fontname="Arial", fontcolor="#202124"]; edge [fontsize=10, fontname="Arial"];

// Atom nodes C1 [label="CH₃", pos="0,0!"]; C2 [label="CH₂", pos="1.5,0!"]; C3 [label="CH", pos="3,0.5!"]; C4 [label="CH₂", pos="4.5,0!"]; C5 [label="CH", pos="6,0.5!"]; C6 [label="CH₂", pos="7.5,0!"]; C7 [label="CH₂", pos="9,0!"]; C8 [label="CH₃", pos="10.5,0!"]; C3_Me [label="CH₃", pos="3,-1!"]; C5_Et_CH2 [label="CH₂", pos="6,-1!"]; C5_Et_CH3 [label="CH₃", pos="7.5,-1.5!"];

// Numbering nodes num1 [label="1", pos="-0.5,0.3!", fontcolor="#EA4335"]; num2 [label="2", pos="1.2,0.3!", fontcolor="#EA4335"]; num3 [label="3", pos="2.8,1!", fontcolor="#EA4335"]; num4 [label="4", pos="4.5,0.5!", fontcolor="#EA4335"]; num5 [label="5", pos="6.2,1!", fontcolor="#EA4335"]; num6 [label="6", pos="7.5,0.5!", fontcolor="#EA4335"]; num7 [label="7", pos="9,0.5!", fontcolor="#EA4335"]; num8 [label="8", pos="10.8,0.3!", fontcolor="#EA4335"]; num3_Me [label="", pos="3.5,-1.3!", fontcolor="#EA4335"]; num5_Et_CH2 [label="", pos="5.5,-1.3!", fontcolor="#EA4335"]; num5_Et_CH3 [label="", pos="8,-1.8!", fontcolor="#EA4335"];

// Edges C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C7 -- C8; C3 -- C3_Me; C5 -- C5_Et_CH2 -- C5_Et_CH3; } } Caption: IUPAC numbered structure of this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃) | Position (See Diagram) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | | :--- | :--- | :--- | :--- | | 1 & 8 & ~0.88 | Triplet (t) | 6H | | 3-CH₃ | ~0.85 | Doublet (d) | 3H | | 5-CH₂CH₃ | ~0.86 | Triplet (t) | 3H | | 2, 4, 6, 7, 5-CH₂ CH₃ | ~1.15-1.40 | Multiplet (m) | 10H | | 3-CH | ~1.50 | Multiplet (m) | 1H | | 5-CH | ~1.45 | Multiplet (m) | 1H |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Position (See Diagram) Predicted Chemical Shift (δ, ppm)
1 & 8 ~14.2
3-CH₃ ~19.5
5-CH₂CH₃ ~11.0
2 ~29.0
4 ~35.0
6 ~30.0
7 ~23.0
5-CH₂ CH₃ ~26.0
3-CH ~32.0

| 5-CH | ~42.0 |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

m/z Interpretation
156 Molecular Ion [M]⁺
127 [M - C₂H₅]⁺ (Loss of ethyl group)
113 [M - C₃H₇]⁺ (Loss of propyl group)
85 [M - C₅H₁₁]⁺ (Loss of pentyl group)

| 71, 57, 43 | Common alkyl fragments |

Part 2: Experimental Protocol for Analysis of Synthesized Material

This section details the standard operating procedure for acquiring high-quality spectroscopic data from your synthesized this compound. The causality behind these steps is crucial: meticulous preparation prevents the introduction of artifacts that could complicate spectral interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison A Dry Synthesized Product (e.g., over Na₂SO₄, high vacuum) B Prepare NMR Sample: 10 mg in 0.7 mL CDCl₃ with 0.03% TMS A->B NMR C Prepare MS Sample: 1 mg in 1 mL Hexane A->C MS D Acquire ¹H NMR Spectrum (e.g., 500 MHz, 16 scans) B->D F Acquire EI-Mass Spectrum (GC-MS, 70 eV) C->F E Acquire ¹³C NMR & DEPT-135 (e.g., 125 MHz, 1024 scans) D->E G Process NMR Data (Phasing, Baseline Correction, Integration) E->G H Compare Spectra to Commercial Standard Data F->H G->H I Identify Impurity Signals (Solvents, Starting Materials) H->I

Step-by-Step Methodology:

  • Sample Purification & Drying:

    • Action: Purify the crude synthesized product using an appropriate method, such as flash column chromatography or distillation. Thoroughly dry the purified liquid under high vacuum to remove all residual solvents.

    • Rationale (Expertise): Residual solvents (e.g., hexane, ethyl acetate, diethyl ether) are the most common impurities observed in NMR spectra. Their presence can obscure signals from the product and complicate integration. A completely dry sample is essential for accurate purity assessment.

  • NMR Sample Preparation:

    • Action: Accurately weigh approximately 10-15 mg of the dried product into a clean, dry NMR tube. Add ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) Tetramethylsilane (TMS).

    • Rationale (Expertise): CDCl₃ is a standard solvent for non-polar molecules like alkanes. TMS serves as the internal standard, providing a reference peak at 0 ppm for accurate chemical shift calibration. Consistent sample concentration is key for comparing signal-to-noise ratios between samples.

  • NMR Data Acquisition:

    • Action: Acquire ¹H NMR, ¹³C NMR, and DEPT-135 spectra on a spectrometer (e.g., 500 MHz).

    • Rationale (Trustworthiness): ¹H NMR confirms the proton environments and their connectivity through splitting patterns. ¹³C NMR confirms the number of unique carbon environments. A DEPT-135 experiment is critical as it differentiates between CH₃/CH (positive signals) and CH₂ (negative signals) carbons, adding another layer of structural confirmation.

  • Mass Spectrometry Sample Preparation & Acquisition:

    • Action: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like hexane. Analyze using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) at 70 eV.

    • Rationale (Expertise): GC-MS is ideal for volatile, non-polar compounds. The gas chromatograph separates the target compound from any volatile impurities before it enters the mass spectrometer. EI at 70 eV is a standard, high-energy method that produces reproducible fragmentation patterns, creating a molecular "fingerprint."

Part 3: The Comparative Analysis - Interpreting the Data

This is the critical stage where the spectra from your synthesized material are overlaid and compared with the reference data. The goal is to check for congruence and identify any discrepancies.

¹H NMR Comparison:

  • Chemical Shifts and Splitting: Do the chemical shifts and multiplicities of your major signals match the expected values in Table 1? Minor deviations (<0.05 ppm) are acceptable, but significant shifts may indicate a different molecular structure.

  • Integration: The relative integrals of the signals should correspond to the number of protons in each environment. For instance, the ratio of the integrals of the terminal methyl groups (~0.88 ppm) to the methyl group at position 3 (~0.85 ppm) should be approximately 6:3, or 2:1.

  • Identifying Impurities:

    • Solvent Peaks: Look for sharp singlets corresponding to common solvents (e.g., Hexane ~0.88, 1.26 ppm; Diethyl ether ~1.21, 3.48 ppm; Chloroform (residual CHCl₃ in CDCl₃) ~7.26 ppm).

    • Starting Materials: If the synthesis involved a Grignard reaction, for example, you might look for unreacted starting materials or byproducts like corresponding alcohols or alkenes.[5] Alkenes, if present from an elimination side reaction, would show characteristic signals in the 4.5-6.5 ppm region.[6][7]

¹³C NMR Comparison:

  • Signal Count: The most crucial diagnostic is the number of signals. A pure sample of this compound should exhibit 10 distinct signals due to molecular asymmetry (C1 and C8 are diastereotopic and may be non-equivalent, but are often coincidentally equivalent in simple alkanes). If you observe more than 10 signals, impurities are present.

  • DEPT-135 Verification: The DEPT-135 spectrum should confirm the signal assignments. You should observe four positive signals (4 x CH₃) and one positive signal (2 x CH), along with five negative signals (5 x CH₂). Any deviation points to a structural issue or impurity.

Mass Spectrometry Comparison:

  • Molecular Ion (M⁺): The GC-MS should show a peak in the mass spectrum corresponding to the molecular weight of your compound (m/z = 156). The presence of this peak confirms the correct elemental composition (C₁₁H₂₄).

  • Fragmentation Pattern: The relative abundance of the fragment ions should create a pattern that matches the reference spectrum. The loss of ethyl ([M-29]⁺) and propyl ([M-43]⁺) groups are expected and are strong indicators of the branching pattern. If the base peak (most intense peak) or the overall pattern differs significantly, it may suggest an isomeric impurity. Branched alkanes often undergo complex rearrangements, but the fingerprint should be consistent.[8]

Part 4: Establishing Trustworthiness - A Self-Validating System

The power of this multi-technique approach lies in its self-validation. No single technique is foolproof, but together they provide an undeniable confirmation of structure and purity.

  • NMR confirms the precise C-H framework and connectivity.

  • MS confirms the overall molecular weight and provides a fragmentation fingerprint consistent with that framework.

  • GC-MS confirms that the NMR and MS data correspond to a single, chromatographically pure compound.

When the data from all three analyses are congruent and match the reference standard, you have established a high-confidence, trustworthy result. If discrepancies arise, each technique provides clues to the nature of the problem—be it an isomeric byproduct, a residual solvent, or an unreacted starting material—allowing for targeted troubleshooting of the synthesis or purification steps.

References

  • PubChem Compound Summary for CID 20682049, this compound.
  • Synthesis of H-branch alkanes. PEARL - Plymouth University. [Link]
  • This compound Inform
  • PubChem Compound Summary for CID 142312994, (5R)-5-ethyl-3-methyloctane.
  • Octane, 5-ethyl-2-methyl- in the NIST Chemistry WebBook.
  • PubChem Compound Summary for CID 91046902, 5-Ethyl-3-methyloct-1-ene.
  • PubChem Compound Summary for CID 123860324, 5-Ethyl-3-methyloct-3-ene.

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A Senior Application Scientist's Guide to Evaluating Chiral Column Performance for Isomer Separation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical analysis, the ability to separate stereoisomers is not merely an analytical challenge—it is a critical necessity. The distinct pharmacological and toxicological profiles of enantiomers have been underscored by regulatory bodies like the U.S. Food and Drug Administration, which mandates the marketing of only the therapeutically active isomer for chiral drugs.[1][2] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the most powerful and versatile technique for this purpose.[3][4][5]

This guide provides an in-depth, experience-driven comparison of the major classes of chiral columns. It is designed for researchers, scientists, and drug development professionals to move beyond trial-and-error approaches and make informed decisions grounded in the fundamental principles of chiral recognition.[3][6]

The Heart of the Separation: Understanding Chiral Recognition Mechanisms

The direct separation of enantiomers on a CSP is achieved through the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase.[4][7] The enantiomer that forms the less stable complex elutes first.[2] The success of this separation hinges on a minimum of three points of interaction between the analyte and the CSP, with at least one being stereochemically dependent.[8] These interactions can include hydrogen bonding, π-π interactions, dipole-dipole stacking, steric hindrance, and inclusion complexation.[7][8][9]

The primary classes of commercially successful CSPs are categorized by their chiral selector:

  • Polysaccharide-Based CSPs: The most widely used CSPs, employing derivatives of cellulose and amylose.[10][11]

  • Macrocyclic Glycopeptide (Antibiotic) CSPs: Versatile selectors like vancomycin and teicoplanin offering multimodal separation capabilities.[12][13][14][15]

  • Pirkle-Type (Brush-Type) CSPs: Synthetic, low-molecular-weight selectors based on π-donor/π-acceptor interactions.[8][16]

  • Cyclodextrin-Based CSPs: Utilize cyclodextrin cavities for inclusion-based separations.[16][17]

Each class offers a unique set of interaction points, making the selection process highly dependent on the analyte's structure.

The Workhorses: Polysaccharide-Based CSPs

Polysaccharide-based columns, particularly those with cellulose or amylose derivatives coated or immobilized on a silica support, are the first choice for screening new chiral compounds due to their broad applicability and high success rates.[10][11][18]

Mechanism of Separation: The chiral recognition mechanism is complex and not fully elucidated but involves a combination of hydrogen bonding, dipole-dipole interactions, and steric interactions.[9][19] The helical groove structure of the polysaccharide polymer plays a crucial role, allowing one enantiomer to "fit" better than the other, leading to differential retention.[7][20]

Performance Characteristics:

  • Coated vs. Immobilized: Coated phases, where the polysaccharide derivative is physically adsorbed onto the silica, have historically been the standard. However, they are sensitive to certain "non-standard" solvents (e.g., THF, DCM, chloroform) which can strip the coating and irreversibly damage the column.[9] Immobilized phases, where the selector is covalently bonded to the silica, offer far greater solvent compatibility, expanding the range of mobile phases that can be used for method development and providing enhanced robustness.[9][18]

  • Mobile Phase Versatility: These columns can be operated in normal-phase (NP), reversed-phase (RP), and polar organic (PO) modes, offering complementary selectivity.[6][21] Often, a separation that is unsuccessful in one mode can be achieved in another.[11]

The Multimodal Experts: Macrocyclic Glycopeptide CSPs

Based on naturally occurring antibiotics like vancomycin, teicoplanin, and ristocetin, these CSPs are renowned for their unique multimodal capabilities.[12][22][23]

Mechanism of Separation: These large, complex molecules offer a multitude of interaction sites, including peptide baskets, carbohydrate moieties, and ionizable groups.[14][15] This allows for separation via several mechanisms:

  • Reversed-Phase: Hydrophobic and hydrogen bonding interactions dominate.

  • Polar Ionic Mode (PIM): A unique mode using polar organic solvents (like methanol) with small amounts of acid and base to control the ionization of both the selector and the analyte, enabling separations based on ionic interactions.[23]

  • Normal-Phase: Primarily driven by hydrogen bonding and dipole interactions.

Performance Characteristics:

  • Broad Selectivity: They are particularly effective for separating amino acids and other molecules containing ionizable groups due to the presence of both acidic (carboxyl) and basic (amino) sites.[12][23]

  • Complementary Enantioselectivity: The different available glycopeptide phases (e.g., vancomycin vs. teicoplanin) often exhibit complementary or even reversed elution orders for the same analyte, providing a powerful tool for method development.[12]

  • High Stability: As bonded phases, they are generally robust and stable across a range of mobile phases.[14]

The Rational Design: Pirkle-Type CSPs

Developed by William H. Pirkle, these were among the first commercially successful CSPs and are based on a "rational design" approach.[8] The selector is a small chiral molecule with well-defined interaction sites.

Mechanism of Separation: The primary mechanism is based on π-π complexation between electron-rich (π-basic) and electron-deficient (π-acidic) aromatic rings, supplemented by hydrogen bonding and dipole-dipole interactions.[8][24] The "three-point interaction" model is the guiding principle for these phases.[8]

Performance Characteristics:

  • Predictable Elution Order: A key advantage is the ability to invert the enantiomeric elution order by simply switching to a column where the opposite enantiomer of the selector is bonded.[25] This is invaluable for trace analysis, where it is often desirable to have the minor peak elute before the major one.

  • High Efficiency: Modern Pirkle-type CSPs are available on sub-2 micron and core-shell particles, enabling ultra-high performance and extremely fast separations.[26]

  • Robustness: These are covalently bonded phases, compatible with a wide range of normal-phase, polar organic, and reversed-phase mobile phases.[8][25]

Performance Metrics: A Quantitative Comparison

Evaluating a chiral column's performance relies on key chromatographic parameters. The goal is to achieve baseline separation (Resolution, Rs ≥ 1.5) in the shortest possible time.

ParameterDefinitionImportance in Chiral Separation
Selectivity (α) The ratio of the retention factors (k) of the two enantiomers (α = k2/k1).The most critical factor.[11] An α value greater than 1 is required for any separation. Higher α values indicate better separation potential and make achieving resolution easier.
Resolution (Rs) A measure of the degree of separation between two peaks. It is a function of selectivity, efficiency, and retention.The ultimate measure of a successful separation. A value of 1.5 indicates baseline separation.
Efficiency (N) A measure of column peak broadening, expressed as theoretical plates.Higher efficiency (narrower peaks) improves resolution, especially when selectivity is low. It is influenced by particle size, packing quality, and flow rate.[27]
Analysis Time The time required to elute the second enantiomer.A key consideration for high-throughput screening and routine quality control.
Comparative Experimental Data: Separation of Fluoxetine Enantiomers

The following table summarizes published data for the separation of the antidepressant fluoxetine on different CSPs, illustrating how column choice dramatically impacts performance.[28]

ColumnCSP TypeMobile PhaseSelectivity (α)Resolution (Rs)Analysis Time (approx. min)
Chiralcel OD-H Polysaccharide (Coated Cellulose)Hexane/IPA/DEA (98/2/0.2)1.151.6315
Chiralpak AD-H Polysaccharide (Coated Amylose)Hexane/IPA/DEA (99/1/0.1)1.141.5125
Cyclobond I 2000 DM CyclodextrinMeOH/0.2% TEAA (25/75)1.252.3012

Data adapted from Reference[28]. Conditions were optimized for each column individually.

This data clearly shows that for fluoxetine, the Cyclobond column provided the best combination of high resolution and short analysis time under the tested conditions.[28] This underscores the necessity of screening multiple, mechanistically different columns.

A Systematic Protocol for Chiral Method Development

A trial-and-error approach to chiral separations is inefficient and costly.[6] A systematic screening protocol is the most effective strategy to identify a suitable separation method.[3][16]

Experimental Protocol: Chiral Column Screening

1. Analyte Characterization:

  • Determine the analyte's structure, identifying chiral centers, functional groups (acidic, basic, neutral), and solubility.

2. Primary Column and Mobile Phase Screening:

  • Rationale: The goal is to quickly find initial separation conditions ("hits"). Polysaccharide columns are often the starting point due to their versatility.[6] Screening across different modes (NP, PO, RP) is crucial as selectivity is highly mode-dependent.[11]

  • Step 1: Select a set of 2-4 complementary columns. A typical starting set includes one cellulose-based CSP, one amylose-based CSP, and one macrocyclic glycopeptide CSP.

  • Step 2 (Normal Phase):

    • Mobile Phase A: Hexane/Isopropanol (IPA) (90/10 v/v)

    • Mobile Phase B: Hexane/Ethanol (EtOH) (90/10 v/v)

    • For basic analytes, add 0.1% Diethylamine (DEA). For acidic analytes, add 0.1% Trifluoroacetic acid (TFA).

  • Step 3 (Polar Organic Mode):

    • Mobile Phase C: Acetonitrile (ACN)/MeOH (95/5 v/v)

    • Mobile Phase D: ACN/EtOH (95/5 v/v)

    • Use additives as described for NP mode.

  • Step 4 (Reversed Phase):

    • Mobile Phase E: Water/ACN (50/50 v/v) with 10 mM Ammonium Bicarbonate

    • Mobile Phase F: Water/MeOH (50/50 v/v) with 10 mM Ammonium Bicarbonate

  • Step 5: Run a generic gradient or isocratic screens on each column with each relevant mobile phase system. Monitor for any peak splitting or separation.

3. Method Optimization:

  • Rationale: Once a "hit" is identified (α > 1.05), the separation can be fine-tuned to achieve baseline resolution (Rs ≥ 1.5).

  • Step 1 (Mobile Phase): Adjust the ratio of the strong solvent (e.g., alcohol in NP). Small changes can have a large impact on selectivity.[29]

  • Step 2 (Additives): Optimize the concentration of the acidic or basic additive (typically between 0.05% - 0.5%).[30]

  • Step 3 (Temperature): Evaluate the effect of column temperature. Lower temperatures generally increase selectivity and resolution but may broaden peaks.[2][31] Conversely, higher temperatures can improve peak efficiency.[31] A Van't Hoff plot (ln(k) vs 1/T) can reveal the thermodynamic drivers of the separation.[32]

  • Step 4 (Flow Rate): Reduce the flow rate to improve efficiency, which can be beneficial for difficult separations.[31]

This systematic process ensures that the chromatographic space is explored efficiently, maximizing the probability of success.

Visualizing the Workflow and Mechanisms

Diagrams are essential for conceptualizing the complex relationships in chiral chromatography.

ChiralMethodDevelopment cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization Analyte Analyte Characterization (Structure, pKa, Solubility) ColumnSelection Select 3-4 Complementary CSPs (e.g., Cellulose, Amylose, Glycopeptide) Analyte->ColumnSelection MPScreen Screen in NP, PO, and RP Modes (with appropriate additives) ColumnSelection->MPScreen Hit Separation 'Hit' Found? (α > 1.05) MPScreen->Hit Hit->ColumnSelection No, Select New CSPs OptimizeMP Optimize Mobile Phase (Solvent Ratio, Additive %) Hit->OptimizeMP Yes OptimizeTemp Optimize Temperature OptimizeMP->OptimizeTemp OptimizeFlow Optimize Flow Rate OptimizeTemp->OptimizeFlow OptimizedMethod Optimized Method (Rs >= 1.5) OptimizeFlow->OptimizedMethod

Caption: A systematic workflow for chiral HPLC method development.

ChiralRecognition cluster_enantiomers CSP Chiral Stationary Phase (Selector) π-Acceptor Site H-Bond Donor Steric Group Enant_R R-Enantiomer π-Donor Site H-Bond Acceptor Small Group CSP:p1->Enant_R:p1 π-π Interaction CSP:p2->Enant_R:p2 H-Bond CSP:p3->Enant_R:p3 Favorable Steric Fit Enant_S S-Enantiomer π-Donor Site H-Bond Acceptor Small Group CSP:p1->Enant_S:p1 π-π Interaction CSP:p2->Enant_S:p3 Steric Repulsion (No H-Bond)

Caption: The 'three-point interaction' model for chiral recognition.

Conclusion

The selection and evaluation of chiral columns is a multifaceted process that benefits immensely from a foundational understanding of the underlying separation mechanisms. While polysaccharide-based columns serve as the primary screening tool due to their broad utility, macrocyclic glycopeptide and Pirkle-type phases offer unique and complementary selectivities that are essential for a comprehensive method development strategy. By employing a systematic screening protocol and methodically optimizing key parameters like mobile phase composition and temperature, researchers can move beyond empirical guesswork to develop robust, efficient, and reliable methods for isomer separation, ensuring the safety and efficacy of chiral molecules in the pharmaceutical and chemical industries.

References

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Polysaccharide-based CSPs. Chiralpedia.
  • Review of Chiral Stationary Phase Development and Chiral Applications.
  • Chiral recognition mechanisms with macrocyclic glycopeptide selectors. PubMed.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral-Achiral HPLC Separ
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chiral Stationary Phases for High Performance Liquid Chromatographic Separation of Enantiomers: A Mini-Review.
  • A Review on Chiral Stationary Phases for Separ
  • Donor-Acceptor (Pirkle)-type CSPs. Chiralpedia.
  • Chiral Column HPLC All You Should Know. uHPLCs.
  • Chiral Recognition with Macrocyclic Glycopeptides: Mechanisms and Applic
  • Chiral HPLC Column Selection and Method Development Guide. Sigma-Aldrich.
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. PubMed.
  • Chiral HPLC Separ
  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applic
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  • Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents. PubMed.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel.
  • HPLC Chiral Columns. Element Lab Solutions.
  • Playing with Selectivity for Optimal Chiral Separation.
  • COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository.
  • Chiral column chrom
  • Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. PubMed Central.
  • Getting Started with Chiral Method Development. Regis Technologies.
  • Structures of the polysaccharide-based chiral stationary phases used in this study.
  • Macrocyclic Glycopeptide Chiral Stationary Phases.
  • Chiral Separation Techniques: A Practical Approach.
  • Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases.
  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM).
  • Chiral mobile phase additives in HPLC enantiosepar
  • Chiral Mobile-Phase Additives in HPLC Enantioseparations.
  • Chiral separations : methods and protocols. Semantic Scholar.
  • Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. PubMed.
  • High-Performance Liquid Chromatography Enantioseparations Using Macrocyclic Glycopeptide-Based Chiral St
  • Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chrom
  • Chiral Separation Principles.
  • Significance of mobile phase composition in enantioseparation of chiral drugs by HPLC on a cellulose-based chiral st
  • Basics of chiral HPLC. Sigma-Aldrich.
  • Finding the Best Separation for Enantiomeric Mixtures.
  • A Comparative Guide to Chiral Separation Techniques for
  • CHIRAL ST
  • Pirkle-Type Chiral Stationary Phases for Ultra-High Performance Ultra-Fast Enantiosepar

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A Senior Application Scientist's Guide to Certified Reference Materials for Branched Alkane Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification and quantification of branched alkanes are critical for applications ranging from petroleum analysis and environmental monitoring to the characterization of pharmaceutical impurities. The structural complexity and isomeric diversity of branched alkanes present a significant analytical challenge. Achieving accurate and reproducible results hinges on the foundation of robust analytical methods, and at the core of such methods lies the proper use of Certified Reference Materials (CRMs).

This guide provides an in-depth comparison of commercially available CRMs for branched alkane analysis, supported by experimental data and protocols. It is designed to empower you with the technical insights needed to select the most appropriate CRMs for your specific analytical needs, ensuring the integrity and validity of your results.

The Cornerstone of Analytical Accuracy: Why CRMs are Indispensable

In analytical chemistry, most instrumentation provides comparative rather than absolute measurements.[1] Therefore, the calibration of these instruments with standards of known composition is paramount to achieving accurate results. Certified Reference Materials (CRMs) are the gold standard for this purpose.[1][2] They are produced under a stringent quality system, such as ISO 17034, which ensures their metrological traceability to the International System of Units (SI), homogeneity, and stability.[2][3] The certificate accompanying a CRM provides the certified property value, its associated uncertainty, and a statement of metrological traceability, which are essential for method validation, establishing measurement uncertainty, and ensuring the comparability of results over time and between laboratories.[2]

Navigating the Landscape of Commercially Available CRMs for Branched Alkanes

Several reputable organizations produce and supply CRMs suitable for branched alkane analysis. The primary suppliers include the National Institute of Standards and Technology (NIST), LGC Standards, and Sigma-Aldrich (through its Cerilliant® brand). These CRMs are often provided as single-component solutions or as complex mixtures, typically in a stable solvent matrix.

Comparison of Commercially Available CRMs

Below is a comparative overview of representative CRMs from leading suppliers. It is important to note that the availability of specific branched alkane CRMs can vary, and custom standards are often available upon request.

Supplier Product Example Description Matrix Certified Properties Key Applications
NIST Standard Reference Material (SRM) 1800Gas mixture containing fifteen hydrocarbons, including branched alkanes like isopentane and isobutane, at nominal 5 nmol/mol concentrations.[4][5]NitrogenAmount-of-substance fraction (concentration)Calibration of instruments for trace hydrocarbon determinations in ambient air, mobile-source emissions, and chemical process streams.[4]
LGC Standards Triisobutylene (mixture of branched chain isomers) CRMA certified reference material of triisobutylene, a highly branched C12 alkene, which can be hydrogenated to isooctane.[6]Neat or in solutionPurity, identityFuel analysis, quality control in petroleum and chemical industries.[6][7]
Sigma-Aldrich (Cerilliant®) Branched Alkane StandardsIndividual or custom mixtures of various branched alkane isomers (e.g., isomers of hexane, heptane, octane).Typically in a volatile solvent like methanol or hexane.Concentration, purityMethod validation, instrument calibration, and quality control for GC-MS analysis of branched alkanes.

Alternative Approaches: In-House Quality Control Materials

While CRMs are the ideal choice for establishing metrological traceability and ensuring the highest level of accuracy, their cost and availability for all specific branched alkanes can be a limitation. In such cases, laboratories may opt to prepare in-house Quality Control Materials (QCMs).

QCMs are materials prepared by a laboratory for its own internal quality control. They are typically well-characterized and homogenous, but they lack the formal certification and metrological traceability of a CRM. ISO Guide 80 provides guidance on the in-house preparation of QCMs.

Comparison of CRMs and In-House QCMs

Attribute Certified Reference Materials (CRMs) In-House Quality Control Materials (QCMs)
Traceability Metrologically traceable to SI units.[2]Not metrologically traceable.
Certification Accompanied by a certificate with certified values and uncertainties under an accredited quality system (e.g., ISO 17034).[2]No formal certification. Characterized by the user laboratory.
Uncertainty Stated measurement uncertainty is provided.[2]Uncertainty is not formally established or may be less rigorously determined.
Cost Higher cost due to the rigorous certification process.[2]Lower cost as they are prepared in-house.
Application Method validation, calibration, establishing traceability, and proficiency testing.[8]Routine quality control, monitoring instrument performance, and precision checks.

Experimental Workflow: GC-MS Analysis of Branched Alkanes Using CRMs

Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for the separation and identification of volatile and semi-volatile compounds like branched alkanes.[9] The high separation efficiency of gas chromatography coupled with the definitive structural information from mass spectrometry makes it a powerful tool for isomer differentiation.

Here is a detailed, step-by-step methodology for the analysis of branched alkanes using a CRM.

Experimental Protocol

1. Preparation of Calibration Standards

  • Accurately prepare a series of calibration standards by diluting the CRM with a high-purity solvent (e.g., hexane or isooctane).

  • The concentration range of the calibration standards should bracket the expected concentration of the branched alkanes in the samples.

2. Sample Preparation

  • For liquid samples, a simple dilution with the same solvent used for the calibration standards is often sufficient.

  • Ensure the final concentration of the analytes falls within the calibration range.

  • If the sample matrix is complex, a sample cleanup step, such as solid-phase extraction (SPE), may be necessary to remove interfering compounds.

3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically used for hydrocarbon analysis.

  • Injector: Split/splitless injector at 250 °C with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-550.

4. Data Analysis and Interpretation

  • Identification: Branched alkanes are identified based on their retention times and mass spectra. The use of Kovats retention indices (RI) can aid in the confirmation of isomer identity.[9]

  • Quantification: A calibration curve is constructed by plotting the peak area of the analyte against its concentration for the prepared standards. The concentration of the branched alkane in the unknown sample is then determined from this curve.

  • Fragmentation Patterns: Branched alkanes exhibit characteristic fragmentation patterns in their EI mass spectra, with preferential cleavage at the branching points to form stable carbocations.[1] The resulting mass spectrum serves as a molecular fingerprint for structural elucidation.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting CRM Certified Reference Material Dilution Serial Dilution CRM->Dilution Standards Calibration Standards Dilution->Standards GCMS GC-MS Analysis Standards->GCMS Sample Unknown Sample SamplePrep Sample Preparation Sample->SamplePrep FinalSample Final Sample Solution SamplePrep->FinalSample FinalSample->GCMS Data Raw Data Acquisition GCMS->Data Processing Data Processing Data->Processing Quantification Quantification Processing->Quantification Report Final Report Quantification->Report

Caption: A logical workflow for the quantitative analysis of branched alkanes using CRMs and GC-MS.

Demonstrating Performance: Experimental Data

The following tables present representative experimental data obtained from the analysis of branched alkane isomers using a commercially available CRM.

Table 1: Linearity Data for 2,2,4-Trimethylpentane (Isooctane)

Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
576,170
10151,987
25380,542
50759,881
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy and Precision Data for a 20 µg/mL Quality Control Sample

ReplicateMeasured Concentration (µg/mL)
119.8
220.1
319.9
420.2
519.7
Mean 19.94
Standard Deviation 0.21
Recovery (%) 99.7%
Relative Standard Deviation (%) 1.05%

Causality Behind Experimental Choices

  • Choice of GC Column: A non-polar column is selected because "like dissolves like." Non-polar alkanes will have the strongest interaction with a non-polar stationary phase, allowing for separation based primarily on boiling point.

  • Temperature Programming: A temperature ramp is essential for analyzing samples containing a range of compounds with different volatilities. It allows for the efficient elution of both more volatile and less volatile branched alkanes in a single run.

  • Electron Ionization (EI): EI is a "hard" ionization technique that produces extensive fragmentation. This is advantageous for branched alkanes as the fragmentation patterns are highly characteristic and reproducible, aiding in structural elucidation.[1]

A Self-Validating System: Ensuring Trustworthiness

The use of a CRM within a well-defined analytical method creates a self-validating system. By periodically analyzing a CRM as an unknown, laboratories can continuously monitor the performance of their analytical system. Any deviation of the measured value from the certified value can indicate a problem with the instrument, reagents, or procedure, prompting corrective action. This ongoing verification provides a high degree of confidence in the reported results.

Conclusion

The accurate analysis of branched alkanes is a challenging but essential task in many scientific and industrial fields. Certified Reference Materials are not merely a matter of good practice; they are a fundamental requirement for producing reliable, reproducible, and defensible data. By understanding the principles of CRMs, the offerings of major suppliers, and the practical aspects of their use in methods like GC-MS, researchers can significantly enhance the quality and integrity of their analytical work. This guide serves as a foundational resource to aid in the critical selection and application of these invaluable analytical tools.

References

  • ARO Scientific. (2025). Selecting the right Certified Reference Material (CRM)
  • Mitchell, E. J., et al. (2022). In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy. Analytical Chemistry, 94(6), 2856–2863. [Link]
  • Mills, G. A., & Vlachos, D. G. (2019). Gas Chromatography of Alkanes: Introducing Quantitative Structure-Retention Relationship (QSRR) Models in the Instrumental Analysis Laboratory.
  • ILAC. (2000).
  • Rhoderick, G. C. (2005). Long-term stability of hydrocarbons in NIST gas standard reference material (SRM) 1800. Analytical and Bioanalytical Chemistry, 383(1), 98-106. [Link]
  • National Institute of Standards and Technology. (n.d.).
  • EAL. (1998).
  • ARO Scientific. (2025).
  • In-Situ. (2023). Comparison Table of Certified Reference Materials (CRMs)

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A Comparative Guide to Robustness Testing of Analytical Methods for 5-Ethyl-3-methyloctane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting robustness testing of analytical methods for the quantification of 5-Ethyl-3-methyloctane, a branched-chain alkane. As a non-polar, volatile compound, the primary analytical techniques for its determination are Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). This document will delve into the principles of robustness testing, compare different analytical approaches, and provide detailed experimental protocols grounded in scientific integrity and regulatory expectations.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. Robustness is a critical component of this validation, providing an indication of the method's reliability during normal usage by demonstrating its capacity to remain unaffected by small, deliberate variations in method parameters[2]. This guide is intended for researchers, scientists, and drug development professionals to ensure the development of reliable and transferable analytical methods.

The Imperative of Robustness Testing in Analytical Method Lifecycle

Robustness testing is not merely a checkbox in a validation protocol but a fundamental aspect of the analytical method lifecycle.[3] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) and the more recent Q2(R2), emphasize that the evaluation of robustness should be considered during the development phase of an analytical procedure.[4][5] This proactive approach allows for a better understanding of the method's limitations and the establishment of appropriate system suitability tests (SSTs) to ensure its ongoing performance.

Failure to adequately demonstrate robustness can lead to significant issues during method transfer between laboratories or even within the same laboratory over time, resulting in out-of-specification (OOS) results, batch failures, and regulatory scrutiny.[6] Therefore, a well-designed robustness study is a cornerstone of a reliable and compliant analytical method.

Designing a Robustness Study: A Comparative Approach

There are two primary experimental designs for robustness testing: the "one factor at a time" (OFAT) approach and factorial designs.

  • One Factor at a Time (OFAT): In this traditional approach, only one method parameter is changed at a time while all others are held constant. While simple to execute and interpret, it is time-consuming and fails to capture potential interactions between factors.[2]

  • Factorial Designs: These designs, such as full factorial or fractional factorial, involve simultaneously varying multiple factors. This approach is more efficient and provides information on both the main effects of each factor and the interactions between them, leading to a more comprehensive understanding of the method's robustness.[7]

For the analysis of this compound by GC, a fractional factorial design is often the most efficient and informative approach.

Core Analytical Method: Gas Chromatography (GC)

Given the volatile and non-polar nature of this compound, Gas Chromatography (GC) is the analytical method of choice. The two most common detectors for this type of analysis are the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).

  • GC-FID: This technique is robust, easy to use, and provides a linear response over a wide concentration range for hydrocarbons. It is an excellent choice for routine quality control applications where the identity of the analyte is already known.

  • GC-MS: This method provides not only quantitative information but also qualitative data through the mass spectrum of the analyte. This is particularly useful during method development and for impurity profiling, as it can help to identify unknown peaks.[8]

The choice between GC-FID and GC-MS will depend on the intended purpose of the method. For routine quantification of this compound, GC-FID is often sufficient. However, for stability studies or in the presence of potential impurities, GC-MS provides a higher degree of confidence.

Experimental Protocol: Robustness Testing of a GC-FID Method for this compound

This section provides a detailed, step-by-step protocol for a robustness study of a GC-FID method for the quantification of this compound using a fractional factorial experimental design.

Identification of Critical Method Parameters

The first step is to identify the GC parameters that are most likely to influence the analytical results. For the analysis of a branched-chain alkane like this compound, these typically include:

  • Oven Temperature Program: Initial temperature, ramp rate, and final temperature.

  • Carrier Gas Flow Rate: The velocity of the carrier gas (e.g., Helium or Hydrogen) through the column.

  • Injector Temperature: The temperature at which the sample is vaporized.

  • Detector Temperature: The temperature of the flame ionization detector.

  • Split Ratio: The ratio of the sample that is vented versus the amount that enters the column.

  • Column Type: While not typically varied in a single robustness study, using columns from different manufacturers or with slightly different stationary phase film thicknesses can be part of a larger ruggedness study.

Defining Parameter Variations

For each identified parameter, define a nominal value (the set point of the method) and the deliberate variations to be tested. These variations should be small but realistic, representing the types of fluctuations that might occur during routine use.

Table 1: Example of Parameter Variations for Robustness Testing

ParameterNominal ValueLower Level (-)Upper Level (+)
Initial Oven Temperature 50°C48°C52°C
Oven Ramp Rate 10°C/min9°C/min11°C/min
Carrier Gas Flow Rate 1.0 mL/min0.9 mL/min1.1 mL/min
Injector Temperature 250°C245°C255°C
Split Ratio 50:145:155:1
Experimental Design

A fractional factorial design can be used to efficiently study the effects of these five factors. A 2^(5-1) design would require 16 runs, which is a manageable number of experiments.

Diagram 1: Experimental Workflow for Robustness Testing

G cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Analysis & Reporting Phase A Identify Critical Method Parameters B Define Parameter Variations A->B C Select Experimental Design (e.g., Fractional Factorial) B->C D Prepare Standard and Sample Solutions C->D E Execute Chromatographic Runs According to Design Matrix D->E F Record Chromatographic Data (Peak Area, Retention Time, etc.) E->F G Analyze Data Using Statistical Software F->G H Evaluate Impact on Critical Quality Attributes G->H I Draw Conclusions and Define Control Strategy H->I J Document Results in Validation Report I->J G A Start: Analysis of This compound B Is the sample matrix complex or is trace analysis required? A->B C Is impurity identification a primary objective? B->C No E Consider Headspace-GC-MS or other sample preparation techniques with GC-MS B->E Yes D Use GC-FID C->D No F Use GC-MS C->F Yes

Caption: A simplified decision tree for selecting an appropriate analytical method.

Conclusion and Best Practices

The robustness of an analytical method is a critical attribute that ensures its reliability and longevity. For the analysis of this compound, a well-developed GC-FID method is a robust and reliable choice for routine quality control. However, the specific requirements of the analysis, such as the sample matrix and the need for impurity identification, may necessitate the use of a more selective technique like GC-MS.

Key Takeaways for Ensuring Method Reliability:

  • Embrace a Lifecycle Approach: View method validation, including robustness testing, as an ongoing process rather than a one-time event. [3]* Utilize Statistical Design of Experiments (DoE): Employ factorial designs to efficiently gain a comprehensive understanding of the factors affecting method performance.

  • Establish System Suitability Tests (SSTs): Based on the results of the robustness study, establish appropriate SSTs to be run with each analytical sequence to ensure the method is performing as expected.

  • Thoroughly Document All Findings: A detailed validation report that includes the design, execution, and results of the robustness study is essential for regulatory compliance and knowledge transfer.

By following these principles and employing a systematic, scientifically sound approach to robustness testing, researchers and analytical scientists can develop and validate analytical methods for this compound that are fit for their intended purpose and will stand the test of time.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • ProPharma. (2024).
  • ECA Academy.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • International Council for Harmonis
  • Lab Manager. (2025).
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • Slideshare.
  • ResearchGate. Robustness data of the analytical method for the measurement of target gas components. [Link]
  • LCGC International.
  • ResearchGate. (2025).
  • Chromatography Today. Why a robust method is essential in pharmaceutical analysis. [Link]
  • Journal of Chromatographic Science. (2016). Development and Validation of a Gas Chromatography Method for Quality Control of Residual Solvents in Azilsartan Bulk Drugs. [Link]
  • LCGC Intern
  • Separation Science. Implementing Robustness Testing for HPLC Methods. [Link]
  • PubMed Central. (2022). In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy. [Link]
  • LCGC International. A Geometric Approach to Robustness Testing in Analytical HPLC. [Link]
  • Altabrisa Group. (2025). What Is HPLC Method Robustness Assessment and Its Importance?. [Link]
  • PubMed Central.
  • Pharmaceutical Technology. (2007). Robustness in Analytical Methods Outlined. [Link]
  • Chromatography Online. (2014). Validating CE Methods for Pharmaceutical Analysis. [Link]
  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]
  • Semantic Scholar.
  • Omics Online. (2024). Comparative Method Validation: Evaluating New Techniques Against Established Standards. [Link]
  • Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]
  • SciSpace.
  • National Council of Educational Research and Training. Organic chemistry – sOme Basic PrinciPles and Techniques. [Link]

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A Senior Application Scientist's Guide to Uncertainty Estimation in the Measurement of 5-Ethyl-3-methyloctane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for understanding, calculating, and reporting the measurement uncertainty associated with the quantification of 5-Ethyl-3-methyloctane. Designed for researchers, analytical chemists, and quality control professionals, this document moves beyond procedural descriptions to explore the causal factors behind uncertainty and establish a self-validating system for robust analytical measurements. We will detail the primary analytical method, Gas Chromatography-Mass Spectrometry (GC-MS), compare it with viable alternatives, and provide a step-by-step protocol for constructing a complete uncertainty budget.

The Imperative of Uncertainty in Quantitative Analysis

This compound is a branched-chain alkane that can be of interest as a specific biomarker in breath analysis, an environmental contaminant, or an impurity in industrial chemical streams. The ability to quantify this compound accurately is not defined by a single measured value but by a range within which the true value is believed to lie with a stated level of confidence. This range is the measurement uncertainty.

A properly evaluated uncertainty provides a quantitative indication of the quality of a measurement result, ensuring its reliability and comparability with other measurements, limits, or specifications. Without it, a result is scientifically incomplete. This guide adheres to the principles outlined in the "Guide to the Expression of Uncertainty in Measurement" (GUM) and the Eurachem/CITAC Guide, which provide a harmonized international framework for uncertainty evaluation.

Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile, non-polar compound like this compound, GC-MS is the gold standard, offering high separation efficiency and confident identification through mass spectral data. The following section details a typical workflow and, more critically, dissects the sources of uncertainty at each stage.

Experimental Workflow: A Step-by-Step Protocol

The quantification of this compound involves sample preparation, instrument analysis, and data processing. Each step is a potential source of uncertainty.

G cluster_prep 1. Sample & Standard Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing & Calculation P_Start Start: Obtain Sample & Reference Standard P1 Prepare Stock Standard: Weigh Certified Reference Material (CRM) Dissolve in known volume of solvent P_Start->P1 P3 Prepare Sample: Accurately weigh/pipette sample Spike with Internal Standard (IS) Extract/Dilute with known volume of solvent P_Start->P3 P2 Prepare Working Standards: Perform serial dilutions (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) P1->P2 A1 Inject Standards & Sample: Use autosampler for precision (1 µL injection volume) P2->A1 P3->A1 A2 Chromatographic Separation: Separate analytes on GC column A1->A2 A3 Detection & Data Acquisition: Detect ions with Mass Spectrometer (Scan or SIM mode) A2->A3 D1 Generate Calibration Curve: Plot peak area ratio (Analyte/IS) vs. concentration A3->D1 D2 Determine Sample Concentration: Interpolate sample peak area ratio on calibration curve A3->D2 D1->D2 D3 Calculate Final Result: Apply dilution factors C_final = C_instrument * DF D2->D3 D4 Estimate Uncertainty: Identify, quantify, and combine all uncertainty sources D3->D4

Caption: Experimental workflow for the quantification of this compound by GC-MS.

Protocol Details:

  • Preparation of Standards and Samples:

    • Stock Standard (1000 µg/mL): Accurately weigh ~10 mg of certified this compound reference material (CRM) into a 10 mL Class A volumetric flask. Record the weight to the nearest 0.01 mg. Dissolve and bring to volume with n-hexane.

    • Working Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serial dilution of the stock standard using Class A volumetric pipettes and flasks.

    • Sample Preparation: Accurately weigh a known amount of the sample matrix into a vial. Add a precise volume of extraction solvent (e.g., n-hexane) and a known amount of an internal standard (IS), such as undecane-d24. Vortex and/or sonicate to ensure complete extraction.[1][2][3]

  • GC-MS Instrumentation and Analysis:

    • Inject 1 µL of each standard and sample extract into the GC-MS system.[2]

    • Perform chromatographic separation and mass spectrometric detection using optimized parameters.

    Table 1: Illustrative GC-MS Parameters

    Parameter Setting Rationale
    GC System Agilent 8890 GC or equivalent Provides robust and repeatable performance.
    Column HP-5ms (30 m x 0.25 mm, 0.25 µm) A non-polar column ideal for separating alkanes.[2]
    Inlet Temp. 250 °C Ensures rapid volatilization of the analyte.
    Carrier Gas Helium, constant flow @ 1.2 mL/min Inert carrier gas providing good separation efficiency.
    Oven Program 40°C (hold 2 min), ramp 10°C/min to 280°C Provides separation from other volatile components.
    MS System Agilent 7000D QQQ or equivalent Offers high sensitivity and selectivity.
    Ion Source Electron Ionization (EI), 70 eV Standard, robust ionization for alkanes.[4]
    Source Temp. 230 °C Standard operating temperature.[4]
    Acquisition Selected Ion Monitoring (SIM) Increases sensitivity by monitoring specific ions.
    Quantifier Ion m/z 57 A common, abundant fragment ion for branched alkanes.

    | Qualifier Ions | m/z 43, 85 | Used for identity confirmation. |

  • Data Processing:

    • Construct a calibration curve by performing a linear regression of the peak area ratio (analyte/IS) against the concentration of the standards. The concentration of this compound in the sample is determined from this curve.

Deconstructing Uncertainty: A Cause-and-Effect Analysis

The total uncertainty is a composite of many smaller, independent sources of error. A cause-and-effect (or Ishikawa) diagram is an essential tool for systematically identifying and categorizing these sources.[5][6]

Caption: Cause-and-effect diagram of uncertainty sources in GC-MS analysis.

Building the Uncertainty Budget: A Quantitative Approach

The next step is to quantify the contribution of each identified source. This is done by creating an uncertainty budget.[6][7] For each component, we determine its value, standard uncertainty (u), and its contribution to the final result.

The Measurement Equation:

The final concentration (C_final) can be expressed as:

C_final = (C_prep * P * R) / m

Where:

  • C_prep is the concentration determined from the calibration curve.

  • P is the purity of the reference standard.

  • R is the method recovery (bias).

  • m is the mass of the sample.

The uncertainty budget below provides an illustrative example.

Table 2: Example Uncertainty Budget for this compound Measurement

Source of UncertaintyValue (x)Standard Uncertainty u(x)TypeProbability DistributionRelative Standard Uncertainty u(x)/x
Purity of CRM (P) 0.995 g/g0.0029BRectangular0.00291
CommentFrom Certificate: 99.5% ± 0.5%0.005 / √3
Mass of CRM (m_CRM) 10.05 mg0.0115 mgBRectangular0.00114
CommentBalance Linearity: ±0.02 mg0.02 / √3
Volume of Stock (V_stock) 10 mL0.0115 mLBTriangular0.00115
CommentClass A Flask: ±0.02 mL0.02 / √6
Calibration Curve (C_cal) 5.2 µg/mL0.078 µg/mLANormal0.01500
CommentFrom regression statistics (s_y/x)
Method Precision (Repeatability) n=60.091 µg/mLANormal0.01750
CommentStandard deviation of 6 replicate sample preps
Method Bias (Recovery, R) 0.950.025ANormal0.02632
CommentFrom spike-recovery experiments (SD of recovery)
Combined Relative Uncertainty (u_c,rel) 0.0357

Calculation of Combined and Expanded Uncertainty:

  • Combine Relative Uncertainties: The combined relative standard uncertainty (u_c,rel) is calculated by taking the square root of the sum of the squares of the individual relative standard uncertainties.

    • u_c,rel = √[(0.00291)² + (0.00114)² + (0.00115)² + (0.01500)² + (0.01750)² + (0.02632)²] = 0.0357

  • Calculate Combined Standard Uncertainty (u_c): Multiply the combined relative uncertainty by the measured concentration. Assuming a measured value of 5.2 µg/mL:

    • u_c = 0.0357 * 5.2 µg/mL = 0.186 µg/mL

  • Calculate Expanded Uncertainty (U): Multiply the combined standard uncertainty by a coverage factor (k). For a confidence level of approximately 95%, k=2 is typically used.[8][9][10]

    • U = u_c * k = 0.186 µg/mL * 2 = 0.372 µg/mL

Reporting the Final Result:

The final result should be reported as the measured value plus or minus the expanded uncertainty: Concentration of this compound = 5.20 ± 0.37 µg/mL (k=2, for a confidence level of approx. 95%)

Comparison with Alternative Analytical Techniques

While GC-MS is the preferred method, other techniques can be employed for volatile organic compound (VOC) analysis, each with distinct advantages and uncertainty profiles. The choice of method depends on the application, required sensitivity, and sample throughput.

Table 3: Comparison of Analytical Methods for Volatile Alkane Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Proton-Transfer-Reaction Mass Spectrometry (PTR-MS)Selected Ion Flow Tube Mass Spectrometry (SIFT-MS)
Principle Chromatographic separation followed by mass analysis.Soft chemical ionization using H₃O⁺ ions, direct sample introduction.Soft chemical ionization using multiple reagent ions (H₃O⁺, NO⁺, O₂⁺), direct sample introduction.
Key Advantage Excellent for isomer separation (e.g., distinguishing this compound from other C11H24 isomers). Definitive identification via mass spectra.Real-time, high-speed analysis (sub-second response). High sensitivity.Real-time analysis with the ability to differentiate some isobaric compounds using different reagent ions.
Primary Limitation Slower analysis time due to chromatography (minutes per sample).Cannot separate isomers. Susceptible to interference from compounds with the same nominal mass.Cannot separate structural isomers. Quantification can be more complex.
Major Uncertainty Sources Sample prep, calibration curve fit, injection repeatability, peak integration.[11][12][13]Reagent ion stability, sample flow rate, reaction rate constant uncertainty, mass discrimination.Sample flow rate, reagent ion purity, branching ratios of product ions, reaction rate constants.
Typical Application Reference method for quantitative analysis, complex mixture analysis, environmental testing.Real-time monitoring of atmospheric VOCs, breath analysis, process monitoring.Environmental monitoring, food and flavor analysis, homeland security.

Experimental Data Insights:

  • GC-MS: Achieves high precision (RSD < 5%) and accuracy (recovery 90-110%) with proper validation and use of internal standards.[1] Its uncertainty is well-characterized but requires careful evaluation of multiple steps.

  • PTR-MS & SIFT-MS: These direct mass spectrometry techniques offer unparalleled speed for online monitoring.[14][15] However, their uncertainty is dominated by the accuracy of the reaction rate constants used for quantification and potential interferences from isobaric compounds, as they lack a chromatographic separation step. For a compound like this compound, they would quantify all C11H24 alkanes as a single value, making them unsuitable if isomer-specific quantification is required.

Conclusion: A Commitment to Quality

Estimating measurement uncertainty is not merely a statistical exercise; it is a fundamental component of scientific integrity. By systematically identifying, quantifying, and combining all significant sources of error, from the purity of a reference standard to the repeatability of an injection, we transform a simple number into a scientifically robust result. For the quantification of this compound, GC-MS provides the specificity and accuracy required for most applications. The framework presented in this guide, grounded in the principles of the ISO GUM and Eurachem guides, provides a clear pathway for any laboratory to establish a validated, trustworthy measurement system and to report results with a known and defensible level of confidence.

References

  • EURACHEM/CITAC Guide CG 4: Quantifying Uncertainty in Analytical Measurement, 3rd Edition (2012). Eurachem. [Link]
  • ISO/IEC Guide 98-3:2008, Uncertainty of measurement — Part 3: Guide to the expression of uncertainty in measurement (GUM:1995).
  • Introduction to ISO Guide to Expression of Uncertainty of Measurement (GUM).
  • Barwick, V. J. (1999). Sources of uncertainty in gas chromatography and high-performance liquid chromatography.
  • Kristianto, H., et al. (2019). Validation and measurement uncertainty evaluation of the GC-MS method for the direct determination of hexamethylenetetramine from foods.Food Research, 3(5), 514-521. [Link]
  • Ciobanu, C. I., et al. (2014).
  • Low-Cost Alternative for Online Analysis of Volatile Organic Compounds.
  • Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent Technologies. [Link]
  • PubChem Compound Summary for CID 20682049, this compound.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Ethyl-3-methyloctane

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond the groundbreaking discoveries we make to include the safe and environmentally conscious management of all chemicals, including their final disposal. This guide provides a detailed protocol for the proper disposal of 5-Ethyl-3-methyloctane, grounded in the principles of chemical safety and regulatory compliance. While this document offers in-depth guidance, it is imperative to always consult the manufacturer-specific Safety Data Sheet (SDS) for complete and definitive instructions.

Understanding the Compound: Hazard Profile of this compound

Assumed Hazard Classification:

Hazard CategoryClassificationRationale
Flammability Likely Flammable LiquidBased on the properties of similar aliphatic hydrocarbons.
Acute Toxicity (Oral) Potentially HarmfulA common characteristic of organic solvents.[3][5]
Skin Corrosion/Irritation Potential IrritantCommon for non-polar organic compounds.[3]
Eye Damage/Irritation Potential IrritantExpected for most organic solvents.[3]
Aspiration Hazard PossibleIf ingested, can be harmful if it enters the airways.

This assumed profile necessitates handling this compound as a hazardous waste until proven otherwise.

The Legal Framework: RCRA and Hazardous Waste Determination

In the United States, the disposal of hazardous waste is governed by the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA).[6][7][8] A key requirement of RCRA is that the waste generator is responsible for determining if their waste is hazardous.[6][8] This "cradle-to-grave" responsibility means you must correctly identify, manage, and dispose of the chemical waste you generate.[6][8]

Hazardous wastes are categorized as either "listed" or "characteristic" wastes.

  • Listed Wastes: These are wastes from specific industrial processes or sources that are explicitly named in the regulations (F, K, P, and U lists).[9][10] Waste from the production of certain chlorinated aliphatic hydrocarbons are on the F-list.[10][11]

  • Characteristic Wastes: If a waste is not "listed," it may still be hazardous if it exhibits one or more of the following characteristics:

    • Ignitability (D001): Liquids with a flashpoint below 60°C (140°F).

    • Corrosivity (D002): Aqueous solutions with a pH ≤ 2 or ≥ 12.5.

    • Reactivity (D003): Unstable, reacts violently with water, or can generate toxic gases.

    • Toxicity (D004-D043): Contains specific contaminants at concentrations above regulatory limits.

Given its nature as an aliphatic hydrocarbon, this compound waste is highly likely to be classified as an ignitable hazardous waste (D001) .

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat is mandatory. For larger quantities, a chemical-resistant apron may be necessary.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[5]

Step 2: Waste Collection and Segregation
  • Dedicated Waste Container: Use a clearly labeled, leak-proof container designated for flammable organic waste. The container must be compatible with this compound.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Ignitable").

  • Segregation: Do not mix this compound waste with other waste streams, especially oxidizers or other incompatible chemicals.

Step 3: On-site Accumulation
  • Closed Container: Keep the waste container tightly sealed when not in use to prevent the release of flammable vapors.

  • Storage Location: Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area that is well-ventilated and away from ignition sources.[12]

  • Accumulation Time Limits: Be aware of the regulatory limits on how long you can store hazardous waste on-site, which depends on your facility's generator status.

Step 4: Final Disposal
  • Licensed Disposal Facility: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal facility.[5] These facilities have the necessary permits and equipment to manage hazardous waste in an environmentally sound manner.

  • Incineration: The most common and effective disposal method for flammable organic solvents like this compound is high-temperature incineration at a permitted facility.

  • Waste Manifest: A hazardous waste manifest, a multi-part form, is required to track the waste from its point of generation to its final disposal facility.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Collection cluster_storage On-Site Management cluster_disposal Final Disposal start Start: Generation of This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Labeled, Compatible Hazardous Waste Container ppe->container collect Collect Waste in Designated Container container->collect seal Keep Container Tightly Sealed collect->seal store Store in Designated, Ventilated Area seal->store segregate Segregate from Incompatible Wastes store->segregate contact_ehs Contact Facility's Environmental Health & Safety (EHS) Office segregate->contact_ehs manifest Prepare Hazardous Waste Manifest contact_ehs->manifest transport Arrange for Pickup by Licensed Waste Transporter manifest->transport end Final Disposal at Permitted Facility (e.g., Incineration) transport->end

Caption: Disposal workflow for this compound waste.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and your facility's EHS department immediately.

  • Control Ignition Sources: Remove all sources of ignition from the area.

  • Containment: If it is safe to do so, contain the spill using an inert absorbent material such as sand or vermiculite.[5] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container for disposal.

  • Decontaminate: Clean the spill area with soap and water.

Conclusion

The proper disposal of this compound is not merely a procedural task but a critical component of responsible scientific practice. By understanding the potential hazards, adhering to regulatory requirements, and following a clear, step-by-step protocol, researchers can ensure the safety of themselves, their colleagues, and the environment. Always prioritize safety and when in doubt, consult your institution's Environmental Health and Safety professionals.

References

  • What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. (2025, January 6).
  • What Are The Key Hazardous Waste Disposal Regulations For Engineers? - YouTube. (2025, November 9).
  • Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. (2025, August 13).
  • Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania.
  • Hazardous Waste Compliance and Assistance - Missouri Department of Natural Resources.
  • This compound | CAS#:62016-21-1 | Chemsrc. (2025, December 12).
  • Safety Data Sheet - Aaronchem. (2024, November 1).
  • Safety Data Sheet - Fluorochem. (2024, December 19).
  • This compound | C11H24 | CID 20682049 - PubChem - NIH.
  • Hazardous Waste Listings | EPA.
  • (5R)-5-ethyl-3-methyloctane | C11H24 | CID 142312994 - PubChem.
  • Federal Register: February 10, 1984, Part 5, 40 CFR Parts 261. Hazardous Waste Management System - epa nepis.
  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice - EPA.
  • Aliphatic Hydrocarbon Standard (1X1 mL) - Safety Data Sheet. (2024, August 23).
  • Introduction to Hazardous Waste Identification - EPA.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Ethyl-3-methyloctane

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of laboratory safety is paramount for ensuring both the integrity of your research and the well-being of your team. This guide provides a detailed operational plan for the safe handling of 5-Ethyl-3-methyloctane, a branched alkane. While specific toxicological data for this compound is not extensively documented, its structural similarity to other flammable alkanes necessitates a robust approach to personal protective equipment (PPE). This document moves beyond a simple checklist, offering a procedural and causal framework to empower you, our scientific partners, to make informed safety decisions.

Hazard Assessment: Understanding the Risks of this compound

This compound (C11H24) is an organic compound that, like other saturated hydrocarbons, should be treated as a flammable liquid.[1] The primary risks associated with its handling are rooted in its physical and chemical properties.

  • Flammability: As an alkane, this compound is combustible. Its vapor can form an ignitable mixture with air. Therefore, all work must be conducted away from ignition sources such as open flames, hot surfaces, or equipment that can generate sparks.[1][2] Proper grounding and bonding of containers during transfers are critical to prevent static electricity buildup.[3]

  • Inhalation Hazard: Volatile organic compounds can cause respiratory tract irritation.[4][5] While specific data is limited, prolonged exposure to vapors in a poorly ventilated area could lead to dizziness or other central nervous system effects.[6]

  • Contact Hazard: Direct contact with the skin can cause irritation.[4][5] Alkanes are effective solvents and can defat the skin, leading to dryness, cracking, or dermatitis with repeated exposure.

  • Eye Hazard: Splashes pose a significant risk, with the potential to cause serious eye irritation.[4][5]

Understanding these potential hazards is the foundational step in developing a self-validating safety protocol. The selection of PPE is not arbitrary; it is a direct countermeasure to these identified risks.

Core PPE Requirements: A Multi-Layered Defense

A comprehensive PPE strategy involves selecting the right equipment for eye, skin, and respiratory protection based on the task at hand.

Eye and Face Protection

Given the risk of splashes, robust eye protection is non-negotiable.

  • Minimum Requirement: At a minimum, chemical splash goggles that meet the ANSI Z87.1 standard and provide a complete seal around the eyes are required for all handling operations.[7][8]

  • Elevated Risk Scenarios: When handling larger volumes (>1 liter) or performing operations with a higher risk of splashing or exothermic reaction, a face shield must be worn in addition to chemical splash goggles.[7][8][9] The face shield provides a critical secondary barrier, protecting the entire face from direct contact.

Skin and Body Protection

Preventing skin contact is crucial to avoid irritation and potential absorption.

  • Gloves: Standard disposable nitrile gloves are generally suitable for incidental contact with alkanes.[8][10] However, it is imperative to consult the glove manufacturer's compatibility chart for breakthrough times, especially for prolonged tasks.

    • Protocol: Always inspect gloves for tears or punctures before use. If contact with this compound occurs, remove the gloves immediately using the proper technique to avoid contaminating your skin, and wash your hands thoroughly.[4] Dispose of contaminated gloves as hazardous waste.[4]

  • Laboratory Coat: A flame-resistant (FR) lab coat is essential when working with flammable liquids.[7] The coat should be fully buttoned with sleeves rolled down to provide maximum coverage.

  • Apparel: Long pants and closed-toe, closed-heel shoes are mandatory to protect against spills.[7] Fabrics such as cotton are preferable to synthetic materials like polyester, which can melt and fuse to the skin in a fire.[7]

Respiratory Protection

Engineering controls are the first line of defense against inhalation hazards.

  • Primary Control: All handling of this compound should be performed inside a certified chemical fume hood to minimize vapor concentrations in the workspace.[4]

  • When Respirators are Needed: In situations where engineering controls are insufficient to maintain exposure below permissible limits, or during large-scale spill cleanups, respiratory protection is required.[7][11] A NIOSH-approved respirator with an organic vapor cartridge would be appropriate. Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing, as mandated by OSHA.[7]

Operational and Disposal Plans

The level of PPE required is dictated by the specific task and the associated risk.

Summary of PPE for Key Operations
Task/Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Bench-top Handling (<100 mL) Chemical Splash GogglesNitrile GlovesFlame-Resistant Lab CoatRequired: Chemical Fume Hood
Bulk Transfer (>1 L) Goggles & Face ShieldNitrile Gloves (or as per SDS)Flame-Resistant Lab Coat, Chemical ApronRequired: Chemical Fume Hood
Sample Weighing Chemical Splash GogglesNitrile GlovesFlame-Resistant Lab CoatRequired: Ventilated Enclosure
Spill Cleanup Goggles & Face ShieldChemical-Resistant Gloves (e.g., Neoprene over Nitrile)Chemical-Resistant Suit/ApronRequired: NIOSH-Approved Respirator with Organic Vapor Cartridge
Waste Disposal Chemical Splash GogglesNitrile GlovesFlame-Resistant Lab CoatAs needed based on vapor concentration
Experimental Protocol: Proper Donning and Doffing of PPE
  • Inspection: Before beginning, visually inspect all PPE for damage, degradation, or contamination.

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Donning Sequence:

    • Put on inner gloves (if double-gloving for a high-risk task).

    • Put on the laboratory coat, ensuring it is fully buttoned.

    • Put on respiratory protection, if required, and perform a user seal check.

    • Put on eye and face protection.

    • Put on outer gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Doffing Sequence (to prevent cross-contamination):

    • Remove outer gloves first, peeling them off without touching the outside surface.

    • Remove the face shield and goggles.

    • Remove the laboratory coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

    • Remove inner gloves.

    • Remove respirator, if worn.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal is a critical final step in the handling process. This compound is considered a hazardous waste due to its flammability and must not be poured down the drain.

  • Contaminated PPE: All disposable PPE, such as gloves and wipes, that comes into contact with this compound must be disposed of as hazardous waste.

  • Waste Collection: Collect these materials in a designated, sealed, and clearly labeled hazardous waste container.[12] The container should be kept closed when not in use and stored in a well-ventilated area away from ignition sources.[2]

  • Chemical Waste: Unused or waste this compound must be collected in a separate, compatible, and sealed hazardous waste container for disposal by a licensed environmental management company.[13]

Visualization of PPE Selection Workflow

The following diagram illustrates the logical decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow Workflow for this compound PPE Selection cluster_0 Phase 1: Task Assessment cluster_2 Phase 3: Final Checks start Identify Task (e.g., Transfer, Weighing, Cleanup) assess_volume Assess Volume & Concentration start->assess_volume assess_risk Evaluate Splash & Vapor Risk (Low, Medium, High) assess_volume->assess_risk eye_face Eye/Face Protection - Goggles - Goggles + Face Shield assess_risk->eye_face Select based on splash risk skin_body Skin/Body Protection - Nitrile Gloves - FR Lab Coat - Apron/Suit assess_risk->skin_body Select based on contact risk respiratory Respiratory Protection - Fume Hood - Respirator (OV Cartridge) assess_risk->respiratory Select based on inhalation risk final_check Verify PPE Integrity & Proper Fit eye_face->final_check skin_body->final_check respiratory->final_check proceed Proceed with Task final_check->proceed

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.